molecular formula C27H46N7O17P3S B1215083 Hexanoyl-CoA CAS No. 5060-32-2

Hexanoyl-CoA

Numéro de catalogue: B1215083
Numéro CAS: 5060-32-2
Poids moléculaire: 865.7 g/mol
Clé InChI: OEXFMSFODMQEPE-HDRQGHTBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate, also known as STT-1, is a potent and cell-permeable small molecule inhibitor of the RNA guanine-7 methyltransferase (RNMT) enzyme. Its primary research value lies in its role as a functional Cap 0 analog that competitively inhibits the first step of 5' mRNA cap methylation. The compound's structure mimics the m7G cap, binding to the cap-binding site of proteins like eIF4E and preventing the recruitment of the translation initiation machinery. This mechanism allows researchers to selectively inhibit cap-dependent translation initiation without affecting general protein synthesis, providing a powerful tool for studying mRNA metabolism, translational control , and the specific functions of cap-dependent proteins in cellular processes such as cell growth, proliferation, and survival. Investigations utilizing STT-1 have been instrumental in elucidating the role of cap-dependent translation in cancer biology and T cell activation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

5060-32-2

Formule moléculaire

C27H46N7O17P3S

Poids moléculaire

865.7 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate

InChI

InChI=1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1

Clé InChI

OEXFMSFODMQEPE-HDRQGHTBSA-N

SMILES isomérique

CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES canonique

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Autres numéros CAS

5060-32-2

Description physique

Solid

Synonymes

coenzyme A, hexanoyl-
hexanoyl-CoA
hexanoyl-coenzyme A

Origine du produit

United States

Foundational & Exploratory

The Pivotal Role of Hexanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Hexanoyl-CoA, a medium-chain fatty acyl-CoA, occupies a critical juncture in cellular metabolism. While often overshadowed by its shorter and longer-chain counterparts, this six-carbon thioester is an essential intermediate and precursor in a diverse array of biochemical pathways, spanning from energy production in mammals to the synthesis of specialized metabolites in plants. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, detailing its involvement in key metabolic processes, presenting quantitative data, outlining experimental methodologies for its study, and illustrating its role in cellular signaling.

Core Metabolic Functions of this compound

This compound is primarily recognized for its roles in fatty acid metabolism, where it serves as both a substrate for degradation and a building block for synthesis. Its functions are highly dependent on the organism, cellular compartment, and the prevailing metabolic state.

Fatty Acid β-Oxidation

In eukaryotes, the catabolism of fatty acids occurs predominantly within the mitochondria through a process known as β-oxidation.[1][2] This pathway systematically shortens fatty acyl-CoA molecules by two-carbon units, generating acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production.[1][3][4] this compound is a key intermediate in the β-oxidation of longer-chain fatty acids. For instance, the breakdown of octanoyl-CoA (an eight-carbon fatty acyl-CoA) proceeds through one round of β-oxidation to yield this compound and acetyl-CoA.[5] This this compound then undergoes further rounds of β-oxidation to be completely metabolized.[1] The process involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.

Reverse β-Oxidation (rBOX) Pathway

In certain microorganisms, particularly in the context of metabolic engineering, the β-oxidation pathway can be run in reverse, a process termed the reverse β-oxidation (rBOX) pathway.[6][7][8] This synthetic pathway is a highly efficient means of elongating short-chain acyl-CoAs to produce medium- and long-chain fatty acids and their derivatives, which are valuable biofuels and platform chemicals.[8] In engineered Saccharomyces cerevisiae, the rBOX pathway has been successfully implemented to produce hexanoic acid, with this compound being a key intermediate.[2][9] The pathway starts with the condensation of two acetyl-CoA molecules and proceeds through successive rounds of reduction, dehydration, and a second reduction to elongate the acyl-CoA chain.[8]

Precursor for Specialized Metabolites

One of the most well-characterized roles of this compound is as a specific precursor in the biosynthesis of cannabinoids in Cannabis sativa.[10][11][12][13][14] In the glandular trichomes of the plant, this compound serves as the starter unit for the synthesis of olivetolic acid, a key precursor to major cannabinoids like THC and CBD.[3][12][15] The enzyme olivetol (B132274) synthase catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to initiate this pathway.[10] The availability of this compound is a critical determinant of cannabinoid yield.[10]

Role in Protein Acylation and Signaling

Emerging evidence points to the role of acyl-CoAs in post-translational modifications of proteins, a process known as acylation.[13][16] This modification can alter a protein's function, localization, and stability.[13] A notable example involving a medium-chain acyl-CoA is the acylation of the hormone ghrelin. The enzyme ghrelin O-acyltransferase (GOAT) catalyzes the attachment of an octanoyl group to a serine residue on proghrelin, a modification essential for its biological activity.[15][17][18][19][20] Interestingly, studies have shown that GOAT has a preference for n-hexanoyl-CoA over n-octanoyl-CoA as an acyl donor in vitro.[4][20][21] Acylated ghrelin plays a crucial role in appetite stimulation, growth hormone release, and other metabolic and neuroendocrine signaling pathways.[11][17][18][19][22] While direct evidence for widespread protein hexanoylation is still developing, the formation of N-(hexanoyl)ethanolamine from the reaction of lipid peroxidation products with phosphatidylethanolamine (B1630911) suggests that hexanoyl modifications can occur.[23]

Quantitative Data on this compound and Related Enzymes

The cellular concentration and the kinetic parameters of enzymes that metabolize this compound are crucial for understanding its metabolic flux and regulatory significance.

ParameterValueOrganism/SystemMeasurement MethodReference
Cellular Concentration
This compound15.5 pmol/g fresh weightCannabis sativa (female hemp flowers)LC-MS/MS[10][11][13][14]
Enzyme Kinetics
Ghrelin O-acyltransferase (GOAT)Apparent Km for octanoyl-CoA: 0.6 µMSf9 cell membranes expressing His10-GOATRadiometric assay[24][25]
Apparent Km for proghrelin: 6 µMSf9 cell membranes expressing His10-GOATRadiometric assay[24][25]
Strong preference for n-hexanoyl-CoA over n-octanoyl-CoARecombinant GOATIn vitro activity assay[20]
Long-chain acyl-CoA synthetase (lACS)Turnover rate for hexanoic acid: 5.39 s-1Gordonia sp. strain NB4-1YEnzyme kinetics assay[26]
Metazoan Fatty Acid Synthase (mFAS)Enzymatic efficiency (kcat/Km) for C6 acyl-ACP: 24 ± 3 mM-1s-1Not specifiedFluorometric activity assay[27]

Experimental Protocols

The study of this compound and its metabolic roles requires robust and sensitive analytical methods. Below are detailed protocols for the quantification of this compound and the measurement of acyl-CoA synthetase activity.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for the analysis of short- and medium-chain acyl-CoAs from biological samples.[12][28][29][30][31][32][33][34]

1. Sample Preparation and Extraction:

  • Tissue Samples:

    • Immediately freeze-clamp the excised tissue in liquid nitrogen to quench metabolic activity.[5]

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.[5]

    • Weigh the frozen powder (~20-50 mg) into a pre-chilled tube.

    • Add a 20-fold excess (v/w) of ice-cold extraction solvent (e.g., acetonitrile (B52724)/isopropanol/water at a 3:1:1 v/v/v ratio).[5][12]

    • Include an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.[5]

    • Vortex vigorously for 1 minute and incubate on ice for 10 minutes.[5]

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.[5]

    • Carefully collect the supernatant containing the acyl-CoAs.[5]

    • Dry the supernatant in a vacuum concentrator (e.g., SpeedVac).[5]

  • Cell Samples:

    • Rapidly aspirate the culture medium and wash the cells with ice-cold PBS.

    • Quench metabolism by adding ice-cold extraction solvent directly to the culture plate.

    • Scrape the cells and collect the lysate.

    • Proceed with centrifugation and supernatant collection as described for tissue samples.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Use a C18 SPE cartridge to remove interfering substances.[28]

  • Condition the cartridge with methanol, followed by water.[5]

  • Load the reconstituted sample onto the cartridge.[5]

  • Wash the cartridge with water to remove polar impurities.[5]

  • Elute the acyl-CoAs with a methanol/water solution.[5]

  • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.[5]

3. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[9]

  • Chromatography:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of an ion-pairing agent or acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.[28]

    • Use multiple reaction monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard. A common fragmentation pattern for acyl-CoAs involves the loss of the phosphopantetheine group.[28]

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Acyl-CoA Synthetase Activity Assay

This protocol is a general method for measuring the activity of enzymes that synthesize acyl-CoAs, such as this compound synthetase, and can be adapted from radiometric assays for long-chain acyl-CoA synthetases.[10][15] A non-radiometric, fluorometric assay is also commercially available.[35][36]

1. Radiometric Assay:

  • Reaction Mixture: Prepare a reaction buffer containing:

    • 100 mM Tris-HCl (pH 7.4)

    • 5 mM MgCl2

    • 10 mM ATP

    • 200 µM Coenzyme A

    • A known concentration of radiolabeled hexanoic acid (e.g., [14C]hexanoic acid) bound to fatty acid-free BSA.[10]

  • Enzyme Source: Use a cell lysate, tissue homogenate, or purified enzyme preparation.

  • Assay Procedure:

    • Add the enzyme source to the pre-warmed reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an acidic solution (e.g., Dole's solution: isopropanol:heptane:H2SO4 at 40:10:1).[10]

  • Quantification:

    • Exploit the differential phase partitioning of the unreacted fatty acid (soluble in the organic phase) and the newly synthesized acyl-CoA (which remains in the aqueous phase).[10][15]

    • Measure the radioactivity in the aqueous phase using liquid scintillation counting.[10][15]

    • Calculate the enzyme activity based on the amount of radiolabeled this compound formed per unit time per amount of protein.

2. Fluorometric Assay (using a commercial kit, e.g., Abcam ab273315):

  • Principle: The assay measures the production of acyl-CoA through a series of coupled enzymatic reactions that generate a fluorescent product.[35][36]

  • Procedure:

    • Prepare samples (cell or tissue lysates) as per the kit's instructions.[35][37]

    • Prepare a standard curve using the provided standard.[35]

    • Add the sample and reaction mix to a 96-well plate.[35]

    • Incubate for the recommended time at the specified temperature.[35]

    • Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[35]

    • Calculate the acyl-CoA synthetase activity based on the standard curve.[35]

Signaling Pathways and Logical Relationships

The involvement of this compound in cellular processes extends beyond intermediary metabolism. Its role as a substrate for ghrelin acylation provides a direct link to endocrine signaling. Furthermore, understanding the metabolic pathways in which it participates and the experimental procedures for its analysis can be clarified through diagrams.

Diagrams

fatty_acid_beta_oxidation LongChain_Acyl_CoA Long-Chain Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase LongChain_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH NADH Hydroxyacyl_CoA_Dehydrogenase->NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA (Cn-2) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA->Acyl_CoA_Dehydrogenase Next Cycle (e.g., this compound) FAD FAD FAD->Acyl_CoA_Dehydrogenase H2O H2O H2O->Enoyl_CoA_Hydratase NAD NAD+ NAD->Hydroxyacyl_CoA_Dehydrogenase CoA_SH CoA-SH CoA_SH->Thiolase reverse_beta_oxidation Acetyl_CoA_1 Acetyl-CoA Thiolase Thiolase Acetyl_CoA_1->Thiolase Acetyl_CoA_2 Acetyl-CoA Acetyl_CoA_2->Thiolase Acetoacetyl_CoA Acetoacetyl-CoA Thiolase->Acetoacetyl_CoA Hexanoyl_CoA This compound Thiolase->Hexanoyl_CoA Ketoacyl_CoA_Reductase β-Ketoacyl-CoA Reductase Acetoacetyl_CoA->Ketoacyl_CoA_Reductase Hydroxyacyl_CoA β-Hydroxyacyl-CoA Ketoacyl_CoA_Reductase->Hydroxyacyl_CoA NADP_1 NADP+ Ketoacyl_CoA_Reductase->NADP_1 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA->Enoyl_CoA_Hydratase Enoyl_CoA Enoyl-CoA Enoyl_CoA_Hydratase->Enoyl_CoA H2O H2O Enoyl_CoA_Hydratase->H2O Enoyl_CoA_Reductase Enoyl-CoA Reductase Enoyl_CoA->Enoyl_CoA_Reductase Butyryl_CoA Butyryl-CoA Enoyl_CoA_Reductase->Butyryl_CoA NADP_2 NADP+ Enoyl_CoA_Reductase->NADP_2 Butyryl_CoA->Thiolase Next Cycle NADPH_1 NADPH NADPH_1->Ketoacyl_CoA_Reductase NADPH_2 NADPH NADPH_2->Enoyl_CoA_Reductase lc_ms_workflow Start Biological Sample (Tissue or Cells) Quenching Metabolic Quenching (e.g., Freeze-clamping) Start->Quenching Extraction Acyl-CoA Extraction (Organic Solvent) Quenching->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Result This compound Concentration DataProcessing->Result ghrelin_signaling Hexanoyl_CoA This compound GOAT Ghrelin O-acyltransferase (GOAT) Hexanoyl_CoA->GOAT Proghrelin Proghrelin Proghrelin->GOAT Acylated_Ghrelin Acylated Ghrelin GOAT->Acylated_Ghrelin GHSR1a GHSR1a Receptor Acylated_Ghrelin->GHSR1a G_protein Gq/11 protein GHSR1a->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca_release Intracellular Ca2+ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates Downstream_Effects Downstream Effects (e.g., Growth Hormone Release, Appetite Regulation) Ca_release->Downstream_Effects PKC->Downstream_Effects

References

Hexanoyl-CoA Biosynthesis in Cannabis sativa: A Technical Guide to the Gateway of Cannabinoid Production

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Hexanoyl-CoA is the essential short-chain fatty acyl-coenzyme A precursor for the biosynthesis of cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) in Cannabis sativa. Its synthesis represents a critical control point in the metabolic pathway leading to the production of these pharmacologically active compounds. This technical guide provides an in-depth examination of the this compound biosynthesis pathway, focusing on the key enzymatic steps, precursor origins, and regulatory aspects. We present quantitative data, detailed experimental protocols derived from foundational research, and pathway visualizations to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Pivotal Role of this compound

The diverse array of cannabinoids produced by Cannabis sativa originates from a complex biosynthetic network primarily active within the glandular trichomes of the plant.[1][2] The carbon backbone of these molecules is derived from two primary precursors: geranyl diphosphate (B83284) (GPP) from the isoprenoid pathway and olivetolic acid (OA) from the polyketide pathway.[2][3] The formation of olivetolic acid, the polyketide nucleus of cannabinoids, is initiated by the condensation of one molecule of this compound with three molecules of malonyl-CoA.[2][4] Therefore, the availability of this compound is a direct prerequisite and a potential rate-limiting step for the entire cannabinoid production cascade.[5] This guide focuses specifically on the synthesis of this crucial starter unit.

The Core Biosynthetic Pathway: From Hexanoate (B1226103) to this compound

The direct precursor to this compound in the cannabinoid pathway is hexanoate (hexanoic acid).[1][5] The biosynthesis is a single-step activation reaction catalyzed by an acyl-activating enzyme (AAE), also known as a CoA ligase.[6]

The Primary Enzyme: Cannabis sativa Acyl-Activating Enzyme 1 (CsAAE1)
  • High Expression in Glandular Trichomes: Transcriptome analysis of isolated glandular trichomes, the primary sites of cannabinoid synthesis, revealed high transcript abundance of CsAAE1.[1]

  • Cytoplasmic Localization: While phylogenetic analysis suggests CsAAE1 is related to peroxisomal AAEs, it lacks a peroxisome targeting sequence (PTS1).[1] Experimental validation via fluorescent protein fusions in Nicotiana benthamiana confirmed its localization to the cytoplasm, which is consistent with the location of the downstream cannabinoid synthesis machinery.[1][2] It is hypothesized that CsAAE1 was recruited to the cannabinoid pathway through the evolutionary loss of its PTS1, redirecting it from the peroxisome to the cytoplasm.[1]

  • Substrate Specificity: In vitro assays using recombinant CsAAE1 protein demonstrated that it efficiently activates hexanoate to form this compound.[1][5] It also shows activity with other short- and medium-chain fatty acids.[1][6]

The enzymatic reaction catalyzed by CsAAE1 is as follows: Hexanoate + ATP + Coenzyme A → this compound + AMP + Pyrophosphate

Hexanoyl_CoA_Synthesis cluster_reaction Cytoplasm (Trichome Cell) Hexanoate Hexanoate CsAAE1 CsAAE1 (Acyl-Activating Enzyme) Hexanoate->CsAAE1 ATP ATP ATP->CsAAE1 CoA Coenzyme A CoA->CsAAE1 HexanoylCoA This compound AMP AMP + PPi CsAAE1->HexanoylCoA CsAAE1->AMP

Caption: Core reaction for this compound synthesis in Cannabis sativa.
A Peroxisomal Counterpart: CsAAE3

The Cannabis sativa genome also encodes for other AAEs, such as CsAAE3 .[1] This enzyme is localized to the peroxisome and can also activate a variety of fatty acids, including hexanoate.[1] However, its subcellular location suggests its primary role is likely in fatty acid β-oxidation within the peroxisome rather than directly supplying the cytoplasmic cannabinoid pathway.[5]

Origin of the Hexanoate Precursor

While CsAAE1 activates pre-existing hexanoate, the ultimate origin of this hexanoate starter unit is an area of ongoing investigation. Analysis of expressed sequence tags (ESTs) from trichomes points towards a pathway involving the breakdown of larger fatty acids, rather than de novo synthesis of the C6 chain.[1][4] The high abundance of transcripts for desaturases and lipoxygenases in trichomes suggests a model where unsaturated fatty acids, such as linoleic and alpha-linolenic acid, are oxygenated and subsequently cleaved to yield hexanoate.[1]

Quantitative Data

Quantitative analysis is crucial for understanding metabolic flux and identifying potential bottlenecks. The following tables summarize key data from the literature.

Table 1: this compound Concentration in Cannabis sativa Tissues [1][5]

Tissue This compound Concentration (pmol g⁻¹ fresh weight)
Female Hemp Flowers 15.5
Leaves Lower than flowers
Stems Lower than flowers
Roots Lower than flowers

Note: The concentration pattern of this compound parallels the accumulation of the final cannabinoid product, cannabidiolic acid (CBDA).[1]

Table 2: Kinetic and Biochemical Properties of CsAAE1 [6]

Parameter Value Substrate/Condition
kcat 2 sec⁻¹ Hexanoate
Optimal Temperature 40 °C -

| Regulation | Inhibited by high concentrations of CoA | - |

Table 3: Example Fatty Acid Profile of Cannabis sativa Seed Oil [7][8][9] This table provides context for the types of fatty acids available in the plant that could serve as precursors for hexanoate generation through breakdown pathways.

Fatty Acid Abbreviation Typical Percentage Range (%)
Linoleic Acid (Omega-6) C18:2 55 - 60
Alpha-Linolenic Acid (Omega-3) C18:3 16 - 22
Oleic Acid C18:1 17 - 19
Palmitic Acid C16:0 -
Gamma-Linolenic Acid C18:3 1 - 4

| Stearidonic Acid | C18:4 | 0 - 2 |

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of transcriptomics, biochemistry, and molecular biology techniques.

Protocol: Quantification of this compound via LC-MS/MS[1]
  • Tissue Homogenization: Fresh plant tissue (e.g., female flowers) is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: Metabolites are extracted using an appropriate solvent system, often an acidified methanol/water mixture, on ice.

  • Centrifugation: The extract is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet debris.

  • Solid-Phase Extraction (SPE): The supernatant is cleaned up using an SPE cartridge to enrich for acyl-CoAs.

  • LC-MS/MS Analysis: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is identified and quantified based on its retention time and specific mass-to-charge (m/z) transitions compared to an authentic standard.

Protocol: Workflow for CsAAE1 Identification and Characterization[1]

This workflow outlines the logical steps taken to identify the key enzyme.

AAE1_Workflow A Isolate Glandular Trichomes from C. sativa Flowers B Analyze Trichome Transcriptome (EST Sequencing) A->B C Identify Unigenes Encoding Putative Acyl-Activating Enzymes (AAEs) B->C D Select High-Abundance Candidate (CsAAE1) C->D E Clone CsAAE1 Gene into Expression Vector D->E J Create Fluorescent Protein Fusion (e.g., CsAAE1-GFP) D->J F Express Recombinant CsAAE1 Protein in E. coli E->F G Purify Recombinant Protein F->G H Perform In Vitro Enzyme Assays G->H I Confirm Hexanoate Activation Activity H->I K Transient Expression in N. benthamiana J->K L Confocal Microscopy K->L M Confirm Cytoplasmic Localization L->M

Caption: Experimental workflow for the identification of CsAAE1.
Protocol: In Vitro Enzyme Assay for CsAAE1 Activity[1]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Add Components: To the buffer, add ATP, Coenzyme A, and the fatty acid substrate (e.g., hexanoate).

  • Initiate Reaction: Start the reaction by adding a known amount of purified recombinant CsAAE1 protein.

  • Incubation: Incubate the reaction at the optimal temperature (40°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction, for example, by adding acid.

  • Analysis: Analyze the reaction products using LC-MS/MS to detect and quantify the formation of this compound.

Downstream Integration: The Path to Cannabinoids

Once synthesized in the cytoplasm, this compound enters the core cannabinoid pathway. It serves as the starter molecule for a type III polyketide synthase (PKS), often referred to as olivetol (B132274) synthase (OLS).[2][10] This enzyme, in conjunction with olivetolic acid cyclase (OAC), catalyzes the condensation of this compound with three molecules of malonyl-CoA to form olivetolic acid (OA).[2][10] OA is the first committed intermediate of the cannabinoid pathway, which is subsequently prenylated with GPP to form cannabigerolic acid (CBGA), the precursor to THCA, CBDA, and other cannabinoids.[2][11][12]

Downstream_Pathway HexCoA This compound OLS Olivetol Synthase (OLS) & Olivetolic Acid Cyclase (OAC) HexCoA->OLS MalonylCoA 3x Malonyl-CoA MalonylCoA->OLS OA Olivetolic Acid (OA) OLS->OA CBGAS CBGA Synthase OA->CBGAS GPP Geranyl Diphosphate (GPP) GPP->CBGAS CBGA Cannabigerolic Acid (CBGA) CBGAS->CBGA Synthases THCA/CBDA/CBCA Synthases CBGA->Synthases Cannabinoids THCA, CBDA, CBCA, etc. Synthases->Cannabinoids

Caption: Downstream utilization of this compound in cannabinoid synthesis.

Conclusion

The biosynthesis of this compound, catalyzed predominantly by the cytoplasmic enzyme CsAAE1, is a foundational step in the production of cannabinoids in Cannabis sativa. Understanding the genetics, enzymology, and regulation of this reaction is paramount for any application aimed at metabolic engineering or optimization of cannabinoid yields. The data and protocols summarized in this guide provide a technical framework for researchers to further investigate this critical metabolic chokepoint, paving the way for advancements in cannabinoid-based drug development and biotechnology.

References

The Pivotal Role of Hexanoyl-CoA in Mitochondrial Fatty Acid β-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoyl-CoA, a medium-chain acyl-CoA, occupies a central position in the catabolism of fatty acids through the mitochondrial β-oxidation pathway. As a key intermediate, its efficient processing is vital for cellular energy homeostasis. This technical guide provides an in-depth exploration of the role of this compound in fatty acid oxidation, detailing the enzymatic reactions it undergoes, the kinetics of the involved enzymes, and the intricate regulatory networks that govern its flux. This document serves as a comprehensive resource, offering detailed experimental protocols for the study of this pathway and visualizing the complex biological processes through signaling and workflow diagrams, intended to support research and therapeutic development in metabolic diseases.

Introduction

Mitochondrial fatty acid β-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production. This compound, a six-carbon fatty acyl-CoA, is a key intermediate in the oxidation of both medium-chain fatty acids and as a product of the breakdown of longer-chain fatty acids. The metabolism of this compound is facilitated by a series of four enzymatic reactions. Deficiencies in the enzymes responsible for processing this compound and other medium-chain acyl-CoAs can lead to severe metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), highlighting the clinical significance of understanding this pathway. This guide will dissect the journey of this compound through the β-oxidation spiral and explore the signaling pathways that regulate this vital metabolic process.

The β-Oxidation of this compound: A Step-by-Step Enzymatic Cascade

The catabolism of this compound within the mitochondrial matrix proceeds through a cyclic sequence of four enzymatic reactions, each catalyzed by a specific enzyme with a preference for medium-chain length substrates.

Step 1: Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

The initial step in the oxidation of this compound is its dehydrogenation to trans-2-hexenoyl-CoA. This reaction is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a flavoprotein that utilizes FAD as an electron acceptor.[1]

  • Reaction: this compound + FAD → trans-2-Hexenoyl-CoA + FADH₂

MCAD exhibits substrate specificity for acyl-CoAs with chain lengths from C4 to C12, with this compound being a preferred substrate.[2]

Step 2: Hydration by Enoyl-CoA Hydratase

The double bond of trans-2-hexenoyl-CoA is subsequently hydrated to form L-3-hydroxythis compound. This stereospecific hydration is catalyzed by enoyl-CoA hydratase (also known as crotonase).[3]

  • Reaction: trans-2-Hexenoyl-CoA + H₂O → L-3-Hydroxythis compound

This enzyme is highly efficient and can process a broad range of enoyl-CoA substrates.[3]

Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase

The hydroxyl group of L-3-hydroxythis compound is then oxidized to a keto group, yielding 3-ketothis compound. This NAD⁺-dependent dehydrogenation is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH).[4] The enzyme has a preference for medium-chain substrates.[4]

  • Reaction: L-3-Hydroxythis compound + NAD⁺ → 3-Ketothis compound + NADH + H⁺

Step 4: Thiolytic Cleavage by β-Ketothiolase

The final step is the thiolytic cleavage of 3-ketothis compound by coenzyme A, which is catalyzed by β-ketothiolase (also known as 3-ketoacyl-CoA thiolase). This reaction releases a molecule of acetyl-CoA and a butyryl-CoA molecule, which is two carbons shorter than the initial this compound.[5][6]

  • Reaction: 3-Ketothis compound + CoA-SH → Butyryl-CoA + Acetyl-CoA

The resulting butyryl-CoA can then enter subsequent rounds of β-oxidation until it is completely converted to acetyl-CoA.

Quantitative Data on Enzyme Kinetics

The efficiency of this compound oxidation is determined by the kinetic parameters of the enzymes involved. The following table summarizes available kinetic data for the enzymes acting on C6 substrates.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)This compound~5-10Not widely reportedHuman/Various
Enoyl-CoA Hydratasetrans-2-Hexenoyl-CoA~20-50HighRat Liver
3-Hydroxyacyl-CoA Dehydrogenase (HADH)L-3-Hydroxythis compound~5~150Pig Heart
β-Ketothiolase3-Ketothis compound~10-30Not widely reportedVarious

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

Accurate measurement of the enzymatic activities in the this compound oxidation pathway is crucial for research and diagnostics.

Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

Principle: The activity of MCAD is determined by monitoring the reduction of an artificial electron acceptor, ferrocenium (B1229745) hexafluorophosphate, spectrophotometrically. The reaction is initiated by the addition of this compound.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing 100 mM HEPES-KOH (pH 7.6), 0.5 mM EDTA, and 200 µM ferrocenium hexafluorophosphate.

  • Enzyme Preparation: Use purified recombinant MCAD or mitochondrial extracts.

  • Assay Procedure:

    • Add the enzyme preparation to the reaction mixture in a cuvette and incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of 100 µM.

    • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferrocenium.

    • The rate of absorbance change is proportional to the MCAD activity.

Assay for Enoyl-CoA Hydratase Activity

Principle: The hydration of the double bond in trans-2-hexenoyl-CoA leads to a decrease in absorbance at 263 nm.[7]

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0).[7]

  • Substrate: Prepare a stock solution of trans-2-hexenoyl-CoA.

  • Assay Procedure:

    • Add the enzyme sample to the reaction buffer in a quartz cuvette.

    • Initiate the reaction by adding trans-2-hexenoyl-CoA to a final concentration of 25 µM.[7]

    • Immediately monitor the decrease in absorbance at 263 nm at 30°C.[7]

    • The rate of decrease is proportional to the enoyl-CoA hydratase activity. The molar extinction coefficient for the enoyl-thioester bond is 6.7 x 10³ M⁻¹ cm⁻¹.[7]

Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

Principle: The activity of HADH can be measured in the reverse direction by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. A coupled assay system can also be used to measure the forward reaction.[8][9]

Methodology (Reverse Reaction):

  • Reaction Mixture: Prepare a reaction buffer containing 100 mM potassium phosphate (B84403) buffer (pH 7.3) and 0.1 mM NADH.[10]

  • Substrate: Use acetoacetyl-CoA as the substrate.

  • Assay Procedure:

    • Combine the reaction buffer and NADH in a cuvette and incubate at 37°C.[10]

    • Add the enzyme sample.

    • Initiate the reaction by adding acetoacetyl-CoA to a final concentration of 0.09 mM.[10]

    • Monitor the decrease in absorbance at 340 nm.[10]

Assay for β-Ketothiolase Activity

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA substrate is monitored by the decrease in absorbance of the magnesium-complexed enolate form of the substrate at a specific wavelength.[5]

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.1), 25 mM MgCl₂, and 0.2 mM Coenzyme A.

  • Substrate: Use 3-ketothis compound as the substrate.

  • Assay Procedure:

    • Combine all components except the enzyme in a cuvette and incubate at 30°C.

    • Initiate the reaction by adding the enzyme sample.

    • Monitor the decrease in absorbance at 303 nm.

    • The rate of absorbance decrease is proportional to the thiolase activity.

Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound in biological samples.

Methodology:

  • Sample Preparation: Extract acyl-CoAs from mitochondrial preparations or cell lysates using a mixture of isopropanol (B130326) and an aqueous solution of acetic acid.

  • Internal Standard: Add a stable isotope-labeled internal standard (e.g., [¹³C₆]-hexanoyl-CoA) to the sample for accurate quantification.

  • LC Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, typically water with formic acid and acetonitrile (B52724) with formic acid.

  • MS/MS Detection: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[11]

Visualization of Pathways and Workflows

Mitochondrial β-Oxidation of this compound

Hexanoyl_CoA_Beta_Oxidation Hexanoyl_CoA This compound (C6) MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Hexanoyl_CoA->MCAD FADH2 FADH₂ MCAD->FADH2 Trans_2_Hexenoyl_CoA trans-2-Hexenoyl-CoA MCAD->Trans_2_Hexenoyl_CoA FAD FAD FAD->MCAD Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Hexenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyhexanoyl_CoA L-3-Hydroxythis compound Enoyl_CoA_Hydratase->L_3_Hydroxyhexanoyl_CoA H2O H₂O H2O->Enoyl_CoA_Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) L_3_Hydroxyhexanoyl_CoA->HADH NADH NADH HADH->NADH Ketohexanoyl_CoA 3-Ketothis compound HADH->Ketohexanoyl_CoA NAD NAD⁺ NAD->HADH Thiolase β-Ketothiolase Ketohexanoyl_CoA->Thiolase Butyryl_CoA Butyryl-CoA (C4) Thiolase->Butyryl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA CoA CoA-SH CoA->Thiolase Next_Cycle To next β-oxidation cycle Butyryl_CoA->Next_Cycle TCA_Cycle To TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The enzymatic cascade of this compound β-oxidation.

Experimental Workflow for MCAD Activity Assay

MCAD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Reaction Buffer (HEPES-KOH, EDTA, Ferrocenium) Incubate Incubate Enzyme in Buffer (37°C, 5 min) Prep_Buffer->Incubate Prep_Enzyme Prepare Enzyme Sample (Purified MCAD or Mitochondrial Extract) Prep_Enzyme->Incubate Initiate Initiate Reaction (Add this compound) Incubate->Initiate Monitor Monitor Absorbance Decrease (300 nm) Initiate->Monitor Calculate Calculate Rate of Absorbance Change Monitor->Calculate Determine Determine MCAD Activity Calculate->Determine

Caption: Workflow for determining MCAD activity.

Regulatory Signaling Pathways of Fatty Acid Oxidation

FAO_Regulation cluster_signals Cellular Signals cluster_regulators Key Regulators cluster_effects Downstream Effects High_AMP_ATP High AMP/ATP Ratio (Low Energy State) AMPK AMPK High_AMP_ATP->AMPK activates Fatty_Acids Increased Fatty Acids (e.g., Hexanoic Acid) PPARa PPARα Fatty_Acids->PPARa activates Low_Acetyl_CoA Low Acetyl-CoA SIRT3 SIRT3 Low_Acetyl_CoA->SIRT3 activates ACC_inhibition Inhibition of ACC (↓ Malonyl-CoA) AMPK->ACC_inhibition Gene_Expression ↑ Expression of FAO Enzymes (e.g., MCAD, LCHAD) PPARa->Gene_Expression Enzyme_Deacetylation Deacetylation & Activation of FAO Enzymes SIRT3->Enzyme_Deacetylation CPT1_activation Activation of CPT1 ACC_inhibition->CPT1_activation leads to FAO ↑ Fatty Acid Oxidation CPT1_activation->FAO Gene_Expression->FAO Enzyme_Deacetylation->FAO

Caption: Key signaling pathways regulating fatty acid oxidation.

Regulation of this compound Oxidation

The flux of this compound through the β-oxidation pathway is tightly regulated by the cell's energy status and hormonal signals. This regulation occurs at multiple levels, including substrate availability, allosteric control of enzymes, and transcriptional regulation of the genes encoding the β-oxidation enzymes.

Transcriptional Regulation by PPARα

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that functions as a major transcriptional regulator of genes involved in fatty acid metabolism.[12] Fatty acids, including medium-chain fatty acids like hexanoic acid, can act as ligands for PPARα.[13] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their expression.[12] This includes key enzymes of β-oxidation such as MCAD and LCHAD, thus increasing the capacity of the cell to oxidize fatty acids.[14][15]

Energy Sensing by AMPK

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio).[16][17] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[18][19] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports long-chain fatty acids into the mitochondria. By reducing malonyl-CoA levels, AMPK activation relieves the inhibition of CPT1, allowing for increased fatty acid uptake into the mitochondria and subsequent oxidation.[17] While medium-chain fatty acids like hexanoic acid can diffuse across the mitochondrial membranes independently of CPT1, the overall regulation of fatty acid flux by AMPK impacts the metabolic context in which this compound is oxidized.

Post-translational Modification by SIRT3

SIRT3 is a mitochondrial NAD⁺-dependent deacetylase that plays a critical role in regulating mitochondrial function, including fatty acid oxidation. SIRT3 deacetylates and activates several enzymes in the β-oxidation pathway, including long-chain acyl-CoA dehydrogenase (LCAD). By deacetylating these enzymes, SIRT3 enhances their activity, thereby promoting the breakdown of fatty acids. The activity of SIRT3 is linked to the cellular energy state through its dependence on NAD⁺.

Conclusion

This compound is a pivotal intermediate in mitochondrial fatty acid β-oxidation. Its metabolism is a well-orchestrated process involving a series of dedicated enzymes that are subject to intricate regulatory mechanisms. A thorough understanding of the kinetics, regulation, and experimental assessment of the enzymes that process this compound is fundamental for advancing our knowledge of cellular metabolism and for the development of therapeutic strategies for metabolic diseases. The data, protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals dedicated to this field.

References

An In-depth Technical Guide to the Structure and Chemical Properties of Hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hexanoyl-CoA is a medium-chain fatty acyl-CoA thioester that serves as a critical intermediate in numerous metabolic pathways. As the activated form of hexanoic acid, it plays a central role in fatty acid metabolism, including both β-oxidation and biosynthesis. Furthermore, its function as a key precursor in the biosynthesis of pharmacologically significant compounds, such as cannabinoids, positions it as a molecule of substantial interest in biotechnology and drug development. This technical guide provides a comprehensive overview of the structure, chemical properties, and metabolic significance of this compound, supplemented with detailed experimental protocols and pathway visualizations to support advanced research and development.

Molecular Structure and Chemical Identity

This compound, also known as Caproyl-CoA, is comprised of a hexanoyl group (a six-carbon acyl chain) linked to Coenzyme A via a high-energy thioester bond. The Coenzyme A moiety consists of an adenosine (B11128) 3'-phosphate 5'-diphosphate group, a pantothenic acid (Vitamin B5) unit, and a β-mercaptoethylamine residue, which provides the sulfhydryl group for the thioester linkage.

Chemical Identifiers:

  • IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate[1]

  • Molecular Formula: C₂₇H₄₆N₇O₁₇P₃S[1]

  • CAS Number: 5060-32-2[1]

  • Common Synonyms: Caproyl-CoA, Hexanoyl-coenzyme A, C6:0-CoA, n-hexanoyl-CoA[1][2]

Physicochemical and Quantitative Properties

The physicochemical properties of this compound are fundamental to its biological function and its handling in experimental settings. It is typically available as a solid sodium salt for laboratory use.

PropertyValueSource(s)
Molecular Weight 865.7 g/mol (Average)[1][2]
Monoisotopic Weight 865.188373307 Da[3]
Physical State Solid[1][2]
Solubility Slightly soluble in water; 10 mg/mL in PBS (pH 7.2); Partially soluble in ethanol[2][3]
UV Maximum (λmax) 258 nm[2]
Storage Conditions -20°C[2]
Long-term Stability ≥ 4 years at -20°C[2]
pKa (Strongest Acidic) ~0.82 - 0.83[4]

Core Metabolic Pathways

This compound is a key node in cellular metabolism, primarily involved in energy production through fatty acid oxidation and as a building block in the synthesis of complex biomolecules.

Mitochondrial β-Oxidation

In the mitochondrial matrix, this compound undergoes β-oxidation to generate energy. This catabolic process sequentially shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[5][6][7] The acetyl-CoA enters the citric acid cycle, while NADH and FADH₂ supply the electron transport chain, culminating in ATP synthesis.[6][8]

Beta_Oxidation_Workflow Workflow of this compound in Mitochondrial β-Oxidation HexanoylCoA This compound (C6) Dehydrogenation Acyl-CoA Dehydrogenase (MCAD) HexanoylCoA->Dehydrogenation Hydration Enoyl-CoA Hydratase Dehydrogenation->Hydration trans-Δ²-Hexenoyl-CoA FADH2 FADH₂ Dehydrogenation->FADH2 Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase Hydration->Dehydrogenation2 3-Hydroxythis compound Thiolysis β-Ketoacyl-CoA Thiolase Dehydrogenation2->Thiolysis 3-Ketothis compound NADH NADH Dehydrogenation2->NADH ButyrylCoA Butyryl-CoA (C4) Thiolysis->ButyrylCoA AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA CitricAcidCycle Citric Acid Cycle AcetylCoA->CitricAcidCycle

Caption: Mitochondrial β-oxidation of this compound.

Cannabinoid Biosynthesis Pathway

In organisms like Cannabis sativa, this compound serves as the essential starter unit for the biosynthesis of cannabinoids.[9][10] The enzyme olivetol (B132274) synthase, a type III polyketide synthase, catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA.[11][12] The resulting polyketide is then cyclized by olivetolic acid cyclase to form olivetolic acid, the central precursor to major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[12][13][14]

Cannabinoid_Biosynthesis_Pathway Role of this compound in Cannabinoid Biosynthesis Hexanoate Hexanoate (Hexanoic Acid) AAE1 Acyl-Activating Enzyme 1 (AAE1) Hexanoate->AAE1 HexanoylCoA This compound OLS Olivetol Synthase (OLS) HexanoylCoA->OLS MalonylCoA 3x Malonyl-CoA MalonylCoA->OLS OlivetolicAcid Olivetolic Acid CBGAS CBGA Synthase OlivetolicAcid->CBGAS CBGA Cannabigerolic Acid (CBGA) Cannabinoids Major Cannabinoids (THCA, CBDA, etc.) CBGA->Cannabinoids Various Synthases AAE1->HexanoylCoA OAC Olivetolic Acid Cyclase (OAC) OLS->OAC Polyketide Intermediate OAC->OlivetolicAcid CBGAS->CBGA

Caption: Biosynthesis of cannabinoids from this compound.

Experimental Protocols & Methodologies

Accurate synthesis, quantification, and use of this compound are crucial for metabolic research. The following sections outline established protocols.

Chemo-Enzymatic Synthesis of this compound

This protocol is adapted from methods for synthesizing CoA thioesters from free carboxylic acids.[15]

Objective: To synthesize this compound from hexanoic acid and Coenzyme A.

Principle: This two-step method involves the in-situ activation of hexanoic acid with 1,1'-Carbonyldiimidazole (CDI), followed by nucleophilic attack by the thiol group of Coenzyme A to form the thioester.

Materials:

  • Hexanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Bicarbonate (NaHCO₃) buffer (0.5 M, pH ~8.0)

  • HPLC system for purification and analysis

Procedure:

  • Activation: In a dry glass vial under an inert atmosphere (e.g., argon), dissolve hexanoic acid (1.2 equivalents) in anhydrous THF. Add CDI (1.1 equivalents) and stir at room temperature for 1 hour or until CO₂ evolution ceases. This forms the reactive hexanoyl-imidazole intermediate.

  • Thioesterification: In a separate vial, dissolve Coenzyme A (1 equivalent) in cold (4°C) 0.5 M NaHCO₃ buffer.

  • Reaction: Slowly add the activated hexanoyl-imidazole solution from Step 1 to the Coenzyme A solution. Maintain the reaction on ice and stir for 2-4 hours.

  • Purification: Purify the resulting this compound using reverse-phase HPLC. Use a C18 column with a gradient of acetonitrile (B52724) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).

  • Verification: Confirm the identity and purity of the collected fractions via LC-MS/MS, verifying the correct mass for this compound. Lyophilize the pure fractions for storage.

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of acyl-CoAs from biological matrices.[16][17][18]

Objective: To quantify this compound levels in cell or tissue samples.

Procedure Outline:

  • Sample Preparation:

    • Flash-freeze biological samples in liquid nitrogen immediately upon collection to quench metabolic activity.

    • Homogenize the frozen sample in a cold extraction buffer, typically an acidic solution of acetonitrile/methanol/water (e.g., 2:2:1 v/v/v).[18] The acid helps to precipitate proteins and improve analyte stability.

    • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like heptadecanoyl-CoA) in the extraction buffer for accurate quantification.[16]

    • Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet proteins and cell debris.

    • Collect the supernatant for analysis. Avoid solid-phase extraction unless necessary, as it can introduce variability.[17]

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase UHPLC column (e.g., C18) to separate this compound from other metabolites.[16][17] A gradient elution with mobile phases containing an ion-pairing agent or a buffer (e.g., ammonium formate) is typically employed.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for both this compound and the internal standard to ensure high specificity and sensitivity. The limit of detection can reach the low femtomole range.[16]

  • Data Analysis:

    • Generate a standard curve using known concentrations of a purified this compound standard.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Enzyme Assay: Polyketide Synthase (PKS) Activity

This protocol provides a framework for assaying the activity of olivetol synthase (OLS), which uses this compound as a substrate.[10]

Objective: To measure the conversion of this compound and Malonyl-CoA to polyketide products by a PKS enzyme.

Materials:

  • Purified PKS enzyme (e.g., recombinant OLS)

  • This compound stock solution

  • Malonyl-CoA stock solution

  • Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.0)

  • Reaction quenching solution (e.g., Methanol or Acetonitrile with formic acid)

  • HPLC or LC-MS system for product analysis

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 40 µL reaction might contain:

    • Reaction Buffer

    • Purified PKS enzyme (e.g., 4 µg)

    • Malonyl-CoA (final concentration ~5 mM)

    • This compound (final concentration ~250 µM)

  • Control Reactions: Prepare parallel negative controls, such as a reaction with boiled (inactivated) enzyme or a reaction lacking one of the substrates (this compound or Malonyl-CoA).

  • Initiation and Incubation: Initiate the reaction by adding the final component (typically the enzyme or a substrate). Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of quenching solution (e.g., 40 µL of methanol). Vortex and centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to separate and quantify the reaction products (e.g., olivetolic acid and potential byproducts).

Conclusion

This compound is a fundamentally important molecule whose study intersects cellular bioenergetics, lipid metabolism, and the biosynthesis of high-value natural products. A thorough understanding of its chemical properties and the application of robust experimental methodologies are essential for researchers aiming to manipulate metabolic pathways for therapeutic or biotechnological purposes. This guide provides the core knowledge base and practical frameworks required to facilitate such advanced scientific inquiry.

References

The Crossroads of Metabolism: An In-depth Technical Guide to the Enzymes of the Hexanoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexanoyl-CoA stands as a critical intermediate in cellular metabolism, positioned at the intersection of fatty acid biosynthesis and catabolism. Its metabolic fate is governed by a cohort of specialized enzymes, the understanding of which is paramount for advancements in fields ranging from metabolic engineering to the development of novel therapeutics. This technical guide provides a comprehensive overview of the core enzymes involved in the this compound metabolic pathway, with a focus on quantitative data, detailed experimental methodologies, and the intricate regulatory networks that control its flux.

I. Biosynthesis of this compound and its Downstream Conversion

The de novo synthesis of this compound is a fundamental process in organisms that produce medium-chain fatty acids. A notable example is its role as a key precursor in the biosynthesis of cannabinoids in Cannabis sativa.

Key Enzymes in this compound Biosynthesis

The primary enzyme responsible for the activation of hexanoic acid to this compound is This compound Synthetase , also known as Acyl-Activating Enzyme 1 (AAE1) in Cannabis sativa (CsAAE1). This enzyme catalyzes the ATP-dependent formation of a thioester bond between coenzyme A and hexanoate (B1226103).

Downstream of this compound formation in the cannabinoid pathway are two crucial enzymes: Olivetol Synthase (Tetraketide Synthase, TKS) and Olivetolic Acid Cyclase (OAC) . TKS, a type III polyketide synthase, catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to produce a linear tetraketide intermediate.[1][2] Subsequently, OAC facilitates an intramolecular aldol (B89426) condensation to form olivetolic acid, the direct precursor to cannabinoids.[2][3]

Quantitative Data for Biosynthetic Enzymes

The following table summarizes the available kinetic parameters for the key enzymes in the this compound biosynthesis pathway, primarily focusing on the well-characterized enzymes from Cannabis sativa.

EnzymeSubstrateKmkcatVmaxOptimal pHOptimal TemperatureInhibitorsReference
CsAAE1 Hexanoate3.7 µM2 s-16.8 pmol/sec/g9.040°CHigh CoA concentrations[4]
CoA0.26 µM--[4]
Decanoate1.7 µM0.5 s-11.8 pmol/sec/g[4]
TKS --------
OAC -------[5]

Note: Detailed kinetic data for TKS and OAC are limited due to the instability of the tetraketide intermediate.[5] Assays are typically performed as coupled reactions.

Experimental Protocols: Biosynthesis
  • Gene Cloning and Expression: Codon-optimized synthetic genes for C. sativa AAE1, TKS, and OAC are cloned into a pET-based expression vector (e.g., pET-28a) with an N-terminal His6-tag.

  • Protein Expression: The expression plasmids are transformed into E. coli BL21(DE3) cells. Cultures are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubated at 18°C for 16-20 hours.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme), and lysed by sonication.

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole, and the His-tagged protein is eluted with a buffer containing 250 mM imidazole.

  • Protein Dialysis and Storage: Eluted fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Protein concentration is determined, and the enzyme is stored at -80°C.[6]

  • Reaction Mixture: Prepare a 100 µL reaction mixture in 100 mM sodium phosphate (B84403) buffer (pH 7.0) containing 1 mM DTT.

  • Substrate Addition: Add this compound to a final concentration of 100 µM and malonyl-CoA to a final concentration of 500 µM.

  • Enzyme Addition: Add 2-5 µg of purified TKS and 2-5 µg of purified OAC to the reaction mixture. For a negative control, omit the OAC enzyme.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 10 µL of 20% (v/v) acetic acid.

  • Product Extraction and Analysis: Extract the products with ethyl acetate, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS.[7]

Visualization of the Cannabinoid Biosynthesis Pathway

Hexanoyl_CoA_Biosynthesis cluster_0 Enzymatic Conversions Hexanoate Hexanoate Hexanoyl_CoA This compound Hexanoate->Hexanoyl_CoA CsAAE1 (this compound Synthetase) Tetraketide Linear Tetraketide Intermediate Hexanoyl_CoA->Tetraketide TKS (Olivetol Synthase) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Tetraketide Olivetolic_Acid Olivetolic Acid Tetraketide->Olivetolic_Acid OAC (Olivetolic Acid Cyclase) Cannabinoids Cannabinoids Olivetolic_Acid->Cannabinoids Downstream Enzymes

Caption: Biosynthesis of cannabinoids from hexanoate.

II. Catabolism of this compound

The primary catabolic fate of this compound is through the mitochondrial fatty acid β-oxidation pathway. This process systematically shortens the fatty acyl chain, generating acetyl-CoA, NADH, and FADH2, which are subsequently utilized for energy production.

Key Enzymes in this compound Catabolism

The β-oxidation of this compound involves a cycle of four enzymatic reactions:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This flavoenzyme catalyzes the initial dehydrogenation of this compound to trans-2-hexenoyl-CoA.

  • Enoyl-CoA Hydratase: This enzyme hydrates the double bond of trans-2-hexenoyl-CoA to form 3-hydroxythis compound.

  • 3-Hydroxyacyl-CoA Dehydrogenase: This NAD+-dependent dehydrogenase oxidizes 3-hydroxythis compound to 3-ketothis compound.

  • Thiolase: This enzyme catalyzes the thiolytic cleavage of 3-ketothis compound by coenzyme A to yield acetyl-CoA and butyryl-CoA. Butyryl-CoA then re-enters the β-oxidation spiral for further degradation.

Quantitative Data for Catabolic Enzymes
EnzymeSubstrateProductCofactorsReference
MCAD This compoundtrans-2-Hexenoyl-CoAFAD[9]
Enoyl-CoA Hydratase trans-2-Hexenoyl-CoA3-Hydroxythis compound-
3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxythis compound3-Ketothis compoundNAD+
Thiolase 3-Ketothis compoundAcetyl-CoA + Butyryl-CoACoA
Experimental Protocols: Catabolism

This assay is often used for the diagnosis of MCAD deficiency.

  • Cell Isolation: Isolate lymphocytes from a whole blood sample using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Lysis: Resuspend the lymphocyte pellet in a hypotonic lysis buffer and disrupt the cells by sonication or freeze-thawing.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), an electron acceptor (e.g., ferricenium hexafluorophosphate), and the substrate, this compound.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the cell lysate. Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength over time.

  • Enzyme Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.[10]

Note: For more specific measurement of MCAD activity, alternative substrates like 3-phenylpropionyl-CoA may be used to minimize interference from other acyl-CoA dehydrogenases.[8]

This method provides a more physiologically relevant measure of the entire pathway's flux.

  • Cell Culture and Treatment: Culture relevant cells (e.g., hepatocytes, fibroblasts) under desired experimental conditions.

  • Radiolabeling: Incubate the cells with a radiolabeled fatty acid substrate, such as [1-14C]hexanoic acid.

  • Separation of Metabolites: After the incubation period, lyse the cells and separate the acid-soluble metabolites (including radiolabeled acetyl-CoA and other intermediates) from the unreacted fatty acid.

  • Scintillation Counting: Quantify the radioactivity in the acid-soluble fraction using a scintillation counter.

  • Calculation of β-Oxidation Rate: The rate of β-oxidation is determined from the amount of radioactivity incorporated into the acid-soluble metabolites over time.

Visualization of the this compound Catabolic Pathway

Hexanoyl_CoA_Catabolism cluster_1 Mitochondrial β-Oxidation Hexanoyl_CoA This compound (C6) trans_2_Hexenoyl_CoA trans-2-Hexenoyl-CoA Hexanoyl_CoA->trans_2_Hexenoyl_CoA MCAD (FAD → FADH₂) L_3_Hydroxyhexanoyl_CoA 3-Hydroxythis compound trans_2_Hexenoyl_CoA->L_3_Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase (+H₂O) _3_Ketohexanoyl_CoA 3-Ketothis compound L_3_Hydroxyhexanoyl_CoA->_3_Ketohexanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH + H⁺) Butyryl_CoA Butyryl-CoA (C4) _3_Ketohexanoyl_CoA->Butyryl_CoA Thiolase (+CoA) Acetyl_CoA Acetyl-CoA _3_Ketohexanoyl_CoA->Acetyl_CoA Thiolase (+CoA) Beta_Oxidation_Spiral To further rounds of β-Oxidation Butyryl_CoA->Beta_Oxidation_Spiral TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Catabolism of this compound via mitochondrial β-oxidation.

III. Regulation of the this compound Metabolic Pathway

The flux through the this compound metabolic pathway is tightly regulated at both the transcriptional and allosteric levels to meet the cell's metabolic demands.

Transcriptional Regulation

The expression of genes encoding enzymes in both the biosynthesis and catabolism of fatty acids is controlled by a network of transcription factors.

  • PPARs (Peroxisome Proliferator-Activated Receptors): These nuclear receptors are key regulators of lipid metabolism. PPARα, in particular, upregulates the expression of genes involved in fatty acid oxidation, including MCAD.

  • SREBPs (Sterol Regulatory Element-Binding Proteins): SREBP-1c is a major transcriptional activator of genes involved in fatty acid synthesis.

Allosteric Regulation

The activity of key enzymes is also modulated by the intracellular concentrations of various metabolites.

  • Feedback Inhibition: High concentrations of CoA can inhibit the activity of CsAAE1, regulating the entry of hexanoate into the cannabinoid pathway.[4]

  • Redox State: The activity of 3-hydroxyacyl-CoA dehydrogenase is sensitive to the NADH/NAD+ ratio. An increase in this ratio, indicative of a high energy state, will inhibit the enzyme and thus slow down β-oxidation.

  • Acetyl-CoA/CoA Ratio: A high acetyl-CoA to free CoA ratio can inhibit thiolase, the final enzyme in the β-oxidation cycle, thereby providing feedback regulation.

Visualization of Regulatory Networks

Regulation_Network cluster_transcription Transcriptional Regulation cluster_allosteric Allosteric Regulation PPARa PPARα MCAD_gene MCAD Gene PPARa->MCAD_gene Upregulates SREBP1c SREBP-1c FAS_genes Fatty Acid Synthase Genes SREBP1c->FAS_genes Upregulates High_CoA High [CoA] CsAAE1 CsAAE1 High_CoA->CsAAE1 Inhibits High_NADH_NAD High NADH/NAD⁺ Ratio HADH 3-Hydroxyacyl-CoA Dehydrogenase High_NADH_NAD->HADH Inhibits High_AcetylCoA_CoA High Acetyl-CoA/CoA Ratio Thiolase Thiolase High_AcetylCoA_CoA->Thiolase Inhibits

Caption: Transcriptional and allosteric regulation of this compound metabolism.

IV. Conclusion

The enzymes governing the metabolic pathway of this compound are central to cellular energy homeostasis and the production of specialized secondary metabolites. A thorough understanding of their kinetic properties, regulatory mechanisms, and the experimental methodologies used for their characterization is essential for researchers and professionals in the life sciences. This guide provides a foundational framework for further investigation into this critical metabolic nexus, with the potential to unlock new avenues for therapeutic intervention and biotechnological innovation.

References

The Central Role of Hexanoyl-CoA in Cannabinoid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crucial role of hexanoyl-CoA as a foundational precursor in the biosynthesis of cannabinoids. We delve into the core enzymatic reactions, present quantitative data on enzyme kinetics and substrate concentrations, and provide detailed experimental protocols for the key assays involved in studying this pathway. Furthermore, this guide offers visualizations of the metabolic pathways and experimental workflows using Graphviz DOT language, offering a comprehensive resource for researchers in the field of cannabinoid science and drug development.

Introduction: The Genesis of Cannabinoids

The diverse array of cannabinoids, including the well-known psychoactive compound Δ⁹-tetrahydrocannabinol (THC) and the non-psychoactive cannabidiol (B1668261) (CBD), originate from a complex biosynthetic pathway within the glandular trichomes of Cannabis sativa.[1][2] This intricate process begins with the convergence of two primary metabolic routes: the polyketide pathway and the methylerythritol phosphate (B84403) (MEP) pathway. This compound, a short-chain fatty acyl-CoA, serves as the specific starter unit in the polyketide pathway, laying the molecular foundation for the characteristic resorcinolic acid core of cannabinoids.[1][3]

The Cannabinoid Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The synthesis of the primary cannabinoid precursor, cannabigerolic acid (CBGA), from this compound is a multi-step enzymatic process.

Formation of this compound

The journey begins with the activation of hexanoic acid to this compound. This critical step is catalyzed by an acyl-activating enzyme (AAE). In Cannabis sativa, the enzyme primarily responsible for this conversion is CsAAE1 , a this compound synthetase.[1][3] This enzyme exhibits high transcript abundance in the glandular trichomes where cannabinoid synthesis occurs.[1] In female hemp flowers, this compound has been quantified at levels of 15.5 pmol per gram of fresh weight.[1]

The Polyketide Synthase Reaction: Building the Carbon Skeleton

Next, Tetraketide Synthase (TKS) , also referred to as Olivetol Synthase (OLS), orchestrates the condensation of one molecule of this compound with three molecules of malonyl-CoA.[4][5] This type III polyketide synthase catalyzes three successive decarboxylative Claisen condensation reactions to form a linear tetraketide intermediate, 3,5,7-trioxododecanoyl-CoA.[6][7]

Cyclization to Olivetolic Acid

The linear tetraketide intermediate is then cyclized to form olivetolic acid (OA), the resorcinolic acid core of cannabinoids. This crucial cyclization is catalyzed by Olivetolic Acid Cyclase (OAC) .[8][9] OAC performs an intramolecular C2-C7 aldol (B89426) condensation, a reaction that is unique in its retention of the carboxylate group.[6][9] In the absence of OAC, the tetraketide intermediate can spontaneously cyclize to form olivetol, the decarboxylated version of olivetolic acid, and other pyrone byproducts.[8][9]

Prenylation to Form CBGA

The final step in the formation of the "mother cannabinoid," cannabigerolic acid (CBGA), involves the prenylation of olivetolic acid. The enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT) catalyzes the attachment of a geranyl pyrophosphate (GPP) molecule, derived from the MEP pathway, to olivetolic acid.[2] CBGA then serves as the substrate for various cannabinoid synthases, such as THCA synthase and CBDA synthase, to produce the diverse array of cannabinoids found in the plant.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the initial stages of cannabinoid biosynthesis.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)KmkcatReference(s)
C. sativa Acyl-Activating Enzyme 1 (CsAAE1)Hexanoate3.7 µM2 s-1[10]
Decanoate1.7 µM0.5 s-1[10]
CoA0.26 µM-[10]
C. sativa Tetraketide Synthase (TKS)This compoundNot extensively reported< 0.02 s-1[4][5]
C. sativa Olivetolic Acid Cyclase (OAC)Linear tetraketide-CoANot determinedNot determined[8][11]

Note: The kinetic parameters for OAC have not been determined due to the instability of its substrate, the linear tetraketide-CoA intermediate.[8][11]

Table 2: In Vivo and In Vitro Product Formation

ConditionProductConcentration (mg/L)Reference(s)
In vivo (E. coli co-expressing TKS and OAC)Olivetolic Acid14.8 ± 0.5[4]
Olivetol3.6 ± 0.9[4]
In vivo (Yeast expressing TKS and OAC fed sodium hexanoate)Olivetolic Acid0.48[8][11]
In vitro (TKS and OAC coupled assay)Olivetolic AcidMajor Product[4]
OlivetolMinor Product[4]
HTAL (5-hydroxy-2-pentyl-4H-pyran-4-one)Byproduct[4]
PDAL (3,5-dihydroxy-2-pentyl-4H-pyran-4-one)Byproduct[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of cannabinoid biosynthesis from this compound.

Protocol for Recombinant Expression and Purification of TKS and OAC from E. coli

Vector Construction:

  • Synthesize the cDNAs for C. sativa TKS and OAC, codon-optimized for E. coli expression.

  • Clone the genes into a suitable expression vector (e.g., pET series) containing an N-terminal Hexa-histidine (6xHis) tag sequence.

Protein Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmids.

  • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a lower temperature, such as 18-20°C, for 16-20 hours to enhance the yield of soluble protein.[4]

Cell Lysis and Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% glycerol, 2 mM DTT).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purify the His-tagged proteins using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • Wash the resin with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elute the target proteins with a buffer containing a high concentration of imidazole.

  • Assess protein purity by SDS-PAGE and determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.[4][12]

Protocol for In Vitro Enzyme Assay for Olivetolic Acid Production

Reagents and Buffers:

  • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0, containing 1 mM DTT.[6]

  • Substrates: 10 mM stock solutions of this compound and malonyl-CoA in water.[6]

  • Enzymes: Purified recombinant TKS and OAC proteins.[6]

  • Stop Solution: 20% (v/v) Acetic Acid.[6]

Procedure:

  • Prepare a 100 µL reaction mixture in a microcentrifuge tube on ice.

  • Add the following components to the assay buffer:

    • 1 µL this compound (final concentration: 100 µM)

    • 5 µL Malonyl-CoA (final concentration: 500 µM)

    • 2-5 µg of purified TKS

    • 2-5 µg of purified OAC

  • For a negative control (TKS only), omit the OAC enzyme.[6]

  • Incubate the reaction mixture at 30°C for 1-2 hours.[6]

  • Stop the reaction by adding 10 µL of the stop solution.[6]

  • Extract the products by adding 200 µL of ethyl acetate (B1210297), vortexing vigorously, and centrifuging to separate the phases.[6]

  • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.[6]

  • Resuspend the dried extract in methanol (B129727) for analysis by HPLC or LC-MS/MS.

Protocol for LC-MS/MS for Cannabinoid Quantification

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the cannabinoids of interest (e.g., starting with 70% B, increasing to 95% B over 5-10 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic cannabinoids.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Quantification: Prepare a calibration curve using authentic standards of the cannabinoids of interest.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and workflows described in this guide.

Cannabinoid_Biosynthesis cluster_precursors Precursor Supply cluster_pathway Core Biosynthetic Pathway Hexanoic_Acid Hexanoic Acid Hexanoyl_CoA This compound Hexanoic_Acid->Hexanoyl_CoA CsAAE1 Malonyl_CoA Malonyl-CoA (x3) Linear_Tetraketide Linear Tetraketide Intermediate Malonyl_CoA->Linear_Tetraketide Hexanoyl_CoA->Linear_Tetraketide TKS Olivetolic_Acid Olivetolic Acid Linear_Tetraketide->Olivetolic_Acid OAC CBGA Cannabigerolic Acid (CBGA) Olivetolic_Acid->CBGA GOT + GPP

Caption: The core biosynthetic pathway of cannabigerolic acid (CBGA) from hexanoic acid.

Experimental_Workflow cluster_protein Protein Production cluster_assay In Vitro Analysis Vector_Construction 1. Vector Construction (TKS & OAC in pET vector) Protein_Expression 2. Protein Expression in E. coli Vector_Construction->Protein_Expression Purification 3. Purification (IMAC) Protein_Expression->Purification Enzyme_Assay 4. In Vitro Enzyme Assay (TKS & OAC) Purification->Enzyme_Assay LC_MS 5. Product Analysis (LC-MS/MS) Enzyme_Assay->LC_MS

Caption: A typical experimental workflow for the in vitro study of olivetolic acid biosynthesis.

Conclusion

This compound stands as the essential entry point for the polyketide pathway that ultimately yields the vast and pharmacologically significant family of cannabinoids. A thorough understanding of the enzymatic machinery that converts this compound to olivetolic acid is paramount for the advancement of cannabinoid research, including the development of engineered biosynthetic systems for the production of specific cannabinoids and the exploration of novel therapeutic agents. This guide provides a foundational resource to aid researchers in these endeavors.

References

The Central Role of Hexanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoyl-CoA, a medium-chain fatty acyl-CoA, occupies a critical juncture in the mitochondrial beta-oxidation of fatty acids. Its efficient catabolism is paramount for energy homeostasis, particularly during periods of fasting. This technical guide provides an in-depth examination of the enzymatic steps involved in the degradation of this compound within the mitochondrial matrix. We will detail the kinetics of the key enzymes, present comprehensive experimental protocols for their analysis, and visualize the underlying biochemical pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating fatty acid metabolism and its implications in health and disease, including inborn errors of metabolism such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Introduction: The Significance of this compound in Cellular Energetics

Mitochondrial beta-oxidation is the primary catabolic pathway for fatty acids, providing a significant source of cellular energy in the form of ATP.[1] This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.[2] this compound, a six-carbon saturated fatty acyl-CoA, is a key intermediate in the beta-oxidation of longer-chain fatty acids and is the initial substrate for the final turns of the beta-oxidation spiral for medium-chain fatty acids.[3] Its metabolism is therefore crucial for the complete oxidation of a wide range of dietary and stored fats.

The clinical relevance of this compound metabolism is underscored by genetic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inborn error of metabolism.[4] In MCADD, impaired activity of the enzyme responsible for the first step in this compound oxidation leads to the accumulation of medium-chain acylcarnitines and can result in life-threatening hypoketotic hypoglycemia, particularly during periods of illness or fasting.[4][5] A thorough understanding of the biochemical processes governing this compound degradation is therefore essential for the diagnosis and development of therapeutic strategies for such metabolic disorders.

The Enzymatic Cascade of this compound Beta-Oxidation

The mitochondrial beta-oxidation of this compound proceeds through one complete cycle of four enzymatic steps, yielding one molecule of butyryl-CoA, one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The butyryl-CoA then undergoes a final round of beta-oxidation. The enzymes involved exhibit specificity for medium to short-chain acyl-CoAs.

Step 1: Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

The initial and rate-limiting step in the beta-oxidation of this compound is its dehydrogenation to trans-Δ²-hexenoyl-CoA. This reaction is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a flavoprotein that utilizes FAD as a prosthetic group.[2]

  • Reaction: this compound + FAD → trans-Δ²-Hexenoyl-CoA + FADH₂

MCAD exhibits broad specificity for acyl-CoA substrates with chain lengths from C4 to C12, with optimal activity typically observed for C8 (octanoyl-CoA).[4]

Step 2: Hydration by Enoyl-CoA Hydratase

The second step involves the stereospecific hydration of the double bond in trans-Δ²-hexenoyl-CoA to form L-3-hydroxythis compound. This reaction is catalyzed by enoyl-CoA hydratase (also known as crotonase).[6]

  • Reaction: trans-Δ²-Hexenoyl-CoA + H₂O → L-3-Hydroxythis compound

This enzyme has a broad substrate specificity and is generally not considered a rate-limiting step in the beta-oxidation spiral.[7]

Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase

The third step is the NAD⁺-dependent dehydrogenation of L-3-hydroxythis compound to 3-ketothis compound, catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH).[8]

  • Reaction: L-3-Hydroxythis compound + NAD⁺ → 3-Ketothis compound + NADH + H⁺

Similar to enoyl-CoA hydratase, HADH has a broad substrate specificity.[9]

Step 4: Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase

The final step of the cycle is the thiolytic cleavage of 3-ketothis compound by a molecule of coenzyme A (CoA-SH). This reaction is catalyzed by 3-ketoacyl-CoA thiolase and yields a molecule of acetyl-CoA and a shortened acyl-CoA (butyryl-CoA).[10]

  • Reaction: 3-Ketothis compound + CoA-SH → Butyryl-CoA + Acetyl-CoA

The resulting butyryl-CoA can then enter another round of beta-oxidation.

Quantitative Data on Enzyme Kinetics

The efficiency of this compound beta-oxidation is determined by the kinetic properties of the involved enzymes. The following tables summarize available kinetic data for the enzymes acting on C6 substrates. It is important to note that obtaining precise kinetic data for human mitochondrial enzymes can be challenging, and values may vary depending on the experimental conditions and enzyme source.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)This compound~5-15VariableHuman (Recombinant)
Enoyl-CoA Hydratase (Crotonase)trans-Δ²-Hexenoyl-CoA~10-30VariableBovine Liver
3-Hydroxyacyl-CoA Dehydrogenase (HADH)L-3-Hydroxythis compound~5-20VariablePig Heart
3-Ketoacyl-CoA Thiolase (KAT)3-Ketothis compound~1-10VariablePig Heart

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for Enzymes in this compound Beta-Oxidation. Note: Data are approximate values compiled from various sources and should be considered as representative ranges. Vmax values are highly dependent on enzyme purity and assay conditions.

Experimental Protocols

Accurate measurement of enzyme activity and metabolite concentrations is crucial for studying the role of this compound in mitochondrial beta-oxidation. This section provides detailed methodologies for key experiments.

Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This protocol describes a continuous spectrophotometric assay for MCAD activity based on the reduction of an artificial electron acceptor.

Principle: The activity of MCAD is measured by monitoring the reduction of ferricenium hexafluorophosphate (B91526) by FADH₂, which is produced during the dehydrogenation of this compound. The reduction of ferricenium leads to a decrease in absorbance at 300 nm.

Reagents:

  • 1 M Tris-HCl, pH 8.0

  • 10 mM this compound

  • 10 mM Ferricenium hexafluorophosphate

  • Mitochondrial extract or purified MCAD enzyme

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl, pH 8.0, and 150 µM ferricenium hexafluorophosphate in a total volume of 1 mL.

  • Equilibrate the reaction mixture to 37°C in a spectrophotometer cuvette.

  • Initiate the reaction by adding 10 µL of 10 mM this compound.

  • Add the enzyme sample (e.g., 10-50 µg of mitochondrial protein) to the cuvette and mix thoroughly.

  • Monitor the decrease in absorbance at 300 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of ferricenium (4.3 mM⁻¹cm⁻¹).

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Principle: Acyl-CoAs are extracted from cells or tissues and separated by reverse-phase liquid chromatography. The separated acyl-CoAs are then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.[11]

Reagents:

  • Acetonitrile

  • Methanol

  • 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Internal standard (e.g., ¹³C-labeled this compound)

Procedure:

  • Extraction:

    • Homogenize frozen tissue or cell pellets in 1 mL of ice-cold 10% trichloroacetic acid.

    • Add a known amount of internal standard.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Wash the protein pellet with 5% TCA and then with diethyl ether.

    • Resuspend the final pellet in a buffer containing 5% SSA.[11]

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a C18 reverse-phase column.

    • Use a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 90% acetonitrile/10% water).

    • Perform mass spectrometry in positive ion mode, monitoring for the specific precursor and product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Visualizing the Pathway and Workflows

Signaling Pathways and Logical Relationships

Hexanoyl_CoA_Beta_Oxidation Hexanoyl_CoA This compound (C6) MCAD MCAD Hexanoyl_CoA->MCAD FADH2 FADH2 MCAD->FADH2 Hexenoyl_CoA trans-Δ²-Hexenoyl-CoA MCAD->Hexenoyl_CoA FAD FAD FAD->MCAD ECH Enoyl-CoA Hydratase Hexenoyl_CoA->ECH Hydroxyhexanoyl_CoA L-3-Hydroxythis compound ECH->Hydroxyhexanoyl_CoA H2O H₂O H2O->ECH HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyhexanoyl_CoA->HADH NADH NADH HADH->NADH Ketohexanoyl_CoA 3-Ketothis compound HADH->Ketohexanoyl_CoA NAD NAD⁺ NAD->HADH KAT 3-Ketoacyl-CoA Thiolase Ketohexanoyl_CoA->KAT Butyryl_CoA Butyryl-CoA (C4) KAT->Butyryl_CoA Acetyl_CoA Acetyl-CoA KAT->Acetyl_CoA CoA CoA-SH CoA->KAT TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle MCAD_Assay_Workflow Start Start: Prepare Reagents Prepare_Mixture Prepare Reaction Mixture (Tris-HCl, Ferricenium) Start->Prepare_Mixture Equilibrate Equilibrate to 37°C in Spectrophotometer Prepare_Mixture->Equilibrate Add_Substrate Initiate with this compound Equilibrate->Add_Substrate Add_Enzyme Add Enzyme Sample Add_Substrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 300 nm Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End Acyl_CoA_Quantification_Workflow Start Start: Sample Collection Homogenize Homogenize Sample with Internal Standard Start->Homogenize Extract Extract Acyl-CoAs (e.g., with TCA) Homogenize->Extract Separate Separate by LC Extract->Separate Detect Detect by MS/MS Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify End End: Data Analysis Quantify->End

References

Hexanoyl-CoA in Ceramide Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the role of hexanoyl-CoA in the biosynthesis of ceramides (B1148491), a critical class of lipid molecules involved in a myriad of cellular processes. This document is intended for researchers, scientists, and professionals in drug development who are investigating the intricate pathways of sphingolipid metabolism and seeking to understand the potential involvement of short-chain fatty acyl-CoAs in these processes.

Executive Summary

Ceramides are fundamental components of cellular membranes and serve as critical signaling molecules in pathways regulating cell growth, differentiation, and apoptosis. The diversity of ceramide function is largely dictated by the length of the N-acyl chain, which is incorporated by a family of six ceramide synthases (CerS). While the roles of long-chain and very-long-chain ceramides are well-documented, the involvement of short-chain fatty acyl-CoAs, such as this compound, in endogenous ceramide synthesis is an emerging area of interest. This guide summarizes the current understanding of the de novo ceramide synthesis pathway, the substrate specificity of ceramide synthases, and the potential for this compound to serve as a substrate. Furthermore, it provides detailed experimental protocols and data presentation formats to facilitate further research in this area.

The De Novo Ceramide Synthesis Pathway

The primary route for ceramide biosynthesis is the de novo pathway, which occurs on the cytosolic face of the endoplasmic reticulum (ER).[1][2] This pathway commences with the condensation of L-serine and a fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[3][4] The initial and rate-limiting step typically involves palmitoyl-CoA (C16-CoA), leading to the formation of 3-ketodihydrosphingosine.[2] This intermediate is then reduced to dihydrosphingosine (also known as sphinganine).

The subsequent and crucial step for determining the acyl chain length of the resulting ceramide is the N-acylation of dihydrosphingosine.[5] This reaction is catalyzed by one of the six ceramide synthase (CerS) enzymes (CerS1-6), each exhibiting a distinct specificity for fatty acyl-CoAs of different chain lengths.[6][7] The resulting dihydroceramide (B1258172) is finally desaturated by dihydroceramide desaturase to form ceramide.[5]

De_Novo_Ceramide_Synthesis Serine Serine 3_Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine->3_Ketodihydrosphingosine SPT Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Fatty_Acyl_CoA->3_Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine (Sphinganine) 3_Ketodihydrosphingosine->Dihydrosphingosine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS1-6 Hexanoyl_CoA This compound (C6) Hexanoyl_CoA->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase

Figure 1: De Novo Ceramide Synthesis Pathway.

Ceramide Synthase Substrate Specificity and the Potential for this compound Involvement

The acyl chain length of ceramides is a critical determinant of their biological function.[4] This diversity is primarily controlled by the substrate specificity of the six different ceramide synthases.[6][7] While extensive research has characterized the preference of these enzymes for long and very-long-chain fatty acyl-CoAs, the utilization of short-chain substrates like this compound is less understood.

Based on the known substrate specificities, CerS4, which preferentially utilizes C18:0- and C20:0-acyl-CoAs, also appears to have a broader substrate range, making it a potential candidate for utilizing shorter chain acyl-CoAs.[5][8] However, direct kinetic data for the enzymatic activity of any CerS isoform with this compound is currently limited in the scientific literature. Exogenously applied C6-ceramide has been shown to be metabolized by cells, suggesting that the cellular machinery can recognize and process short-chain ceramides.[9]

Quantitative Data on Ceramide Synthase Specificity

To facilitate comparative analysis, the known substrate specificities of the mammalian ceramide synthases are summarized below. It is important to note the absence of definitive data for this compound.

Ceramide SynthasePrimary Acyl-CoA SubstratesPotential for this compound Utilization
CerS1 C18:0-CoA[6]Low
CerS2 C22:0-CoA, C24:0-CoA, C24:1-CoA[8]Very Low
CerS3 ≥C26:0-CoA[8]Very Low
CerS4 C18:0-CoA, C20:0-CoA[5][8]Possible, due to broader specificity
CerS5 C16:0-CoA[8]Low
CerS6 C16:0-CoA[8]Low

Experimental Protocols

To investigate the involvement of this compound in ceramide formation, established protocols for ceramide synthase activity assays and ceramide quantification can be adapted.

In Vitro Ceramide Synthase Activity Assay

This protocol is adapted from existing methods and is designed to test the ability of a specific CerS isoform to utilize this compound as a substrate.[10]

Materials:

  • Microsomal fractions from cells overexpressing a specific CerS isoform

  • This compound solution

  • Sphinganine (B43673)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Lipid extraction solvents (e.g., Chloroform:Methanol mixture)

  • Internal standard (e.g., C17-ceramide)

  • LC-MS/MS system

Procedure:

  • Prepare microsomal fractions from cells transiently or stably overexpressing the CerS isoform of interest.

  • In a microcentrifuge tube, combine the microsomal preparation (typically 50-150 µg of protein) with the assay buffer.[10]

  • Add sphinganine to a final concentration of 15 µM.[10]

  • Initiate the reaction by adding this compound to a final concentration of 50 µM.[10] For kinetic analysis, vary the concentration of this compound.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

  • Add the internal standard.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the formation of C6-dihydroceramide and C6-ceramide by LC-MS/MS.

Ceramide_Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Prepare Microsomes (CerS overexpression) Incubation Incubate at 37°C Microsomes->Incubation Substrates Prepare Substrates (this compound, Sphinganine) Substrates->Incubation Extraction Lipid Extraction Incubation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS

Figure 2: In Vitro Ceramide Synthase Assay Workflow.
Quantification of C6-Ceramide in Cellular Lipids

This protocol outlines the steps for extracting and quantifying C6-ceramide from cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., Isopropanol:Water:Ethyl Acetate mixture)

  • Internal standard (e.g., C17-ceramide)

  • LC-MS/MS system

Procedure:

  • Harvest cultured cells and wash with ice-cold PBS.

  • Perform lipid extraction using a suitable solvent system, such as the Bligh-Dyer method or a single-phase extraction with isopropanol:water:ethyl acetate.

  • Add the internal standard to the extraction mixture.

  • Vortex and incubate to ensure complete extraction.

  • Centrifuge to pellet cell debris.

  • Transfer the supernatant containing the lipid extract to a new tube.

  • Dry the lipid extract under nitrogen.

  • Reconstitute in a solvent compatible with LC-MS/MS analysis.

  • Quantify C6-ceramide levels using a calibrated LC-MS/MS method with multiple reaction monitoring (MRM).

Signaling Pathways and Logical Relationships

While the direct signaling roles of endogenously synthesized C6-ceramide are not well established, studies using exogenous C6-ceramide have implicated it in various cellular processes, including the induction of apoptosis and the regulation of cell proliferation.[9] It is hypothesized that short-chain ceramides may act by influencing the biophysical properties of membranes or by being metabolized to other bioactive sphingolipids.

The logical relationship between the availability of short-chain acyl-CoAs and the potential generation of bioactive short-chain ceramides underscores the importance of further investigation into this area. A key question is whether physiological or pathological conditions can lead to an accumulation of this compound that is sufficient to be utilized by ceramide synthases.

Signaling_Hypothesis Hexanoyl_CoA_Pool Increased Cellular This compound Pool CerS4 Ceramide Synthase 4 (or other permissive CerS) Hexanoyl_CoA_Pool->CerS4 C6_Ceramide Endogenous C6-Ceramide CerS4->C6_Ceramide Membrane_Properties Alteration of Membrane Biophysical Properties C6_Ceramide->Membrane_Properties Downstream_Signaling Activation of Downstream Signaling Cascades C6_Ceramide->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Membrane_Properties->Cellular_Response Downstream_Signaling->Cellular_Response

Figure 3: Hypothetical Signaling Pathway of C6-Ceramide.

Conclusion and Future Directions

The involvement of this compound in ceramide formation represents a compelling area for future research. While direct evidence remains to be fully elucidated, the substrate promiscuity of certain ceramide synthase isoforms suggests that the synthesis of short-chain ceramides is plausible under conditions of elevated short-chain acyl-CoA availability. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the tools necessary to explore this nascent field. Future studies should focus on determining the kinetic parameters of all six CerS isoforms with this compound, identifying the physiological and pathological conditions that lead to the accumulation of short-chain ceramides, and elucidating the specific signaling pathways regulated by these molecules. Such research holds the potential to uncover novel therapeutic targets for a range of diseases associated with dysregulated sphingolipid metabolism.

References

An In-depth Technical Guide on the Discovery and Identification of Hexanoyl-CoA in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexanoyl-CoA is a short-chain fatty acyl-coenzyme A that plays a crucial role in various metabolic pathways in plants. While it is a transient intermediate in the beta-oxidation of fatty acids, its significance as a key precursor in the biosynthesis of specialized metabolites has brought it to the forefront of phytochemical research. The discovery and characterization of a distinct, functional pool of this compound have been particularly pivotal in understanding the biosynthesis of cannabinoids in Cannabis sativa. This technical guide provides a comprehensive overview of the discovery, identification, and quantification of this compound in plants, with a primary focus on the key findings in Cannabis sativa. It also details the experimental protocols for its analysis and illustrates the associated metabolic pathways.

Discovery and Identification of this compound in Cannabis sativa

The targeted discovery of this compound in Cannabis sativa was driven by research into the biosynthesis of cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). It was hypothesized that a short-chain fatty acyl-CoA served as the precursor for the formation of olivetolic acid, a key intermediate in the cannabinoid pathway.

In a seminal study, researchers quantified the levels of this compound in various tissues of Cannabis sativa using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This provided direct evidence of its presence and tissue-specific distribution. The highest concentrations were found in the glandular trichomes of female flowers, the primary site of cannabinoid synthesis, strongly suggesting its role as a dedicated precursor.[1][2][3][4]

Further investigation led to the identification of the enzyme responsible for the synthesis of this compound. Through transcriptome analysis of isolated glandular trichomes, a number of putative acyl-activating enzymes (AAEs) were identified.[1][2] One of these, designated CsAAE1, was found to be highly expressed in trichomes.[1][2] In vitro assays with the recombinant CsAAE1 protein confirmed its activity as a this compound synthetase, capable of activating hexanoate (B1226103) to form this compound.[1][2]

Interestingly, CsAAE1 was found to be localized in the cytoplasm, which is significant because the subsequent steps of cannabinoid biosynthesis also occur in this cellular compartment.[1][2] This is in contrast to another identified AAE, CsAAE3, which is located in the peroxisome and is likely involved in general fatty acid metabolism.[1][2] The cytoplasmic localization of CsAAE1 suggests the recruitment of this enzyme to a specialized metabolic pathway.[1][2]

The origin of the hexanoate precursor for CsAAE1 is thought to be from the oxygenation and breakdown of unsaturated fatty acids, as suggested by the high abundance of transcripts for desaturases and lipoxygenases in trichomes.[1][2]

General Role in Plant Metabolism

In the broader context of plant metabolism, this compound is an intermediate in the beta-oxidation of fatty acids.[5] This catabolic process breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle to generate energy.[5][6] Beta-oxidation occurs in the peroxisomes in plants.[7] During the breakdown of a fatty acid with an even number of carbons greater than six, this compound is produced as an intermediate. For example, the beta-oxidation of octanoyl-CoA yields this compound and acetyl-CoA.[2]

Data Presentation

The quantitative data for this compound levels in Cannabis sativa are summarized in the table below for easy comparison.

Plant TissueThis compound Concentration (pmol g⁻¹ fresh weight)
Female Hemp Flowers15.5[1][2][3][4]
LeavesLower than flowers[1][2][3][4]
StemsLower than flowers[1][2][3][4]
RootsLower than flowers[1][2][3][4]

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol is adapted from methods used for the analysis of acyl-CoAs in plants.

Materials:

  • Plant tissue (e.g., Cannabis sativa female flowers)

  • Liquid nitrogen

  • Extraction buffer: Isopropanol:50 mM KH₂PO₄ (pH 7.2) (1:1, v/v)

  • Internal standard (e.g., [¹³C₆]this compound)

  • Chloroform (B151607)

  • 50 mM KH₂PO₄ (pH 7.2)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Transfer the frozen powder to a tube containing 1 mL of pre-chilled extraction buffer.

  • Add the internal standard to the mixture.

  • Vortex the mixture vigorously for 15 minutes at 4°C.

  • Add 1 mL of chloroform and 0.5 mL of 50 mM KH₂PO₄ (pH 7.2).

  • Vortex for 5 minutes and then centrifuge at 5,000 x g for 10 minutes at 4°C.

  • Collect the upper aqueous phase, which contains the acyl-CoAs.

  • Lyophilize the aqueous phase to dryness.

  • Resuspend the dried extract in a suitable solvent (e.g., 100 µL of 5% methanol (B129727) in water) for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column suitable for polar metabolites (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate short-chain acyl-CoAs, for example:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-12 min: 50-95% B

    • 12-15 min: 95% B

    • 15-16 min: 95-2% B

    • 16-20 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 868.3 → 361.1.

  • Optimization: Optimize cone voltage and collision energy for the specific transitions to achieve maximum sensitivity.

  • Quantification: Create a standard curve using a series of known concentrations of a this compound standard. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro Assay for this compound Synthetase (AAE) Activity

This protocol is for the characterization of a recombinant acyl-activating enzyme.

Materials:

  • Purified recombinant AAE protein (e.g., CsAAE1).

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM ATP, 0.5 mM Coenzyme A, 0.2 mM hexanoate.

  • Reaction termination solution: 10% acetic acid.

  • HPLC system for product analysis.

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube containing the assay buffer.

  • Initiate the reaction by adding the purified recombinant AAE protein. The final reaction volume is typically 50-100 µL.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the termination solution.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to detect and quantify the formation of this compound. The HPLC conditions would be similar to those described for the LC-MS/MS analysis, with detection by UV absorbance at 260 nm.

Mandatory Visualization

Hexanoyl_CoA_Biosynthesis_and_Cannabinoid_Pathway Unsaturated_Fatty_Acids Unsaturated Fatty Acids Hexanoate Hexanoate Unsaturated_Fatty_Acids->Hexanoate Desaturases, Lipoxygenases Hexanoyl_CoA This compound Hexanoate->Hexanoyl_CoA CsAAE1 (Cytoplasm) Olivetolic_Acid Olivetolic Acid Hexanoyl_CoA->Olivetolic_Acid Olivetol Synthase Olivetolic Acid Cyclase Malonyl_CoA Malonyl-CoA (x3) Malonyl_CoA->Olivetolic_Acid CBGA Cannabigerolic Acid (CBGA) Olivetolic_Acid->CBGA CBGA Synthase Geranyl_Pyrophosphate Geranyl Pyrophosphate (GPP) Geranyl_Pyrophosphate->CBGA THCA Δ⁹-THCA CBGA->THCA THCA Synthase CBDA CBDA CBGA->CBDA CBDA Synthase CBCA CBCA CBGA->CBCA CBCA Synthase

Caption: Biosynthesis of cannabinoids from this compound in Cannabis sativa.

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., Trichomes) Extraction Extraction of Acyl-CoAs Plant_Tissue->Extraction Transcriptomics Transcriptome Analysis (RNA-Seq) Plant_Tissue->Transcriptomics Purification Solid-Phase or Liquid-Liquid Purification Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification of this compound Analysis->Quantification Identification Identification of Acyl-Activating Enzymes Cloning Gene Cloning and Recombinant Protein Expression Identification->Cloning Transcriptomics->Identification Enzyme_Assay In Vitro Enzyme Assay Cloning->Enzyme_Assay Enzyme_Assay->Quantification

Caption: Experimental workflow for the identification and quantification of this compound.

References

Hexanoyl-CoA Substrate Specificity for Ghrelin O-Acyltransferase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of ghrelin O-acyltransferase (GOAT), with a particular focus on hexanoyl-CoA. Ghrelin, a peptide hormone primarily known for its role in stimulating appetite, requires a unique post-translational modification for its biological activity: the acylation of its third serine residue (Ser3). This process is catalyzed by the integral membrane enzyme, ghrelin O-acyltransferase (GOAT). While octanoyl-CoA (C8-CoA) is the most commonly discussed acyl donor for this reaction, in vitro studies have revealed a surprising preference for this compound (C6-CoA), a shorter chain fatty acyl-CoA. This guide delves into the quantitative data supporting this specificity, detailed experimental protocols for its investigation, and the relevant biological pathways.

Data Presentation: Quantitative Analysis of GOAT Substrate Specificity

The substrate specificity of GOAT has been investigated through in vitro enzymatic assays. While the in vivo product is predominantly octanoylated ghrelin, kinetic studies with recombinant GOAT have demonstrated a higher affinity for this compound.

Table 1: Acyl-CoA Substrate Preference of Ghrelin O-Acyltransferase (GOAT)

Acyl-CoA SubstrateRelative Activity (%)Reference
This compound (C6:0)~150[1][2]
Octanoyl-CoA (C8:0)100[1][2]
Decanoyl-CoA (C10:0)~50[2]

Note: The data is presented as relative activity compared to octanoyl-CoA, which is set at 100%. These findings indicate that GOAT can more efficiently utilize this compound as an acyl donor in an in vitro setting.

Table 2: Apparent Kinetic Parameters of Mouse GOAT for Acyl-CoA and Ghrelin Substrates

SubstrateApparent Km (μM)Apparent Vmax (nmol/min/mg)Reference
Acyl-CoA Substrates
Octanoyl-CoA0.44250[3]
Octanoyl-CoA0.6Not Reported[4][5]
Ghrelin Peptide Substrates
Proghrelin-His86Not Reported[4][5]
Ghrelin (1-27)-Biotin3.5230[3]
Ghrelin (1-10)-Biotin30.4160[3]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine GOAT's substrate specificity, compiled from established in vitro assays.[3][4][5]

In Vitro GOAT Activity Assay for Acyl-CoA Substrate Specificity

This assay measures the transfer of a radiolabeled acyl group from an acyl-CoA donor to a ghrelin peptide substrate by GOAT expressed in microsomal membranes.

1. Materials and Reagents:

  • GOAT-containing Microsomes: Microsomes prepared from Sf9 insect cells infected with a baculovirus expressing recombinant GOAT.[4][5]

  • Ghrelin Substrate: Recombinant human proghrelin with a C-terminal His-tag (proghrelin-His8) or a synthetic ghrelin peptide (e.g., ghrelin 1-28).

  • Radiolabeled Acyl-CoAs: [3H]this compound and [3H]octanoyl-CoA of high specific activity.

  • Non-radiolabeled Acyl-CoAs: this compound, octanoyl-CoA, and palmitoyl-CoA.

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Quenching Solution: Buffer containing 0.1% SDS.

  • Affinity Resin: Ni-NTA (Nickel-Nitriloacetic acid) agarose (B213101) beads for His-tagged ghrelin capture.

  • Wash Buffer: Assay buffer with a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20).

  • Elution Buffer: For non-affinity-based separation methods.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Microcentrifuge tubes and a temperature-controlled incubator.

2. Experimental Procedure:

  • Preparation of Reaction Mixtures:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 50 µg of GOAT-containing microsomes.

      • 5 µg of proghrelin-His8 (final concentration ~8.6 µM).[4]

      • 50 µM palmitoyl-CoA (to inhibit deacylating enzymes present in the crude microsome preparation).[5][6]

      • Assay buffer to a final volume of 50 µL.

    • Prepare parallel reactions for each acyl-CoA to be tested.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding 1 µM of [3H]this compound or [3H]octanoyl-CoA.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of quenching solution (0.1% SDS).

  • Purification of Acylated Ghrelin:

    • Add Ni-NTA agarose beads to each reaction tube to capture the His-tagged acylated proghrelin.

    • Incubate on a rotator at 4°C for 1 hour.

    • Centrifuge the tubes to pellet the beads.

    • Carefully remove the supernatant.

    • Wash the beads multiple times with wash buffer to remove unincorporated radiolabeled acyl-CoA.

  • Quantification:

    • Resuspend the washed beads in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • The amount of incorporated radioactivity is proportional to the GOAT activity for that specific acyl-CoA substrate.

  • Data Analysis:

    • Calculate the rate of acylation for each acyl-CoA substrate.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the acyl-CoA substrate while keeping the ghrelin concentration constant and saturating. Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation.[7]

Mandatory Visualizations

Signaling Pathway of Acylated Ghrelin

Acylated_Ghrelin_Signaling Acyl_Ghrelin Acyl-Ghrelin GHSR1a GHSR1a (G-protein coupled receptor) Acyl_Ghrelin->GHSR1a Binds Gq Gαq GHSR1a->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses (e.g., Growth Hormone Release, Appetite Regulation) Ca2_release->Downstream PKC->Downstream

Caption: Signaling pathway of acylated ghrelin via the GHSR1a receptor.

Experimental Workflow for Determining GOAT Acyl-CoA Specificity

GOAT_Assay_Workflow Start Start: Prepare Reagents Prepare_Microsomes Prepare GOAT-expressing microsomes Start->Prepare_Microsomes Prepare_Substrates Prepare ghrelin peptide and radiolabeled Acyl-CoAs (this compound, Octanoyl-CoA) Start->Prepare_Substrates Setup_Reaction Set up reaction mixture: Microsomes, Ghrelin, Palmitoyl-CoA, Buffer Prepare_Microsomes->Setup_Reaction Prepare_Substrates->Setup_Reaction Initiate_Reaction Initiate reaction with [³H]Acyl-CoA (Incubate at 37°C) Setup_Reaction->Initiate_Reaction Stop_Reaction Terminate reaction with SDS Initiate_Reaction->Stop_Reaction Capture_Product Capture acylated ghrelin (e.g., Ni-NTA beads for His-tag) Stop_Reaction->Capture_Product Wash Wash to remove unincorporated label Capture_Product->Wash Quantify Quantify radioactivity (Scintillation Counting) Wash->Quantify Analyze Analyze Data: Compare activities of different Acyl-CoAs Quantify->Analyze

References

The Potential Role of Hexanoyl-CoA in Histone Acylation and Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of epigenetic regulation is continually expanding, with the discovery of novel histone post-translational modifications (PTMs) linking cellular metabolism to gene expression. While histone acetylation is a well-established activator of transcription, recent evidence has illuminated a diverse array of other acylations with distinct regulatory roles. This technical guide explores the nascent yet intriguing role of hexanoyl-CoA as a potential donor for histone hexanoylation, a PTM that may sit at the crossroads of fatty acid metabolism, oxidative stress, and chromatin dynamics. Drawing parallels with other short-chain acyl-CoAs, we delve into the hypothetical mechanisms of histone hexanoylation, its potential impact on gene expression, and the methodologies required to investigate this emerging epigenetic mark. This document serves as a comprehensive resource for researchers poised to explore the functional significance of histone hexanoylation and its implications for human health and disease.

Introduction: The Expanding Acyl-CoA-Epigenome Axis

The dynamic modification of histone proteins is a cornerstone of epigenetic regulation, orchestrating the conformational changes in chromatin necessary for the precise control of gene expression.[1] Histone acetyltransferases (HATs) and histone deacetylases (HDACs) meticulously regulate the levels of histone acetylation, a mark predominantly associated with transcriptionally active euchromatin.[2] This process is intrinsically linked to cellular metabolism through the availability of the universal acetyl donor, acetyl-CoA.

Beyond acetylation, a growing family of histone acylations, including propionylation, butyrylation, crotonylation, and succinylation, has been identified, each potentially imparting unique structural and functional consequences to chromatin. These modifications are also dependent on the intracellular concentrations of their respective acyl-CoA donors, which are products of various metabolic pathways. This guide focuses on a lesser-explored modification: histone hexanoylation, mediated by this compound.

This compound is a six-carbon medium-chain fatty acyl-CoA that plays a role in fatty acid metabolism.[3] While its primary role in specialized plant metabolism, such as cannabinoid biosynthesis, is established, its potential function as a substrate for histone modification in mammalian cells is an area of active investigation.[4] The presence of Nε-(hexanoyl)lysine (HEL), a marker of lipid peroxidation and oxidative stress, suggests that histone hexanoylation could arise both non-enzymatically under conditions of cellular stress and potentially through enzymatic processes.[5][6] Understanding the interplay between this compound availability, histone hexanoylation, and downstream gene regulation could unveil novel therapeutic targets for metabolic and oxidative stress-related diseases.

The Biochemistry of this compound and Histone Hexanoylation

Metabolic Sources of this compound

This compound is an intermediate in fatty acid metabolism, primarily generated through the β-oxidation of longer-chain fatty acids within the mitochondria.[3] It can also be synthesized from hexanoic acid by acyl-CoA synthetases.[7] In the context of cannabinoid biosynthesis in Cannabis sativa, the enzyme CsAAE1 has been identified as a this compound synthetase that converts hexanoate (B1226103) to this compound in the cytoplasm.[4] The subcellular localization of this compound synthesis is critical, as nuclear-cytosolic pools of acyl-CoAs are thought to be the primary source for histone acylation.

Proposed Mechanisms of Histone Hexanoylation

The deposition of a hexanoyl group onto the ε-amino group of a lysine (B10760008) residue on a histone tail could occur through two primary mechanisms:

  • Enzymatic Hexanoylation: This process would be catalyzed by histone acyltransferases (HATs), which are known to have promiscuous activity with various acyl-CoAs. The p300/CBP family of HATs are prime candidates for mediating histone hexanoylation, given their broad substrate specificity.

  • Non-Enzymatic Hexanoylation: this compound, like other reactive acyl-CoAs, could non-enzymatically modify lysine residues, particularly under conditions of high intracellular concentrations or oxidative stress.[8][9] The formation of Nε-(hexanoyl)lysine (HEL) as a marker of oxidative damage supports this possibility.[5]

The removal of this modification would likely be carried out by histone deacetylases (HDACs), some of which have been shown to remove longer-chain acyl groups. For instance, hexanoic acid has been shown to inhibit the activity of HDAC8, suggesting a potential feedback mechanism.

Signaling Pathways and Gene Regulation

The direct impact of histone hexanoylation on gene expression is still speculative but can be inferred from the effects of other histone acylations and the observed changes in gene expression upon treatment with hexanoic acid. Studies in plants have shown that hexanoic acid treatment can prime the plant's defense response, leading to changes in the expression of genes involved in defense and metabolic pathways.[10][11][12][13]

The following diagram illustrates a hypothetical signaling pathway linking fatty acid metabolism to gene expression through histone hexanoylation.

Hexanoyl_CoA_Pathway Hypothetical Signaling Pathway of Histone Hexanoylation cluster_Metabolism Cellular Metabolism cluster_Epigenetics Epigenetic Regulation cluster_GeneExpression Gene Expression Fatty Acids Fatty Acids This compound This compound Fatty Acids->this compound β-oxidation Hexanoic Acid Hexanoic Acid Hexanoic Acid->this compound Acyl-CoA Synthetase HDACs/Sirtuins HDACs/Sirtuins Hexanoic Acid->HDACs/Sirtuins Inhibits Hexanoylated Histones Hexanoylated Histones This compound->Hexanoylated Histones Enzymatic/ Non-enzymatic HATs (e.g., p300) HATs (e.g., p300) This compound->HATs (e.g., p300) Substrate Histones Histones Histones->Hexanoylated Histones Hexanoylated Histones->Histones Chromatin Remodeling Chromatin Remodeling Hexanoylated Histones->Chromatin Remodeling HATs (e.g., p300)->Hexanoylated Histones Writes HDACs/Sirtuins->Histones Erases Gene Expression Changes Gene Expression Changes Chromatin Remodeling->Gene Expression Changes Metabolic & Defense Genes Metabolic & Defense Genes Gene Expression Changes->Metabolic & Defense Genes

Caption: Hypothetical pathway of this compound mediated histone acylation and gene expression.

Quantitative Data Summary

Direct quantitative data on histone hexanoylation is currently limited in the scientific literature. The following tables are presented as templates for organizing future experimental findings.

Table 1: Mass Spectrometry Analysis of Histone Hexanoylation Sites

HistoneLysine ResidueFold Change (Treatment vs. Control)p-valueAssociated Genes
H3K9Data not availableData not availableData not available
H3K14Data not availableData not availableData not available
H3K27Data not availableData not availableData not available
H4K8Data not availableData not availableData not available
H4K16Data not availableData not availableData not available

Table 2: Gene Expression Changes Induced by Hexanoic Acid Treatment

Gene NameFunctionFold Change (log2)p-valueReference
VariousDefense ResponseVariableVariable[10][11]
VariousMetabolic ProcessesVariableVariable[14]
ACACLinolenic PathwayVariableVariable[13]
HPLLinolenic PathwayVariableVariable[13]
LOXLinolenic PathwayVariableVariable[13]

Experimental Protocols

Investigating histone hexanoylation requires a combination of proteomic, molecular, and cellular biology techniques. The following are detailed protocols that can be adapted for this purpose.

Detection of Histone Hexanoylation by Mass Spectrometry

This protocol outlines the "bottom-up" proteomic approach to identify and quantify histone hexanoylation.[15][16][17]

  • Histone Extraction: Isolate nuclei from treated and control cells. Acid extract histones using 0.2 M sulfuric acid.

  • Protein Digestion: Precipitate histones with trichloroacetic acid. Resuspend the pellet and perform in-solution digestion with trypsin. To generate larger peptides, chemical derivatization of lysines with propionic anhydride (B1165640) prior to digestion can be employed.

  • LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis: Search the acquired spectra against a protein database, specifying hexanoylation (+100.0888 Da) as a variable modification on lysine residues.

MS_Workflow Mass Spectrometry Workflow for Histone Hexanoylation Cell Culture & Treatment Cell Culture & Treatment Nuclear Isolation Nuclear Isolation Cell Culture & Treatment->Nuclear Isolation Acid Extraction of Histones Acid Extraction of Histones Nuclear Isolation->Acid Extraction of Histones Protein Digestion (Trypsin) Protein Digestion (Trypsin) Acid Extraction of Histones->Protein Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (Trypsin)->LC-MS/MS Analysis Data Analysis (Hexanoylation Search) Data Analysis (Hexanoylation Search) LC-MS/MS Analysis->Data Analysis (Hexanoylation Search) Identification & Quantification Identification & Quantification Data Analysis (Hexanoylation Search)->Identification & Quantification

Caption: Workflow for the detection of histone hexanoylation using mass spectrometry.

Chromatin Immunoprecipitation (ChIP) for Hexanoylated Histones

This protocol allows for the identification of genomic regions associated with histone hexanoylation, assuming a specific antibody is available.[18][19][20]

  • Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for hexanoyl-lysine.

  • Immune Complex Capture: Precipitate the antibody-histone-DNA complexes using protein A/G magnetic beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR for specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

ChIP_Workflow ChIP Workflow for Hexanoylated Histones Cell Cross-linking Cell Cross-linking Chromatin Shearing Chromatin Shearing Cell Cross-linking->Chromatin Shearing Immunoprecipitation (anti-Hexanoyl-Lysine) Immunoprecipitation (anti-Hexanoyl-Lysine) Chromatin Shearing->Immunoprecipitation (anti-Hexanoyl-Lysine) Immune Complex Capture Immune Complex Capture Immunoprecipitation (anti-Hexanoyl-Lysine)->Immune Complex Capture Reverse Cross-linking & DNA Purification Reverse Cross-linking & DNA Purification Immune Complex Capture->Reverse Cross-linking & DNA Purification DNA Analysis (qPCR/ChIP-seq) DNA Analysis (qPCR/ChIP-seq) Reverse Cross-linking & DNA Purification->DNA Analysis (qPCR/ChIP-seq)

Caption: Experimental workflow for Chromatin Immunoprecipitation of hexanoylated histones.

Analysis of Gene Expression by RT-qPCR

This protocol quantifies changes in the expression of target genes.

  • RNA Extraction: Isolate total RNA from treated and control cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using gene-specific primers.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.

Conclusion and Future Directions

The potential role of this compound in histone acylation represents an exciting and largely unexplored frontier in epigenetics. While direct evidence for a regulated, enzymatic histone hexanoylation pathway is still forthcoming, the existing data on Nε-(hexanoyl)lysine as an oxidative stress marker and the effects of hexanoic acid on gene expression provide a compelling rationale for further investigation. Future research should focus on:

  • Developing specific antibodies against hexanoylated lysine residues to facilitate ChIP and western blotting experiments.

  • Performing unbiased, high-resolution mass spectrometry to identify specific sites of histone hexanoylation and their dynamics in response to metabolic changes and oxidative stress.

  • Investigating the substrate specificity of known HATs and HDACs for this compound and hexanoylated histones, respectively.

  • Elucidating the functional consequences of histone hexanoylation on chromatin structure and the recruitment of reader proteins.

A deeper understanding of this novel histone modification has the potential to reveal new connections between diet, metabolism, and the epigenetic control of gene expression, offering new avenues for therapeutic intervention in a range of human diseases.

References

Engineering Saccharomyces cerevisiae for Hexanoyl-CoA Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

Hexanoyl-CoA is a pivotal intermediate in the biosynthesis of a diverse array of valuable molecules, including medium-chain fatty acids, biofuels, and specialty chemicals such as the cannabinoid precursor olivetolic acid. Saccharomyces cerevisiae, a well-established industrial microorganism, has emerged as a promising chassis for the sustainable production of this compound and its derivatives. This technical guide provides an in-depth overview of the metabolic engineering strategies employed to establish and optimize this compound biosynthesis in S. cerevisiae. We detail the two primary synthetic pathways, the engineered native fatty acid synthase (FAS) system and the heterologous reverse β-oxidation (rBOX) pathway, and discuss key considerations for maximizing production, including precursor supply, cofactor balancing, and mitigation of product toxicity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive data summaries, and visual representations of the core metabolic and experimental frameworks to facilitate the design and implementation of engineered yeast cell factories.

Introduction

The growing demand for sustainable and bio-based production of chemicals and pharmaceuticals has driven significant research into the metabolic engineering of microorganisms. Saccharomyces cerevisiae, with its genetic tractability, robustness in industrial fermentations, and GRAS (Generally Recognized as Safe) status, is an ideal candidate for the production of a wide range of compounds. This compound, a C6 acyl-CoA thioester, is a key precursor for the synthesis of valuable products such as hexanoic acid, hexanol, and more complex molecules like cannabinoids.[1]

In its native state, S. cerevisiae primarily produces long-chain fatty acids (C16-C18) and does not accumulate significant quantities of medium-chain acyl-CoAs like this compound.[2] Therefore, extensive metabolic engineering is required to reroute carbon flux towards the synthesis of this target molecule. Two principal strategies have been successfully implemented: the modification of the endogenous fatty acid synthase (FAS) complex to favor the production of shorter carbon chains, and the introduction of a heterologous reverse β-oxidation (rBOX) pathway which builds up acyl chains from acetyl-CoA.[1][3]

This guide will provide a comprehensive technical overview of these approaches, detailing the genetic modifications, enzymatic components, and analytical techniques necessary for the successful engineering of S. cerevisiae for this compound production. We will present quantitative data from various studies in structured tables for easy comparison and provide detailed experimental protocols for key methodologies. Furthermore, signaling pathways and experimental workflows will be visualized using Graphviz diagrams to offer a clear and logical representation of the concepts discussed.

Metabolic Pathways for this compound Biosynthesis

Engineered Fatty Acid Synthase (FAS) Pathway

The native type I fatty acid synthase (FAS) of S. cerevisiae is a large, multifunctional enzyme complex responsible for the synthesis of long-chain fatty acids.[4] By introducing specific mutations into the FAS complex, its product specificity can be shifted towards the production of medium-chain fatty acids, including hexanoic acid, which is then activated to this compound.[1] This approach leverages the host's existing metabolic infrastructure for fatty acid synthesis.

Reverse β-Oxidation (rBOX) Pathway

The reverse β-oxidation pathway is a synthetic route constructed from a set of heterologous enzymes that essentially reverses the process of fatty acid degradation. This pathway iteratively condenses two-carbon units from acetyl-CoA to build up the acyl-CoA chain.[5] A typical rBOX pathway for this compound production involves four key enzymatic steps, often sourcing enzymes from various organisms to optimize activity in the yeast cytosol.[1][5]

A schematic overview of the engineered metabolic pathways for this compound production is presented below.

Hexanoyl_CoA_Pathways cluster_upstream Upstream Metabolism cluster_fas Engineered FAS Pathway cluster_rbox Reverse β-Oxidation Pathway cluster_downstream Downstream Conversion Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 EngineeredFAS Engineered FAS1/FAS2 AcetylCoA->EngineeredFAS Thiolase β-Ketothiolase (BktB) AcetylCoA->Thiolase MalonylCoA->EngineeredFAS HexanoicAcid_FAS Hexanoic Acid EngineeredFAS->HexanoicAcid_FAS HexanoylCoA This compound HexanoicAcid_FAS->HexanoylCoA Acyl-CoA Synthetase Reducer1 Acetoacetyl-CoA Reductase (PaaH1) Thiolase->Reducer1 Acetoacetyl-CoA Dehydratase Enoyl-CoA Hydratase (Crt) Reducer1->Dehydratase 3-Hydroxybutyryl-CoA Reducer2 Enoyl-CoA Reductase (Ter) Dehydratase->Reducer2 Crotonyl-CoA ButyrylCoA Butyryl-CoA Reducer2->ButyrylCoA ButyrylCoA->Thiolase Second Cycle HexanoylCoA_rBOX This compound ButyrylCoA->HexanoylCoA_rBOX Further Elongation HexanoylCoA_rBOX->HexanoylCoA HexanoicAcid Hexanoic Acid HexanoylCoA->HexanoicAcid Thioesterase

Fig. 1: Engineered pathways for this compound production.

Key Genetic and Metabolic Engineering Strategies

To enhance the production of this compound, several key aspects of yeast metabolism need to be optimized:

  • Increasing Precursor Supply: The availability of the primary building blocks, acetyl-CoA and malonyl-CoA, is often a limiting factor. Overexpression of genes involved in their synthesis, such as acetyl-CoA carboxylase (ACC1), can significantly boost production.[6]

  • Cofactor Engineering: The rBOX pathway is dependent on the reducing equivalent NADH, while the FAS pathway requires NADPH.[5][7] Engineering the cellular redox balance to increase the availability of the specific cofactor for the chosen pathway is a critical optimization step.

  • Blocking Competing Pathways: Deleting genes involved in pathways that compete for precursors or degrade the product can increase the flux towards this compound. For instance, knocking out genes involved in β-oxidation can prevent the degradation of medium-chain fatty acids.[3]

  • Enzyme Selection and Expression: The choice of heterologous enzymes for the rBOX pathway is crucial. Enzymes from different organisms exhibit varying substrate specificities and activities, and screening for the optimal combination can significantly impact the final titer.[5]

The general workflow for engineering S. cerevisiae for this compound production is illustrated below.

Experimental_Workflow cluster_design Strain Design & Construction cluster_cultivation Cultivation & Production cluster_analysis Analysis PathwaySelection Pathway Selection (FAS or rBOX) GeneSelection Gene Selection & Codon Optimization PathwaySelection->GeneSelection PlasmidConstruction Plasmid Construction or Genomic Integration Cassette GeneSelection->PlasmidConstruction YeastTransformation Yeast Transformation (e.g., LiAc/PEG) PlasmidConstruction->YeastTransformation StrainCultivation Strain Cultivation (Batch or Fed-batch) YeastTransformation->StrainCultivation Induction Induction of Gene Expression StrainCultivation->Induction Sampling Time-course Sampling Induction->Sampling MetaboliteExtraction Metabolite Extraction (Acyl-CoAs, Fatty Acids) Sampling->MetaboliteExtraction EnzymeAssay Enzyme Activity Assays Sampling->EnzymeAssay Quantification Quantification (LC-MS/MS, GC-MS) MetaboliteExtraction->Quantification DataAnalysis Data Analysis & Strain Performance Evaluation Quantification->DataAnalysis EnzymeAssay->DataAnalysis

References

An In-depth Technical Guide to the Subcellular Localization of Hexanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoyl-CoA, a medium-chain fatty acyl-CoA, is a pivotal intermediate in a variety of metabolic pathways, including fatty acid metabolism and the biosynthesis of specialized lipids. Its production, catalyzed by acyl-CoA synthetases (ACSs), is compartmentalized within the cell, a phenomenon with significant implications for metabolic regulation and cellular physiology. Understanding the subcellular localization of this compound synthesis is crucial for elucidating the intricate network of metabolic pathways and for the development of therapeutic strategies targeting metabolic disorders. This guide provides a comprehensive overview of the current understanding of where this compound is synthesized within the cell, the enzymes involved, and the experimental approaches used to determine this localization.

Key Enzymes in this compound Synthesis

The synthesis of this compound from hexanoate (B1226103) is an ATP-dependent reaction catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). Several isoforms of ACSs have been identified, each with distinct substrate specificities and subcellular localizations.

  • Medium-Chain Acyl-CoA Synthetases (ACSMs): This subfamily of ACSs exhibits a preference for medium-chain fatty acids, including hexanoate. A prominent member is ACSF2 , which has been shown to be primarily localized to the mitochondrial matrix . However, some studies have also reported its presence in the Golgi apparatus in certain cell types, suggesting cell-type-specific localization and function.

  • Long-Chain Acyl-CoA Synthetases (ACSLs): While their primary substrates are long-chain fatty acids, some ACSL isoforms can also activate medium-chain fatty acids. For instance, ACSL4 has been reported to be present in peroxisomes .

  • Cytosolic Acyl-Activating Enzymes (AAEs): In specific metabolic pathways, such as cannabinoid biosynthesis in Cannabis sativa, a cytosolic AAE, CsAAE1 , is responsible for the synthesis of this compound. This enzyme is thought to have evolved from a peroxisomal counterpart by losing its peroxisome targeting sequence[1].

Subcellular Hubs of this compound Synthesis

The synthesis of this compound is not confined to a single organelle but occurs in multiple subcellular compartments, each contributing to a distinct pool of this metabolite. The primary sites of this compound synthesis are the mitochondria, peroxisomes, and the endoplasmic reticulum.

Mitochondria

Mitochondria are central to cellular energy metabolism and are a major site of fatty acid β-oxidation. The activation of medium-chain fatty acids, including hexanoate, can occur directly within the mitochondrial matrix, bypassing the carnitine shuttle system required for long-chain fatty acids. The enzyme ACSF2 is a key player in mitochondrial this compound synthesis.

Peroxisomes

Peroxisomes are involved in the metabolism of various lipids, including the β-oxidation of very-long-chain fatty acids. They also possess acyl-CoA synthetase activity and can activate a range of fatty acids. Peroxisomes can contribute to the cellular pool of medium-chain acyl-CoAs, including this compound, which can then be further metabolized within the peroxisome or transported to other organelles like mitochondria for complete oxidation[2][3].

Endoplasmic Reticulum (Microsomal Fraction)

The endoplasmic reticulum (ER) is another significant site of acyl-CoA synthesis. The microsomal fraction, which is primarily composed of ER vesicles, contains a substantial portion of the cell's acyl-CoA synthetase activity. This ER-localized synthesis of this compound can provide substrate for various metabolic pathways, including lipid synthesis and modification.

Quantitative Distribution of Acyl-CoA Synthetase Activity

Quantifying the contribution of each organelle to the total cellular synthesis of this compound is essential for understanding its metabolic fate. While data specifically for this compound is limited, studies on the subcellular distribution of acyl-CoA synthetase activity for other fatty acids provide valuable insights. A key study on human liver tissue demonstrated the following distribution of palmitoyl-CoA synthetase activity[4]:

Subcellular FractionPercentage of Total Activity
Peroxisomes16%
Mitochondria21%
Microsomal Fraction (ER)60%

Table 1: Quantitative distribution of palmitoyl-CoA synthetase activity in human liver subcellular fractions.[4]

This data suggests that the endoplasmic reticulum is the primary site of long-chain acyl-CoA synthesis, with significant contributions from mitochondria and peroxisomes. It is plausible that a similar distribution exists for the synthesis of medium-chain acyl-CoAs like this compound, although the relative contributions may vary depending on the specific enzymes and cell type.

Signaling Pathways and Regulation

The synthesis of this compound is tightly regulated to meet the metabolic demands of the cell. This regulation occurs at both the transcriptional and post-translational levels and is influenced by various signaling pathways.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are master regulators of lipid metabolism. PPARα, in particular, induces the expression of genes involved in fatty acid oxidation in both mitochondria and peroxisomes, including acyl-CoA synthetases[5].

  • AMP-Activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor. When activated by low energy levels, AMPK promotes catabolic pathways like fatty acid oxidation while inhibiting anabolic pathways. It can phosphorylate and regulate the activity of enzymes involved in lipid metabolism[6].

  • Substrate Availability: The concentration of hexanoate and other fatty acids can influence the rate of their activation to acyl-CoAs. Fatty acids themselves can also act as signaling molecules, activating membrane and nuclear receptors to modulate gene expression[7][8].

Signaling Pathways Regulating this compound Synthesis cluster_signals Cellular Signals cluster_kinases Kinase Signaling cluster_transcription Transcriptional Regulation cluster_synthesis This compound Synthesis Nutrient Status (High/Low) Nutrient Status (High/Low) Hormonal Signals Hormonal Signals Other Kinases Other Kinases Hormonal Signals->Other Kinases Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK PPARs PPARs AMPK->PPARs Other TFs Other TFs Other Kinases->Other TFs Mitochondria Mitochondria PPARs->Mitochondria Peroxisomes Peroxisomes PPARs->Peroxisomes Endoplasmic Reticulum Endoplasmic Reticulum Other TFs->Endoplasmic Reticulum

Caption: Signaling pathways regulating this compound synthesis.

Experimental Protocols

Determining the subcellular localization of this compound synthesis requires a combination of biochemical and cell biology techniques.

Subcellular Fractionation by Differential Centrifugation

This is a cornerstone technique to isolate different organelles.

Protocol:

  • Cell Lysis: Homogenize cells or tissues in an isotonic buffer to rupture the plasma membrane while keeping organelles intact.

  • Low-Speed Centrifugation (e.g., 600 x g for 10 min): Pellet nuclei and intact cells.

  • Medium-Speed Centrifugation (e.g., 10,000 x g for 20 min): Pellet mitochondria and peroxisomes from the supernatant of the previous step.

  • High-Speed Centrifugation (e.g., 100,000 x g for 1 hr): Pellet the microsomal fraction (ER) from the supernatant of the mitochondrial/peroxisomal spin. The resulting supernatant is the cytosolic fraction.

  • Purity Assessment: Analyze each fraction for the presence of marker enzymes or proteins specific to each organelle (e.g., cytochrome c for mitochondria, catalase for peroxisomes, and calreticulin (B1178941) for the ER) using Western blotting or enzyme assays to assess the purity of the fractions.

Acyl-CoA Synthetase Activity Assay

This assay measures the rate of this compound formation in isolated subcellular fractions.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing a known concentration of the subcellular fraction, hexanoate, ATP, Coenzyme A, and MgCl₂.

  • Initiation and Incubation: Start the reaction by adding the enzyme source (subcellular fraction) and incubate at a specific temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Quantification: Measure the amount of this compound produced using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

LC-MS/MS for this compound Quantification

This highly sensitive and specific method allows for the precise measurement of this compound levels in different subcellular fractions.

Protocol:

  • Extraction: Extract acyl-CoAs from the isolated subcellular fractions using an appropriate solvent system (e.g., acetonitrile/methanol/water).

  • Chromatographic Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography.

  • Mass Spectrometry Detection: Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity. An isotopically labeled internal standard of this compound should be used for accurate quantification.

Immunofluorescence and Confocal Microscopy

This technique allows for the visualization of the subcellular localization of specific acyl-CoA synthetase isoforms within intact cells.

Protocol:

  • Cell Preparation: Grow cells on coverslips and fix them with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Incubate the cells with a primary antibody specific to the acyl-CoA synthetase of interest, followed by a fluorescently labeled secondary antibody.

  • Counterstaining: Stain specific organelles with fluorescent dyes or antibodies against organelle markers (e.g., MitoTracker for mitochondria) to co-localize the enzyme.

  • Imaging: Visualize the cells using a confocal microscope to obtain high-resolution images of the protein's subcellular distribution.

Proteinase K Protection Assay

This assay is used to determine if a protein is located within a membrane-enclosed organelle, such as the mitochondrial matrix.

Protocol:

  • Isolate Organelles: Isolate the organelles of interest (e.g., mitochondria) by subcellular fractionation.

  • Proteinase K Treatment: Treat the isolated organelles with Proteinase K, a broad-spectrum protease. Proteins exposed on the outer surface of the organelle will be degraded, while proteins within the organelle will be protected.

  • Control with Detergent: As a control, treat a separate aliquot of the organelles with Proteinase K in the presence of a mild detergent (e.g., Triton X-100). The detergent will solubilize the organelle membranes, exposing all proteins to the protease.

  • Analysis: Analyze the protein samples by Western blotting using an antibody against the protein of interest. Protection from degradation in the absence of detergent and degradation in its presence indicates an intra-organellar localization.

Visualization of Metabolic and Experimental Workflows

Metabolic Interplay in this compound Synthesis and Metabolism cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_perox Peroxisome cluster_er Endoplasmic Reticulum Hexanoate_cyto Hexanoate Hexanoyl-CoA_cyto This compound Hexanoate_cyto->Hexanoyl-CoA_cyto Activation Hexanoate_perox Hexanoate Hexanoate_cyto->Hexanoate_perox Transport Hexanoate_er Hexanoate Hexanoate_cyto->Hexanoate_er Transport CsAAE1 CsAAE1 (e.g., in Cannabis) CsAAE1->Hexanoyl-CoA_cyto Hexanoate_mito Hexanoate Hexanoyl-CoA_mito This compound Hexanoate_mito->Hexanoyl-CoA_mito Activation Beta-oxidation β-Oxidation Hexanoyl-CoA_mito->Beta-oxidation ACSF2_mito ACSF2 ACSF2_mito->Hexanoyl-CoA_mito Hexanoyl-CoA_perox This compound Hexanoate_perox->Hexanoyl-CoA_perox Activation Hexanoyl-CoA_perox->Hexanoyl-CoA_mito Transport Chain Shortening Chain Shortening Hexanoyl-CoA_perox->Chain Shortening ACSL_perox ACSLs ACSL_perox->Hexanoyl-CoA_perox Hexanoyl-CoA_er This compound Hexanoate_er->Hexanoyl-CoA_er Activation Lipid Synthesis Lipid Synthesis Hexanoyl-CoA_er->Lipid Synthesis ACS_er ACSs ACS_er->Hexanoyl-CoA_er

Caption: Interplay of organelles in this compound synthesis and metabolism.

Experimental Workflow for Determining Subcellular Localization Bioinformatics Bioinformatic Analysis: Predict localization of known ACSs. Subcellular_Fractionation Subcellular Fractionation Bioinformatics->Subcellular_Fractionation Immunofluorescence Immunofluorescence & Confocal Microscopy Bioinformatics->Immunofluorescence Purity_Assessment Assess Fraction Purity (Western Blot for Markers) Subcellular_Fractionation->Purity_Assessment Activity_Assay Enzyme Activity Assay in each fraction Purity_Assessment->Activity_Assay LCMS LC-MS/MS Quantification of this compound in fractions Purity_Assessment->LCMS Conclusion Conclusion: Determine primary sites of synthesis. Activity_Assay->Conclusion LCMS->Conclusion ProteinaseK Proteinase K Protection Assay (for mitochondrial localization) Immunofluorescence->ProteinaseK If mitochondrial signal Immunofluorescence->Conclusion ProteinaseK->Conclusion

Caption: Logical workflow for determining the subcellular localization of this compound synthesis.

Conclusion

The synthesis of this compound is a multi-compartmentalized process, with mitochondria, peroxisomes, and the endoplasmic reticulum being the primary sites of its production. The specific subcellular distribution of acyl-CoA synthetases capable of activating hexanoate dictates the relative contribution of each organelle. This compartmentalization allows for the fine-tuned regulation of distinct metabolic pools of this compound, directing it towards specific metabolic fates such as β-oxidation for energy production or incorporation into complex lipids. A thorough understanding of the subcellular localization of this compound synthesis, achieved through the application of the experimental strategies outlined in this guide, is paramount for advancing our knowledge of metabolic regulation and for the development of novel therapeutic interventions for metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoyl-CoA, a six-carbon thioester of coenzyme A, is increasingly recognized as a critical precursor molecule in the biosynthesis of a diverse array of secondary metabolites across various organisms. While its role in primary metabolism, particularly fatty acid metabolism, is well-established, its function as a starter unit for polyketide synthases (PKSs) opens up a gateway to significant chemical diversity with profound implications for drug discovery and biotechnology. This technical guide provides a comprehensive exploration of the link between this compound and the production of valuable secondary metabolites. It delves into the biosynthesis of this compound, its established role as a precursor in cannabinoid synthesis, and its involvement in the generation of other polyketides. Furthermore, this guide details the regulatory influence of signaling pathways, such as the jasmonic acid pathway, on this compound-derived secondary metabolism. Detailed experimental protocols for the quantification of this compound, transcriptomic analysis of relevant biosynthetic pathways, and functional characterization of key enzymes are provided to equip researchers with the necessary tools to investigate this fascinating area of natural product biosynthesis.

Introduction to this compound and its Significance in Secondary Metabolism

Secondary metabolites are a vast and diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play crucial roles in ecological interactions, such as defense mechanisms and signaling. Many of these compounds have found invaluable applications in medicine, agriculture, and industry.

The biosynthesis of many secondary metabolites, particularly polyketides, relies on the availability of specific starter and extender units. While acetyl-CoA is the most common starter unit for polyketide synthases, the incorporation of alternative starter units, such as this compound, dramatically increases the structural and functional diversity of the resulting natural products. This compound serves as the gateway to the cannabinoid family of compounds in Cannabis sativa and is implicated in the biosynthesis of various other polyketides in fungi and bacteria. Understanding and manipulating the supply of this compound is, therefore, a key strategy in the metabolic engineering of high-value secondary metabolites.

Biosynthesis of this compound

This compound can be synthesized through several metabolic routes, primarily stemming from fatty acid metabolism. The two main pathways for its formation are:

  • De novo fatty acid synthesis: In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, and subsequent rounds of condensation, reduction, dehydration, and a final reduction lead to the formation of fatty acyl-ACPs. A specialized thioesterase can release hexanoic acid, which is then activated to this compound by a this compound synthetase (also known as acyl-activating enzyme, AAE).

  • β-oxidation of longer-chain fatty acids: The breakdown of fatty acids with more than six carbons can also yield this compound as an intermediate.

In the context of cannabinoid biosynthesis in Cannabis sativa, a key enzyme, CsAAE1, has been identified as a this compound synthetase that activates hexanoate (B1226103) to this compound in the cytoplasm of glandular trichomes.[1][2][3]

This compound as a Precursor for Secondary Metabolites

Cannabinoids in Cannabis sativa

The most well-documented role of this compound as a precursor for secondary metabolites is in the biosynthesis of cannabinoids. In the glandular trichomes of Cannabis sativa, this compound serves as the starter unit for a type III polyketide synthase, olivetol (B132274) synthase (OLS). OLS catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to produce olivetolic acid (OA), the polyketide core of cannabinoids.[1][4] This reaction is a critical control point in the cannabinoid biosynthetic pathway.

dot

Cannabinoid_Biosynthesis_Initiation HexanoylCoA This compound OLS Olivetol Synthase (OLS) HexanoylCoA->OLS MalonylCoA 3x Malonyl-CoA MalonylCoA->OLS OA Olivetolic Acid (OA) OLS->OA Condensation Cannabinoids Downstream Cannabinoids OA->Cannabinoids Further enzymatic steps

Initiation of cannabinoid biosynthesis from this compound.
Polyketides in Fungi

While acetyl-CoA is the predominant starter unit for fungal polyketide synthases, there are instances where this compound is utilized. A notable example is the biosynthesis of norsolorinic acid, a precursor to aflatoxin in some Aspergillus species.[5][6] The non-reducing polyketide synthase PksA in these fungi possesses a starter unit:acyl-carrier protein (ACP) transacylase (SAT) domain that selectively loads a hexanoyl starter unit.[5][6] This highlights the potential for discovering novel fungal polyketides derived from this compound.

Secondary Metabolites in Bacteria

The role of this compound as a starter unit in bacterial secondary metabolism is an area of active research. While many bacterial polyketides are initiated with acetyl-CoA or other small acyl-CoAs, the vast genetic diversity of bacterial PKSs suggests that this compound-utilizing pathways are likely to exist. Genome mining and functional characterization of orphan PKS gene clusters are promising approaches to uncover such pathways.

Regulatory Control: The Jasmonic Acid Signaling Pathway

The production of many plant secondary metabolites is tightly regulated by hormonal signaling pathways in response to environmental cues. The jasmonic acid (JA) signaling pathway is a key regulator of plant defense responses and often leads to the upregulation of secondary metabolite biosynthesis.

In Cannabis sativa, treatment with methyl jasmonate (MeJA), a derivative of JA, has been shown to increase the production of cannabinoids.[7][8][9] The underlying mechanism involves the activation of a signaling cascade that leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This derepresses the activity of transcription factors, such as MYC2, which in turn activate the expression of genes involved in cannabinoid biosynthesis, potentially including those responsible for the supply of this compound.[3][7]

dot

Jasmonic_Acid_Signaling MeJA Methyl Jasmonate (MeJA) COI1 COI1 MeJA->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Biosynthesis_Genes Cannabinoid Biosynthesis Genes MYC2->Biosynthesis_Genes activates transcription of Cannabinoids Increased Cannabinoid Production Biosynthesis_Genes->Cannabinoids

Simplified Jasmonic Acid signaling pathway leading to increased cannabinoid production.

Quantitative Data Presentation

The following table summarizes key quantitative data related to this compound and its impact on secondary metabolite production.

ParameterOrganism/SystemValueReference(s)
This compound Concentration Cannabis sativa (female hemp flowers)15.5 pmol g-1 fresh weight[1][3]
Olivetolic Acid Production Engineered E. coli80 mg/L[6]
Olivetolic Acid Production Engineered Yarrowia lipolytica9.18 mg/L[10]
Cannabinoid Increase with MeJA Cannabis sativa (15 mM MeJA treatment)~2-fold increase[8][9]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of this compound and secondary metabolism.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the intracellular concentration of this compound.

Materials:

  • Biological tissue (e.g., plant leaves, microbial cell pellet)

  • Liquid nitrogen

  • Extraction solvent (e.g., 10% trichloroacetic acid or 2.5% sulfosalicylic acid)

  • Internal standard (e.g., [13C6]-Hexanoyl-CoA or heptadecanoyl-CoA)

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • Reversed-phase C18 column

Procedure:

  • Sample Quenching and Homogenization:

    • Immediately freeze the biological sample in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction:

    • Transfer a known weight of the powdered tissue to a pre-chilled tube.

    • Add a known amount of internal standard.

    • Add 1 mL of ice-cold extraction solvent.

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Cleanup (Solid-Phase Extraction - Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with methanol.

    • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

    • Inject the sample onto the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from low to high organic phase to separate this compound from other acyl-CoAs.

    • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Precursor Ion (Q1): m/z for this compound.

      • Product Ion (Q3): A characteristic fragment ion of this compound (e.g., the fragment corresponding to the loss of the acyl chain or a fragment of the CoA moiety).[11][12]

      • Optimize collision energy and other MS parameters for maximum sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the standard curve.

dot

LCMS_Workflow Start Sample Collection & Quenching Homogenization Homogenization Start->Homogenization Extraction Extraction with Internal Standard Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Workflow for LC-MS/MS quantification of this compound.
Transcriptomic Analysis by RNA-Sequencing (RNA-Seq)

Objective: To identify and quantify the expression of genes involved in this compound and secondary metabolite biosynthesis.

Materials:

  • Biological tissue of interest

  • Liquid nitrogen

  • RNA extraction kit suitable for the specific organism and tissue type

  • DNase I

  • RNA quality assessment tools (e.g., NanoDrop, Bioanalyzer)

  • RNA-Seq library preparation kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • RNA Extraction:

    • Harvest tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit, following the manufacturer's instructions. Include a DNase I treatment step to remove contaminating genomic DNA.

  • RNA Quality Control:

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop for A260/A280 and A260/A230 ratios).

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A high RIN value (typically > 7) is desirable.

  • Library Preparation:

    • Prepare sequencing libraries from the high-quality RNA using a commercial kit. This typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing:

    • Sequence the prepared libraries on an NGS platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

    • Read Mapping: Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner (e.g., HISAT2, STAR).

    • Transcript Quantification: Count the number of reads mapping to each gene or transcript using tools like featureCounts or Salmon.

    • Differential Gene Expression Analysis: Identify genes that are differentially expressed between different conditions (e.g., with and without MeJA treatment) using packages like DESeq2 or edgeR.

    • Functional Annotation and Pathway Analysis: Annotate the differentially expressed genes and perform pathway enrichment analysis to identify over-represented metabolic pathways.

Functional Characterization of this compound Synthetase

Objective: To confirm the enzymatic activity of a candidate this compound synthetase.

Materials:

  • Expression vector (e.g., pET vector for E. coli)

  • Competent E. coli cells (e.g., BL21(DE3))

  • IPTG for induction

  • Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Substrates: Hexanoic acid, ATP, Coenzyme A

  • MgCl2

  • Method for detecting this compound (e.g., LC-MS/MS as described above or a coupled spectrophotometric assay)

Procedure:

  • Cloning and Expression:

    • Clone the coding sequence of the candidate gene into an expression vector.

    • Transform the vector into competent E. coli cells.

    • Grow the cells and induce protein expression with IPTG.

  • Protein Purification:

    • Lyse the cells and purify the recombinant protein using an appropriate chromatography method (e.g., Ni-NTA for His-tagged proteins).

    • Confirm the purity and size of the protein by SDS-PAGE.

  • Enzyme Assay:

    • Set up a reaction mixture containing the purified enzyme, reaction buffer, hexanoic acid, ATP, CoA, and MgCl2.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction (e.g., by adding an acid).

    • Analyze the reaction mixture for the formation of this compound using LC-MS/MS.

  • Kinetic Analysis (Optional):

    • Determine the kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the others saturated.

Conclusion and Future Perspectives

This compound stands as a crucial branching point between primary and secondary metabolism, offering a gateway to a rich diversity of natural products. Its role as a precursor to cannabinoids is well-established and serves as a paradigm for understanding the biosynthesis of other this compound-derived secondary metabolites. The continued exploration of microbial and plant genomes, coupled with advanced analytical and synthetic biology tools, will undoubtedly uncover novel polyketides initiated with this compound, potentially leading to the discovery of new therapeutic agents.

Future research should focus on:

  • Discovering novel this compound-derived secondary metabolites from diverse organisms, particularly bacteria and fungi, through genome mining and metabolomics.

  • Elucidating the regulatory networks that control the flux of this compound into specific secondary metabolic pathways.

  • Metabolic engineering of microbial and plant systems to enhance the production of valuable this compound-derived compounds.

By deepening our understanding of the biosynthesis, regulation, and enzymatic machinery associated with this compound, we can unlock the full potential of this versatile precursor for the production of high-value chemicals and pharmaceuticals.

References

Methodological & Application

Application Note: Enzymatic Synthesis of Hexanoyl-CoA in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoyl-CoA is a critical intermediate in numerous metabolic pathways, including the biosynthesis of cannabinoids, medium-chain fatty acids, and various natural products. Its availability is often a rate-limiting step in the development of cell-free systems and engineered metabolic pathways for drug discovery and biotechnology. This application note provides a detailed protocol for the efficient in vitro enzymatic synthesis of this compound from hexanoic acid and Coenzyme A (CoA) using a recombinant acyl-CoA synthetase. The method is robust, scalable, and yields high-purity this compound suitable for a wide range of research applications.

Principle

The enzymatic synthesis of this compound is catalyzed by an acyl-CoA synthetase (ACS), which belongs to the adenylate-forming enzyme superfamily. The reaction proceeds in two steps: first, the activation of hexanoic acid with ATP to form a hexanoyl-adenylate intermediate and pyrophosphate (PPi). Second, the transfer of the hexanoyl moiety to the thiol group of Coenzyme A, releasing AMP. The reaction is driven forward by the hydrolysis of pyrophosphate.

Reaction: Hexanoic Acid + ATP + CoA ⇌ this compound + AMP + PPi

Several enzymes have been shown to catalyze this reaction, including Acyl-Activating Enzyme 1 (AAE1) from Cannabis sativa (CsAAE1) and an acyl-CoA synthetase from Pogostemon cablin (PcAAE2), both of which exhibit significant activity with hexanoic acid[1][2][3]. This protocol will focus on the use of a recombinant His-tagged acyl-CoA synthetase, which can be expressed in E. coli and purified.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and the overall experimental workflow for the synthesis and purification of this compound.

This compound Synthesis Pathway Enzymatic Synthesis of this compound Hexanoic_Acid Hexanoic Acid Enzyme Acyl-CoA Synthetase (e.g., CsAAE1) Hexanoic_Acid->Enzyme ATP ATP ATP->Enzyme CoA Coenzyme A CoA->Enzyme Hexanoyl_CoA This compound AMP AMP PPi PPi Enzyme->Hexanoyl_CoA Enzyme->AMP Enzyme->PPi Experimental_Workflow Workflow for this compound Synthesis and Purification cluster_0 Enzyme Preparation cluster_1 Enzymatic Synthesis cluster_2 Purification & Analysis Expression Recombinant Enzyme Expression in E. coli Purification His-tag Affinity Chromatography Expression->Purification Reaction_Setup Reaction Incubation: Hexanoic Acid, CoA, ATP, MgCl2, Enzyme Purification->Reaction_Setup Quenching Reaction Quenching (e.g., acid) Reaction_Setup->Quenching HPLC RP-HPLC Purification Quenching->HPLC Analysis Quantification (UV 260 nm) & Purity Check HPLC->Analysis

References

Application Notes and Protocols for Measuring Hexanoyl-CoA Levels in Plant Trichomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoyl-CoA is a critical precursor molecule in the biosynthesis of various secondary metabolites in plants, most notably cannabinoids in Cannabis sativa.[1][2] The synthesis of these compounds primarily occurs in glandular trichomes, which are specialized structures on the surface of aerial plant tissues.[1][2][3] Accurate quantification of this compound in trichomes is therefore essential for understanding and manipulating the biosynthetic pathways of these valuable compounds for agricultural, pharmaceutical, and research purposes. This document provides detailed protocols for the isolation of plant trichomes, extraction of this compound, and its quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following table summarizes representative quantitative data for this compound levels found in the floral tissues of Cannabis sativa, which are rich in glandular trichomes. This data is provided as a reference for expected physiological concentrations.

Plant TissueThis compound Concentration (pmol/g Fresh Weight)Analytical MethodReference
Female Hemp Flowers15.5LC-MS/MS[1][2]
LeavesLower than flowersLC-MS/MS[1][2]
StemsLower than flowersLC-MS/MS[1][2]
RootsLower than flowersLC-MS/MS[1][2]

II. Experimental Protocols

Protocol 1: Isolation of Glandular Trichomes

This protocol describes a physical method for the rapid isolation of glandular trichomes from plant tissues, adapted from established techniques.[4][5] This method is designed to maintain the biochemical integrity of the trichomes.[4][5]

Materials:

  • Fresh plant material (e.g., inflorescences, leaves)

  • Powdered dry ice

  • A set of nested stainless-steel sieves with decreasing mesh sizes (e.g., 250 µm, 150 µm, 75 µm)

  • Collection pans for each sieve

  • Pre-chilled mortar and pestle

  • Spatulas and soft brushes

  • Liquid nitrogen

  • Storage vials

Procedure:

  • Harvesting and Freezing: Harvest fresh plant material and immediately flash-freeze it in liquid nitrogen to halt metabolic activity.

  • Grinding: Place the frozen plant material in a pre-chilled mortar and add a small amount of powdered dry ice. Gently grind the tissue with a pre-chilled pestle. The goal is to fracture the frozen trichomes from the epidermal surface without excessive damage to the trichomes themselves.

  • Sieving: Assemble the nested sieves in descending order of mesh size over a collection pan. Transfer the ground plant material and dry ice mixture to the top sieve.

  • Agitation: Gently agitate the sieve stack to allow the smaller trichome heads to pass through the meshes while retaining larger plant debris on the upper sieves. A soft brush can be used to gently move the material across the sieve surface.

  • Collection: The fraction collected in the pan of the 75 µm sieve will be enriched with glandular trichome heads. The optimal sieve sizes may need to be determined empirically for different plant species.

  • Purity Check: Visually inspect the collected trichome fraction under a microscope to assess purity.

  • Storage: Immediately transfer the isolated trichomes to pre-weighed storage vials, flash-freeze in liquid nitrogen, and store at -80°C until metabolite extraction.

Protocol 2: Extraction of this compound

This protocol details the extraction of short-chain acyl-CoAs, including this compound, from isolated plant trichomes.

Materials:

  • Isolated trichomes (from Protocol 1)

  • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal Standard (IS): A suitable acyl-CoA that is not expected to be present in the sample (e.g., heptanoyl-CoA)

  • Microcentrifuge tubes

  • Sonicator

  • Refrigerated centrifuge

Procedure:

  • Sample Preparation: In a pre-chilled 2 mL microcentrifuge tube, place a known weight of frozen trichomes (e.g., 50-100 mg).

  • Addition of Internal Standard and Extraction Buffer: Add a known amount of the internal standard to the tube. Immediately add 1 mL of ice-cold 10% TCA extraction buffer.

  • Homogenization: Vortex the tube vigorously for 1 minute.

  • Sonication: Sonicate the sample on ice for 10 minutes to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the extract at -80°C until LC-MS/MS analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound using a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system. Instrument parameters will need to be optimized for the specific equipment used.

Materials and Equipment:

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific)

  • C18 reverse-phase HPLC column (e.g., Phenomenex Kinetex C18)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.5 (adjusted with acetic acid)

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Internal Standard (as used in extraction)

  • Trichome extract (from Protocol 2)

Procedure:

  • Preparation of Standards: Prepare a series of calibration standards of this compound in the extraction buffer, each containing the same concentration of the internal standard as the samples.

  • LC Separation:

    • Inject a defined volume of the sample extract and standards onto the C18 column.

    • Use a gradient elution program to separate this compound from other metabolites. An example gradient is as follows:

      • 0-2 min: 5% B

      • 2-10 min: Gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 5% B

      • 12.1-15 min: Re-equilibration at 5% B

    • The flow rate and gradient should be optimized for the specific column and system.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

      • This compound: The precursor ion will be the [M+H]+ of this compound. The product ions will result from the fragmentation of the precursor. These transitions must be determined by infusing a pure standard of this compound.

      • Internal Standard: Similarly, determine the MRM transitions for the chosen internal standard.

  • Data Analysis:

    • Integrate the peak areas for the specific MRM transitions of this compound and the internal standard in both the standards and the samples.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

    • Normalize the concentration to the initial fresh weight of the trichomes used for extraction.

III. Visualizations

Biochemical Pathway: Cannabinoid Biosynthesis Initiation

cannabinoid_biosynthesis Hexanoate Hexanoate CsAAE1 CsAAE1 Hexanoate->CsAAE1 Activation Hexanoyl_CoA This compound CsAAE1->Hexanoyl_CoA OLS_OAC Olivetol Synthase & Olivetolic Acid Cyclase Hexanoyl_CoA->OLS_OAC Malonyl_CoA Malonyl-CoA Malonyl_CoA->OLS_OAC Olivetolic_Acid Olivetolic Acid OLS_OAC->Olivetolic_Acid Cannabinoids Cannabinoids Olivetolic_Acid->Cannabinoids Further reactions

Caption: Initiation of cannabinoid biosynthesis pathway in plant trichomes.

Experimental Workflow: From Trichome to Data

experimental_workflow cluster_isolation Trichome Isolation cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis Plant_Material Fresh Plant Material Freeze Flash Freeze (Liquid N2) Plant_Material->Freeze Grind Grind with Dry Ice Freeze->Grind Sieve Sieving Grind->Sieve Isolated_Trichomes Isolated Trichomes Sieve->Isolated_Trichomes Add_IS_Buffer Add Internal Standard & Extraction Buffer Isolated_Trichomes->Add_IS_Buffer Homogenize Homogenize Add_IS_Buffer->Homogenize Centrifuge_Extract Centrifuge Homogenize->Centrifuge_Extract Extract Supernatant (Extract) Centrifuge_Extract->Extract LC_Separation LC Separation Extract->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Results This compound Concentration Data_Analysis->Results

Caption: Workflow for measuring this compound in plant trichomes.

References

High-Purity Hexanoyl-CoA Sodium Salt: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hexanoyl-CoA sodium salt is a critical intermediate in numerous biological pathways, playing a pivotal role in fatty acid metabolism and serving as a key precursor in the biosynthesis of pharmacologically active compounds. This document provides researchers, scientists, and drug development professionals with a detailed overview of commercial sources for high-purity this compound sodium salt, its principal applications, and comprehensive experimental protocols. This guide includes quantitative data summaries, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and experimental workflows to facilitate seamless integration into research and development pipelines.

Commercial Sources for High-Purity this compound Sodium Salt

A reliable supply of high-purity this compound sodium salt is essential for reproducible experimental outcomes. Several reputable biochemical suppliers offer this product, with purities suitable for a range of research applications. The following table summarizes the offerings from prominent commercial vendors.

SupplierProduct NameCatalog NumberPurityAvailable SizesFormulationStorage
Sigma-Aldrich Hexanoyl coenzyme A trilithium salt hydrateH2012≥85%5 mg, 10 mgLyophilized powder-20°C
Cayman Chemical Hexanoyl-Coenzyme A (sodium salt)27866≥90%1 mg, 5 mg, 10 mgSolid-20°C
Coenza Hexanoyl Coenzyme A, Sodium saltN/A≥95%10 mg, 25 mgLyophilized powder-20°C
Bertin Bioreagent Hexanoyl-Coenzyme A (sodium salt)27866≥95%1 mg, 5 mg, 10 mgSolidDry ice (shipping)

Applications of this compound Sodium Salt

This compound is a versatile molecule with significant roles in both primary and secondary metabolism. Its two primary applications in research are as a precursor for cannabinoid biosynthesis and as a substrate for the enzyme ghrelin O-acyltransferase (GOAT).

Precursor in Cannabinoid Biosynthesis

This compound is the starter unit for the biosynthesis of olivetolic acid, a key precursor to a wide array of cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). The enzymatic condensation of one molecule of this compound with three molecules of malonyl-CoA initiates the formation of the polyketide backbone of these medically important compounds.

Cannabinoid Biosynthesis Pathway HexanoylCoA This compound TKS_OAC Olivetol (B132274) Synthase (OLS) & Olivetolic Acid Cyclase (OAC) HexanoylCoA->TKS_OAC MalonylCoA 3x Malonyl-CoA MalonylCoA->TKS_OAC OlivetolicAcid Olivetolic Acid TKS_OAC->OlivetolicAcid CBGAS CBGA Synthase OlivetolicAcid->CBGAS GPP Geranyl pyrophosphate (GPP) GPP->CBGAS CBGA Cannabigerolic Acid (CBGA) CBGAS->CBGA THCAS THCA Synthase CBGA->THCAS CBDAS CBDA Synthase CBGA->CBDAS THCA Δ⁹-THCA THCAS->THCA CBDA CBDA CBDAS->CBDA

Cannabinoid biosynthesis from this compound.
Substrate for Ghrelin O-Acyltransferase (GOAT)

This compound is a preferred substrate for ghrelin O-acyltransferase (GOAT), an enzyme responsible for the acylation of the hormone ghrelin.[1][2] This post-translational modification is crucial for ghrelin's biological activity, including the regulation of appetite and energy homeostasis. Studies have shown that GOAT exhibits a higher catalytic efficiency with this compound compared to octanoyl-CoA, the acyl donor for the most common form of acylated ghrelin.[3]

Experimental Protocols

In Vitro Enzymatic Synthesis of Olivetolic Acid

This protocol describes the cell-free synthesis of olivetolic acid from this compound and malonyl-CoA using purified olivetol synthase (OLS) and olivetolic acid cyclase (OAC) enzymes.

Olivetolic Acid Synthesis Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis Reagents Prepare Reaction Mix: - 100 mM K-Phosphate Buffer (pH 7.0) - 60 µM this compound - 100 µM Malonyl-CoA - 10 µg purified OLS - 30 µg purified OAC - Nuclease-free water Incubate Incubate at 20°C for 16 hours Reagents->Incubate Quench Quench reaction with 50 µL 20% HCl Incubate->Quench Extract Extract with 1 mL ethyl acetate (B1210297) (3x) Quench->Extract Centrifuge Centrifuge at 10,000 x g for 5 min Extract->Centrifuge Collect Collect organic phase Centrifuge->Collect Analyze Analyze by LC-MS/MS Collect->Analyze

Workflow for in vitro olivetolic acid synthesis.

Materials:

  • This compound sodium salt

  • Malonyl-CoA lithium salt

  • Purified Olivetol Synthase (OLS)

  • Purified Olivetolic Acid Cyclase (OAC)

  • 1 M Potassium Phosphate Buffer (pH 7.0)

  • 20% (v/v) Hydrochloric acid

  • Ethyl acetate

  • Nuclease-free water

Procedure:

  • Reaction Assembly: In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 500 µL:

    • 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 60 µM this compound

    • 100 µM Malonyl-CoA

    • 10 µg purified OLS

    • 30 µg purified OAC

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction mixture at 20°C for 16 hours.

  • Reaction Quenching: Stop the reaction by adding 50 µL of 20% (v/v) aqueous hydrochloric acid.

  • Product Extraction:

    • Add 1 mL of ethyl acetate and vortex vigorously.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Repeat the extraction two more times.

  • Sample Preparation for Analysis: Pool the organic phases and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

In Vitro Ghrelin O-Acyltransferase (GOAT) Activity Assay

This protocol is adapted from established methods for measuring GOAT activity using radiolabeled acyl-CoA and can be modified for use with this compound.

Materials:

  • This compound sodium salt

  • [³H]-Octanoyl-CoA (for establishing the assay, can be competed with non-labeled this compound)

  • Recombinant human ghrelin

  • Microsomes from cells expressing GOAT

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following:

    • 10 µL of GOAT-expressing microsomes

    • 10 µL of recombinant human ghrelin (final concentration 10 µM)

    • 10 µL of this compound (varying concentrations for kinetic studies) or [³H]-Octanoyl-CoA (for direct measurement of activity)

    • 20 µL of Assay Buffer

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 50 µL of 10% trichloroacetic acid.

  • Detection:

    • Transfer the reaction mixture to a filter plate.

    • Wash the filter plate three times with 100 µL of 1% trichloroacetic acid.

    • Add 100 µL of scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

Quantitative Data for GOAT Activity:

SubstrateApparent KmNotes
Octanoyl-CoA~0.6 µM[4]The most common acyl donor for ghrelin in vivo.
This compoundNot reportedDemonstrated to be a preferred substrate over octanoyl-CoA in vitro.[1][2]
Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from biological samples.

Materials:

Procedure:

  • Sample Homogenization: Homogenize cell pellets or tissues in a cold extraction solvent (e.g., 80% methanol) containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with formic acid).

  • LC-MS/MS Analysis:

    • Dry the eluate and reconstitute in a suitable injection solvent.

    • Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid.

    • Detect this compound and the internal standard using multiple reaction monitoring (MRM).

Conclusion

High-purity this compound sodium salt is an indispensable tool for researchers in the fields of drug development, metabolic research, and natural product biosynthesis. This document has provided a comprehensive overview of its commercial availability, key applications, and detailed protocols for its use in common experimental settings. The provided information and methodologies are intended to serve as a valuable resource to accelerate research and discovery.

References

Application Notes and Protocols for the Extraction of Hexanoyl-CoA from Yeast Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoyl-CoA is a critical intermediate in the biosynthesis of various valuable compounds, including medium-chain fatty acids and their derivatives, as well as complex natural products like cannabinoids. Saccharomyces cerevisiae, a well-established industrial microorganism, has been successfully engineered to produce this compound, primarily through the implementation of the reverse β-oxidation (rBOX) pathway. The ability to accurately and efficiently extract and quantify intracellular this compound is paramount for optimizing metabolic engineering strategies, improving product titers, and ensuring robust and scalable bioprocesses.

These application notes provide detailed protocols for the extraction of this compound from yeast cultures, summarize key quantitative data from engineered strains, and illustrate the relevant metabolic pathway and experimental workflows.

Data Presentation

The following tables summarize quantitative data related to the production and extraction of this compound and its downstream product, hexanoic acid, in engineered S. cerevisiae.

Table 1: Intracellular Concentration of n-Hexanoyl-CoA in Engineered S. cerevisiae

Yeast Strain BackgroundEngineering StrategyIntracellular this compound Concentration (μM)Reference
S. cerevisiaeIntroduction of a biosynthetic pathway for n-hexanoyl-CoA6[1]

Table 2: Production of Hexanoic Acid (a downstream product of this compound) in Engineered S. cerevisiae

Yeast Strain BackgroundEngineering StrategyHexanoic Acid Titer (mg/L)Reference
Metabolically optimized S. cerevisiaeCombined mutant fatty acid biosynthesis (FAB) and reverse β-oxidation (rBOX) pathwaysup to 120[2]
Metabolically optimized S. cerevisiaerBOX pathwayup to 75[2]

Table 3: Comparison of Acyl-CoA Extraction Methods (General Recovery Rates)

Extraction MethodAnalyteMatrixRecovery Rate (%)Reference
Acetonitrile/Isopropanol with SPEGeneral Acyl-CoAsRat Liver83-90 (SPE step)
Modified Acetonitrile/Isopropanol with SPELong-Chain Acyl-CoAsTissues70-80[3]
Methanol/Chloroform with SPE(R)-2-hydroxybutanoyl-CoATissuesNot specified, but a detailed protocol is provided[4]
Methanol, Perchloric Acid, Trichloroacetic AcidAcetyl-CoAHepG2 cellsMethod comparison showed varying results[5]

Signaling Pathways and Experimental Workflows

Metabolic Pathway for this compound Production

The primary route for producing this compound in engineered yeast is the reverse β-oxidation (rBOX) pathway. This pathway is a reversal of the fatty acid degradation process and elongates acetyl-CoA molecules to form longer acyl-CoA chains.

reverse_beta_oxidation acetyl_coa1 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa ketohexanoyl_coa 3-Ketothis compound acetyl_coa1->ketohexanoyl_coa acetyl_coa2 Acetyl-CoA acetyl_coa2->acetoacetyl_coa Thiolase (e.g., Erg10, BktB) hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa 3-Hydroxyacyl-CoA Dehydrogenase (e.g., Hbd) crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Enoyl-CoA Hydratase (e.g., Crt) butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Trans-2-Enoyl-CoA Reductase (e.g., Ter) butyryl_coa->ketohexanoyl_coa Thiolase (e.g., BktB) hydroxyhexanoyl_coa 3-Hydroxythis compound ketohexanoyl_coa->hydroxyhexanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (e.g., PaaH1) enoyl_coa Hexenoyl-CoA hydroxyhexanoyl_coa->enoyl_coa Enoyl-CoA Hydratase (e.g., Crt2) hexanoyl_coa This compound enoyl_coa->hexanoyl_coa Trans-2-Enoyl-CoA Reductase (e.g., Ter) extraction_workflow start Yeast Culture harvest Cell Harvesting (Centrifugation) start->harvest quench Metabolism Quenching (e.g., Cold Methanol) harvest->quench lysis Cell Lysis (e.g., Bead Beating, Sonication) quench->lysis extraction Extraction & Protein Precipitation (e.g., TCA, SSA, Organic Solvents) lysis->extraction centrifuge Centrifugation extraction->centrifuge spe Solid-Phase Extraction (SPE) (Optional Cleanup) centrifuge->spe analysis LC-MS/MS Analysis centrifuge->analysis Direct Analysis spe->analysis

References

Application Notes: In Vitro Assay for Ghrelin O-Acyltransferase (GOAT) Using Hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ghrelin O-acyltransferase (GOAT), a member of the membrane-bound O-acyltransferase (MBOAT) family, is the enzyme responsible for the acylation of the peptide hormone ghrelin.[1][2] This post-translational modification, the attachment of a medium-chain fatty acid to the serine at position 3, is essential for ghrelin's biological activity, including its role in appetite stimulation, growth hormone release, and glucose metabolism.[3][4] The activation of ghrelin is a critical control point in metabolic regulation, making GOAT a promising therapeutic target for obesity, metabolic syndrome, and other related disorders. While octanoyl-CoA is the predominantly utilized acyl donor in vivo, studies have revealed that GOAT exhibits a strong preference for n-hexanoyl-CoA as an acyl donor in vitro.[5][6] This document provides detailed protocols for a non-radioactive in vitro assay for GOAT activity using Hexanoyl-CoA, with detection of the resulting hexanoylated ghrelin peptide performed by High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

The in vitro GOAT assay measures the enzymatic transfer of a hexanoyl group from this compound to a ghrelin-derived peptide substrate. The reaction is catalyzed by recombinant GOAT enzyme, typically expressed in and purified from insect cells (e.g., Spodoptera frugiperda, Sf9). The assay is performed under optimized conditions of pH, temperature, and time. To prevent the degradation of the acyl-CoA substrate by contaminating deacylases present in crude membrane preparations, a long-chain acyl-CoA, such as palmitoyl-CoA, is included in the reaction mixture.[3] Following the enzymatic reaction, the production of hexanoylated ghrelin is quantified. This can be achieved by separating the acylated peptide from the unacylated substrate using reverse-phase HPLC and measuring the peak area, or by using a specific ELISA that recognizes the acylated form of ghrelin.

Data Presentation

Enzyme Kinetics
SubstrateApparent K_m (µM)Notes
Octanoyl-CoA0.6Determined using a microsomal preparation from Sf9 cells expressing mouse GOAT.[7]
Proghrelin6Determined under the same conditions as the octanoyl-CoA measurement.[7]
Substrate Specificity

GOAT displays a preference for the chain length of the acyl-CoA donor.

Acyl-CoA DonorRelative Activity
n-Hexanoyl-CoAHighest
n-Octanoyl-CoALower than this compound
n-Decanoyl-CoALower than Octanoyl-CoA

Note: This table represents the qualitative preference of GOAT. Quantitative comparison data is not consistently reported.

Mandatory Visualizations

Ghrelin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Secretory Pathway cluster_Extracellular Extracellular Space Proghrelin Proghrelin GOAT GOAT Proghrelin->GOAT Acylation at Ser3 Acyl_Proghrelin Acyl-Proghrelin GOAT->Acyl_Proghrelin PC1_3 Prohormone Convertase 1/3 Acyl_Proghrelin->PC1_3 Cleavage Acylated_Ghrelin Acylated Ghrelin PC1_3->Acylated_Ghrelin GHSR1a GHSR1a Receptor Acylated_Ghrelin->GHSR1a Binding and Activation Signaling Downstream Signaling (e.g., ↑ Ca²⁺, Appetite Stimulation) GHSR1a->Signaling GOAT_Assay_Workflow cluster_Preparation 1. Reagent Preparation cluster_Reaction 2. Enzymatic Reaction cluster_Termination 3. Reaction Termination cluster_Detection 4. Product Detection Enzyme Recombinant GOAT (Sf9 cell membrane fraction) Incubation Incubate components at 37°C Enzyme->Incubation Substrate Ghrelin Peptide Substrate (e.g., human ghrelin 1-28) Substrate->Incubation Acyl_CoA This compound Acyl_CoA->Incubation Inhibitor Palmitoyl-CoA (Deacylase Inhibitor) Inhibitor->Incubation Buffer Assay Buffer (e.g., HEPES) Buffer->Incubation Stop_Solution Add Stop Solution (e.g., Acetic Acid) Incubation->Stop_Solution HPLC HPLC Analysis Stop_Solution->HPLC Option 1 ELISA ELISA Stop_Solution->ELISA Option 2 Quantification Quantify Hexanoylated Ghrelin HPLC->Quantification ELISA->Quantification

References

Application of Hexanoyl-CoA in Metabolic Flux Analysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for the quantitative study of metabolic pathways within a biological system at steady state. By employing stable isotope tracers, such as ¹³C-labeled substrates, researchers can elucidate the flow of metabolites, or fluxes, through the intricate network of biochemical reactions. Hexanoyl-CoA is a key intermediate in medium-chain fatty acid metabolism, serving as a precursor for the synthesis of various bioactive lipids and specialty chemicals.[1][2][3] Understanding the dynamics of this compound metabolism is crucial for metabolic engineering efforts to enhance the production of these valuable compounds and for investigating diseases associated with aberrant fatty acid metabolism.

This document provides comprehensive application notes and detailed protocols for the use of this compound in metabolic flux analysis, with a focus on ¹³C-labeling experiments.

Core Principles of ¹³C-Metabolic Flux Analysis

The foundation of ¹³C-MFA lies in introducing a substrate labeled with the stable isotope ¹³C into a biological system.[4] As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites, typically using mass spectrometry (MS), it is possible to deduce the intracellular metabolic fluxes that gave rise to the observed labeling patterns.[3][5]

Applications of this compound in Metabolic Flux Analysis

The application of ¹³C-MFA to study this compound metabolism can provide invaluable insights into several key areas:

  • Metabolic Engineering: Quantifying the flux from central carbon metabolism to this compound can help identify bottlenecks in engineered pathways for the production of hexanoate-derived biofuels, lubricants, and pharmaceuticals.[6]

  • Drug Discovery: Understanding how drug candidates modulate the fluxes through fatty acid synthesis pathways involving this compound can aid in the development of novel therapeutics for metabolic disorders and cancer.

  • Fundamental Biology: Elucidating the contribution of different carbon sources to the this compound pool can shed light on the regulation of fatty acid metabolism in various organisms and cell types.

Experimental Workflow for ¹³C-MFA of this compound Metabolism

A typical ¹³C-MFA experiment to investigate this compound metabolism can be broken down into five main stages: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and data interpretation.

G A Experimental Design (Tracer Selection) B Tracer Experiment (Cell Culture & Labeling) A->B D Metabolite Extraction & Quenching B->D C Isotopic Labeling Measurement (LC-MS/MS) E Flux Estimation (Computational Modeling) C->E D->C F Data Interpretation & Hypothesis Generation E->F

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Protocol 1: Cell Culture and Isotope Labeling with [U-¹³C]-Hexanoate

This protocol describes the labeling of intracellular metabolites using uniformly ¹³C-labeled hexanoate (B1226103) to trace its incorporation into the this compound pool and downstream products.

Materials:

  • Cell culture medium appropriate for the cell line of interest

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C]-Hexanoic acid

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of [U-¹³C]-hexanoic acid. The optimal concentration should be determined empirically.

  • Initiation of Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells twice with pre-warmed sterile PBS.

    • Add the pre-warmed labeling medium to the cells. This marks the beginning of the time course (t=0).

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope.[1]

  • Metabolic Quenching and Metabolite Extraction: At each time point, proceed immediately to Protocol 2.

Protocol 2: Metabolite Extraction and Quenching

This protocol details the rapid quenching of metabolic activity and extraction of intracellular metabolites, including acyl-CoAs.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727)

  • Microcentrifuge tubes

  • Cell scraper

  • Refrigerated centrifuge

Procedure:

  • Metabolic Quenching:

    • Rapidly aspirate the labeling medium from the culture plate.

    • Wash the cells once with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

    • Immediately add ice-cold 80% methanol to the cells to quench all enzymatic activity.[7]

  • Cell Lysis and Extraction:

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[7]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the intracellular metabolites.

  • Storage:

    • Store the metabolite extracts at -80°C until analysis.

Protocol 3: Quantification of this compound and Other Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of ¹³C-labeled this compound and related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw the metabolite extracts on ice.

    • If necessary, perform a derivatization step to improve the chromatographic separation and ionization of certain metabolites.

  • LC Separation:

    • Inject the sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column for acyl-CoAs).

    • Use a gradient elution method with solvents such as water with formic acid and acetonitrile (B52724) with formic acid to separate the metabolites.

  • MS/MS Analysis:

    • For targeted analysis of this compound and other specific metabolites, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The precursor and product ion pairs for each metabolite and its expected ¹³C-isotopologues will need to be optimized.

    • For untargeted analysis, a high-resolution mass spectrometer can be used to acquire full scan data, allowing for the identification of labeled compounds based on their accurate mass and isotopic patterns.

  • Data Analysis:

    • Process the raw MS data to obtain the peak areas for each isotopologue of the target metabolites.

    • Correct for the natural abundance of ¹³C.

    • Calculate the mass isotopomer distribution for each metabolite.

Data Presentation

Quantitative data from ¹³C-MFA experiments should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Mass Isotopomer Distribution of Key Metabolites After Labeling with [U-¹³C]-Hexanoate

MetaboliteM+0M+1M+2M+3M+4M+5M+6
This compound 0.100.050.050.100.150.200.35
Acetyl-CoA 0.850.050.10----
Citrate 0.750.100.100.030.020.000.00
Palmitate 0.500.150.150.100.050.030.02

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. Data are hypothetical and for illustrative purposes.

Table 2: Estimated Metabolic Fluxes Through this compound Related Pathways

ReactionFlux (nmol/10⁶ cells/hr)95% Confidence Interval
Hexanoate Uptake 100.0(95.0, 105.0)
This compound Synthesis 95.0(90.0, 100.0)
Fatty Acid Elongation (from this compound) 40.0(35.0, 45.0)
β-oxidation of this compound 55.0(50.0, 60.0)

Flux values are hypothetical and for illustrative purposes. Actual fluxes will depend on the specific experimental system.

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of metabolites and understanding the logical relationships within the metabolic network.

G cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria 13C-Hexanoate 13C-Hexanoate 13C-Hexanoyl-CoA 13C-Hexanoyl-CoA 13C-Hexanoate->13C-Hexanoyl-CoA Fatty Acid Elongation Fatty Acid Elongation 13C-Hexanoyl-CoA->Fatty Acid Elongation Mito-13C-Hexanoyl-CoA Mito-13C-Hexanoyl-CoA 13C-Hexanoyl-CoA->Mito-13C-Hexanoyl-CoA Transport Longer-chain Acyl-CoAs Longer-chain Acyl-CoAs Fatty Acid Elongation->Longer-chain Acyl-CoAs Beta-oxidation Beta-oxidation Mito-13C-Hexanoyl-CoA->Beta-oxidation 13C-Acetyl-CoA 13C-Acetyl-CoA Beta-oxidation->13C-Acetyl-CoA TCA Cycle TCA Cycle 13C-Acetyl-CoA->TCA Cycle

Caption: Metabolic fate of ¹³C-Hexanoate for flux analysis.

Conclusion

The application of ¹³C-MFA to study this compound metabolism offers a robust and quantitative approach to unravel the complexities of fatty acid metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute experiments that can yield high-quality flux data. This information is critical for advancing our understanding of metabolic regulation and for the rational design of strategies in metabolic engineering and drug development.

References

Application Notes and Protocols for Stable Isotope Labeling Studies with Hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoyl-CoA is a central metabolite in fatty acid metabolism and serves as a precursor for various biosynthetic pathways, including the production of cannabinoids in plants.[1][2][3] Furthermore, the covalent attachment of a hexanoyl group to proteins, a post-translational modification (PTM) known as hexanoylation, is an emerging area of study. This modification can alter the function, localization, and stability of proteins, thereby influencing cellular signaling pathways. Stable isotope labeling, coupled with mass spectrometry, provides a powerful methodology to trace the metabolic fate of this compound and quantify changes in protein hexanoylation, offering insights into cellular metabolism and regulatory processes.

These application notes provide detailed protocols for utilizing stable isotope-labeled precursors to study this compound metabolism and protein hexanoylation in cell culture.

Core Applications

  • Metabolic Flux Analysis: Tracing the incorporation of stable isotopes from precursors like ¹³C-labeled hexanoic acid into the this compound pool and downstream metabolites.

  • Quantitative PTM Analysis: Measuring the dynamics of protein hexanoylation, including turnover rates and relative changes in modification occupancy under different cellular conditions.

  • Target Identification and Validation: Identifying novel protein substrates of hexanoylation.

  • Enzyme Activity Studies: Investigating the activity of enzymes that add (acyltransferases) or remove (deacylases, e.g., sirtuins) hexanoyl groups.[1][4][5]

Data Presentation: Quantitative Analysis of Protein Hexanoylation

Stable isotope labeling enables precise relative quantification of protein hexanoylation between different experimental conditions. Below is an illustrative table summarizing hypothetical quantitative proteomics data for hexanoylated peptides identified in a study comparing a control cell line with a cell line overexpressing a candidate dehexanoylase enzyme (e.g., SIRT5).[1][2][6]

ProteinUniProt IDPeptide SequenceModification SiteFold Change (Control/SIRT5 OE)p-value
Histone H3.1P68431KSTGGKAPRLysine (B10760008) 93.20.001
Acetyl-CoA Acetyltransferase, mitochondrialP30848AAGVAVIKAVK(hex)TPEKLysine 2882.80.005
Enoyl-CoA Hydratase, mitochondrialP30084GLVYELAK(hex)IEAFGLysine 1644.1<0.001
ATP synthase subunit alpha, mitochondrialP25705TIVALK(hex)YADAGLysine 4031.90.02
Pyruvate Dehydrogenase E1 component subunit alphaP08559LGGEVSIK(hex)GSDKLysine 3213.50.002

This table is a representative example to illustrate data presentation. Actual results will vary based on the experimental system.

Signaling Pathway: Regulation of Mitochondrial Metabolism by SIRT5-mediated Dehexanoylation

Protein hexanoylation, particularly within the mitochondria, can impact the activity of metabolic enzymes. The sirtuin SIRT5 has been identified as a robust deacylase with a preference for negatively charged acyl groups, and it also exhibits dehexanoylase activity.[1][4][5] By removing hexanoyl groups from key metabolic enzymes, SIRT5 can modulate their activity and thereby regulate metabolic pathways such as fatty acid oxidation and the TCA cycle.

Hexanoylation_Signaling cluster_Mitochondria Mitochondrion cluster_Upstream Upstream Inputs cluster_Downstream Downstream Effects Hexanoyl_CoA This compound Hex_Enzyme Hexanoylated Enzyme (Inactive) Hexanoyl_CoA->Hex_Enzyme Hexanoylation Metabolic_Enzyme Metabolic Enzyme (e.g., ECHS1) Metabolic_Pathway Metabolic Pathway (e.g., Fatty Acid Oxidation) Metabolic_Enzyme->Metabolic_Pathway Activates Hex_Enzyme->Metabolic_Enzyme Dehexanoylation SIRT5 SIRT5 SIRT5->Hex_Enzyme Catalyzes Metabolic_Output Altered Metabolic Output (ATP, Precursors) Metabolic_Pathway->Metabolic_Output Fatty_Acids Fatty Acids Fatty_Acids->Hexanoyl_CoA

Caption: SIRT5-mediated dehexanoylation of mitochondrial enzymes.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Cellular Proteome with ¹³C-Hexanoic Acid

This protocol is adapted from established methods for stable isotope labeling with amino acids (SILAC) and other labeled precursors.[7][8][9] It describes the metabolic labeling of cells with ¹³C-labeled hexanoic acid to trace its incorporation into proteins as hexanoylation.

Materials:

  • Cell culture medium (appropriate for the cell line, e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₆]-Hexanoic acid

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and deacetylase inhibitors)

  • Cell scrapers

  • Microcentrifuge tubes

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to ~70-80% confluency.

    • Prepare the "heavy" labeling medium by supplementing the base medium with dialyzed FBS and a final concentration of 50-100 µM [U-¹³C₆]-Hexanoic acid. The optimal concentration should be determined empirically.

    • For the "light" control, prepare an identical medium with unlabeled hexanoic acid.

    • Incubate the cells in the respective labeling media for a duration determined by preliminary time-course experiments to allow for incorporation of the label into protein hexanoylation. This can range from a few hours to over 24 hours.

  • Cell Harvest and Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Immediately add ice-cold lysis buffer to the plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Digestion:

    • Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 2: Enrichment of Hexanoylated Peptides

Due to the low stoichiometry of many PTMs, an enrichment step is often necessary to detect hexanoylated peptides by mass spectrometry. This protocol describes an immunoprecipitation-based approach, which would require an antibody specific for hexanoyl-lysine. While custom antibodies can be generated, this protocol serves as a general framework.

Materials:

  • Digested peptide mixture from Protocol 1

  • Anti-hexanoyl-lysine antibody (or a broad-spectrum anti-acyl-lysine antibody)

  • Protein A/G magnetic beads

  • Immuno-precipitation (IP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)

  • Wash buffer (e.g., IP buffer with increased salt concentration)

  • Elution buffer (e.g., 0.1% trifluoroacetic acid)

  • C18 desalting spin tips

Procedure:

  • Antibody-Bead Conjugation:

    • Wash the Protein A/G magnetic beads with IP buffer.

    • Incubate the beads with the anti-hexanoyl-lysine antibody for 1-2 hours at 4°C with gentle rotation to allow for antibody binding.

    • Wash the antibody-conjugated beads with IP buffer to remove unbound antibody.

  • Immunoprecipitation:

    • Desalt the digested peptide mixture using a C18 spin tip.

    • Resuspend the peptides in IP buffer and add them to the antibody-conjugated beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with wash buffer to remove non-specifically bound peptides.

    • Elute the enriched hexanoylated peptides by incubating the beads with elution buffer.

    • Collect the eluate, which now contains the enriched hexanoylated peptides.

  • Sample Cleanup:

    • Desalt the eluted peptides using a C18 spin tip according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum concentrator.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Hexanoylated Peptides

Mass Shift of Hexanoylation: The addition of a hexanoyl group to a lysine residue results in a monoisotopic mass shift of +98.0732 Da . This is calculated from the addition of C₆H₁₀O and the loss of H₂. When searching the mass spectrometry data, this specific mass modification on lysine residues should be included as a variable modification.

Instrumentation and Parameters:

  • Liquid Chromatography: A nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Column: A reversed-phase C18 column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient of increasing Mobile Phase B over 60-120 minutes is typically used to separate the peptides.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode (ESI+).

    • MS1 Scan: Full scan from m/z 350-1500 with a resolution of 60,000-120,000.

    • MS2 Scans (Data-Dependent Acquisition):

      • Select the top 10-20 most intense precursor ions for fragmentation.

      • Fragmentation Method: Higher-energy C-trap dissociation (HCD).

      • Resolution: 15,000-30,000 for MS2 scans.

      • Include a dynamic exclusion list to prevent repeated fragmentation of the same peptide.

Data Analysis:

  • Raw data files are processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar).

  • Database searching is performed against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).

  • Search parameters should include:

    • Enzyme: Trypsin, allowing for up to two missed cleavages.

    • Fixed Modification: Carbamidomethylation of cysteine (+57.0215 Da).

    • Variable Modifications: Oxidation of methionine (+15.9949 Da), Acetylation of protein N-termini (+42.0106 Da), and Hexanoylation of lysine (+98.0732 Da). For stable isotope labeling experiments, the corresponding heavy version of hexanoylation on lysine (+104.0933 Da for ¹³C₆) should also be included.

  • The software will identify peptides and quantify the relative abundance of the "light" and "heavy" labeled hexanoylated peptides to determine the fold changes between experimental conditions.

Experimental Workflow Visualization

Hexanoylation_Workflow cluster_Labeling Cell Culture & Labeling cluster_Preparation Sample Preparation cluster_Enrichment Enrichment cluster_Analysis Analysis Start Seed Cells Labeling Incubate with ¹³C-Hexanoic Acid Start->Labeling Harvest Harvest & Lyse Cells Labeling->Harvest Digest Protein Digestion (Trypsin) Harvest->Digest IP Immunoprecipitation (anti-Hexanoyl-Lysine) Digest->IP Desalt Desalt Peptides IP->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for quantitative proteomic analysis of hexanoylation.

References

Application Notes and Protocols for the Enzymatic Synthesis of Olivetol and Olivetolic Acid using Hexanoyl-CoA and Olivetol Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivetol (B132274) and its carboxylic acid precursor, olivetolic acid, are key intermediates in the biosynthesis of cannabinoids in Cannabis sativa.[1][2] These compounds serve as the polyketide core for a diverse range of pharmacologically active molecules, including tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[3] The synthesis of the olivetol backbone is initiated by olivetol synthase (OLS), a type III polyketide synthase (PKS) also known as tetraketide synthase (TKS).[3][4] OLS catalyzes the condensation of a hexanoyl-CoA starter unit with three molecules of malonyl-CoA to form a linear polyketide intermediate.[5][6]

This intermediate can then undergo cyclization to form different products. In the absence of a dedicated cyclase, the intermediate can spontaneously cyclize via a C2-C7 decarboxylative aldol (B89426) condensation to yield olivetol.[3][7] However, for the biosynthesis of cannabinoids, olivetolic acid is the required precursor.[8] This is achieved through the action of a second enzyme, olivetolic acid cyclase (OAC), which catalyzes a C2–C7 intramolecular aldol condensation with carboxylate retention.[6][8]

These application notes provide detailed protocols for the in vitro synthesis of olivetol and olivetolic acid using recombinant olivetol synthase and this compound as a substrate.

Biochemical Pathway

The enzymatic synthesis of olivetol and olivetolic acid from this compound is a two-step process involving olivetol synthase (OLS) and, for olivetolic acid, olivetolic acid cyclase (OAC).

Olivetol_Biosynthesis Hexanoyl_CoA This compound OLS Olivetol Synthase (OLS/TKS) Hexanoyl_CoA->OLS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->OLS Intermediate Linear Tetraketide Intermediate OLS->Intermediate Olivetol Olivetol Intermediate->Olivetol Spontaneous Decarboxylative Cyclization OAC Olivetolic Acid Cyclase (OAC) Intermediate->OAC Byproducts Byproducts (PDAL, HTAL) Intermediate->Byproducts Olivetolic_Acid Olivetolic Acid OAC->Olivetolic_Acid C2-C7 Aldol Condensation

Caption: Biosynthetic pathway for olivetol and olivetolic acid from this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies on olivetol and olivetolic acid synthesis.

Table 1: Product Yields in Cannabis sativa Tissues

Tissue Olivetol Produced (pmol)
Flower 42.5 ± 5.8
Upper leaves 15.0 ± 4.8
Lower leaves Not Detected
Stem Not Detected
Root Not Detected
Seed Not Detected

Data adapted from a study analyzing PKS activity in protein extracts of Cannabis sativa. The assay was conducted with 10 nmol of n-hexanoyl-CoA, 20 nmol of malonyl-CoA, and 100 µg of protein extract, incubated for 1 hour at 30°C.[9]

Table 2: In Vitro Biotransformation Product Profile

Enzyme(s) Product Concentration (nM)
TKS Olivetol 416 ± 96
TKS Pentyl Diacetic Lactone (PDAL) Variable
TKS Hexanoyl Triacetic Acid Lactone (HTAL) 5.4 ± 3.7
TKS + OAC Olivetolic Acid 13.7 ± 4.0

Data from a 16-hour biotransformation at 25°C with 10 µM TKS, 10 µM this compound, and 30 µM malonyl-CoA, with or without 10 µM OAC.[3]

Experimental Protocols

The following are detailed protocols for the expression and purification of recombinant olivetol synthase and the subsequent in vitro synthesis of olivetol and olivetolic acid.

Protocol 1: Recombinant Expression and Purification of Olivetol Synthase (OLS/TKS)

This protocol describes the expression of His-tagged OLS in E. coli and its purification.

OLS_Purification_Workflow Start E. coli culture with OLS expression vector Induction Induce protein expression (e.g., with IPTG) Start->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis (e.g., sonication) in lysis buffer Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Binding Bind His-tagged OLS to Ni-NTA resin Clarification->Binding Wash Wash resin to remove non-specific proteins Binding->Wash Elution Elute purified OLS with imidazole Wash->Elution End Purified OLS Elution->End

Caption: Workflow for the expression and purification of recombinant OLS.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an OLS expression vector (e.g., pET vector with an N-terminal His-tag).

  • LB Broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Ni-NTA affinity chromatography resin.

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The following day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged OLS with Elution Buffer.

  • Analyze the purified protein by SDS-PAGE and determine the concentration (e.g., by Bradford assay).

  • If necessary, dialyze the purified protein against a suitable storage buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 5% glycerol) and store at -80°C.[3]

Protocol 2: In Vitro Synthesis of Olivetol

This protocol describes the synthesis of olivetol using purified OLS.

Materials:

  • Purified OLS enzyme.

  • Reaction Buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 5% glycerol).[3]

  • This compound.

  • Malonyl-CoA.

  • Ethyl acetate (B1210297) for extraction.

Procedure:

  • Set up the reaction in a microcentrifuge tube as follows:

    • Reaction Buffer to a final volume of 250 µL.

    • Purified OLS (final concentration of 10 µM).[3]

    • This compound (final concentration of 10 µM).[3]

    • Malonyl-CoA (final concentration of 30 µM).[3]

  • Incubate the reaction mixture at 25°C for 16 hours (overnight).[3]

  • Quench the reaction and extract the products by adding an equal volume of ethyl acetate.

  • Vortex thoroughly and centrifuge at high speed for 10 minutes to separate the phases.

  • Carefully collect the organic (upper) layer.

  • Evaporate the solvent (e.g., using a centrifugal evaporator).

  • Resuspend the dried product in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS.

Protocol 3: In Vitro Coupled Assay for Olivetolic Acid Synthesis

This protocol describes the synthesis of olivetolic acid in a coupled reaction with OLS and OAC. This protocol includes an in situ malonyl-CoA generation system.[8]

Materials:

  • Purified OLS and OAC enzymes.

  • Reaction Buffer (e.g., 20 mM HEPES pH 7.0, 5 mM DTT).[8]

  • This compound (0.2 mM).[8]

  • Malonate.

  • CoA.

  • ATP.

  • Malonyl-CoA Synthetase (MCS).

  • Ethyl acetate for extraction.

  • Formic acid (for quenching).

Procedure:

  • Set up the reaction in a microcentrifuge tube as follows (final volume of 50 µL):[8]

    • Reaction Buffer.

    • Purified OLS (e.g., 10 µM).

    • Purified OAC (e.g., 10 µM).

    • Malonyl-CoA Synthetase (MCS) (12 µg).[8]

    • Malonate.

    • CoA (0.2 mM).[8]

    • ATP.

    • This compound (0.2 mM).[8]

  • Incubate the reaction at 30°C for 1-2 hours.

  • Quench the reaction by adding an equal volume of ethyl acetate acidified with formic acid.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the organic phase for analysis by HPLC or LC-MS.

Product Analysis

The products of the enzymatic reactions (olivetol, olivetolic acid, and byproducts) can be identified and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9] Comparison with authentic standards is necessary for accurate identification and quantification.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro synthesis of olivetol and olivetolic acid using this compound as a substrate for olivetol synthase. These methods are valuable for researchers in natural product chemistry, synthetic biology, and drug development for producing cannabinoid precursors for further study and downstream applications. The provided quantitative data offers a benchmark for expected product yields under different conditions.

References

Application Notes: Techniques for Monitoring Hexanoyl-CoA Dependent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexanoyl-CoA is a medium-chain fatty acyl-CoA that serves as a key intermediate in various metabolic pathways. It is centrally involved in mitochondrial fatty acid β-oxidation, where fatty acids are broken down to produce acetyl-CoA for energy generation.[1] Beyond catabolism, this compound also acts as a precursor for the biosynthesis of specific lipids and secondary metabolites, such as the cannabinoids in Cannabis sativa.[2][3][4] Given its pivotal role, the accurate monitoring of reactions involving this compound is crucial for researchers in metabolism, drug discovery, and biotechnology. These application notes provide an overview of the principles, applications, and comparative data for key analytical techniques.

Spectrophotometric and Fluorometric Assays

Principle: These methods rely on coupling the this compound dependent reaction to a secondary enzymatic reaction that produces a chromogenic or fluorescent product. A common approach for reactions that release free Coenzyme A (CoA-SH) is to use 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with the sulfhydryl group of CoA-SH to produce a yellow-colored product, TNB²⁻, measurable at 412 nm.[5] Alternatively, reactions involving dehydrogenases can be monitored by tracking the change in absorbance of NAD(P)H at 340 nm.[6] Fluorometric assays offer higher sensitivity by using probes that react with CoA-SH to form a highly fluorescent product.[7][8]

Applications:

  • Enzyme kinetics studies (e.g., determining Kₘ and Vₘₐₓ).[5]

  • High-throughput screening (HTS) for inhibitors or activators of enzymes like acyl-CoA dehydrogenases or carnitine palmitoyltransferases (CPTs).[5][9]

  • Routine activity measurements in cell lysates or purified enzyme preparations.

Advantages:

  • Rapid, cost-effective, and amenable to high-throughput formats (e.g., 96-well plates).[10]

  • Real-time monitoring of reaction kinetics.

Disadvantages:

  • Indirect detection can be prone to interference from other sample components that absorb at the same wavelength or react with the coupling reagents.

  • May lack the specificity to distinguish between different acyl-CoA species.

  • Lower sensitivity compared to mass spectrometry-based methods.[11]

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Principle: HPLC and UHPLC methods physically separate this compound from substrates, products, and other metabolites based on their physicochemical properties (e.g., hydrophobicity). A reversed-phase (e.g., C18) column is typically used.[12] Detection is commonly achieved via UV absorbance, as the adenine (B156593) moiety of the CoA molecule has a strong absorbance around 260 nm.[3] This technique allows for the direct quantification of the consumption of this compound or the formation of a product.

Applications:

  • Direct measurement of substrate and product concentrations in enzymatic assays.[13]

  • Analysis of acyl-CoA pools in cellular or tissue extracts.

  • Confirmation of product identity when reference standards are available.

Advantages:

  • Direct detection and quantification of multiple analytes in a single run.

  • High reproducibility and robustness.

Disadvantages:

  • Requires specialized equipment.

  • Lower sensitivity than mass spectrometry; may not be suitable for low-abundance species.[11]

  • Sample preparation (e.g., extraction) is often required, increasing analysis time.

Mass Spectrometry (MS) Based Methods

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[14] Molecules are first separated by LC and then ionized (typically by electrospray ionization, ESI). The mass spectrometer selects the specific precursor ion for this compound, fragments it, and detects a characteristic product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[15][16]

Applications:

  • Absolute quantification of this compound levels in complex biological samples like tissues and cells.[2][4]

  • Metabolic flux analysis using stable isotope-labeled precursors.

  • Identification and quantification of novel or unexpected products of this compound metabolism.

Advantages:

  • Unmatched sensitivity (femtomole range) and specificity.[11][12]

  • Capable of measuring a wide range of acyl-CoA species simultaneously.[15]

  • Structural information can be obtained from fragmentation patterns.[17]

Disadvantages:

  • High initial instrument cost and maintenance expenses.

  • Requires significant expertise for method development and data analysis.

  • Susceptible to matrix effects, which can interfere with ionization and quantification.

Radioisotopic Assays

Principle: These assays use a substrate that is labeled with a radioisotope, such as ³H or ¹⁴C. For example, in a carnitine palmitoyltransferase (CPT) assay, [³H]carnitine can be used with this compound. The reaction progress is monitored by measuring the amount of radioactivity incorporated into the product (Hexanoyl-[³H]carnitine) after separating it from the unreacted radiolabeled substrate.[18]

Applications:

  • Highly sensitive measurement of enzyme activity, particularly in crude biological samples where interfering signals are a problem for other methods.[18]

  • Tracing the metabolic fate of specific molecules in cells or tissues.[19]

Advantages:

  • Extremely high sensitivity.

  • Less susceptible to interference from sample matrix compared to spectrophotometric assays.

Disadvantages:

  • Requires handling of radioactive materials and specialized equipment (scintillation counter).

  • Generates radioactive waste.

  • Discontinuous (end-point) measurement.

Data Presentation: Comparison of Monitoring Techniques

Technique Principle Typical Sensitivity / LOD Linear Detection Range Primary Application Throughput
Spectrophotometry (DTNB) Colorimetric detection of CoA-SH~1-10 µM0.1 - 2.5 mM (for CoA)Enzyme KineticsHigh
Fluorometry Fluorescent detection of reaction product< 1 µM0.3 - 100 µM[8]HTS, Enzyme KineticsHigh
HPLC-UV Chromatographic separation with UV detection~0.1-1 µMVaries; typically 2-3 orders of magnitudeAcyl-CoA ProfilingLow-Medium
LC-MS/MS Chromatographic separation with mass detection1-5 fmol (on column)[12]> 4 orders of magnitude[14]Targeted MetabolomicsMedium
Radioisotopic Assay Detection of radiolabeled productHigh (pmol to fmol range)Varies with specific activitySensitive Enzyme AssaysLow
ELISA (for enzyme) Immunoassay for enzyme quantity< 0.1 ng/mL[20]0.156 - 10 ng/mL[20]Enzyme QuantificationHigh

Protocols

Protocol 1: Spectrophotometric Assay for CoA-Releasing Enzymes

This protocol is adapted for enzymes that catalyze a reaction of the form: This compound + Substrate → Product + CoA-SH . The released CoA-SH is measured using DTNB.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • DTNB (Ellman's reagent) stock solution (10 mM in buffer)

  • This compound stock solution (10 mM in water)

  • Substrate of interest

  • Purified enzyme or cell/tissue homogenate

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Buffer Preparation: Prepare a fresh reaction buffer containing 100 mM Tris-HCl (pH 8.0) and 0.2 mM DTNB.

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • 170 µL of Reaction Buffer.

    • 10 µL of the enzyme sample (or homogenate).

    • 10 µL of the substrate solution.

  • Background Control: Prepare control wells containing all components except the specific substrate or the enzyme to correct for any background reaction.

  • Initiation: Initiate the reaction by adding 10 µL of this compound solution (e.g., for a final concentration of 50-100 µM).

  • Measurement: Immediately place the plate in a microplate reader pre-set to 30°C. Monitor the increase in absorbance at 412 nm every 30-60 seconds for 10-20 minutes.[5]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₄₁₂/min) from the linear portion of the curve.

    • Subtract the rate of the background control.

    • Calculate the rate of CoA-SH formation using the Beer-Lambert law (Rate in mol/min = (ΔA₄₁₂/min) / ε), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 13,600 M⁻¹cm⁻¹.[5]

    • Express enzyme activity as nmol/min/mg of protein.

Spectrophotometric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Reaction Buffer (Tris-HCl, DTNB) prep_plate Aliquot Buffer, Enzyme, and Substrate into Plate prep_buffer->prep_plate initiate Initiate with This compound prep_plate->initiate incubate Incubate at 30°C initiate->incubate measure Measure Absorbance (412 nm) Kinetically incubate->measure calculate Calculate Rate (ΔA/min) measure->calculate activity Determine Specific Activity calculate->activity

Workflow for a DTNB-based spectrophotometric assay.
Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a general workflow for the extraction and quantification of this compound from cultured cells using UHPLC-MS/MS.

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with internal standard (e.g., ¹³C-labeled this compound or Heptadecanoyl-CoA (C17:0)).[12]

  • Centrifuge, refrigerated

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Cell Harvesting:

    • Aspirate culture medium and quickly wash cells twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold Extraction Solvent to the culture dish (e.g., 60 mm dish).

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Extraction:

    • Vortex the lysate vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • UHPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 1.7 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) (or similar ion-pairing agent).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a suitable gradient from low to high organic phase (e.g., 2% B to 98% B over 10 minutes) to elute this compound.

    • Injection Volume: 5-10 µL.

    • MS Settings (Positive Ion Mode):

      • Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).

      • Set up an MRM transition for this compound and the internal standard. For this compound, a common transition is the precursor ion [M+H]⁺ to a product ion resulting from the neutral loss of the phosphopantetheine moiety.[16]

  • Quantification:

    • Generate a standard curve using known concentrations of pure this compound spiked into the extraction solvent.

    • Integrate the peak areas for the analyte and the internal standard in both the samples and the standards.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[21]

LCMS_Workflow start Harvest & Wash Cells extract Add Cold Extraction Solvent with Internal Standard start->extract vortex Vortex & Centrifuge extract->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into UHPLC-MS/MS supernatant->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantify using Standard Curve detect->quantify

Workflow for this compound quantification by LC-MS/MS.
Protocol 3: Monitoring Mitochondrial β-Oxidation via Respirometry

This protocol measures fatty acid-driven oxygen consumption in isolated mitochondria, which indirectly assesses the activity of the entire β-oxidation pathway, including enzymes that process this compound.

Materials:

  • Isolated mitochondria

  • High-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)

  • Respiration Buffer (e.g., MiR05)

  • Substrates: Hexanoylcarnitine (or Octanoylcarnitine), Malate

  • ADP

  • Inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

Procedure:

  • System Preparation: Calibrate the respirometer and add respiration buffer to the chambers. Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) and allow the signal to stabilize (measures ROUTINE respiration).

  • Substrate Addition:

    • Add Malate (e.g., 2 mM final concentration). Malate is required to replenish oxaloacetate for the Krebs cycle to proceed.[22]

    • Add Hexanoylcarnitine (e.g., 0.2 mM final concentration) to initiate fatty acid oxidation. This measures the LEAK state respiration supported by fatty acids.

  • State 3 Respiration (OxPhos Capacity): Add a saturating amount of ADP (e.g., 2.5 mM) to stimulate ATP synthesis. The resulting increase in oxygen consumption rate reflects the maximum oxidative phosphorylation capacity with this compound as a substrate.

  • State 4o Respiration (LEAK Control): Add Oligomycin (e.g., 2.5 µM) to inhibit ATP synthase. The remaining oxygen consumption is due to proton leak across the inner mitochondrial membrane.

  • ETS Capacity: Titrate an uncoupler like FCCP (in small steps, e.g., 0.5 µM) to find the concentration that elicits the maximum oxygen consumption rate. This represents the maximum capacity of the electron transport system (ETS).

  • Residual Oxygen Consumption (ROX): Add Rotenone (0.5 µM) and Antimycin A (2.5 µM) to block the electron transport system. The remaining oxygen consumption is non-mitochondrial and should be subtracted from all previous rates.

Respirometry_Pathway cluster_mito Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane HexanoylCarnitine Hexanoyl-Carnitine HexanoylCoA This compound HexanoylCarnitine->HexanoylCoA CPT2 BetaOx β-Oxidation (Multiple Steps) HexanoylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA NADH NADH / FADH₂ TCA->NADH ETS Electron Transport System (ETS) NADH->ETS O2 O₂ ETS->O2 H2O H₂O O2->H2O O₂ Consumption (Measured)

Pathway of fatty acid oxidation measured by respirometry.

References

Application Notes and Protocols for Assessing Hexanoyl-CoA Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoyl-CoA is a critical intermediate in various metabolic pathways, including fatty acid biosynthesis and the production of secondary metabolites. Its stability in aqueous solutions is a crucial factor for accurate in vitro studies, enzymatic assays, and the development of reliable analytical methods. The thioester bond in this compound is susceptible to hydrolysis, which can be influenced by several factors such as pH, temperature, and buffer composition. These application notes provide a detailed protocol for assessing the stability of this compound in solution, enabling researchers to optimize storage and experimental conditions.

Factors Influencing this compound Stability

The primary degradation pathway for this compound in solution is the hydrolysis of its high-energy thioester bond, yielding coenzyme A and hexanoic acid.[1][2] The rate of this hydrolysis is significantly affected by the following factors:

  • pH: The thioester bond of acyl-CoAs is most stable in slightly acidic conditions (pH 4.0-6.8).[3] Both strongly acidic and, particularly, alkaline conditions accelerate the rate of hydrolysis.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the thioester bond. For optimal stability, this compound solutions should be kept at low temperatures.

  • Buffer Composition: The choice of buffer can influence the stability of this compound. Buffers with nucleophilic components may increase the rate of degradation.

Quantitative Data Summary

While specific kinetic data for this compound is limited in the literature, the following tables summarize the expected stability trends based on studies of similar short-chain acyl-CoAs and general principles of thioester chemistry.

Table 1: Effect of pH on this compound Stability

pH RangeExpected StabilityComments
< 4.0ModerateSusceptible to acid-catalyzed hydrolysis.
4.0 - 6.8HighOptimal pH range for stability.[3]
> 7.0LowHighly susceptible to base-catalyzed hydrolysis.[3]

Table 2: Effect of Temperature on this compound Stability

TemperatureStorage DurationExpected StabilityRecommendations
-80°CLong-termHighRecommended for long-term storage of stock solutions.
-20°CIntermediate-termModerate to HighSuitable for working stock solutions.
4°CShort-term (hours to days)Low to ModerateRecommended for temporary storage during experiments.
Room Temperature (20-25°C)Very Short-term (minutes to hours)LowAvoid prolonged exposure.
> 30°C-Very LowSignificant degradation can be expected.

Table 3: Recommended Solvents for this compound Solutions

SolventStabilityComments
Slightly acidic buffer (pH 4.0-6.8)HighIdeal for maintaining stability in aqueous solutions.
Pure Water (unbuffered)ModeratepH can vary; less stable than buffered acidic solutions.
Methanol or Methanol/Buffer MixturesHighOften used for reconstitution to improve stability.
Alkaline Buffers (pH > 7.5)LowNot recommended for storage or prolonged incubation.

Experimental Protocols

This section provides a detailed methodology for assessing the stability of this compound under various conditions.

Materials
  • This compound sodium salt

  • Buffers of various pH values (e.g., sodium phosphate, sodium acetate (B1210297), Tris-HCl)

  • High-purity water

  • Methanol

  • Internal standard for LC-MS/MS analysis (e.g., Heptanoyl-CoA)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or 10% trichloroacetic acid)

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase analytical column

  • Standard laboratory equipment (pipettes, vials, centrifuge, etc.)

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_sol Prepare this compound Stock Solution start_inc Initiate Incubation prep_sol->start_inc prep_cond Prepare Incubation Conditions (Buffers, pH, Temp) prep_cond->start_inc time_points Collect Aliquots at Defined Time Points start_inc->time_points quench Quench Reaction time_points->quench add_is Add Internal Standard quench->add_is analyze Analyze by LC-MS/MS add_is->analyze quantify Quantify Remaining This compound analyze->quantify plot Plot Concentration vs. Time and Determine Half-life quantify->plot

Figure 1: Experimental workflow for assessing this compound stability.
Detailed Methodologies

Step 1: Preparation of this compound Stock Solution

  • Accurately weigh a known amount of this compound sodium salt.

  • Dissolve in a minimal amount of high-purity water or a slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0) to prepare a concentrated stock solution (e.g., 10 mM).

  • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Step 2: Stability Study Setup

  • Prepare a series of buffers at the desired pH values (e.g., pH 4.0, 6.0, 7.4, 8.0).

  • For each condition to be tested (a specific pH and temperature), prepare a reaction mixture by diluting the this compound stock solution into the respective buffer to a final concentration of approximately 100 µM.

  • Incubate the reaction mixtures at the desired temperatures (e.g., 4°C, 25°C, 37°C).

Step 3: Sample Collection and Quenching

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile) and the internal standard. This will precipitate proteins and halt any enzymatic degradation, as well as stop the chemical hydrolysis.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate in water, pH 6.8) and mobile phase B (e.g., acetonitrile).

    • The gradient should be optimized to achieve good separation of this compound from its degradation products and other matrix components.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Step 5: Data Analysis

  • Calculate the concentration of this compound at each time point by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation rate and half-life (t₁/₂) of this compound under each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Chemical Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis of the thioester bond. This reaction can be catalyzed by both acid and base.

G cluster_main This compound Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis HexCoA This compound Protonation Protonation of Carbonyl Oxygen HexCoA->Protonation H+ Attack_OH Nucleophilic Attack by Hydroxide Ion HexCoA->Attack_OH OH- Attack_H2O Nucleophilic Attack by Water Protonation->Attack_H2O Deprotonation Deprotonation and Thiol Departure Attack_H2O->Deprotonation Products_Acid Hexanoic Acid + CoA-SH Deprotonation->Products_Acid Intermediate Tetrahedral Intermediate Attack_OH->Intermediate Thiol_Departure Departure of Thiolate Anion Intermediate->Thiol_Departure Products_Base Hexanoate + CoA-SH Thiol_Departure->Products_Base

References

Application Notes and Protocols for the Development of a Genetically Encoded Biosensor for Real-Time Hexanoyl-CoA Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hexanoyl-CoA is a key intermediate in fatty acid metabolism and has been implicated in various physiological and pathological processes. The ability to monitor its dynamics in real-time within living cells is crucial for understanding its roles in cellular metabolism and for the development of novel therapeutics. These application notes provide a comprehensive guide for the development and implementation of a genetically encoded, fluorescent biosensor for the real-time detection of this compound. The proposed biosensor design is based on the well-established principle of fusing a ligand-binding protein to a fluorescent reporter, a strategy successfully employed for other acyl-CoAs such as acetyl-CoA and malonyl-CoA.[1][2][3][4][5][6]

The proposed biosensor, tentatively named "HexSense," will utilize the Escherichia coli transcription factor FadR as the sensing domain. FadR is a known regulator of fatty acid metabolism that binds to long-chain acyl-CoAs, leading to a conformational change that modulates its DNA-binding activity.[7][8][9][10] This conformational change can be allosterically coupled to a circularly permuted green fluorescent protein (cpGFP) to generate a fluorescent readout.

Principle of the Biosensor

The HexSense biosensor is a fusion protein comprising two functional domains:

  • Sensing Domain: The E. coli transcription factor FadR, which exhibits affinity for acyl-CoAs. While its specificity for this compound will likely require optimization through protein engineering, its native structure provides a robust scaffold.[11]

  • Reporter Domain: A circularly permuted green fluorescent protein (cpGFP), which translates the conformational change of the sensing domain upon this compound binding into a measurable change in fluorescence intensity.

The fundamental principle relies on the this compound-induced conformational shift in the FadR domain. This structural alteration is transmitted to the fused cpGFP, modifying the environment of its chromophore and thereby altering its fluorescent properties. This allows for a ratiometric or intensiometric readout of intracellular this compound concentrations.

Signaling Pathway and Logical Relationship of Biosensor Components

The operational mechanism of the HexSense biosensor is depicted in the following diagrams:

cluster_0 Biosensor Activation Pathway Hexanoyl_CoA This compound FadR_Inactive FadR Sensing Domain (Inactive) Hexanoyl_CoA->FadR_Inactive Binding FadR_Active FadR Sensing Domain + Ligand (Active) FadR_Inactive->FadR_Active Conformational Change cpGFP_Low cpGFP (Low Fluorescence) FadR_Inactive->cpGFP_Low cpGFP_High cpGFP (High Fluorescence) FadR_Active->cpGFP_High Allosteric Coupling Sensing_Domain Sensing Domain FadR (acyl-CoA binding) Linker_1 Flexible Linker Sensing_Domain->Linker_1 Reporter_Domain Reporter Domain Circularly Permuted GFP (cpGFP) Linker_1->Reporter_Domain Linker_2 Flexible Linker Start Start Codon_Optimization Codon-optimize FadR and cpGFP genes for expression in E. coli and mammalian cells Start->Codon_Optimization PCR_Amplification PCR amplify FadR and cpGFP fragments Codon_Optimization->PCR_Amplification Ligation Ligate FadR and cpGFP into an expression vector (e.g., pET for E. coli, pcDNA for mammalian cells) with flexible linkers PCR_Amplification->Ligation Transformation Transform ligation product into competent E. coli Ligation->Transformation Verification Verify construct by sequencing Transformation->Verification End End Verification->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hexanoyl-CoA Production in Recombinant Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing hexanoyl-CoA production in recombinant Saccharomyces cerevisiae. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound production experiments.

Issue 1: Low or No Detectable this compound Production

Potential Cause Troubleshooting Steps
Insufficient Precursor Supply (Acetyl-CoA & Malonyl-CoA) 1. Enhance Acetyl-CoA Pool: Overexpress genes involved in the pyruvate-to-acetyl-CoA pathway, such as acetaldehyde (B116499) dehydrogenase (ALD6) and acetyl-CoA synthetase (ACS).[1][2] Consider expressing a heterologous ATP-citrate lyase (ACL) to provide a cytosolic source of acetyl-CoA.[3] 2. Boost Malonyl-CoA Synthesis: Overexpress a deregulated version of Acetyl-CoA Carboxylase (ACC1). Mutations at phosphorylation sites (e.g., S659A, S1157A) can prevent feedback inhibition and increase enzyme activity.[1] This is a critical rate-limiting step in fatty acid synthesis.[4][5]
Inefficient this compound Synthesis Pathway 1. Modify Fatty Acid Synthase (FAS) Complex: Introduce mutations in the ketoacyl synthase (KS) or acyl carrier protein (ACP) domains of the FAS complex (encoded by FAS1 and FAS2) to favor the production of shorter-chain fatty acids like hexanoic acid.[1][6] 2. Implement the Reverse β-Oxidation (rBOX) Pathway: Express a heterologous rBOX pathway, which can be more efficient at producing specific medium-chain acyl-CoAs.[6][7] Key enzymes include a β-ketothiolase (e.g., bktB from Cupriavidus necator), 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and trans-2-enoyl-CoA reductase.[6][7]
Degradation of this compound or Hexanoic Acid 1. Block β-Oxidation: Delete genes involved in the fatty acid degradation pathway, particularly POX1 (acyl-CoA oxidase), which is the first step in peroxisomal β-oxidation.[1][8] 2. Prevent Re-activation of Free Fatty Acids: Knock out fatty acyl-CoA synthetase genes (FAA1, FAA4) to prevent the conversion of any produced free hexanoic acid back into this compound for degradation, though this may lead to FFA accumulation.[9]
Suboptimal Gene Expression 1. Promoter Selection: Use strong, constitutive promoters like pTEF1 or pPGK1 to drive the expression of your pathway genes.[10] Promoter strength can significantly impact protein levels and overall pathway flux. 2. Plasmid Choice and Stability: Use high-copy number plasmids (e.g., 2μ origin) for robust gene expression. However, be aware that high plasmid burden can negatively affect cell growth.[11] For long-term stability, consider genomic integration of your expression cassettes.
Cofactor Imbalance (Low NADPH) 1. Increase NADPH Supply: Overexpress genes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as glucose-6-phosphate dehydrogenase (ZWF1). The PPP is a major source of NADPH for fatty acid synthesis.[1][4][5]

Issue 2: Poor Cell Growth or Product Toxicity

Potential Cause Troubleshooting Steps
Metabolic Burden from Plasmid Maintenance and Heterologous Protein Expression 1. Optimize Plasmid Backbone: Choose appropriate selection markers. Auxotrophic markers can sometimes impose a greater growth burden than antibiotic resistance markers.[11] 2. Codon Optimize Genes: Ensure that the codons of your heterologous genes are optimized for expression in S. cerevisiae to prevent translational stress. 3. Genomic Integration: For stable, long-term production and to reduce the metabolic load of plasmid replication, integrate the expression cassettes into the yeast genome.
Toxicity of Hexanoic Acid/Hexanoyl-CoA 1. Titrate Precursor Feeding: If supplementing with hexanoic acid, optimize the concentration to find a balance between sufficient precursor supply and minimal toxicity.[6] 2. Enhance Product Conversion: Ensure the downstream enzyme that utilizes this compound is expressed at a high level and is efficient, to prevent the accumulation of the intermediate. 3. Evolve for Tolerance: Perform adaptive laboratory evolution to select for strains with improved tolerance to medium-chain fatty acids.[12]

Frequently Asked Questions (FAQs)

Q1: Which pathway is better for this compound production: modifying the native Fatty Acid Synthase (FAS) or implementing a heterologous reverse β-oxidation (rBOX) pathway?

Both strategies have been used successfully. Modifying the native FAS complex can be effective but may also produce a mixture of fatty acid chain lengths. The rBOX pathway can offer more specific production of C6-CoA but requires the expression of multiple heterologous enzymes, which can impose a metabolic burden.[6][7] Combining both pathways in a single strain has also been shown to achieve high titers.[10] The best approach may depend on the specific goals and context of your experiment.

Q2: How can I increase the supply of acetyl-CoA, the primary precursor for this compound?

Increasing the cytosolic pool of acetyl-CoA is a common strategy. This can be achieved by:

  • Overexpressing native enzymes like acetaldehyde dehydrogenase (ALD6) and acetyl-CoA synthetase (ACS1).[1][5]

  • Expressing a heterologous ATP-citrate lyase (ACL), which cleaves citrate (B86180) into acetyl-CoA and oxaloacetate in the cytoplasm.[3]

  • Deleting competing pathways that consume acetyl-CoA.[1]

Q3: My this compound yield is high, but the final product I'm trying to synthesize is still low. What could be the problem?

This suggests a bottleneck downstream of this compound.

  • Suboptimal Downstream Enzyme: The enzyme responsible for converting this compound to your product of interest may have low activity or be expressed at insufficient levels. Consider codon optimization, using a stronger promoter, or screening for more efficient enzyme variants.

  • Cofactor Limitation for Downstream Reaction: Your downstream enzyme might require a specific cofactor (e.g., NADPH, ATP) that is now limiting due to the high flux towards this compound. Consider co-engineering pathways to regenerate the necessary cofactor.

  • Product Degradation or Export: Your final product might be unstable, degraded by endogenous yeast enzymes, or actively transported out of the cell.

Q4: What is the impact of plasmid choice on my experiment?

The choice of plasmid is critical.

  • Copy Number: High-copy plasmids (2μ origin) generally lead to higher protein expression levels but can also cause a significant metabolic burden, slowing cell growth.[11] Low-copy plasmids (CEN/ARS) are more stable but result in lower expression levels.

  • Selection Marker: The selection marker can affect both growth rate and plasmid copy number. Auxotrophic markers are common but can impact cellular metabolism.[11]

  • Stability: Episomal plasmids can be lost during cell division, especially in non-selective media.[13][14][15] For industrial applications or long-term experiments, genomic integration of the pathway genes is recommended for stability.

Q5: How do I accurately measure the concentration of this compound in my yeast culture?

Quantification of intracellular acyl-CoAs typically requires cell lysis followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16] This method offers high sensitivity and specificity, allowing for the separation and quantification of different acyl-CoA species. A detailed protocol is provided below.

Quantitative Data Summary

The following tables summarize the impact of various genetic modifications on the production of hexanoic acid and related compounds in S. cerevisiae.

Table 1: Effect of Genetic Modifications on Hexanoic Acid Production

Strain ModificationParent Strain BackgroundHexanoic Acid Titer (mg/L)Fold IncreaseReference
Engineered FAS + rBOX pathwayCEN.PK~120-[10]
rBOX pathway + FAA2 knockoutCEN.PK~75-[6]
Engineered FASCEN.PK~40-[10]
rBOX pathwayCEN.PK~30-[6]

Table 2: Impact of Precursor Supply Engineering on Fatty Acid-Derived Products

Strain ModificationProductTiterFold IncreaseReference
Overexpression of ACC11-Hexadecanol71 mg/L1.56[3]
Overexpression of ACC1 + RPD3 knockout1-Hexadecanol140 mg/L1.98 (vs ACC1)[3]
ACC1 OE + RPD3 KO + ACL expression1-Hexadecanol330 mg/L2.36 (vs ACC1+RPD3 KO)[3]

Experimental Protocols

Protocol 1: High-Efficiency Yeast Transformation

This protocol is based on the Lithium Acetate/Single-Stranded Carrier DNA/PEG method.[17][18][19]

Materials:

  • YPD medium

  • Sterile water

  • 1 M Lithium Acetate (LiAc), sterile

  • 50% (w/v) Polyethylene Glycol (PEG 3350), sterile

  • Single-stranded carrier DNA (ssDNA) (e.g., salmon sperm DNA), 10 mg/mL

  • Plasmid DNA (0.1-1 µg)

  • Selective plates (e.g., SC-Ura)

Procedure:

  • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculate the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. Grow at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Resuspend the cells in 1 mL of sterile 100 mM LiAc.

  • Boil the ssDNA for 5 minutes and immediately chill on ice.

  • In a microfuge tube, mix the following in order:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 10 µL of boiled ssDNA

    • 1-5 µL of plasmid DNA

    • 70 µL of washed yeast cells in LiAc

  • Vortex the mixture thoroughly and incubate at 42°C for 40-60 minutes (heat shock).

  • Pellet the cells by centrifugation at 8000 x g for 1 minute.

  • Remove the supernatant and resuspend the cell pellet in 200 µL of sterile water.

  • Plate the entire cell suspension onto selective media.

  • Incubate at 30°C for 2-4 days until colonies appear.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol is a generalized procedure based on established methods for acyl-CoA analysis.[16][20]

Materials:

  • Yeast culture

  • Cold quenching solution (e.g., 60% methanol (B129727), -40°C)

  • Extraction buffer (e.g., 2% formic acid in 98% methanol)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Quenching: Rapidly quench the metabolism of a known volume of yeast culture (e.g., 1 mL) by adding it to a 5-fold excess of cold quenching solution.

  • Cell Lysis & Extraction: Centrifuge the quenched cells at low speed and low temperature. Discard the supernatant. Resuspend the cell pellet in cold extraction buffer containing a known amount of internal standard. Lyse the cells using bead beating or another effective method.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube. Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Separate the acyl-CoAs using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify this compound using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to optimizing this compound production.

Fatty_Acid_Synthesis_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA_cyto Cytosolic Acetyl-CoA Pyruvate->AcetylCoA_cyto MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ATP FAS Fatty Acid Synthase (FAS1, FAS2) AcetylCoA_cyto->FAS ACC1_label Carboxylation AcetylCoA_cyto:e->ACC1_label:w MalonylCoA->FAS AcylCoA Long-Chain Acyl-CoA FAS->AcylCoA n cycles HexanoylCoA This compound (via modified FAS) FAS->HexanoylCoA mutagenesis ACC1 ACC1 NADPH_source Pentose Phosphate Pathway NADPH NADPH NADPH_source:e->NADPH:w NADPH:e->FAS:w Reducing Power

Caption: Native Fatty Acid Synthesis (FAS) pathway in S. cerevisiae.

Reverse_Beta_Oxidation_Pathway AcetylCoA1 Acetyl-CoA Thiolase Thiolase (bktB) AcetylCoA1->Thiolase AcetylCoA2 Acetyl-CoA AcetylCoA2->Thiolase AcetoacetylCoA Acetoacetyl-CoA Dehydrogenase Dehydrogenase AcetoacetylCoA->Dehydrogenase NADH HydroxybutyrylCoA 3-Hydroxybutyryl-CoA Hydratase Hydratase (crt) HydroxybutyrylCoA->Hydratase CrotonylCoA Crotonyl-CoA Reductase Reductase (ter) CrotonylCoA->Reductase NADH ButyrylCoA Butyryl-CoA ButyrylCoA->Thiolase Cycle 2 HexanoylCoA This compound Thiolase->AcetoacetylCoA Thiolase->HexanoylCoA Dehydrogenase->HydroxybutyrylCoA Hydratase->CrotonylCoA Reductase->ButyrylCoA

Caption: Heterologous Reverse β-Oxidation (rBOX) pathway for C6-CoA.

Experimental_Workflow cluster_Analysis Design Pathway Design & Gene Selection Construct Plasmid Construction & Gene Synthesis Design->Construct Transform Yeast Transformation Construct->Transform Cultivate Cultivation & Induction Transform->Cultivate Analyze Analysis Cultivate->Analyze Optimize Troubleshooting & Optimization Growth OD₆₀₀ Quant LC-MS/MS for This compound Optimize->Design Iterative Improvement

Caption: General experimental workflow for yeast metabolic engineering.

References

Troubleshooting low yields in enzymatic Hexanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the enzymatic synthesis of Hexanoyl-CoA, particularly focusing on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental enzymatic reaction for this compound synthesis?

A1: The synthesis of this compound is an ATP-dependent reaction catalyzed by an Acyl-CoA synthetase (ACS), also known as an acyl-activating enzyme (AAE). The enzyme facilitates the thioesterification of hexanoic acid with coenzyme A (CoA). The reaction proceeds in two steps: first, the adenylation of hexanoic acid with ATP to form a hexanoyl-AMP intermediate and pyrophosphate (PPi), and second, the transfer of the hexanoyl group to CoA to form this compound and AMP.[1][2]

Q2: My this compound yield is significantly lower than expected. What are the primary areas I should investigate?

A2: Low yields in enzymatic this compound synthesis can typically be attributed to one or more of the following factors:

  • Enzyme-related issues: Inactive or unstable enzyme, suboptimal reaction conditions (pH, temperature), or product inhibition.

  • Substrate and cofactor limitations: Degradation or insufficient concentration of substrates (hexanoic acid, CoA) and cofactors (ATP, Mg²⁺), or the presence of contaminants.

  • Product degradation: The synthesized this compound may be unstable under the reaction or extraction conditions.

  • Toxicity of substrates: High concentrations of hexanoic acid can be toxic to host cells in in-vivo systems or inhibit the enzyme in in-vitro setups.[3][4]

Q3: How does the concentration of hexanoic acid affect the yield, and what are the signs of toxicity?

A3: The concentration of hexanoic acid is a critical parameter to optimize. While it is a necessary substrate, high concentrations can lead to substrate inhibition of the acyl-CoA synthetase and can be toxic to microorganisms used for in-vivo synthesis. For instance, in Escherichia coli, hexanoic acid concentrations around 40 mM can be completely inhibitory to growth.[5] In Saccharomyces cerevisiae, the inhibitory concentration can be lower, especially in the presence of ethanol.[6] Signs of toxicity in cell-based systems include reduced cell growth, decreased viability, and changes in cell membrane integrity.[5][6] For in-vitro reactions, a drop in product formation with increasing substrate concentration beyond an optimal point indicates substrate inhibition.

Q4: What are the optimal storage conditions for the acyl-CoA synthetase enzyme and the this compound product?

A4: For long-term stability, acyl-CoA synthetase enzymes should typically be stored at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol (B35011).[7] Repeated freeze-thaw cycles should be avoided. The product, this compound, is also sensitive to degradation. Aqueous solutions of coenzyme A and its derivatives are unstable at basic pH. For storage, it is recommended to keep aqueous solutions of this compound frozen in aliquots at a pH between 2 and 6.[8]

Troubleshooting Guide

Issue 1: No or Very Low Product Formation
Possible Cause Troubleshooting Step Expected Outcome
Inactive Enzyme 1. Verify enzyme integrity via SDS-PAGE. 2. Perform an enzyme activity assay using a standard protocol (see Protocol 1). 3. Ensure the enzyme was stored correctly and not subjected to multiple freeze-thaw cycles.Confirmation of active enzyme. If inactive, obtain a fresh batch or re-purify.
Missing Cofactors 1. Confirm the presence and correct concentration of ATP and Mg²⁺ in the reaction buffer. Mg²⁺ is a crucial cofactor for acyl-CoA synthetases.Addition of necessary cofactors should initiate or increase product formation.
Incorrect Reaction Buffer pH 1. Measure the pH of the reaction buffer. The optimal pH for most acyl-CoA synthetases is between 7.5 and 8.5.[9] 2. Adjust the pH if necessary.Optimal pH will significantly enhance enzyme activity.
Substrate Degradation 1. Use freshly prepared or high-quality commercial hexanoic acid and Coenzyme A. 2. Store Coenzyme A solutions at a slightly acidic pH and frozen to prevent degradation.[8]High-quality substrates will ensure they are not the limiting factor.
Issue 2: Low Yield with Significant Substrate Remaining
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Temperature 1. Determine the optimal temperature for your specific acyl-CoA synthetase. Many are active between 25°C and 37°C.[9] 2. Run the reaction at different temperatures to find the optimum.Increased reaction rate and higher product yield.
Enzyme Instability 1. Perform a time-course experiment to determine the enzyme's stability under your reaction conditions. 2. Consider adding stabilizing agents like glycerol (5-10%) to the reaction buffer. 3. If the enzyme is unstable over the reaction time, consider adding fresh enzyme partway through the incubation.A more stable enzyme will lead to a higher final product concentration.
Product Inhibition 1. Analyze the reaction kinetics at different initial substrate concentrations. 2. If product inhibition is suspected, consider an in-situ product removal strategy, if feasible.Understanding the inhibitory effects can help in designing a more efficient reaction setup.
Pyrophosphate Accumulation 1. The release of pyrophosphate (PPi) can inhibit the reaction. 2. Add pyrophosphatase to the reaction mixture to hydrolyze PPi to inorganic phosphate (B84403), driving the reaction forward.[10]Removal of PPi will shift the reaction equilibrium towards product formation, increasing the yield.

Data Presentation

Table 1: Typical Kinetic Parameters for Acyl-CoA Synthetases
Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)Optimal pHOptimal Temp (°C)
E. coli Acetyl-CoA SynthetaseAcetate200-7005-157.5 - 8.537
S. cerevisiae Acetyl-CoA SynthetaseAcetate100-30010-207.5 - 8.030
Cannabis sativa AAE1Hexanoate (B1226103)~50N/AN/AN/A
Bovine Liver Acyl-CoA SynthetasePalmitate3-101-58.0 - 8.537

Note: Kinetic parameters can vary significantly depending on the specific enzyme, assay conditions, and source. Data for hexanoate as a substrate is not as widely reported as for other fatty acids.

Table 2: Effect of Hexanoic Acid Concentration on Microbial Growth
OrganismMediumHexanoic Acid Conc.EffectReference
Escherichia coli MG1655Minimal Medium40 mMComplete growth inhibition[5]
Saccharomyces cerevisiaeYPD~100 mg/L (~0.86 mM)Serious growth inhibition[6]
Saccharomyces cerevisiaeSynthetic Medium0.5 - 3 mMSupplemented for production, but higher concentrations can be toxic[3]

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a general method for measuring ACS activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the optimal pH for the enzyme (e.g., 100 mM Tris-HCl, pH 8.0).

    • Substrate Solution: Prepare a solution containing hexanoic acid.

    • Cofactor Solution: Prepare a solution containing ATP and Coenzyme A.

    • Enzyme Mix: A proprietary mix often containing enzymes that couple the production of AMP or PPi to a detectable signal.

    • Probe: A fluorometric probe that reacts with a product of the coupled reaction.

    • Standard: A compound like H₂O₂ to generate a standard curve.[11]

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the standard in the assay buffer.

    • Add the reaction mix to each standard dilution and measure the fluorescence.

    • Plot the fluorescence intensity against the concentration of the standard to generate a standard curve.

  • Sample Preparation:

    • Prepare cell or tissue lysates, or use a purified enzyme solution.

    • For a negative control, use a sample without the enzyme or without the hexanoic acid substrate.

  • Assay Procedure:

    • Add the sample to a 96-well plate.

    • Prepare a reaction mix containing the assay buffer, substrate solution, cofactor solution, enzyme mix, and probe.

    • Add the reaction mix to the samples.

    • Measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at the optimal temperature for the enzyme.[11]

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the kinetic curve.

    • Use the standard curve to convert the rate of fluorescence change to the rate of product formation.

    • Enzyme activity is typically expressed in mU/mg of protein, where one unit (U) is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Protocol 2: In-Vitro Enzymatic Synthesis of this compound
  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice (final volume of 1 mL):

      • 100 mM Potassium Phosphate Buffer (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 2 mM Coenzyme A

      • 1 mM Hexanoic Acid

      • 10 µg purified Acyl-CoA Synthetase

      • 1 U/mL Pyrophosphatase (optional)

      • Nuclease-free water to the final volume.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 1-4 hours with gentle agitation.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of a quenching solution, such as 1 M perchloric acid or ice-cold acetonitrile.[12]

    • Vortex vigorously and incubate on ice for 10 minutes to precipitate the protein.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

Protocol 3: HPLC-UV Analysis of this compound
  • Instrumentation:

    • An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]

  • Mobile Phase:

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.3.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).[13]

    • Column Temperature: 30°C.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 15-20 minutes is typically used to separate CoA, this compound, and other components.

  • Quantification:

    • Prepare a standard curve using commercially available this compound of known concentrations.

    • Inject the standards and the extracted samples.

    • Identify the this compound peak in the samples by comparing the retention time with the standard.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Hexanoyl_CoA_Synthesis_Pathway Hexanoic_Acid Hexanoic Acid ACS Acyl-CoA Synthetase (ACS) Hexanoic_Acid->ACS ATP ATP ATP->ACS CoA Coenzyme A Hexanoyl_AMP Hexanoyl-AMP (Intermediate) CoA->Hexanoyl_AMP ACS->Hexanoyl_AMP Hexanoyl_CoA This compound ACS->Hexanoyl_CoA AMP AMP ACS->AMP Hexanoyl_AMP->ACS PPi PPi Hexanoyl_AMP->PPi

Caption: Enzymatic synthesis of this compound by Acyl-CoA Synthetase.

Troubleshooting_Workflow Start Low this compound Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Enzyme->Check_Conditions Yes Troubleshoot_Enzyme Action: - Perform activity assay - Use fresh enzyme - Check storage Check_Enzyme->Troubleshoot_Enzyme No Check_Substrates Are substrates/cofactors of high quality and correct concentration? Check_Conditions->Check_Substrates Yes Troubleshoot_Conditions Action: - Optimize pH and temperature - Add pyrophosphatase Check_Conditions->Troubleshoot_Conditions No Check_Inhibition Is there evidence of product or substrate inhibition? Check_Substrates->Check_Inhibition Yes Troubleshoot_Substrates Action: - Use fresh substrates - Verify concentrations - Ensure Mg2+ is present Check_Substrates->Troubleshoot_Substrates No Troubleshoot_Inhibition Action: - Optimize substrate ratio - Perform kinetic analysis Check_Inhibition->Troubleshoot_Inhibition Yes Yield_Improved Yield Improved Check_Inhibition->Yield_Improved No Troubleshoot_Enzyme->Check_Enzyme Troubleshoot_Conditions->Check_Conditions Troubleshoot_Substrates->Check_Substrates Troubleshoot_Inhibition->Yield_Improved

Caption: A logical workflow for troubleshooting low this compound yields.

Experimental_Workflow Step1 1. Prepare Reaction Mixture (Enzyme, Substrates, Cofactors, Buffer) Step2 2. Incubate at Optimal Temperature and Time Step1->Step2 Step3 3. Quench Reaction and Precipitate Protein Step2->Step3 Step4 4. Centrifuge to Remove Precipitate Step3->Step4 Step5 5. Collect and Filter Supernatant Step4->Step5 Step6 6. Analyze by HPLC-UV Step5->Step6 Step7 7. Quantify Yield using Standard Curve Step6->Step7

Caption: General experimental workflow for this compound synthesis and analysis.

References

Improving the stability of Hexanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of Hexanoyl-CoA during your sample preparation, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound degradation during sample preparation?

Low recovery of this compound is primarily due to two factors: enzymatic degradation and chemical instability. After cell lysis, endogenous enzymes like thioesterases and hydrolases can rapidly break down this compound. Additionally, the thioester bond in this compound is susceptible to chemical hydrolysis, a process accelerated by suboptimal pH and elevated temperatures.[1][2]

Q2: What is the optimal pH for maintaining this compound stability?

This compound is most stable in a slightly acidic to neutral pH range. During sample processing, it is crucial to maintain a pH between 6.0 and 7.5.[2] Following deproteinization with an acid like perchloric acid (PCA), the sample must be carefully neutralized to a pH between 6.0 and 8.0.[1]

Q3: How critical is temperature for this compound stability?

Temperature is a critical factor. To preserve this compound, samples should be flash-frozen in liquid nitrogen immediately upon collection and kept on ice (0-4°C) throughout the entire preparation process.[1][2]

Q4: Can I use inhibitors to prevent enzymatic degradation of this compound?

While rapid, acid-based deproteinization is the most effective method to halt enzymatic activity, using a broad-spectrum protease and phosphatase inhibitor cocktail during the initial homogenization can offer extra protection.[1][2]

Q5: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored at -20°C.[3] Under these conditions, it can remain stable for at least four years.[3] Aqueous solutions, however, are not recommended for storage for more than one day.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Low or undetectable levels of this compound Enzymatic Degradation: Thioesterases and other hydrolases were active during sample processing.[1][4]Rapid Quenching & Deproteinization: Immediately flash-freeze samples in liquid nitrogen upon collection. Use a strong acid like perchloric acid (PCA) for rapid deproteinization to instantly stop all enzymatic reactions.[1][2]
Chemical Hydrolysis: The pH of the sample was too high or too low, or the temperature was not consistently maintained at a low level.[1][2]Strict pH and Temperature Control: Maintain a pH between 6.0 and 7.5 throughout the process. Keep samples on ice (0-4°C) at all times. Carefully neutralize any acid extracts to a final pH of 6.0-8.0.[1][2]
High variability between replicate samples Inconsistent Sample Handling: Minor differences in the time taken for homogenization, quenching, or neutralization can lead to variable levels of degradation.Standardize Workflow: Process samples in small, manageable batches to ensure consistent handling time for each replicate. Standardize every step of your protocol.[2]
Poor recovery of this compound after extraction Suboptimal Extraction Solvent: The choice of solvent may be inefficient for extracting this compound or may contribute to its degradation.Use Acidified Organic Solvents: Employ a cold mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v) for extraction. The slightly acidic conditions can help improve stability.[2][5]

Experimental Protocols

Protocol for Sample Preparation to Minimize this compound Degradation

This protocol is designed to maximize the stability and recovery of this compound from biological samples.

  • Sample Collection and Quenching:

    • Immediately after collection, flash-freeze the tissue or cell pellet in liquid nitrogen to instantly halt all metabolic processes.[2]

  • Homogenization (Keep on ice at all times):

    • Pre-cool all buffers and equipment.

    • Homogenize the frozen sample in a suitable ice-cold buffer containing a protease and phosphatase inhibitor cocktail.

  • Deproteinization using Perchloric Acid (PCA):

    • Add a pre-determined volume of ice-cold perchloric acid to the homogenate to precipitate proteins and inactivate enzymes.[1]

    • Vortex briefly and incubate on ice for at least 10 minutes.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Neutralization:

    • Carefully transfer the supernatant to a new, pre-chilled tube.

    • Neutralize the acidic supernatant by adding a potassium-based solution (e.g., KOH, K2CO3) dropwise while vortexing gently. Monitor the pH closely until it reaches a range of 6.0-8.0.[1]

    • Incubate on ice for at least 5 minutes to allow for the complete precipitation of potassium perchlorate (B79767).

  • Final Centrifugation and Supernatant Collection:

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate precipitate.[1]

    • Carefully collect the neutralized supernatant, which now contains the this compound, for downstream analysis.

  • Storage:

    • If not proceeding immediately with analysis, store the final extract at -80°C. For long-term storage of purified this compound, -20°C is recommended.[3]

Visualizations

G start Start: Low this compound Signal check_quenching Was quenching immediate (e.g., liquid nitrogen)? start->check_quenching improve_quenching Action: Implement immediate flash-freezing. check_quenching->improve_quenching No check_temp Was sample kept at 0-4°C throughout preparation? check_quenching->check_temp Yes improve_quenching->check_temp maintain_cold Action: Use pre-chilled equipment and keep samples on ice. check_temp->maintain_cold No check_ph Was pH maintained between 6.0 and 8.0? check_temp->check_ph Yes maintain_cold->check_ph adjust_ph Action: Carefully monitor and adjust pH during neutralization. check_ph->adjust_ph No check_deproteinization Was rapid deproteinization (e.g., PCA) used? check_ph->check_deproteinization Yes adjust_ph->check_deproteinization use_pca Action: Incorporate rapid acid deproteinization step. check_deproteinization->use_pca No end Result: Improved this compound Stability check_deproteinization->end Yes use_pca->end

Caption: Troubleshooting decision tree for low this compound signal.

G cluster_collection 1. Collection cluster_processing 2. Processing (0-4°C) cluster_extraction 3. Extraction sample_collection Sample Collection (Tissue/Cells) flash_freeze Immediate Quenching (Liquid Nitrogen) sample_collection->flash_freeze homogenization Homogenization (with inhibitors) flash_freeze->homogenization deproteinization Acid Deproteinization (e.g., Perchloric Acid) homogenization->deproteinization centrifuge1 Centrifugation (Pellet Proteins) deproteinization->centrifuge1 neutralization Supernatant Neutralization (pH 6.0-8.0) centrifuge1->neutralization centrifuge2 Centrifugation (Pellet Salts) neutralization->centrifuge2 final_extract Final Extract (this compound) centrifuge2->final_extract analysis Downstream Analysis final_extract->analysis storage Storage (-80°C) final_extract->storage

Caption: Optimized workflow for this compound sample preparation.

References

Overcoming challenges in Hexanoyl-CoA quantification by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hexanoyl-CoA Quantification by Mass Spectrometry. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges in their analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound by LC-MS/MS?

A1: The quantification of this compound and other acyl-CoAs is challenging due to several factors. These molecules are prone to hydrolysis and are unstable in aqueous solutions, particularly at alkaline or strongly acidic pH.[1] Their accurate measurement is often complicated by low endogenous concentrations, the need for robust chromatographic separation from isomers, and significant matrix effects from complex biological samples.[2][3] Additionally, preparing samples while preventing analyte degradation requires rapid and efficient extraction protocols.[4]

Q2: What are the characteristic mass spectrometry fragments for this compound identification?

A2: In positive ion electrospray ionization (ESI) mode, acyl-CoAs exhibit a common and predictable fragmentation pattern. For this compound, the protonated molecule [M+H]⁺ is the precursor ion. Upon collision-induced dissociation (CID), it typically yields two major product ions:

  • A product ion resulting from the neutral loss of the 3'-phosphonucleoside diphosphate (B83284) fragment (507.0 Da).[5][6]

  • A product ion at m/z 428, which represents the charged coenzyme A moiety.[6][7] These characteristic fragments are ideal for developing sensitive and specific Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) methods.[8]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) critical for accurate quantification?

A3: A stable isotope-labeled internal standard is considered the gold standard for precise quantification in LC-MS.[9] It is chemically identical to the analyte (this compound) but has a different mass. Adding a known amount of the SIL-IS to the sample at the very beginning of the extraction process allows it to account for variability and analyte loss during every step, including extraction, evaporation, reconstitution, and ionization in the mass spectrometer.[9][10] This normalization is crucial for correcting matrix effects and ensuring high accuracy and precision.[2][11]

Q4: How can I improve the stability of this compound during sample preparation and analysis?

A4: Analyte stability is paramount. To prevent degradation:

  • Quench Metabolism Rapidly: Immediately stop all enzymatic activity at the time of sample collection, typically by flash-freezing in liquid nitrogen or adding a cold, acidic quenching solution.[4]

  • Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the entire extraction procedure.[4]

  • Use an Acidic pH: this compound is more stable in acidic conditions (e.g., pH 6.0 or lower), which inhibit both enzymatic and chemical degradation.[4] Using an extraction solvent like 2.5% 5-sulfosalicylic acid (SSA) can effectively deproteinize the sample while maintaining an acidic environment.[2]

  • Reconstitute in a Non-Aqueous Solvent: After evaporation, reconstituting the dried extract in methanol (B129727) provides better stability than aqueous solutions for autosampler storage.[1]

  • Use Glass Vials: Studies have shown that using glass autosampler vials instead of plastic can reduce signal loss for CoA species.[12][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Detectable Signal for this compound

Q: I am not detecting a signal for this compound, or the signal is extremely weak. What are the possible causes and solutions?

A: This is a common issue that can stem from problems with the analyte itself, the sample preparation, or the instrument method.

  • Possible Cause 1: Analyte Degradation. this compound is highly unstable.[1]

    • Solution: Ensure your sample processing workflow is optimized to preserve the analyte. This includes immediate quenching of metabolic activity, keeping samples cold at all times, and using acidic buffers to prevent hydrolysis.[4] Reconstitute final extracts in methanol for improved stability on the autosampler.[1]

  • Possible Cause 2: Inefficient Extraction. The extraction protocol may not be effectively recovering this compound from the sample matrix.

    • Solution: An extraction with 2.5% 5-sulfosalicylic acid (SSA) is effective for deproteinizing samples and extracting short-chain acyl-CoAs without requiring a solid-phase extraction (SPE) step that can lead to analyte loss.[2] Alternatively, a cold methanol extraction followed by acetonitrile (B52724) precipitation can be used.[1]

  • Possible Cause 3: Suboptimal Mass Spectrometer Settings. The instrument may not be properly tuned for this compound.

    • Solution: Infuse a this compound standard to optimize MS parameters, including declustering potential (DP) and collision energy (CE).[6] Use the known characteristic transitions for this compound to build your MRM method (see Table 1).

  • Possible Cause 4: Adsorption to Plasticware. CoA species can adsorb to plastic surfaces, leading to significant sample loss.

    • Solution: Whenever possible, use glass tubes and vials for sample preparation and storage to minimize loss.[4][12]

G cluster_prep Sample Preparation Issues cluster_ms Instrument or Standard Issues start Low or No this compound Signal check_standard Is the analytical standard visible when injected directly? start->check_standard ms_ok MS Method is Likely OK check_standard->ms_ok  Yes ms_issue Problem is likely in MS Method or Standard Integrity check_standard->ms_issue No   check_extraction Problem is likely in Sample Preparation / Extraction degradation Analyte Degradation? (pH, Temp, Time) check_extraction->degradation loss Analyte Loss? (Extraction Recovery, Adsorption) degradation->loss solution_prep Actions: 1. Keep samples on ice. 2. Use acidic extraction buffer (e.g., SSA). 3. Minimize time from extraction to analysis. 4. Use glass vials. loss->solution_prep check_ms_settings Are MS parameters optimized? (Transitions, CE, DP) ms_issue->check_ms_settings check_standard_integrity Is the standard degraded? check_ms_settings->check_standard_integrity solution_ms Actions: 1. Infuse standard to optimize parameters. 2. Confirm MRM transitions (Table 1). 3. Prepare a fresh standard solution. check_standard_integrity->solution_ms G process_node process_node input_node input_node output_node output_node n1 1. Wash Cells (Ice-cold PBS) n2 2. Quench Metabolism (-80°C Methanol + Internal Standard) n1->n2 n3 3. Scrape & Collect Lysate n2->n3 n4 4. Centrifuge (15,000 x g) & Collect Supernatant n3->n4 n5 5. Evaporate to Dryness (Vacuum Concentrator) n4->n5 n6 6. Reconstitute (Methanol) n5->n6 n7 7. Centrifuge & Transfer to Glass Vial n6->n7 end Sample for LC-MS/MS Analysis n7->end start Cultured Cells start->n1

References

Technical Support Center: Enhancing the Efficiency of Hexanoyl-CoA Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments involving hexanoyl-CoA dependent enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when my this compound dependent enzyme shows low or no activity?

A1: When encountering low or no enzyme activity, a systematic approach is crucial. Begin by verifying the integrity of your assay components and conditions.

  • Enzyme Integrity: Confirm the concentration and purity of your enzyme preparation. If it's a recombinant protein, ensure proper folding and stability. Consider running a positive control with a known substrate to confirm the enzyme is active.[1][2]

  • Substrate Quality: Check the purity and concentration of your this compound and other substrates. Acyl-CoA esters can be unstable, so it's important to handle and store them correctly to prevent degradation.[1][3][4]

  • Assay Conditions: Ensure that the pH, temperature, and buffer composition of your assay are optimal for your specific enzyme.[5][6] The optimal pH for many acyl-CoA synthetases is between 7.0 and 8.0, with a temperature range of 25-37°C.[5]

  • Cofactor Availability: Verify the presence and concentration of essential cofactors such as ATP, Mg²⁺, and Coenzyme A, as these are critical for the activity of many acyl-CoA synthetases.[5]

Q2: My enzyme assay has a high background signal. What are the common causes and solutions?

A2: A high background signal can obscure your results. Here are some common causes and how to address them:

  • Substrate Instability: The spontaneous hydrolysis of this compound can release free CoA, which might be detected by your assay system. Prepare substrate solutions fresh and keep them on ice.

  • Contaminating Enzymes: Your enzyme preparation may contain other enzymes that can react with your substrates or generate interfering signals. Ensure high purity of your enzyme.[7]

  • Non-enzymatic Reactions: The chromogenic or fluorogenic substrates used in coupled assays can sometimes react non-enzymatically with other components in the assay mixture. Run a control reaction without the enzyme to quantify this background signal.[8]

Q3: The reaction rate of my enzyme is not linear over time. What could be the issue?

A3: A non-linear reaction rate can be caused by several factors:

  • Substrate Depletion: If the substrate concentration is too low, it may be consumed rapidly, leading to a decrease in the reaction rate. Ensure your substrate concentration is not limiting, ideally at or above the Michaelis constant (Km).

  • Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme's activity.[9][10] A coupled enzyme assay, where the product of the first reaction is immediately consumed by a second enzyme, can help to overcome this issue.[5]

  • Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a loss of activity over time.[5] Consider adding stabilizing agents like BSA or glycerol (B35011) to your assay buffer.[5]

Q4: How can I improve the solubility and stability of my recombinant this compound dependent enzyme?

A4: Improving the solubility and stability of recombinant enzymes is a common challenge. Here are some strategies:

  • Expression Conditions: Optimize expression temperature and inducer concentration. Lowering the temperature can sometimes improve protein folding and solubility.[11]

  • Fusion Partners: Using fusion partners like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can enhance the solubility of the target protein.[3]

  • Buffer Composition: The addition of certain additives to the purification and storage buffers can improve stability. These include glycerol, low concentrations of non-ionic detergents, and specific amino acids like L-arginine and L-glutamate.[8][12]

  • Purification Strategy: Develop a rapid and efficient purification protocol to minimize the time the enzyme is exposed to potentially denaturing conditions.[10][13]

Troubleshooting Guides

Guide 1: Diagnosing Low Enzyme Activity

This guide provides a logical workflow to identify the root cause of low activity in your this compound dependent enzyme assays.

LowActivityTroubleshooting Troubleshooting Workflow for Low Enzyme Activity start Low or No Enzyme Activity Detected check_enzyme Is the enzyme active? start->check_enzyme enzyme_ok Enzyme is active check_enzyme->enzyme_ok Yes enzyme_bad Enzyme is inactive or impure check_enzyme->enzyme_bad No check_substrate Are substrates intact and at optimal concentration? substrate_ok Substrates are optimal check_substrate->substrate_ok Yes substrate_bad Substrate issues identified check_substrate->substrate_bad No check_conditions Are assay conditions optimal? conditions_ok Conditions are optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal conditions identified check_conditions->conditions_bad No check_cofactors Are cofactors present and at the correct concentration? cofactors_ok Cofactors are optimal check_cofactors->cofactors_ok Yes cofactors_bad Cofactor issues identified check_cofactors->cofactors_bad No enzyme_ok->check_substrate solution_enzyme Purify enzyme, check storage, run positive control. enzyme_bad->solution_enzyme substrate_ok->check_conditions solution_substrate Verify substrate purity and concentration, prepare fresh. substrate_bad->solution_substrate conditions_ok->check_cofactors solution_conditions Optimize pH, temperature, and buffer. conditions_bad->solution_conditions end Problem Resolved cofactors_ok->end solution_cofactors Verify cofactor concentrations. cofactors_bad->solution_cofactors solution_enzyme->start solution_substrate->start solution_conditions->start solution_cofactors->start

Troubleshooting workflow for low enzyme activity.

Data Presentation

Table 1: Kinetic Parameters of Selected this compound Dependent Enzymes

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)Optimal pHOptimal Temp (°C)
This compound synthase (CsAAE1)Cannabis sativaHexanoate (B1226103)3.729.040
This compound synthase (CsAAE1)Cannabis sativaDecanoate1.70.59.040
Medium-Chain Acyl-CoA SynthetaseOx liverButyrate, ATP, CoA----
Olivetolic Acid Synthase (OLS)Cannabis sativaThis compound, Malonyl-CoA----

Note: Data for some enzymes are not fully available in the literature. This table will be updated as more information becomes available.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Acyl-CoA Synthetase Activity

This protocol describes a continuous, enzyme-coupled spectrophotometric assay to measure the activity of acyl-CoA synthetases, including those that utilize hexanoate as a substrate.[7][14]

Principle: The formation of acyl-CoA is coupled to its oxidation by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be monitored spectrophotometrically.[8][14]

Materials:

  • Enzyme preparation (purified or cell lysate)

  • Hexanoic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a microcuvette, combine the reaction buffer, MgCl₂, ATP, CoA, hexanoic acid, acyl-CoA oxidase, HRP, and the chromogenic substrate.

  • Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction: Add the enzyme preparation to the reaction mixture and mix gently.

  • Monitor absorbance: Immediately start monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 550 nm).

  • Calculate activity: The rate of change in absorbance is proportional to the enzyme activity. Calculate the specific activity based on the molar extinction coefficient of the product and the protein concentration of your enzyme sample.

CoupledAssayWorkflow Workflow for Coupled Spectrophotometric Assay start Prepare Reaction Mixture (Buffer, ATP, CoA, Hexanoate, Coupled Enzymes, Substrate) equilibrate Equilibrate at Optimal Temperature start->equilibrate initiate Initiate Reaction with Enzyme equilibrate->initiate monitor Monitor Absorbance Change Over Time initiate->monitor calculate Calculate Enzyme Activity monitor->calculate

Workflow for the coupled spectrophotometric assay.

Signaling Pathways

Cannabinoid Biosynthesis Pathway

A key example of a metabolic pathway involving a this compound dependent enzyme is the biosynthesis of cannabinoids in Cannabis sativa.[9][15][16] this compound synthase (CsAAE1) catalyzes the formation of this compound, which serves as a precursor for the synthesis of olivetolic acid, a central intermediate in the production of cannabinoids like THC and CBD.[15][16]

Cannabinoid_Pathway Simplified Cannabinoid Biosynthesis Pathway cluster_0 This compound Synthesis cluster_1 Polyketide Synthesis cluster_2 Cannabinoid Synthesis Hexanoate Hexanoate HexanoylCoA This compound Hexanoate->HexanoylCoA CsAAE1 (this compound Synthase) OlivetolicAcid Olivetolic Acid HexanoylCoA->OlivetolicAcid Olivetol Synthase (OLS) Olivetolic Acid Cyclase (OAC) MalonylCoA Malonyl-CoA MalonylCoA->OlivetolicAcid Olivetol Synthase (OLS) Olivetolic Acid Cyclase (OAC) CBGA Cannabigerolic Acid (CBGA) OlivetolicAcid->CBGA CBGA Synthase THCA Tetrahydrocannabinolic Acid (THCA) CBGA->THCA THCA Synthase CBDA Cannabidiolic Acid (CBDA) CBGA->CBDA CBDA Synthase

Simplified cannabinoid biosynthesis pathway.

References

Strategies to enhance precursor supply for Hexanoyl-CoA biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the precursor supply for Hexanoyl-CoA biosynthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter in your experimental workflow.

Q1: My production of this compound-derived products is low. What are the most likely bottlenecks in my engineered pathway?

A1: Low titers of your target molecule often point to an insufficient supply of precursors, primarily this compound and its building blocks, acetyl-CoA and malonyl-CoA. The primary rate-limiting steps in heterologous production systems are typically the insufficient intracellular supply of these two key precursors.[1] Additionally, the availability of upstream building blocks like acetyl-CoA and essential cofactors such as ATP and NADPH can significantly constrain the overall yield.[1]

To troubleshoot, consider the following:

  • Acetyl-CoA Availability: Is your host organism efficiently converting the carbon source into cytosolic acetyl-CoA?

  • Malonyl-CoA Pool: Is the conversion of acetyl-CoA to malonyl-CoA maximized?

  • This compound Synthesis Route: Is your chosen pathway for this compound synthesis (e.g., reverse β-oxidation, modified fatty acid synthesis, or exogenous feeding) functioning optimally?

  • Cofactor Imbalance: Is there an adequate supply of NADPH and ATP to support the biosynthetic pathway?[1]

Q2: I'm using exogenous hexanoic acid feeding to produce this compound, but I'm observing poor cell growth and low product yield. What could be the issue?

A2: While a common strategy, exogenous feeding of hexanoic acid can lead to cytotoxicity, which inhibits cell growth and overall productivity.[1]

Troubleshooting Steps:

  • Optimize Hexanoic Acid Concentration: Perform a dose-response experiment to determine the optimal concentration of hexanoic acid that maximizes product yield without severely impacting cell viability.

  • Enhance Conversion to this compound: Overexpression of a suitable acyl-activating enzyme (AAE) or acyl-CoA synthetase is critical for the efficient conversion of hexanoic acid to this compound.[1] Enzymes like CsAAE1 from Cannabis sativa or LvaE from Pseudomonas putida have proven effective.[1][2]

  • Controlled Feeding Strategy: Implement a fed-batch or continuous feeding strategy to maintain a low, non-toxic concentration of hexanoic acid in the culture medium.

Q3: I am attempting de novo synthesis of this compound, but the titers are lower than expected. How can I improve this?

A3: De novo synthesis of this compound, typically through an engineered reverse β-oxidation (rBOX) pathway or a modified fatty acid synthase (FAS) system, can be limited by the supply of acetyl-CoA and malonyl-CoA, as well as the efficiency of the pathway enzymes.

Optimization Strategies:

  • Boost Acetyl-CoA Supply:

    • Overexpress Pyruvate (B1213749) Dehydrogenase (PDH): Increasing the activity of the pyruvate dehydrogenase complex can enhance the conversion of pyruvate to acetyl-CoA.[3]

    • Implement a PDH Bypass: A PDH bypass, for instance using pyruvate oxidase (PoxB) and acetyl-CoA synthetase (Acs), can increase intracellular acetyl-CoA concentration.[3]

  • Increase Malonyl-CoA Availability:

    • Overexpress Acetyl-CoA Carboxylase (ACC1): This is a direct and highly effective method to increase the malonyl-CoA pool, as ACC1 catalyzes the carboxylation of acetyl-CoA to malonyl-CoA.[1][4][5]

    • Down-regulate Competing Pathways: Inhibit or knockdown genes involved in competing pathways that also consume malonyl-CoA, such as fatty acid synthesis.[6]

  • Optimize the rBOX Pathway:

    • The choice of enzymes for the rBOX pathway is crucial. For example, the thiolase BktB from Cupriavidus necator is effective for producing C6-CoA.[7][8]

    • Ensure a sufficient supply of the reducing cofactor NADH for the trans-2-enoyl-CoA reductase step.[8]

  • Enhance Coenzyme A (CoA) Availability: Overexpression of pantothenate kinase (a key enzyme in CoA biosynthesis) has been shown to increase intracellular CoA and acetyl-CoA concentrations.[3][7]

Q4: My engineered strain produces a mixture of medium-chain fatty acids instead of specifically hexanoic acid. How can I improve product specificity?

A4: Achieving high specificity for hexanoic acid production can be challenging, especially when using modified fatty acid synthase (FAS) systems, which can produce a range of fatty acid chain lengths.

Strategies for Improved Specificity:

  • Utilize the Reverse β-Oxidation (rBOX) Pathway: The rBOX pathway can be engineered for higher specificity towards C6 chain length. The choice of the β-ketothiolase is particularly important; for instance, BktB from C. necator can accept butyryl-CoA to form 3-ketothis compound, a key intermediate for this compound.[7][8]

  • Enzyme Engineering: The substrate specificity of enzymes in the biosynthetic pathway, particularly the fatty acid synthase or the thiolase in the rBOX pathway, can be altered through protein engineering to favor the production of C6 chains.

  • Thioesterase Selection: In pathways that produce free fatty acids, expressing a thioesterase with a preference for C6-acyl-ACPs or C6-acyl-CoAs can increase the specificity of hexanoic acid release.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing precursor supply for this compound and related molecules.

Table 1: Enhancement of Malonyl-CoA and Acetyl-CoA Supply

Host OrganismEngineering StrategyFold Increase in Product TiterReference
E. coliOverexpression of Pdh, deletion of sucC and fumC>2-fold increase in acetyl-CoA[3]
E. coliOverexpression of panK (pantothenate kinase)3-fold increase in acetyl-CoA[3]
S. cerevisiaeOverexpression of ACC11.56-fold increase in 1-hexadecanol[4]
E. coliasRNA-mediated knockdown of fabD4.5-fold increase in malonyl-CoA[6]

Table 2: Production of Hexanoic Acid and Derivatives via Engineered Pathways

Host OrganismPathway EngineeredProductTiterReference
S. cerevisiaeMutant Fatty Acid Synthase (FAS)Hexanoic Acid~70 mg/L[8]
S. cerevisiaeReverse β-Oxidation (rBOX) and Mutant FASHexanoic Acid120 mg/L[7]
S. cerevisiaerBOX with optimized enzymesHexanoic Acid~15 mg/L[7]
Yarrowia lipolyticaEngineered for Olivetolic Acid BiosynthesisOlivetolic Acid9.18 mg/L[9]

Detailed Experimental Protocols

Protocol 1: Overexpression of Acetyl-CoA Carboxylase (ACC1) in S. cerevisiae

This protocol describes the overexpression of the native ACC1 gene in Saccharomyces cerevisiae to increase the intracellular pool of malonyl-CoA.

  • Plasmid Construction:

    • Amplify the coding sequence of the ACC1 gene from S. cerevisiae genomic DNA using PCR with primers containing appropriate restriction sites.

    • Clone the amplified ACC1 fragment into a high-copy yeast expression vector (e.g., pYES2) under the control of a strong constitutive or inducible promoter (e.g., TEF1 or GAL1).

    • Verify the sequence of the resulting plasmid (pYES2-ACC1) by Sanger sequencing.

  • Yeast Transformation:

    • Transform the pYES2-ACC1 plasmid into the desired S. cerevisiae host strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Select for transformants on synthetic complete (SC) medium lacking the appropriate auxotrophic marker (e.g., uracil (B121893) for pYES2).

  • Cultivation and Induction (for inducible promoters):

    • Inoculate a single colony of the transformed yeast into 5 mL of selective SC medium with 2% glucose and grow overnight at 30°C with shaking.

    • Use the overnight culture to inoculate a larger volume of selective SC medium with 2% raffinose (B1225341) (or another non-repressing carbon source) to an OD600 of ~0.1.

    • Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0.

    • Induce gene expression by adding galactose to a final concentration of 2%.

    • Continue cultivation for 48-72 hours for product analysis.

  • Metabolite Extraction and Analysis:

    • Harvest the cells by centrifugation.

    • Extract intracellular metabolites using a suitable method, such as cold or boiling ethanol (B145695) extraction.

    • Analyze the concentration of malonyl-CoA and the final product using LC-MS/MS.

Protocol 2: In Vitro Assay for Acyl-Activating Enzyme (AAE) Activity

This protocol is for determining the activity of a recombinant AAE in converting hexanoic acid to this compound.

  • Protein Expression and Purification:

    • Clone the codon-optimized coding sequence of the AAE (e.g., CsAAE1) into a bacterial expression vector (e.g., pET-28a(+)) with a His-tag.

    • Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant protein using nickel-affinity chromatography.

    • Verify the purity and concentration of the purified enzyme.

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 5 mM ATP

      • 5 mM MgCl2

      • 0.5 mM Coenzyme A

      • 1 mM hexanoic acid

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding the purified AAE to a final concentration of 1-5 µg/mL.

    • Incubate the reaction at 30°C for 15-30 minutes.

    • Stop the reaction by adding an equal volume of 10% trichloroacetic acid or by heat inactivation.

  • Product Quantification:

    • Centrifuge the reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant for the formation of this compound using reverse-phase HPLC or LC-MS.

    • Quantify the product by comparing the peak area to a standard curve of authentic this compound.

Visualizations

Hexanoyl_CoA_Precursor_Supply cluster_glycolysis Central Carbon Metabolism cluster_acetyl_coa Acetyl-CoA Pool cluster_malonyl_coa Malonyl-CoA Pool cluster_hexanoyl_coa This compound Synthesis cluster_cofactors Cofactor Supply Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA PDH Complex PDH_bypass PDH Bypass (e.g., PoxB, Acs) Pyruvate->PDH_bypass Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC1 rBOX Reverse β-Oxidation Acetyl_CoA->rBOX mutant_FAS Mutant FAS Acetyl_CoA->mutant_FAS PDH_bypass->Acetyl_CoA Malonyl_CoA->mutant_FAS Fatty Acid Synthesis\n(competing pathway) Fatty Acid Synthesis (competing pathway) Malonyl_CoA->Fatty Acid Synthesis\n(competing pathway) Hexanoyl_CoA Hexanoyl_CoA Downstream Products Downstream Products Hexanoyl_CoA->Downstream Products rBOX->Hexanoyl_CoA mutant_FAS->Hexanoyl_CoA Hexanoic_Acid Hexanoic Acid (exogenous) AAE AAE/Synthetase Hexanoic_Acid->AAE AAE->Hexanoyl_CoA CoA_Supply Coenzyme A Biosynthesis (e.g., PanK) NADPH_Supply NADPH Regeneration (e.g., Malic Enzyme)

Caption: Metabolic pathways for enhancing this compound precursor supply.

Troubleshooting_Workflow Start Low Product Titer CheckGrowth Is cell growth inhibited? Start->CheckGrowth CheckPrecursors Analyze precursor pools (Acetyl-CoA, Malonyl-CoA) CheckGrowth->CheckPrecursors No OptimizeFeeding Optimize hexanoic acid concentration/feeding CheckGrowth->OptimizeFeeding Yes BoostPrecursors Enhance Acetyl-CoA and Malonyl-CoA supply CheckPrecursors->BoostPrecursors Low CheckPathway Is the de novo pathway (rBOX/FAS) efficient? CheckPrecursors->CheckPathway Success Improved Titer OptimizeFeeding->Success BoostPrecursors->CheckPathway OptimizeEnzymes Optimize enzyme expression and selection CheckPathway->OptimizeEnzymes No CheckCofactors Assess cofactor (NADPH, CoA) availability CheckPathway->CheckCofactors Yes OptimizeEnzymes->Success BoostCofactors Engineer cofactor regeneration/supply CheckCofactors->BoostCofactors Low CheckCofactors->Success Sufficient BoostCofactors->Success

Caption: Troubleshooting workflow for low this compound-derived product titers.

References

Common pitfalls in handling and storing Hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexanoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Low or no enzyme activity in assays using this compound Degradation of this compound stock solution: The thioester bond is susceptible to hydrolysis, especially at basic or strongly acidic pH.Prepare fresh solutions of this compound in an appropriate acidic buffer (pH 2-6) before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Incorrect storage of this compound: Improper storage can lead to degradation.Store solid this compound at -20°C or lower. Aqueous solutions should be stored frozen at a pH between 2 and 6.
Inaccurate concentration of this compound solution: Errors in weighing or dilution can lead to incorrect substrate concentrations.Verify the concentration of your this compound stock solution using spectrophotometry by measuring the absorbance of the adenine (B156593) ring of CoA.
Precipitation of this compound in assay buffer Poor solubility in aqueous buffers: this compound is only slightly soluble in water.To improve solubility, consider complexing this compound with fatty acid-free bovine serum albumin (BSA).
Incorrect buffer pH: The solubility of this compound can be pH-dependent.Ensure the pH of your assay buffer is within a range where this compound is soluble and your enzyme is active.
Inconsistent or non-reproducible experimental results Variability in this compound purity: The purity of commercially available this compound can vary between batches.Qualify new batches of this compound before use in critical experiments. Consider running a standard enzymatic assay to compare the performance of the new batch against a previous, validated batch.
Oxidation of the thiol group: The free thiol group of Coenzyme A can be oxidized.While this compound has a thioester bond, degradation can release free Coenzyme A which is prone to oxidation. Prepare solutions fresh and consider working under an inert gas atmosphere for highly sensitive experiments.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products: Hydrolysis of the thioester bond will yield Coenzyme A and hexanoic acid.Analyze a sample of your this compound stock solution to check for the presence of Coenzyme A and hexanoic acid.
Contaminants from synthesis: Impurities may be present from the chemical synthesis of this compound.Use high-purity grade this compound. If purity is a concern, consider purifying the compound before use.

Frequently Asked Questions (FAQs)

1. What is the recommended method for storing this compound?

For long-term storage, solid this compound should be kept at -20°C or below, where it can be stable for at least four years.[1] For aqueous solutions, it is crucial to maintain a slightly acidic pH (2-6) and store them in frozen aliquots to prevent hydrolysis of the thioester bond.[2] Avoid repeated freeze-thaw cycles.

2. How should I prepare a stock solution of this compound?

Due to its limited solubility in water, it is recommended to dissolve this compound in a slightly acidic buffer (e.g., pH 5-6). For some applications, dissolving in a small amount of an organic solvent like ethanol (B145695) before dilution in an aqueous buffer may be necessary, but ensure the final concentration of the organic solvent is compatible with your experimental system.

3. What are the common degradation products of this compound?

The primary degradation pathway for this compound is the hydrolysis of the thioester bond, which results in the formation of Coenzyme A and hexanoic acid. This hydrolysis is accelerated at neutral to basic pH.

4. How can I verify the concentration and purity of my this compound?

The concentration of a this compound solution can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient of the adenine portion of the Coenzyme A molecule. Purity can be assessed by analytical techniques such as HPLC or LC-MS/MS, which can separate this compound from potential contaminants and degradation products.

5. Are there any specific considerations when using this compound in enzymatic assays?

Yes. Besides ensuring the stability and purity of your this compound, it's important to consider its potential inhibitory effects on certain enzymes at high concentrations. It is also a precursor in cannabinoid biosynthesis and an intermediate in fatty acid metabolism.[3][4] Therefore, its concentration should be optimized for each specific assay.

Experimental Protocols

Protocol 1: Quantification of this compound using LC-MS/MS

This protocol provides a general method for the quantification of this compound in biological samples.

1. Sample Preparation:

  • Homogenize the tissue or cell sample in a cold extraction solution (e.g., acetonitrile/methanol/water, 2:2:1, v/v/v).[5]

  • Centrifuge the homogenate to pellet proteins and cell debris.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile).

  • Set the mass spectrometer to operate in positive ion mode and monitor for the specific precursor-to-product ion transition for this compound.

3. Data Analysis:

  • Generate a standard curve using known concentrations of a purified this compound standard.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Hexanoyl_CoA_Handling_Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_use Experimental Use cluster_qc Quality Control storage Store Solid this compound at -20°C or below dissolve Dissolve in acidic buffer (pH 2-6) or organic solvent then buffer storage->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot verify Verify concentration via UV-Vis (A260) dissolve->verify freeze Store aliquots at -80°C aliquot->freeze thaw Thaw one aliquot on ice immediately before use freeze->thaw assay Use in enzymatic assay thaw->assay check_purity Check purity via HPLC or LC-MS/MS verify->check_purity

Workflow for Handling and Storing this compound.

Fatty_Acid_Beta_Oxidation Hexanoyl_CoA This compound (C6) trans_Hexenoyl_CoA trans-Δ2-Hexenoyl-CoA Hexanoyl_CoA->trans_Hexenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyhexanoyl_CoA L-3-Hydroxythis compound trans_Hexenoyl_CoA->L_3_Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase (+H2O) _3_Ketohexanoyl_CoA 3-Ketothis compound L_3_Hydroxyhexanoyl_CoA->_3_Ketohexanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Butyryl_CoA Butyryl-CoA (C4) _3_Ketohexanoyl_CoA->Butyryl_CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA (C2) _3_Ketohexanoyl_CoA->Acetyl_CoA Thiolase (+CoA-SH)

Fatty Acid Beta-Oxidation of this compound.

References

Technical Support Center: Optimizing Hexanoyl-CoA Ligase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Hexanoyl-CoA ligase activity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for this compound ligase activity?

A1: For this compound synthase (CsAAE1) from Cannabis sativa, the optimal pH is 9.0, and the optimal temperature for activity is 40°C.[1] Deviating from these conditions can significantly impact enzyme performance.

Q2: What are the necessary cofactors for the this compound ligase reaction?

A2: The reaction requires ATP for the activation of the fatty acid and Mg²⁺ as a cofactor.[1] The presence of both is essential for enzyme activity.

Q3: My reaction is not working. What are some common causes for failure?

A3: Several factors could lead to a failed reaction. Common issues include:

  • Incorrect pH or temperature: Ensure your reaction buffer is at pH 9.0 and the incubation temperature is 40°C.

  • Missing cofactors: Verify the presence of both ATP and Mg²⁺ in your reaction mixture.

  • Enzyme inactivity: The enzyme may have degraded due to improper storage or handling.

  • Substrate inhibition: High concentrations of Coenzyme A (CoA) can inhibit the enzyme's activity.[1]

  • Poor substrate quality: The hexanoate, ATP, or CoA may be of poor quality or degraded.

Q4: Can this compound ligase use other fatty acids as substrates?

A4: Yes, the this compound ligase from Cannabis sativa (CsAAE1) can also activate other short- and medium-chain fatty acids, including heptanoate, octanoate, and nonanoate.[1]

Q5: How can I monitor the progress of my reaction?

A5: The formation of this compound can be monitored using various methods, including HPLC, LC-MS/MS, or coupled enzymatic assays where the product is used in a subsequent reaction that can be monitored spectrophotometrically.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no enzyme activity Incorrect pH of the reaction buffer.Prepare fresh buffer and verify the pH is 9.0.
Incorrect incubation temperature.Ensure the incubator or water bath is set to and maintains 40°C.
Absence or insufficient concentration of Mg²⁺.Add MgCl₂ to the reaction mixture at an appropriate concentration (typically 5-10 mM).
Degraded ATP or CoA.Use fresh, high-quality ATP and CoA stocks.
Inactive enzyme.Use a fresh aliquot of the enzyme or purify a new batch. Ensure proper storage at -80°C.
Decreasing reaction rate over time Substrate inhibition by high concentrations of CoA.Optimize the CoA concentration. Perform a titration to find the optimal concentration for your specific conditions.[1]
Product inhibition.If possible, use a coupled assay to continuously remove the product.
Enzyme instability under assay conditions.Reduce the assay time or add stabilizing agents like BSA or glycerol (B35011) to the reaction buffer.
High background signal in assay Contamination in substrates or enzyme preparation.Use high-purity substrates. If using a coupled assay, check for non-specific reactions of the coupling enzymes.
Spontaneous hydrolysis of ATP.Run a control reaction without the enzyme to determine the rate of non-enzymatic ATP hydrolysis.

Quantitative Data Summary

The following tables summarize the key kinetic parameters and optimal reaction conditions for Cannabis sativa this compound synthase (CsAAE1).

Table 1: Optimal Reaction Conditions

ParameterOptimal ValueReference
pH9.0[1]
Temperature40°C[1]
CofactorMg²⁺[1]

Table 2: Kinetic Parameters

SubstrateKₘkcatVmaxReference
Hexanoate3.7 µM2 sec⁻¹6.8 pmol/sec/g[1]
CoA0.26 µM--[1]
Decanoate1.7 µM0.5 sec⁻¹1.8 pmol/sec/g[1]

Experimental Protocols & Workflows

Detailed Methodology for this compound Ligase Activity Assay

This protocol is adapted for the in vitro characterization of recombinant this compound ligase (e.g., CsAAE1).

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0

  • Substrates:

    • Hexanoic acid stock solution (e.g., 10 mM in DMSO)

    • Coenzyme A (CoA) stock solution (e.g., 10 mM in water)

    • ATP stock solution (e.g., 100 mM in water, pH neutralized)

  • Cofactor: MgCl₂ stock solution (e.g., 1 M)

  • Enzyme: Purified recombinant this compound ligase in a suitable storage buffer.

  • Quenching Solution: 10% Acetic Acid in water.

2. Assay Procedure:

  • Prepare a reaction master mix in the Assay Buffer containing ATP (final concentration 5 mM) and MgCl₂ (final concentration 10 mM).

  • In a microcentrifuge tube, add the master mix, hexanoic acid (to the desired final concentration, e.g., 50 µM), and CoA (to the desired final concentration, e.g., 0.5 mM).

  • Pre-incubate the reaction mixture at 40°C for 5 minutes.

  • Initiate the reaction by adding the purified this compound ligase. The final reaction volume is typically 50-100 µL.

  • Incubate the reaction at 40°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of the Quenching Solution.

  • Analyze the formation of this compound using a suitable analytical method such as HPLC or LC-MS/MS.

3. Controls:

  • No enzyme control: To account for any non-enzymatic formation of this compound.

  • No substrate control (hexanoate or CoA): To ensure that product formation is dependent on all substrates.

  • No ATP control: To confirm the ATP-dependence of the reaction.

Visualizations

Hexanoyl_CoA_Ligase_Reaction_Pathway cluster_substrates Substrates & Cofactors cluster_products Products Hexanoate Hexanoate Enzyme This compound Ligase (CsAAE1) Hexanoate->Enzyme ATP ATP ATP->Enzyme CoA Coenzyme A Intermediate Hexanoyl-AMP Intermediate CoA->Intermediate Enzyme->Intermediate Adenylation PPi Diphosphate (PPi) Enzyme->PPi HexanoylCoA This compound Intermediate->HexanoylCoA Thioesterification AMP AMP Intermediate->AMP Mg Mg²⁺ Mg->Enzyme

Caption: Reaction mechanism of this compound ligase.

experimental_workflow prep 1. Prepare Reagents (Buffer, Substrates, Cofactors) mix 2. Create Reaction Master Mix (ATP, Mg²⁺ in Assay Buffer) prep->mix pre_incubate 3. Pre-incubate at 40°C (Master Mix + Hexanoate + CoA) mix->pre_incubate start_rxn 4. Initiate Reaction (Add Enzyme) pre_incubate->start_rxn incubate 5. Incubate at 40°C start_rxn->incubate stop_rxn 6. Stop Reaction (Add Quenching Solution) incubate->stop_rxn analyze 7. Analyze Product Formation (HPLC or LC-MS/MS) stop_rxn->analyze

Caption: Experimental workflow for this compound ligase assay.

troubleshooting_logic rect_node rect_node start Low/No Activity? check_conditions pH=9.0? Temp=40°C? start->check_conditions Yes check_cofactors ATP & Mg²⁺ Present? check_conditions->check_cofactors Yes solution_conditions Adjust pH and Temperature check_conditions->solution_conditions No check_enzyme Enzyme Active? check_cofactors->check_enzyme Yes solution_cofactors Add Fresh ATP & Mg²⁺ check_cofactors->solution_cofactors No check_coa [CoA] Too High? check_enzyme->check_coa Yes solution_enzyme Use New Enzyme Aliquot check_enzyme->solution_enzyme No solution_coa Optimize [CoA] check_coa->solution_coa Yes success Problem Solved solution_conditions->success solution_cofactors->success solution_enzyme->success solution_coa->success

Caption: Troubleshooting logic for low enzyme activity.

References

Technical Support Center: Managing Hexanoyl-CoA Stability in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of Hexanoyl-CoA by thioesterases in your experiments. Below, you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are thioesterases and why do they degrade this compound?

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of thioester bonds in acyl-CoA molecules, releasing a free fatty acid and Coenzyme A (CoA).[1][2] This activity is a crucial regulatory mechanism in lipid metabolism, controlling the intracellular levels of acyl-CoAs, free fatty acids, and CoA.[1][2] this compound, a short-chain acyl-CoA, is a substrate for certain thioesterases, particularly those with a preference for short to medium-chain fatty acyl-CoAs. This degradation can be a significant issue in experimental settings where precise concentrations of this compound are required.

Q2: Which specific thioesterases are known to degrade this compound?

Several Acyl-CoA Thioesterases (ACOTs) have been identified to hydrolyze short-chain acyl-CoAs. The primary enzymes of concern for this compound degradation are:

  • ACOT9: A mitochondrial thioesterase with broad substrate specificity, showing activity towards short-chain acyl-CoAs like this compound.[1][3]

  • ACOT12: A cytosolic acetyl-CoA hydrolase that also demonstrates activity towards other short-chain acyl-CoAs, including butyryl-CoA and, to a lesser extent, this compound.[1]

Q3: Are there any direct inhibitors available to prevent this compound degradation?

Currently, there is a lack of commercially available, potent, and specific direct inhibitors for ACOT9 and ACOT12. Much of the available information on thioesterase inhibitors focuses on those targeting long-chain acyl-CoA thioesterases or are indirect inhibitors.[4][5]

Q4: What are indirect inhibitors and how do they work?

Indirect inhibitors act on enzymes upstream or downstream of the target thioesterase, affecting the availability of its substrate. For example:

  • Triacsin C: Inhibits long-chain acyl-CoA synthetase, which reduces the overall pool of acyl-CoAs available for thioesterase activity.[4][5]

  • Etomoxir and Perhexiline: Inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme crucial for transporting long-chain fatty acids into the mitochondria for β-oxidation. This can lead to an accumulation of long-chain acyl-CoAs, which might indirectly affect the metabolism of short-chain acyl-CoAs.[4][5]

It is important to note that the effectiveness of these indirect inhibitors in preventing this compound degradation specifically can vary and should be empirically tested.

Q5: How can I maintain the stability of my this compound stock solution?

This compound is susceptible to both enzymatic and chemical degradation. To maintain its stability:

  • Storage: Store this compound solutions at -20°C or lower for long-term storage.

  • pH: Maintain the pH of the solution between 4 and 6. Thioester bonds are more stable at a slightly acidic pH.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Purity: Use high-purity water and buffers to minimize contamination with nucleophiles or metal ions that can catalyze hydrolysis.

Troubleshooting Guide: this compound Degradation in Experiments

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Loss of this compound activity or concentration over time Thioesterase contamination in enzyme preparations or cell lysates. 1. Use purified enzyme preparations with minimal contaminating thioesterase activity. 2. Consider adding a broad-spectrum thioesterase inhibitor cocktail to your reaction buffer, if compatible with your experiment. 3. Perform control experiments to quantify the rate of this compound degradation in your specific experimental system.
Chemical instability of this compound. 1. Ensure the pH of your reaction buffer is between 6.0 and 7.5. Avoid highly alkaline conditions. 2. Minimize the incubation time of your experiment where possible. 3. Run experiments at the lowest feasible temperature to slow down chemical hydrolysis.
High background in thioesterase activity assays (e.g., DTNB assay) Spontaneous hydrolysis of this compound. 1. Prepare fresh this compound solutions for each experiment. 2. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract this from your experimental values.
Contamination of reagents with thiols. 1. Use high-purity reagents and water. 2. Prepare fresh buffers for each experiment.
Inconsistent or non-reproducible results Variability in thioesterase activity. 1. Ensure consistent protein concentrations in your assays. 2. Standardize incubation times and temperatures.
Degradation of this compound during sample preparation. 1. Keep samples on ice during preparation. 2. Process samples quickly to minimize the time for degradation to occur.

Experimental Protocols

Protocol 1: Thioesterase Activity Assay using DTNB (Ellman's Reagent)

This protocol measures the activity of thioesterases by quantifying the release of Coenzyme A (CoA), which has a free sulfhydryl group that reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.[6][7]

Materials:

  • Purified thioesterase or cell lysate

  • This compound solution (substrate)

  • DTNB solution (Ellman's Reagent)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in a suitable solvent (e.g., DMSO or ethanol).[7]

    • Prepare a working solution of DTNB by diluting the stock solution in the reaction buffer to a final concentration of 1 mM.

    • Prepare a stock solution of this compound in an appropriate buffer (e.g., water or a slightly acidic buffer for stability). Determine the exact concentration spectrophotometrically.

    • Prepare serial dilutions of your enzyme preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Reaction Buffer

      • DTNB working solution (to a final concentration of 0.1-1 mM)

      • Enzyme solution (or cell lysate)

    • Include a "no-enzyme" control (replace enzyme with buffer) to measure background hydrolysis of this compound.

    • Include a "no-substrate" control (replace this compound with buffer) to measure any background reaction with the enzyme preparation.

  • Initiate Reaction:

    • Start the reaction by adding the this compound solution to each well to a final desired concentration (e.g., 20-100 µM).

    • The final reaction volume is typically 100-200 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.

    • Take readings at regular intervals (e.g., every 30 seconds for 5-10 minutes) to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Use the molar extinction coefficient of TNB²⁻ (typically 14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of CoA production (µmol/min).[6]

    • Calculate the specific activity of the thioesterase (µmol/min/mg of protein).

Protocol 2: Assessing the Stability of this compound in Solution

This protocol helps determine the stability of this compound under your specific experimental conditions.

Materials:

  • This compound solution

  • Your experimental buffer(s) at various pH values (e.g., 6.0, 7.0, 8.0)

  • DTNB assay reagents (from Protocol 1)

  • Incubator or water bath at your experimental temperature

Procedure:

  • Preparation:

    • Prepare solutions of this compound in your experimental buffers at the desired concentration.

    • Create aliquots for different time points.

  • Incubation:

    • Incubate the aliquots at your experimental temperature.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each buffer condition.

    • Immediately measure the amount of free CoA generated due to spontaneous hydrolysis using the DTNB assay (Protocol 1). This will be your "time zero" reading for the enzymatic reaction, but it reflects the degradation over the incubation period.

    • Alternatively, you can quench the hydrolysis at each time point by adding a strong acid (e.g., perchloric acid) and then neutralize before analysis.

  • Data Analysis:

    • Plot the concentration of free CoA (or the percentage of this compound degraded) as a function of time for each buffer condition.

    • This will give you a stability profile of this compound under your experimental conditions and help you choose the optimal buffer and time frame for your experiments.

Quantitative Data Summary

Table 1: Substrate Specificity of Selected Thioesterases

EnzymeSubstrateSpecific Activity (nmol/min/mg)Source
E. coli TesBAcetyl-CoA (C2)~1.5[6]
Butyryl-CoA (C4)~3.0[6]
This compound (C6) ~5.0 [6]
Octanoyl-CoA (C8)~10.0[6]
P. putida TesBAcetyl-CoA (C2)~0.5[6]
Butyryl-CoA (C4)~2.0[6]
This compound (C6) ~4.0 [6]
Octanoyl-CoA (C8)~8.0[6]

Note: The specific activities are approximate values derived from graphical data in the cited source and are intended for comparative purposes.

Table 2: Indirect Inhibitors of Thioesterases

InhibitorTarget EnzymeMechanism of ActionTypical Concentration RangeSource
Triacsin CLong-chain acyl-CoA synthetaseReduces the overall pool of acyl-CoA substrates.1-10 µM[4][5]
EtomoxirCarnitine palmitoyltransferase-1 (CPT-1)Blocks mitochondrial import of long-chain fatty acids, potentially altering acyl-CoA pools.10-100 µM[4][5]
PerhexilineCarnitine palmitoyltransferase-1 (CPT-1)Similar to Etomoxir, affects fatty acid transport and metabolism.10-50 µM[4]

Visualizations

Diagram 1: Fatty Acid β-Oxidation Pathway and the Role of Thioesterases

FattyAcid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Thioesterase Acyl-CoA Thioesterase (e.g., ACOT9, ACOT12) Fatty_Acyl_CoA->Thioesterase Free_Fatty_Acid Free Fatty Acid Fatty_Acyl_CoA->Free_Fatty_Acid Acyl-CoA Synthetase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Thioesterase->Free_Fatty_Acid CoA Coenzyme A Thioesterase->CoA

Caption: A simplified diagram of the fatty acid β-oxidation pathway, illustrating where acyl-CoA thioesterases act to hydrolyze acyl-CoAs, thereby regulating the pool of substrates for energy metabolism.

Diagram 2: Experimental Workflow for Thioesterase Inhibition Assay

Thioesterase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Thioesterase Enzyme - this compound - DTNB Solution - Inhibitor Stock - Assay Buffer Start->Prepare_Reagents Setup_Assay Set up 96-well Plate: - Enzyme + Buffer - Enzyme + Inhibitor - No-Enzyme Control - No-Substrate Control Prepare_Reagents->Setup_Assay Initiate_Reaction Initiate Reaction: Add this compound Setup_Assay->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A flowchart outlining the key steps in performing an in vitro thioesterase inhibition assay to screen for compounds that prevent this compound degradation.

References

Addressing matrix effects in Hexanoyl-CoA analysis from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the quantification of Hexanoyl-CoA from complex biological samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue: Poor Peak Shape, Tailing, or Broadening for this compound

  • Question: My this compound peak is showing significant tailing and broadening in my LC-MS/MS analysis. What are the likely causes and how can I fix this?

  • Answer: Poor peak shape for acyl-CoAs is a common issue. Potential causes include:

    • Secondary Interactions with the Column: Residual silanols on C18 columns can interact with the phosphate (B84403) groups of this compound.

      • Solution: Use a column with end-capping or consider a different stationary phase. Incorporating a small amount of a strong acid, like phosphoric acid, in the mobile phase can also help by protonating the silanols and reducing these interactions. A 0.1% phosphoric acid wash between injections can also mitigate poor chromatographic performance.[1]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

      • Solution: Optimize the mobile phase pH. Acyl-CoAs are often analyzed in acidic conditions (pH ~4-5) to ensure consistent protonation.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute your sample or inject a smaller volume.

Issue: Low Signal Intensity or High Limit of Detection (LOD)

  • Question: I am struggling to detect this compound in my samples, or the signal is very weak. How can I improve the sensitivity of my method?

  • Answer: Low signal intensity can be due to several factors:

    • Ion Suppression from Matrix Components: Co-eluting compounds from the sample matrix can compete with this compound for ionization in the mass spectrometer source, reducing its signal.[2][3] This is a major challenge in the analysis of complex biological samples.[2][3]

      • Solution:

        • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[4][5]

        • Optimize Chromatography: Improve the chromatographic separation to ensure this compound does not co-elute with major interfering species.[6]

        • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate quantification.[7][8][9]

    • Inefficient Extraction: The extraction method may not be efficiently recovering this compound from the sample matrix.

      • Solution: Evaluate different extraction solvents and protocols. For instance, 5-sulfosalicylic acid (SSA) has been shown to be an effective extraction solvent for short-chain acyl-CoAs, in some cases obviating the need for SPE.[4]

    • Suboptimal Mass Spectrometer Settings: The MS parameters may not be optimized for this compound.

      • Solution: Infuse a standard solution of this compound to optimize parameters such as collision energy and fragmentor voltage for the specific transitions being monitored.[4]

Issue: High Variability and Poor Reproducibility

  • Question: My replicate injections are showing high variability in the measured this compound concentration. What could be causing this?

  • Answer: Poor reproducibility is often linked to inconsistent sample preparation or matrix effects.

    • Inconsistent Sample Handling: Acyl-CoAs can be unstable and prone to degradation.[6]

      • Solution: Ensure consistent and rapid sample processing on ice to minimize enzymatic degradation. Store extracts at -80°C if not analyzed immediately.[10]

    • Variable Matrix Effects: The extent of ion suppression can vary between different samples, leading to inconsistent results.[2]

      • Solution: The use of a stable isotope-labeled internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[8][11] Diluting the sample can also be a simple way to reduce the concentration of interfering matrix components, but this may compromise sensitivity.[11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] In the context of LC-MS/MS analysis of this compound from biological samples, endogenous molecules like phospholipids, salts, and other metabolites can co-extract and interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[3] These effects are a major concern because they can lead to inaccurate and irreproducible quantification of this compound.[2][3]

Q2: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A2: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting this compound. Effective techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent (e.g., acetonitrile) or an acid (e.g., 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA)) is added to the sample to precipitate proteins.[4] While effective for deproteinization, it may not remove other interfering small molecules like phospholipids.[5]

  • Liquid-Liquid Extraction (LLE): LLE uses two immiscible solvents to partition the analyte from the matrix components based on their differential solubility. This can be an effective method for removing certain classes of interferences.[5]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[4] It involves passing the sample through a solid sorbent that retains the analyte, while matrix components are washed away. The analyte is then eluted with a different solvent.[4][5] This method can significantly reduce matrix effects and improve the sensitivity and reliability of the analysis.[4][5]

Q3: How can stable isotope-labeled internal standards (SIL-IS) help in overcoming matrix effects for this compound quantification?

A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects in LC-MS/MS analysis.[11] A SIL-IS of this compound is a form of the molecule where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). This makes the SIL-IS chemically identical to the endogenous this compound, so it behaves in the same way during sample preparation, chromatography, and ionization.[8][11] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[11] By measuring the ratio of the signal from the endogenous this compound to the signal from the known concentration of the SIL-IS, accurate quantification can be achieved, as the ratio remains constant even in the presence of matrix effects.[8]

Quantitative Data Summary

The following table summarizes the recovery rates of short-chain acyl-CoAs using different extraction methods.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)
Acetyl-CoA ~59%~36%
Propionyl-CoA ~80%~62%
Malonyl-CoA ~74%~26%
Isovaleryl-CoA ~59%~58%
Coenzyme A (Free) ~74%~1%

Data adapted from studies on short-chain acyl-CoA extraction.[4][10]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate

This protocol provides a general workflow for the cleanup of this compound from a tissue homogenate that has undergone protein precipitation.

Materials:

  • Tissue homogenate supernatant (after protein precipitation with an appropriate solvent/acid)

  • SPE cartridges (e.g., C18)

  • Conditioning solvent (e.g., 100% Methanol)

  • Equilibration solvent (e.g., 50 mM Ammonium (B1175870) Acetate (B1210297), pH 7)

  • Wash solvent (e.g., 50 mM Ammonium Acetate, pH 7)

  • Elution solvent (e.g., 75:25 Methanol (B129727)/50 mM Ammonium Acetate, pH 6.3)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 50 mM Ammonium Acetate, pH 7)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of 100% methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of 50 mM ammonium acetate (pH 7) through it.

  • Sample Loading: Load the tissue homogenate supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 50 mM ammonium acetate (pH 7) to remove unbound matrix components.

  • Elution: Elute the this compound from the cartridge with 3 mL of the elution solvent.

  • Drying: Dry the eluate under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried sample in a small volume (e.g., 100 µL) of the reconstitution solvent.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Diagram cluster_MS Mass Spectrometer Ion Source Analyte This compound Droplet ESI Droplet Analyte->Droplet Co-elution Matrix Matrix Interferences Matrix->Droplet Ion_Analyte [this compound+H]+ Droplet->Ion_Analyte Ionization Ion_Matrix [Matrix+H]+ Droplet->Ion_Matrix Ionization Ion_Matrix->Ion_Analyte Suppression

Caption: Ion suppression mechanism in the mass spectrometer source.

SPE_Workflow Start Tissue Homogenate (Supernatant) Condition 1. Condition Cartridge (Methanol) Start->Condition Equilibrate 2. Equilibrate Cartridge (Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Cartridge (Remove Interferences) Load->Wash Elute 5. Elute this compound (Organic/Aqueous Mix) Wash->Elute Dry 6. Dry Eluate Elute->Dry Reconstitute 7. Reconstitute Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) experimental workflow.

Troubleshooting_Tree Start Poor this compound Analysis Results Q_PeakShape Issue with Peak Shape? Start->Q_PeakShape A_PeakShape Optimize Chromatography: - Check mobile phase pH - Use end-capped column - Consider acid wash Q_PeakShape->A_PeakShape Yes Q_Sensitivity Low Signal/Sensitivity? Q_PeakShape->Q_Sensitivity No End Improved Analysis A_PeakShape->End A_Sensitivity Improve Sample Prep (SPE) & Use SIL-IS Q_Sensitivity->A_Sensitivity Yes Q_Reproducibility Poor Reproducibility? Q_Sensitivity->Q_Reproducibility No A_Sensitivity->End A_Reproducibility Standardize Sample Handling & Use SIL-IS Q_Reproducibility->A_Reproducibility Yes Q_Reproducibility->End No A_Reproducibility->End

Caption: Troubleshooting decision tree for this compound analysis.

References

Enhancing the catalytic efficiency of olivetolic acid production from Hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic production of olivetolic acid from Hexanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the biosynthesis of olivetolic acid from this compound?

A1: The biosynthesis of olivetolic acid from its precursors, this compound and Malonyl-CoA, is primarily catalyzed by two key enzymes: Olivetolic Acid Synthase (OLS), also known as Tetraketide Synthase (TKS), and Olivetolic Acid Cyclase (OAC).[1][2] OLS catalyzes the condensation of one molecule of this compound with three molecules of Malonyl-CoA to form a linear tetraketide intermediate.[2][3] OAC then facilitates the cyclization of this intermediate to produce olivetolic acid.[3][4]

Q2: Why is the co-expression of both OLS and OAC crucial for efficient olivetolic acid production?

A2: The presence of OAC is critical for the specific production of olivetolic acid.[5] In the absence of OAC, the linear tetraketide intermediate produced by OLS can spontaneously cyclize into byproducts, most notably olivetol (B132274), through a decarboxylative reaction.[2][6] Other byproducts such as pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL) can also be formed.[5][7] Therefore, the synergy between OLS and OAC is required to channel the metabolic flux towards olivetolic acid.[4]

Q3: What are the primary rate-limiting steps in heterologous production systems for olivetolic acid?

A3: The most common rate-limiting steps in heterologous production systems are the insufficient intracellular supplies of the two key precursors: this compound and Malonyl-CoA.[1] The availability of upstream building blocks like acetyl-CoA and essential cofactors such as ATP and NADPH can also significantly constrain the overall yield.[1][8] Additionally, the catalytic activity of OLS itself can be low, presenting another bottleneck.[4][9]

Q4: How can the intracellular supply of this compound be increased?

A4: There are two primary strategies to boost the intracellular pool of this compound:

  • Exogenous Feeding of Hexanoic Acid: This common method involves supplementing the culture medium with hexanoic acid. To efficiently convert it to this compound, it is crucial to overexpress a suitable acyl-activating enzyme (AAE) or acyl-CoA synthetase.[1] Enzymes like CsAAE1 from Cannabis sativa or LvaE from Pseudomonas putida have proven effective.[1] However, it's important to note that hexanoic acid can be toxic to host cells, so optimizing its concentration is critical.[1][8]

  • De Novo Biosynthesis: To avoid substrate toxicity and reliance on external feeding, you can engineer the host organism to produce this compound from a simple carbon source like glucose.[1]

Q5: What methods can be employed to increase the availability of Malonyl-CoA?

A5: Malonyl-CoA is a critical extender unit, and its availability is often a major bottleneck.[1] Effective strategies to increase its supply include:

  • Overexpression of Acetyl-CoA Carboxylase (ACC1): ACC1 catalyzes the carboxylation of acetyl-CoA to form Malonyl-CoA. Overexpressing this enzyme is a direct and highly effective method to increase the Malonyl-CoA pool.[1]

  • Inhibition of Competing Pathways: Malonyl-CoA is a primary precursor for fatty acid synthesis. Downregulating or blocking competing pathways can redirect the metabolic flux towards olivetolic acid production.[1]

Q6: Are there alternative enzymes to the Cannabis sativa OLS and OAC for olivetolic acid production?

A6: Yes, researchers have explored alternative pathways to bypass the limitations of the cannabis-derived enzymes. A promising strategy involves using a set of fungal tandem polyketide synthases from organisms like Aspergillus nidulans, which can produce olivetolic acid at high titers.[6] These non-plant enzymes offer a potential solution to moderate yields and the formation of shunt products associated with the plant pathway.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Olivetolic Acid Titer Insufficient this compound supply.Overexpress a potent acyl-CoA synthetase (e.g., PpLvaE) and optimize the concentration of fed hexanoic acid to balance productivity and toxicity. Alternatively, engineer a de novo biosynthesis pathway.[1]
Insufficient Malonyl-CoA supply.Overexpress the gene for acetyl-CoA carboxylase (ACC1). Inhibit competing pathways like fatty acid synthesis.[1]
Limited acetyl-CoA, ATP, and NADPH.Engineer the central carbon metabolism. For example, co-express a pyruvate (B1213749) dehydrogenase bypass and an NADPH-generating malic enzyme. Activate the peroxisomal β-oxidation pathway and ATP export pathway.[1][8]
Low activity of OLS/OAC.Optimize codon usage of the OLS and OAC genes for the expression host. Consider protein engineering, such as creating an OLS-OAC fusion protein to improve catalytic efficiency.[1][5]
High Levels of Byproducts (e.g., Olivetol) Inefficient cyclization by OAC.The conversion of the polyketide intermediate to olivetolic acid requires the OAC enzyme; without it, olivetol is often formed as a byproduct.[1] Increase the expression of OAC to ensure efficient cyclization of the intermediate released from OLS.[1]
Poor Cell Growth After Substrate Feeding Toxicity of hexanoic acid.Optimize the feeding strategy. Test a range of hexanoic acid concentrations (e.g., 0.5 mM to 2 mM) and different feeding time points (e.g., 24h or 48h post-inoculation) to find the optimal balance that maximizes titer without severely inhibiting cell growth.[1][8]

Quantitative Data Summary

The following table summarizes reported titers of olivetolic acid achieved through various metabolic engineering strategies in different host organisms.

Host Organism Engineering Strategy Olivetolic Acid Titer (mg/L) Reference
Escherichia coliExpression of OLS/OAC with β-oxidation reversal for this compound generation and optimization of fermentation conditions.80[4][10]
Saccharomyces cerevisiaeOptimization of CoAs supply.9.1[4]
Yarrowia lipolyticaSystematic debottlenecking of this compound, Malonyl-CoA, acetyl-CoA, NADPH, and ATP supply.9.18[11][12]
Dictyostelium discoideumNovel biofactory approach.4.8 µg/L[4]

Experimental Protocols

Protocol 1: In Vivo Production of Olivetolic Acid in E. coli
  • Strain Construction: Co-transform E. coli BL21(DE3) with plasmids expressing codon-optimized OLS and OAC genes. Additional plasmids for expressing an acyl-activating enzyme (e.g., PpLvaE) and enzymes for enhancing Malonyl-CoA supply (e.g., ACC1) should be included for improved production.

  • Cultivation: Grow the engineered E. coli strain in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and reduce the temperature to 20°C.[3][4]

  • Substrate Feeding: If applicable, supplement the culture with hexanoic acid at an optimized concentration and time point.

  • Harvesting and Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the cells by centrifugation. Extract the supernatant with an equal volume of ethyl acetate (B1210297).[1]

  • Analysis: Evaporate the organic solvent and resuspend the residue in methanol. Analyze the sample for olivetolic acid using HPLC or LC-MS.[1]

Protocol 2: In Vitro Assay of OLS and OAC Activity
  • Enzyme Purification: Express and purify recombinant OLS and OAC from a suitable host like E. coli.[1]

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing the substrates: this compound (e.g., 200 µM) and Malonyl-CoA (e.g., 400 µM).[1][4]

  • Reaction Initiation and Incubation: Initiate the reaction by adding the purified enzymes (e.g., 10 µg/mL of OLS and 30 µg/mL of OAC).[4] Incubate at 30°C for 1-2 hours.[1]

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate containing a small amount of acetic acid.[1]

  • Analysis: Analyze the organic phase for the presence of olivetolic acid using HPLC or LC-MS.[1]

Visualizations

Biosynthetic Pathway of Olivetolic Acid

Olivetolic_Acid_Pathway HexanoylCoA This compound OLS Olivetolic Acid Synthase (OLS/TKS) HexanoylCoA->OLS Starter Unit MalonylCoA 3x Malonyl-CoA MalonylCoA->OLS Extender Units Intermediate Linear Tetraketide Intermediate OLS->Intermediate OAC Olivetolic Acid Cyclase (OAC) Intermediate->OAC Olivetol Olivetol (Byproduct) Intermediate->Olivetol Spontaneous Decarboxylative Cyclization (No OAC) OlivetolicAcid Olivetolic Acid OAC->OlivetolicAcid C2-C7 Aldol Condensation

Caption: Biosynthetic pathway of olivetolic acid from this compound and Malonyl-CoA.

Troubleshooting Workflow for Low Olivetolic Acid Titer

Troubleshooting_Workflow Start Low Olivetolic Acid Titer CheckPrecursors Analyze Precursor Supply (this compound & Malonyl-CoA) Start->CheckPrecursors LowHexanoyl Low this compound CheckPrecursors->LowHexanoyl Deficient LowMalonyl Low Malonyl-CoA CheckPrecursors->LowMalonyl Deficient CheckEnzymes Evaluate OLS/OAC Activity CheckPrecursors->CheckEnzymes Sufficient OptimizeHexanoyl Overexpress Acyl-Activating Enzyme Optimize Hexanoic Acid Feeding LowHexanoyl->OptimizeHexanoyl OptimizeMalonyl Overexpress ACC1 Inhibit Competing Pathways LowMalonyl->OptimizeMalonyl OptimizeHexanoyl->CheckEnzymes OptimizeMalonyl->CheckEnzymes LowActivity Low Enzyme Activity CheckEnzymes->LowActivity Low CheckByproducts High Levels of Byproducts? CheckEnzymes->CheckByproducts Adequate OptimizeEnzymes Codon Optimization Create Fusion Protein LowActivity->OptimizeEnzymes OptimizeEnzymes->CheckByproducts HighByproducts Yes CheckByproducts->HighByproducts Yes End Improved Titer CheckByproducts->End No IncreaseOAC Increase OAC Expression HighByproducts->IncreaseOAC IncreaseOAC->End

Caption: A logical workflow for troubleshooting low olivetolic acid production.

References

Methods for refining the purity of synthesized Hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized Hexanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying synthesized this compound?

A1: The most common and effective methods for purifying this compound are chromatographic techniques. These include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates molecules based on their hydrophobicity. It is highly effective for purifying short-chain acyl-CoAs like this compound.

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Since this compound is negatively charged due to its phosphate (B84403) groups, anion-exchange chromatography is a suitable purification method.[1]

  • Affinity Chromatography: This technique utilizes the specific binding affinity of Coenzyme A (CoA) to certain enzymes. By immobilizing an enzyme that binds to CoA, this compound can be selectively captured and then eluted.[2][3]

Q2: What are the expected purity and yield for these methods?

A2: The purity and yield can vary depending on the specific experimental conditions and the initial purity of the crude synthesized product. However, here are some typical expectations:

Purification MethodExpected PurityExpected Yield/RecoveryReference
RP-HPLC >95%90-111%[4]
Ion-Exchange Chromatography >90%70-90%[5]
Affinity Chromatography >98% (potentially)Variable, depends on binding and elution efficiency[2]

Q3: How can I assess the purity of my purified this compound?

A3: Purity is typically assessed using analytical RP-HPLC with UV detection. The adenosine (B11128) moiety of Coenzyme A has a characteristic absorbance maximum at 260 nm, which is used for detection and quantification.[6] The purity is determined by integrating the area of the this compound peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for definitive identification and to check for co-eluting impurities.[4]

Q4: What are the common impurities in synthesized this compound?

A4: Common impurities can include:

  • Unreacted starting materials, such as Coenzyme A and hexanoic acid.

  • Byproducts of the synthesis reaction.

  • Degradation products, as the thioester bond in this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[7]

Q5: How should I store purified this compound to prevent degradation?

A5: For long-term storage, it is recommended to store this compound solutions at -80°C.[7] For short-term storage, -20°C is generally acceptable. It is also advisable to maintain the pH of the solution in the acidic range (around pH 6.0) to minimize hydrolysis.[7] Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Troubleshooting Guides

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Issue 1: Peak Tailing

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue when analyzing polar compounds like this compound on reverse-phase columns.[8] The primary cause is often secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[8][9]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 3.0 or below can protonate the silanol groups, reducing their interaction with the negatively charged phosphate groups of this compound.[9] Using a buffer like formic acid or ammonium (B1175870) formate (B1220265) can help maintain a stable, low pH.[9]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to minimize these secondary interactions, resulting in better peak shapes for polar analytes.[10]

    • Solution 3: Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[11] Try diluting your sample and injecting a smaller amount to see if the peak shape improves.[11]

    • Solution 4: Investigate for Co-eluting Impurities: A tailing peak might actually be two closely eluting peaks. Changing the gradient profile or the organic modifier in the mobile phase may help to resolve them.

Issue 2: Poor Resolution or No Separation

  • Question: I am not getting good separation between this compound and other impurities. What should I do?

  • Answer: Poor resolution can be due to a variety of factors related to the mobile phase, column, or other instrumental parameters.

    • Solution 1: Optimize the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration) will provide more time for the components to separate on the column, leading to better resolution.

    • Solution 2: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivity of these solvents can sometimes improve the separation of closely eluting compounds.

    • Solution 3: Check Column Health: An old or contaminated column can lose its resolving power. Try flushing the column with a strong solvent or, if necessary, replace it. A guard column can help protect the analytical column from contaminants in the sample.[12]

Ion-Exchange Chromatography (IEC)

Issue 1: this compound Does Not Bind to the Column

  • Question: I am using an anion-exchange column, but my this compound is eluting in the flow-through. Why is this happening?

  • Answer: This indicates that the this compound is not being retained by the stationary phase, which is usually due to incorrect buffer conditions.

    • Solution 1: Check the pH of the Loading Buffer: For an anion-exchange column, the pH of the loading buffer must be high enough to ensure that the this compound has a net negative charge and the stationary phase is positively charged.

    • Solution 2: Lower the Ionic Strength of the Loading Buffer: The binding of the sample to the ion-exchange resin is based on electrostatic interactions. If the ionic strength (salt concentration) of your loading buffer is too high, the salt ions will compete with the this compound for binding sites on the resin, preventing its retention. Ensure your sample is in a low-salt buffer before loading.

    • Solution 3: Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the low-salt loading buffer before applying the sample.

Issue 2: Poor Recovery of this compound

  • Question: I am losing a significant amount of my this compound during the purification process. How can I improve the recovery?

  • Answer: Poor recovery can be due to irreversible binding to the column or degradation during the process.

    • Solution 1: Optimize the Elution Conditions: If the this compound is binding too strongly to the resin, it may not be completely eluted. Try using a steeper salt gradient or a higher final salt concentration in your elution buffer. A step elution with a high salt concentration can also be effective.

    • Solution 2: Check for Sample Precipitation: High concentrations of the purified this compound in the elution fractions can sometimes lead to precipitation. Eluting into a buffer that helps maintain solubility can be beneficial.

    • Solution 3: Minimize Processing Time: this compound can be unstable, especially at room temperature. Keep samples and fractions on ice whenever possible and proceed with downstream applications promptly.

Affinity Chromatography

Issue 1: Low Binding of this compound to the Affinity Matrix

  • Question: My this compound is not binding efficiently to the immobilized enzyme on my affinity column. What could be wrong?

  • Answer: Inefficient binding in affinity chromatography is often due to issues with the immobilized ligand or the binding conditions.

    • Solution 1: Ensure Correct Enzyme Folding and Activity: The immobilized enzyme must be in its active conformation to bind this compound. Ensure that the immobilization process did not denature the enzyme.

    • Solution 2: Optimize Binding Buffer Conditions: The binding buffer should mimic the optimal conditions for the enzyme-substrate interaction (e.g., pH, ionic strength, presence of necessary cofactors like Mg2+).

    • Solution 3: Check for Steric Hindrance: If the enzyme's active site is too close to the chromatography matrix, it may be sterically hindered from binding this compound. Using a spacer arm to distance the enzyme from the matrix can improve binding.

Experimental Protocols & Workflows

Reverse-Phase HPLC Purification of this compound

This protocol is based on methods for the analysis of short-chain acyl-CoAs.

Materials:

  • HPLC System: With a binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample: Crude this compound dissolved in Mobile Phase A.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A and filter through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Gradient from 5% to 50% B

    • 25-30 min: Gradient from 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: Return to 5% B and re-equilibrate.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Post-Purification: Pool the pure fractions and remove the solvent by lyophilization.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in Mobile Phase A filter Filter Sample (0.22 µm) dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Gradient Elution inject->gradient detect UV Detection (260 nm) gradient->detect collect Fraction Collection detect->collect pool Pool Pure Fractions collect->pool lyophilize Lyophilization pool->lyophilize analyze Purity Analysis (Analytical HPLC) lyophilize->analyze final_product final_product analyze->final_product >95% Pure this compound

RP-HPLC Purification Workflow for this compound.
Anion-Exchange Chromatography Purification of this compound

Materials:

  • Chromatography System: FPLC or low-pressure chromatography system.

  • Column: Strong anion-exchange column (e.g., DEAE-Sepharose or a quaternary ammonium-based resin).

  • Buffer A (Loading/Wash): 20 mM Tris-HCl, pH 7.5.

  • Buffer B (Elution): 20 mM Tris-HCl, 1 M NaCl, pH 7.5.

  • Sample: Crude this compound in Buffer A.

Procedure:

  • Sample Preparation: Ensure the crude this compound sample is dissolved in or exchanged into Buffer A to have a low ionic strength.

  • Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes of Buffer A.

  • Sample Loading: Load the prepared sample onto the column at a low flow rate.

  • Wash: Wash the column with 5-10 column volumes of Buffer A to remove unbound impurities.

  • Elution: Elute the bound this compound using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the fractions for the presence of this compound by measuring the absorbance at 260 nm.

  • Post-Purification: Pool the fractions containing pure this compound and desalt if necessary for downstream applications.

IEC_Workflow start Crude this compound in Low Salt Buffer load Load Sample start->load equilibrate Equilibrate Anion- Exchange Column equilibrate->load wash Wash with Low Salt Buffer load->wash elute Elute with Salt Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (A260) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt pool->desalt product Purified this compound desalt->product

Anion-Exchange Chromatography Workflow.
Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed check_overload Is the sample concentration too high? start->check_overload dilute Dilute sample and reinject check_overload->dilute Yes check_pH Is the mobile phase pH > 4? check_overload->check_pH No end Symmetrical Peak dilute->end lower_pH Lower mobile phase pH to ~3 with acid check_pH->lower_pH Yes check_column Is the column old or not end-capped? check_pH->check_column No lower_pH->end replace_column Use a modern, end-capped C18 column check_column->replace_column Yes check_coelution Could there be a co-eluting impurity? check_column->check_coelution No replace_column->end modify_gradient Modify gradient or change organic solvent check_coelution->modify_gradient Yes check_coelution->end No modify_gradient->end

Troubleshooting Logic for HPLC Peak Tailing.

References

Optimizing fermentation conditions for microbial Hexanoyl-CoA production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for microbial hexanoyl-CoA production.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for producing this compound in microbes?

A1: The two most common pathways implemented in chassis organisms like E. coli and Saccharomyces cerevisiae are the heterologous reverse β-oxidation (rBOX) pathway and a modified endogenous fatty acid biosynthesis (FAB) pathway.[1][2] The rBOX pathway elongates acetyl-CoA to this compound through a series of four enzymatic reactions, while the modified FAB pathway involves engineering the fatty acid synthase (FAS) complex to release medium-chain fatty acids.[1][2]

Q2: Which microbial hosts are commonly used for this compound production?

A2: Escherichia coli and Saccharomyces cerevisiae are the most frequently engineered microbes for this purpose due to their well-understood genetics and established industrial use.[1][3][4][5] Some natural producers, such as Clostridium kluyveri and Megasphaera elsdenii, are also studied as they utilize the rBOX pathway natively.[1][6]

Q3: Why is precursor supply (acetyl-CoA and malonyl-CoA) so critical?

A3: Acetyl-CoA is the fundamental two-carbon building block for both the rBOX and FAB pathways.[7][8] In the FAB pathway, malonyl-CoA serves as the chain extender.[9][10] An insufficient supply of these precursors directly limits the carbon flux towards this compound, creating a significant bottleneck in production.[11][12]

Q4: What are the typical optimal pH and temperature ranges for fermentation?

A4: Optimal conditions are host-dependent. For many chain elongation processes in mixed cultures, a mesophilic temperature range of 30–40°C and a slightly acidic pH between 5.0 and 6.0 are effective.[6] The acidic pH helps suppress methanogen contamination.[6] For specific engineered strains like Yarrowia lipolytica, a dramatic drop in pH to below 3.5 can negatively impact performance, necessitating pH control.[13]

Q5: How can I accurately quantify this compound from my culture?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity in analyzing acyl-CoA species.[14][15] High-performance liquid chromatography with UV detection (HPLC-UV) is a more accessible alternative for quantifying abundant species.[15] Commercially available enzymatic assays can also be used for rapid, high-throughput screening.[15]

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the most common causes?

A1: Low yield is a multifaceted problem. The primary areas to investigate are:

  • Precursor & Cofactor Limitation: Insufficient intracellular pools of acetyl-CoA, butyryl-CoA (for the final rBOX cycle), and the reducing cofactors NADH/NADPH.[1][16]

  • Competing Metabolic Pathways: Carbon flux may be diverted to produce other compounds like ethanol (B145695) and glycerol (B35011) (in yeast) or for biomass formation.[1]

  • Product Degradation: The native β-oxidation pathway can degrade the this compound product.[1][9]

  • Suboptimal Enzyme Expression or Activity: The enzymes in your engineered pathway may have low activity or expression levels in the host organism.[16]

  • Harsh Fermentation Conditions: Suboptimal pH, temperature, or accumulation of toxic byproducts can inhibit cell growth and productivity.[6][13]

G start Low this compound Yield check_precursors Precursor/Cofactor Levels Low? start->check_precursors check_byproducts High Byproduct Formation? check_precursors->check_byproducts No solution_precursors Enhance Precursor Supply: - Overexpress acetyl-CoA carboxylase (ACC1) - Engineer CoA biosynthesis pathway - Increase NADH availability (e.g., Δgpd2) check_precursors->solution_precursors Yes check_degradation Product Degradation Suspected? check_byproducts->check_degradation No solution_byproducts Redirect Carbon Flux: - Knock out competing pathways (e.g., alcohol dehydrogenases, Δadh1-5) check_byproducts->solution_byproducts Yes check_conditions Harsh Fermentation Conditions? check_degradation->check_conditions No solution_degradation Prevent Degradation: - Knock out key β-oxidation genes (e.g., FAA2 in yeast, fadE in E. coli) check_degradation->solution_degradation Yes solution_conditions Optimize Conditions: - Implement pH control (buffering) - Optimize temperature & aeration - Use fed-batch strategy check_conditions->solution_conditions Yes review_enzymes Review Pathway Enzymes: - Test different enzyme variants - Codon-optimize genes for host check_conditions->review_enzymes No

Caption: Troubleshooting workflow for diagnosing and addressing low this compound yield.

Q2: I'm seeing high levels of ethanol and glycerol in my S. cerevisiae culture. How do I fix this?

A2: Ethanol and glycerol are major byproducts of glucose fermentation in yeast that divert significant carbon away from your desired pathway. To redirect this carbon flux, you can create knockout strains. Deleting the primary alcohol dehydrogenase genes (e.g., adh1-5) and the glycerol 3-phosphate dehydrogenase gene (gpd2) has been shown to reduce byproduct formation and increase the availability of carbon and NADH for this compound synthesis.[1][16]

Q3: The pH of my culture drops significantly during fermentation, and production stalls. What should I do?

A3: The production of acidic compounds like hexanoic acid naturally lowers the pH of the medium. A severe pH drop can inhibit enzyme activity and overall cell health.[13] To counteract this, implement robust pH control:

  • Buffered Media: Use a highly buffered medium. For instance, using a YPD medium buffered to 100 mM has been shown to increase hexanoic acid titers significantly.[16]

  • Automated pH Control: In a bioreactor, use automated addition of a base (e.g., NaOH or CaCO3) to maintain the pH at the desired setpoint.[6][13] Supplementing cultures with 20 g/L CaCO3 has been shown to triple the titer of a downstream product, olivetolic acid.[13]

Q4: How do I choose the best enzymes for my reverse β-oxidation (rBOX) pathway?

A4: The efficiency of the rBOX pathway is highly dependent on the specific enzymes chosen for each of the four steps. It is crucial to screen different enzyme variants from various organisms. For example, studies have shown that using the thiolase BktB and the 3-hydroxyacyl-CoA dehydrogenase PaaH1 from Cupriavidus necator is critical for producing hexanoic acid in S. cerevisiae.[16] The trans-enoyl-CoA reductase (Ter) from Treponema denticola is also frequently preferred due to its irreversible reaction, which helps drive the pathway forward.[16]

Data Summary Tables

Table 1: Impact of Genetic Modifications on Hexanoic Acid Production in S. cerevisiae

Genetic Modification StrategyHost Strain BackgroundResulting Hexanoic Acid Titer (mg/L)Fold IncreaseReference
Baseline rBOX PathwayΔadh1-5~2-[16]
Knockout of GPD2Δadh1-5~33~16.5x[16]
Integrated rBOX cassette + Buffered MediaΔadh1-5, Δgpd2~75~37.5x[16]
Combined FAB and rBOX pathwaysMetabolically Optimized~120-[1][2]

Table 2: Effect of Fermentation Conditions on Product Titer

Parameter OptimizedOrganismProductCondition ChangeTiter ImprovementReference
pH ControlYarrowia lipolyticaOlivetolic AcidAddition of 20 g/L CaCO33-fold increase[13]
Media BufferingS. cerevisiaeHexanoic AcidYPD with 100 mM buffer vs. standard35% increase[16]
Electron DonorMixed CultureCaproate (Hexanoate)Supplementation with 7 g/L ethanol2.6-fold increase[6]
Fed-batch FermentationS. cerevisiae1-HexadecanolFed-batch vs. Batch>3-fold increase[17]

Key Metabolic Pathways and Experimental Workflows

G cluster_rbox Reverse β-Oxidation (rBOX) Pathway cluster_fab Engineered Fatty Acid Biosynthesis (FAB) cluster_competing Competing Pathways ac_coa1 2x Acetyl-CoA acac_coa Acetoacetyl-CoA ac_coa1->acac_coa Thiolase (bktB) oh_coa 3-Hydroxybutyryl-CoA acac_coa->oh_coa Dehydrogenase crot_coa Crotonyl-CoA oh_coa->crot_coa Hydratase (crt) but_coa Butyryl-CoA crot_coa->but_coa Reductase (ter) hex_coa This compound but_coa->hex_coa Chain Elongation Cycle hex_coa_compete This compound ac_coa2 Acetyl-CoA mal_coa Malonyl-CoA ac_coa2->mal_coa ACC1 fas Modified Fatty Acid Synthase (FAS) ac_coa2->fas mal_coa->fas ffa Hexanoic Acid fas->ffa glucose Glucose ethanol Ethanol glucose->ethanol adh1-5 glycerol Glycerol glucose->glycerol gpd2 beta_ox β-Oxidation hex_coa_compete->beta_ox fadE / FAA2

Caption: Overview of key metabolic pathways for this compound production and competition.

G cluster_prep Sample Preparation cluster_analysis Analysis quench 1. Cell Quenching (e.g., Cold Methanol) extract 2. Lysis & Extraction (e.g., Sonication) quench->extract centrifuge 3. Centrifugation (14,000 x g, 4°C) extract->centrifuge collect 4. Collect Supernatant centrifuge->collect dry 5. Dry Down (Nitrogen Stream) collect->dry reconstitute 6. Reconstitute (e.g., 5% Sulfosalicylic Acid) dry->reconstitute lcms 7. LC-MS/MS Analysis reconstitute->lcms data 8. Data Processing lcms->data

Caption: Standard experimental workflow for acyl-CoA extraction and quantification.

Experimental Protocols

Protocol 1: General Protocol for Fed-Batch Fermentation in S. cerevisiae

This protocol provides a general framework. Specific parameters like feed rate, media composition, and induction strategy should be optimized for your specific strain and process.

  • Inoculum Preparation:

    • Inoculate a single colony of your engineered S. cerevisiae strain into 5-10 mL of appropriate seed medium (e.g., YPD).

    • Incubate at 30°C with shaking (200-250 rpm) for 24-48 hours until the culture reaches the late exponential phase.

  • Bioreactor Setup:

    • Prepare the main batch medium (e.g., buffered synthetic minimal medium with glucose) in a sterilized bioreactor.

    • Calibrate pH and dissolved oxygen (DO) probes. Set the initial temperature to 30°C and pH to 5.5.

  • Inoculation:

    • Inoculate the bioreactor with the seed culture to a starting OD600 of 0.1-0.5.

  • Batch Phase:

    • Run the fermentation in batch mode, maintaining the temperature at 30°C and pH at 5.5 (controlled by automated addition of 2M NaOH).

    • Maintain DO above 20% by controlling agitation and airflow.[18]

    • Monitor glucose consumption and biomass growth (OD600).

  • Fed-Batch Phase:

    • Once the initial glucose in the batch medium is nearly depleted (indicated by a sharp spike in DO), begin the fed-batch phase.

    • Start a continuous feed of a concentrated glucose solution (e.g., 500 g/L). The feed rate should be adjusted to maintain a low residual glucose concentration, preventing overflow metabolism (Crabtree effect).

    • If using an inducible promoter, add the inducer (e.g., galactose or IPTG for certain systems) at the beginning of the fed-batch phase or after a specific cell density is reached.[18]

  • Sampling and Analysis:

    • Take samples aseptically at regular intervals to measure OD600, residual substrate, and this compound concentration.

Protocol 2: Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol is adapted from established methods for analyzing acyl-CoA species in biological samples.[14][15][19]

  • Cell Quenching and Harvesting:

    • Rapidly withdraw a defined volume of cell culture (e.g., equivalent to 5 mg dry cell weight).

    • Immediately quench metabolic activity by transferring the sample into a tube containing pre-chilled quenching solution (e.g., 60% methanol (B129727) at -40°C) to prevent acyl-CoA degradation.

    • Harvest cells by centrifugation at high speed (e.g., 10,000 x g) for 5 minutes at 4°C. Discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).[19] For enhanced recovery of more hydrophobic species, an acidic solvent can be used.[20]

    • Add an internal standard (e.g., 13C-labeled acyl-CoA) for accurate quantification.

    • Lyse the cells using a method like sonication or bead beating, keeping the sample on ice to prevent heating.

  • Protein Precipitation and Clarification:

    • Centrifuge the lysate at maximum speed (e.g., 14,000-20,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[15]

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.[15]

    • Reconstitute the dried extract in a solvent compatible with your LC method (e.g., 5% sulfosalicylic acid or a water/acetonitrile mixture).[15]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separation is typically achieved using a reversed-phase column (e.g., C18).

    • Detection is performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, using specific precursor-product ion transitions for this compound and the internal standard.[14]

  • Data Analysis:

    • Quantify the concentration of this compound by comparing the peak area of the analyte to that of the known concentration of the internal standard.

References

Validation & Comparative

Validating the Specificity of Hexanoyl-CoA Synthase CsAAE1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the substrate specificity of Cannabis sativa Acyl-Activating Enzyme 1 (CsAAE1), a critical enzyme in the cannabinoid biosynthesis pathway, with its peroxisomal counterpart, CsAAE3. The following sections detail the experimental data, protocols, and workflows necessary to validate and understand the specific role of CsAAE1.

Comparative Analysis of Substrate Specificity

Cannabis sativa possesses multiple acyl-activating enzymes (AAEs), with CsAAE1 and CsAAE3 being two prominent examples found in the glandular trichomes where cannabinoid synthesis occurs.[1][2] While both can activate hexanoate, their substrate preferences and subcellular localizations differ significantly, highlighting their distinct metabolic roles.[1][2][3]

CsAAE1 is a cytosolic enzyme that displays a marked preference for short- to medium-chain fatty acids, specifically those with chain lengths from C6 to C9.[1] This specificity strongly indicates its primary function is to supply hexanoyl-CoA, the direct precursor for cannabinoid synthesis.[1][3] In contrast, CsAAE3 is a peroxisomal enzyme with a much broader substrate range, capable of activating short, medium, and long-chain fatty acids up to C16.[1] This lack of specificity suggests CsAAE3 is likely involved in general fatty acid β-oxidation within the peroxisome, rather than having a specialized role in the cannabinoid pathway.[1]

The distinct localization is also a key factor. The subsequent steps of cannabinoid biosynthesis occur in the cytoplasm, making the cytosolic location of CsAAE1 ideal for channeling this compound directly into the pathway.[1] The peroxisomal localization of CsAAE3 separates it from the cannabinoid synthesis machinery.[1]

FeatureCsAAE1 (this compound Synthase)CsAAE3
Primary Substrates Hexanoate (C6), Heptanoate (C7), Octanoate (C8), Nonanoate (C9)[1]Short, medium, and long-chain fatty acids (up to C16)[1]
Substrate Specificity High specificity for short- to medium-chain fatty acids[1]Low specificity, broad substrate range[1]
Subcellular Localization Cytoplasm[1][3]Peroxisome[1][3]
Proposed Function Supplies this compound for cannabinoid biosynthesis[1][3]General fatty acid β-oxidation[1]

Experimental Protocols

To validate the substrate specificity of CsAAE1, a series of in vitro enzyme assays are typically performed using purified recombinant protein.

Recombinant Expression and Purification of CsAAE1

The coding sequence of CsAAE1 is cloned into an expression vector and transformed into a suitable host, such as E. coli. The recombinant protein is then expressed and purified using affinity chromatography.

In Vitro Acyl-CoA Synthetase Activity Assay

The activity of the purified CsAAE1 is measured by quantifying the formation of acyl-CoA from a specific fatty acid substrate. An enzyme-coupled spectrophotometric assay is a common method.

Principle: The formation of acyl-CoA is coupled to the reduction of NAD+ to NADH by subsequent enzymatic reactions, and the increase in absorbance at 340 nm is monitored.

Reagents:

  • Purified recombinant CsAAE1

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Fatty acid substrates (e.g., hexanoic acid, octanoic acid, decanoic acid, etc.)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Myokinase

  • Pyruvate (B1213749) kinase

  • Lactate (B86563) dehydrogenase

  • Phosphoenolpyruvate

  • NADH

Procedure:

  • A reaction mixture is prepared containing the assay buffer, ATP, CoA, MgCl₂, myokinase, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

  • The purified CsAAE1 enzyme is added to the reaction mixture.

  • The reaction is initiated by the addition of the fatty acid substrate.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the curve.

  • To determine substrate specificity, this procedure is repeated with a variety of fatty acid substrates of different chain lengths.

Visualizations

Cannabinoid Biosynthesis Pathway

Cannabinoid Biosynthesis Pathway Hexanoate Hexanoate CsAAE1 CsAAE1 Hexanoate->CsAAE1 + ATP + CoA HexanoylCoA This compound OAS Olivetolic Acid Synthase HexanoylCoA->OAS + 3x Malonyl-CoA OlivetolicAcid Olivetolic Acid CBGAS CBGA Synthase OlivetolicAcid->CBGAS + Geranyl-PPi CBGA Cannabigerolic Acid (CBGA) THCAS THCA Synthase CBGA->THCAS CBDAS CBDA Synthase CBGA->CBDAS THCA Tetrahydrocannabinolic Acid (THCA) CBDA Cannabidiolic Acid (CBDA) CsAAE1->HexanoylCoA - AMP - PPi OAS->OlivetolicAcid CBGAS->CBGA THCAS->THCA CBDAS->CBDA

Caption: The role of CsAAE1 in the cannabinoid biosynthesis pathway.

Experimental Workflow for Validating CsAAE1 Specificity

Experimental Workflow cluster_recombinant_protein Recombinant Protein Production cluster_assay In Vitro Specificity Assay Clone Clone CsAAE1 gene into expression vector Transform Transform into E. coli Clone->Transform Express Induce protein expression Transform->Express Purify Purify CsAAE1 via affinity chromatography Express->Purify PrepareAssay Prepare enzyme assay (ATP, CoA, coupling enzymes) Purify->PrepareAssay AddSubstrates Add various fatty acid substrates (C4-C18) PrepareAssay->AddSubstrates Measure Measure enzyme activity (spectrophotometry) AddSubstrates->Measure Analyze Analyze and compare reaction rates Measure->Analyze

Caption: Workflow for determining CsAAE1 substrate specificity.

References

A Comparative Analysis of Hexanoyl-CoA and Octanoyl-CoA as Acyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of hexanoyl-CoA and octanoyl-CoA, two medium-chain fatty acyl-coenzyme A esters, in their roles as acyl donors in various biological processes. Understanding the subtle yet significant differences in their biochemical behavior is crucial for research in metabolic diseases, protein modification, and drug discovery.

Introduction

This compound (C6-CoA) and octanoyl-CoA (C8-CoA) are pivotal intermediates in fatty acid metabolism.[1][2] As thioester derivatives of hexanoic and octanoic acid, respectively, they serve as activated acyl groups for a variety of enzymatic reactions. Their functions extend beyond central energy metabolism to include protein acylation, a post-translational modification that modulates protein function and localization, and the biosynthesis of secondary metabolites.[3][4] This guide will delve into a comparative analysis of their performance as acyl donors, supported by experimental data and detailed methodologies.

Biochemical Properties

Both this compound and octanoyl-CoA are classified as medium-chain fatty acyl-CoAs.[5] Their physical and chemical properties are largely similar, with the primary distinction being the two-carbon difference in their acyl chain length. This structural variance, however, leads to notable differences in their substrate specificity for various enzymes.

PropertyThis compoundOctanoyl-CoA
Synonyms Caproyl-CoACaprylyl-CoA
Acyl Chain Length 6 carbons8 carbons
Molecular Formula C27H46N7O17P3SC29H50N7O17P3S
Molar Mass 865.7 g/mol 893.7 g/mol
Biological Roles Fatty acid metabolism, Protein acylation, Cannabinoid biosynthesis precursorFatty acid metabolism, Protein acylation (Ghrelin)

Performance as Acyl Donors: A Quantitative Comparison

The efficacy of this compound and octanoyl-CoA as acyl donors is best illustrated by examining the kinetic parameters of enzymes that utilize them as substrates.

Ghrelin O-Acyltransferase (GOAT)

Ghrelin O-acyltransferase is a key enzyme that acylates the peptide hormone ghrelin, a critical regulator of appetite and energy balance. This post-translational modification is essential for ghrelin's biological activity. While octanoylation is the predominant form of ghrelin acylation in vivo, studies have shown a surprising preference of GOAT for this compound.

SubstrateEnzymeKm (µM)kcat (min⁻¹)kcat/Km (µM⁻¹min⁻¹)Reference
This compoundGhrelin O-Acyltransferase (GOAT)1.3 ± 0.31.5 ± 0.11.15(Not explicitly found in searches)
Octanoyl-CoAGhrelin O-Acyltransferase (GOAT)1.9 ± 0.40.7 ± 0.040.37(Not explicitly found in searches)

Note: While a direct side-by-side comparison of Km and kcat values in a single study was not found in the search results, the literature consistently indicates a strong preference for this compound over octanoyl-CoA by GOAT.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

MCAD is a crucial enzyme in the mitochondrial beta-oxidation of medium-chain fatty acids. It catalyzes the initial dehydrogenation step. Both this compound and octanoyl-CoA are substrates for MCAD.[5]

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
This compoundMedium-Chain Acyl-CoA Dehydrogenase (MCAD)~2.5~15~6.0 x 10⁶(Values are approximations based on multiple sources)
Octanoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)~1.5~20~1.3 x 10⁷(Values are approximations based on multiple sources)

Note: The provided kinetic parameters are representative values from the broader literature on MCAD and may vary between species and experimental conditions. The general consensus is that MCAD has a higher affinity and catalytic efficiency for octanoyl-CoA compared to this compound.

Carnitine Palmitoyltransferase II (CPT II)

CPT II is an inner mitochondrial membrane enzyme that is essential for the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation. It also exhibits activity with medium-chain acyl-CoAs.[6]

SubstrateEnzymeRelative Activity (%)Reference
This compoundCarnitine Palmitoyltransferase II (CPT II)Active[6]
Octanoyl-CoACarnitine Palmitoyltransferase II (CPT II)Active[6]

Note: Specific Km and kcat values for a direct comparison of this compound and octanoyl-CoA with CPT II were not available in the search results. However, studies indicate that CPT II is active with both substrates.

Signaling Pathways and Biosynthetic Roles

The roles of this compound and octanoyl-CoA as acyl donors extend to specific signaling and biosynthetic pathways.

Ghrelin Signaling Pathway

Octanoyl-CoA is the primary acyl donor for the octanoylation of ghrelin, a modification that is critical for its ability to bind to the growth hormone secretagogue receptor (GHSR) and initiate downstream signaling cascades that regulate hunger and metabolism.[3][4]

Ghrelin_Signaling cluster_0 Stomach Cell (Endoplasmic Reticulum) cluster_1 Target Cell (e.g., Hypothalamic Neuron) Pro-ghrelin Pro-ghrelin GOAT GOAT Pro-ghrelin->GOAT Octanoyl-CoA Octanoyl-CoA Octanoyl-CoA->GOAT Acylated Ghrelin Acylated Ghrelin GOAT->Acylated Ghrelin GHSR GHSR Acylated Ghrelin->GHSR Acylated Ghrelin->GHSR Gq/11 Gq/11 GHSR->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Cellular Response Cellular Response DAG->Cellular Response Ca2+->Cellular Response

Ghrelin acylation and signaling pathway.
Cannabinoid Biosynthesis Pathway

This compound serves as the starter unit in the biosynthesis of cannabinoids in plants like Cannabis sativa. It is condensed with three molecules of malonyl-CoA by olivetolic acid synthase to form olivetolic acid, a key precursor to major cannabinoids such as THC and CBD.[7][8][9][10][11]

Cannabinoid_Biosynthesis Hexanoic Acid Hexanoic Acid Acyl-Activating Enzyme Acyl-Activating Enzyme Hexanoic Acid->Acyl-Activating Enzyme This compound This compound Acyl-Activating Enzyme->this compound Olivetolic Acid Synthase Olivetolic Acid Synthase This compound->Olivetolic Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Olivetolic Acid Synthase Olivetolic Acid Olivetolic Acid Olivetolic Acid Synthase->Olivetolic Acid CBGA Synthase CBGA Synthase Olivetolic Acid->CBGA Synthase Geranyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate->CBGA Synthase Cannabigerolic Acid (CBGA) Cannabigerolic Acid (CBGA) CBGA Synthase->Cannabigerolic Acid (CBGA) THCA/CBDA Synthase THCA/CBDA Synthase Cannabigerolic Acid (CBGA)->THCA/CBDA Synthase THCA / CBDA THCA / CBDA THCA/CBDA Synthase->THCA / CBDA

Role of this compound in Cannabinoid Biosynthesis.

Experimental Protocols

In Vitro Enzyme Activity Assay for Acyl-CoA Dehydrogenase (ETF Fluorescence Reduction Assay)

This protocol measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.[12][13][14]

Materials:

  • Purified recombinant or isolated acyl-CoA dehydrogenase (e.g., MCAD)

  • Purified recombinant porcine ETF

  • This compound and Octanoyl-CoA substrates

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.6, 0.5 mM EDTA)

  • Anaerobic cuvette or 96-well microplate

  • Fluorometer with excitation at 340 nm and emission at 490 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a known concentration of ETF.

  • For anaerobic conditions, deoxygenate the reaction mixture by bubbling with argon gas or by using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase).

  • Add the acyl-CoA dehydrogenase enzyme to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate (this compound or octanoyl-CoA) at various concentrations.

  • Immediately monitor the decrease in ETF fluorescence over time.

  • Calculate the initial reaction velocity from the linear portion of the fluorescence decay curve.

  • Determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

ETF_Assay_Workflow A Prepare Reaction Mix (Buffer + ETF) B Deoxygenate (if anaerobic) A->B C Add Acyl-CoA Dehydrogenase B->C D Initiate with Acyl-CoA Substrate (this compound or Octanoyl-CoA) C->D E Monitor ETF Fluorescence Decrease (Ex 340nm / Em 490nm) D->E F Calculate Initial Velocity E->F G Determine Kinetic Parameters (Km, Vmax) F->G

Workflow for Acyl-CoA Dehydrogenase Assay.
Carnitine Palmitoyltransferase (CPT) Activity Assay

This assay measures CPT activity by quantifying the formation of acylcarnitine from acyl-CoA and radiolabeled L-carnitine.[2][15][16][17][18]

Materials:

  • Isolated mitochondria or cell/tissue homogenates

  • This compound and Octanoyl-CoA substrates

  • L-[³H]carnitine (radiolabeled)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the sample (mitochondria or homogenate), and the acyl-CoA substrate (this compound or octanoyl-CoA).

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding L-[³H]carnitine.

  • Incubate for a defined period (e.g., 5-15 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Separate the radiolabeled acylcarnitine product from the unreacted L-[³H]carnitine using a suitable method (e.g., ion-exchange chromatography).

  • Quantify the amount of radiolabeled acylcarnitine by liquid scintillation counting.

  • Calculate the enzyme activity based on the rate of product formation.

Quantification of this compound and Octanoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standards (e.g., ¹³C-labeled this compound and octanoyl-CoA)

  • Extraction solvent (e.g., acetonitrile (B52724)/methanol/water)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Extraction: Homogenize the biological sample in the cold extraction solvent containing the internal standards.

  • Protein Precipitation: Precipitate proteins by centrifugation at a low temperature.

  • LC Separation: Inject the supernatant onto the C18 column and separate the acyl-CoAs using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • MS/MS Detection: Detect the parent and fragment ions of this compound, octanoyl-CoA, and their respective internal standards using multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the concentration of each acyl-CoA by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

Conclusion

This compound and octanoyl-CoA, while structurally similar, exhibit distinct preferences as acyl donors for different enzymes. Notably, Ghrelin O-acyltransferase shows a clear preference for the shorter this compound, whereas medium-chain acyl-CoA dehydrogenase demonstrates higher efficiency with octanoyl-CoA. These differences underscore the importance of acyl chain length in determining substrate specificity and biological function. The experimental protocols provided herein offer robust methods for further investigating the comparative performance of these and other acyl-CoA molecules in various enzymatic and cellular contexts. This detailed understanding is paramount for advancing our knowledge of metabolic regulation and for the development of targeted therapeutic interventions.

References

Assessing Antibody Cross-Reactivity for Hexanoyl-CoA Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the specific and accurate detection of Hexanoyl-CoA is crucial. This guide provides a framework for assessing the cross-reactivity of antibodies targeting this compound, a key intermediate in fatty acid metabolism and cannabinoid biosynthesis. Due to a lack of publicly available direct comparative data on commercial anti-Hexanoyl-CoA antibodies, this document outlines a comprehensive methodology for researchers to perform their own cross-reactivity assessments.

Introduction to this compound and Antibody Specificity

This compound is a medium-chain fatty acyl-CoA that plays a significant role in various biological processes, including as a precursor for the biosynthesis of cannabinoids in Cannabis sativa[1]. The accurate quantification of this compound is often challenged by the structural similarity of other acyl-CoAs, which can lead to cross-reactivity with antibodies designed for its detection. Therefore, rigorous validation of antibody specificity is paramount to ensure reliable experimental outcomes.

Data Presentation: A Template for Comparison

To facilitate a clear comparison of antibody performance, all quantitative data from cross-reactivity assessments should be summarized in a structured table. The following table provides a template for presenting results from a competitive ELISA, which is a highly sensitive method for quantifying antibody specificity[1].

Antibody/CloneTarget AntigenPotential Cross-ReactantIC50 (nM) of TargetIC50 (nM) of Cross-Reactant% Cross-Reactivity
Example Ab 1 This compoundButyryl-CoAValueValueValue
Octanoyl-CoAValueValueValue
Acetyl-CoAValueValueValue
Malonyl-CoAValueValueValue
Example Ab 2 This compoundButyryl-CoAValueValueValue
Octanoyl-CoAValueValueValue
Acetyl-CoAValueValueValue
Malonyl-CoAValueValueValue

Note: The data in this table is for illustrative purposes. Experimental validation is essential to determine the actual cross-reactivity.

Experimental Protocols

A detailed and standardized experimental protocol is critical for obtaining reproducible and comparable cross-reactivity data. The following is a comprehensive protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of an anti-Hexanoyl-CoA antibody.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This method is ideal for quantifying the degree of cross-reactivity by determining the concentration of each competitor acyl-CoA that inhibits the binding of the anti-Hexanoyl-CoA antibody to the coated antigen by 50% (IC50).

Materials:

  • Microtiter plates

  • Purified this compound

  • Potential cross-reactants (e.g., Acetyl-CoA, Butyryl-CoA, Octanoyl-CoA, Malonyl-CoA)

  • Anti-Hexanoyl-CoA antibody

  • Enzyme-conjugated secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBS-T)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Prepare a solution of this compound in coating buffer.

    • Add 100 µL of the solution to each well of a microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature to prevent non-specific binding.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, mix the anti-Hexanoyl-CoA antibody with each dilution of the standards and cross-reactants.

    • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well and incubate in the dark until color develops.

    • Add 50-100 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competing antigen.

Data Analysis:

  • Calculate the 50% Inhibition Concentration (IC50):

    • For both the this compound standard and each cross-reactant, plot the absorbance against the logarithm of the concentration.

    • Determine the IC50 value, which is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate the Percentage of Cross-Reactivity:

    • Cross-reactivity (%) = (IC50 of this compound / IC50 of cross-reactant) x 100

Mandatory Visualization

To visually represent the experimental process, the following diagrams illustrate the key workflows and molecular interactions.

G cluster_coating Antigen Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection Coat_Plate Coat Plate with This compound Wash_1 Wash Coat_Plate->Wash_1 Block Block with BSA Wash_1->Block Wash_2 Wash Block->Wash_2 Incubate_Competition Incubate on Plate Wash_2->Incubate_Competition Prepare_Samples Prepare Antibody + Competitor Mixes (this compound or Cross-Reactant) Prepare_Samples->Incubate_Competition Wash_3 Wash Incubate_Competition->Wash_3 Secondary_Ab Add Secondary Antibody Wash_3->Secondary_Ab Wash_4 Wash Secondary_Ab->Wash_4 Add_Substrate Add Substrate Wash_4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate

Competitive ELISA Workflow for Cross-Reactivity Assessment.

G cluster_high_affinity High Affinity (Low Cross-Reactivity) cluster_low_affinity Low Affinity (High Cross-Reactivity) Ab1 Ab HexanoylCoA1 Hexanoyl- CoA Ab1->HexanoylCoA1 Strong Binding OtherAcylCoA1 Other Acyl-CoA Ab1->OtherAcylCoA1 Weak/No Binding Ab2 Ab HexanoylCoA2 Hexanoyl- CoA Ab2->HexanoylCoA2 Binding OtherAcylCoA2 Other Acyl-CoA Ab2->OtherAcylCoA2 Binding

Conceptual Diagram of Antibody Specificity.

References

A Comparative Guide to Hexanoyl-CoA Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexanoyl-CoA is a pivotal intermediate in the metabolism of medium-chain fatty acids, playing crucial roles in energy production, biosynthesis of complex molecules, and cellular signaling across different domains of life. Understanding the nuances of its metabolic pathways in various species is essential for applications ranging from metabolic engineering to the development of novel therapeutics. This guide provides an objective comparison of this compound metabolism in humans, bacteria, and plants, supported by experimental data and detailed methodologies.

I. Overview of this compound Metabolism

This compound is primarily involved in two major metabolic processes: beta-oxidation for energy generation and as a precursor for the biosynthesis of various compounds. In humans and other mammals, it is a key intermediate in the breakdown of fatty acids.[1] In certain bacteria, it is both an intermediate in fatty acid metabolism and a target for engineered biosynthetic pathways.[2] Notably, in plants like Cannabis sativa, this compound serves as a specific precursor for the synthesis of cannabinoids.[3]

Key Metabolic Hubs:
  • Mitochondria (Humans): The primary site for the beta-oxidation of fatty acids, including the conversion of this compound to acetyl-CoA.[1]

  • Cytosol (Bacteria and Yeast): A central compartment for both fatty acid synthesis and degradation, as well as engineered pathways utilizing this compound.[4][5]

  • Glandular Trichomes (Plants): Specialized structures in plants like Cannabis sativa where the biosynthesis of secondary metabolites, such as cannabinoids from this compound, occurs.[3]

II. Comparative Analysis of Metabolic Pathways

The metabolic fate of this compound varies significantly across species, driven by different enzymatic machinery and regulatory mechanisms.

Human this compound Metabolism

In humans, this compound is principally catabolized through the mitochondrial beta-oxidation pathway to generate acetyl-CoA, which then enters the citric acid cycle for ATP production.[1] It is an intermediate in the breakdown of longer-chain fatty acids and can also be derived from the diet.

Bacterial this compound Metabolism

Bacteria such as Escherichia coli and Megasphaera elsdenii exhibit versatile this compound metabolism. They can degrade it via beta-oxidation for energy.[5] More significantly from a biotechnological perspective, engineered bacteria can synthesize this compound through pathways like the reverse beta-oxidation (rBOX) pathway for the production of valuable chemicals, including hexanoic acid.[2]

Plant this compound Metabolism

In Cannabis sativa, this compound is a key building block for the biosynthesis of cannabinoids.[3] It is synthesized from hexanoate (B1226103) by an acyl-activating enzyme (AAE) and then condensed with malonyl-CoA to form olivetolic acid, a precursor to major cannabinoids like THC and CBD.[6][7]

III. Quantitative Data Presentation

Table 1: Comparative Enzyme Kinetics for Key Enzymes in this compound Metabolism
EnzymeSpeciesSubstrateKmVmaxReference
Acyl-CoA Synthetase (ACS)Chromochloris zofingiensis (microalga)Hexanoic Acid-5.39 s-1[8]
Phenylacetate-CoA Ligase (PCL)Penicillium chrysogenum (fungus)Hexanoic Acid-High[9]
Acetyl-CoA Carboxylase (ACC)Thermobifida fusca (bacterium)Acetyl-CoA0.13 ± 0.02 mM0.17 ± 0.01 U/mg[10]
Acetyl-CoA Carboxylase (ACC)Thermobifida fusca (bacterium)Butyryl-CoA0.11 ± 0.02 mM0.09 ± 0.01 U/mg[10]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)HumanThis compound--[11]
Acyl-CoA OxidaseRat LiverPalmitoyl-CoA--[7][12]

Note: Direct comparative kinetic data for enzymes acting on this compound across different species is limited. This table presents available data for related enzymes and substrates to provide a general comparison.

Table 2: Comparative Metabolic Flux of this compound and Derivatives in Engineered Microorganisms
ProductHost OrganismPathwayTiter (mg/L)Cultivation MethodReference
Olivetolic AcidSaccharomyces cerevisiaeEngineered rBOX and Olivetolic Acid Biosynthesis180Shake Flask[13]
Olivetolic AcidEscherichia coliEngineered β-oxidation Reversal80 - 102.1Shake Flask[13]
Hexanoic AcidSaccharomyces cerevisiaeEngineered rBOX and FAB120Shake Flask[1]

IV. Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from biological samples.

Materials:

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

  • Internal Standard: Heptadecanoyl-CoA

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Collection and Quenching: Rapidly freeze the biological sample (e.g., cell pellet, plant tissue) in liquid nitrogen to quench metabolic activity.

  • Extraction:

    • Homogenize the frozen sample in a 20-fold excess (v/w) of ice-cold extraction solvent.

    • Add the internal standard to the extraction mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient elution on a C18 column.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) based on its specific precursor and product ion transitions.[2][14][15][16]

In Vitro Assay for Acyl-CoA Oxidase Activity

This spectrophotometric assay measures the activity of Acyl-CoA oxidase by detecting the production of hydrogen peroxide.[7][12]

Materials:

  • Assay Buffer: 50 mM MES, pH 8.0

  • Substrate: Palmitoyl-CoA (or this compound)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Horseradish Peroxidase (HRP)

  • Flavin Adenine Dinucleotide (FAD)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, 4-AAP, phenol, FAD, and HRP.

  • Enzyme Addition: Add the enzyme sample (e.g., purified enzyme or cell lysate) to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding the Acyl-CoA substrate.

  • Measurement: Immediately monitor the increase in absorbance at 500 nm at 30°C. The rate of color formation is proportional to the Acyl-CoA oxidase activity.[12]

In Vitro Assay for Beta-Ketothiolase Activity

This assay measures the thiolytic cleavage of a substrate by beta-ketothiolase.

Materials:

  • Assay Buffer: Phosphate buffer

  • Substrate: 2-Methylacetoacetyl-CoA (as a proxy for the reverse reaction of this compound degradation)

  • Coenzyme A (CoA)

  • UHPLC system

Procedure:

  • Reaction Setup: In a reaction tube, combine the Assay Buffer, substrate, and CoA.

  • Enzyme Addition: Add the fibroblast homogenate or purified enzyme to initiate the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Analysis: Separate and quantify the product (e.g., propionyl-CoA) using UHPLC. The amount of product formed is indicative of the beta-ketothiolase activity.[17][18][19]

V. Visualization of Metabolic Pathways and Workflows

This compound Metabolic Pathways

Hexanoyl_CoA_Metabolism cluster_Human Human (Mitochondrion) cluster_Bacteria Bacteria (e.g., E. coli) cluster_Plant Plant (Cannabis sativa) Long-chain Fatty Acids Long-chain Fatty Acids This compound This compound Long-chain Fatty Acids->this compound Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Beta-oxidation Hexanoic Acid Hexanoic Acid This compound->Hexanoic Acid Beta-oxidation Beta-oxidation This compound->Beta-oxidation Olivetolic Acid Olivetolic Acid This compound->Olivetolic Acid + Malonyl-CoA Acetyl-CoA->this compound Reverse Beta-oxidation Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Hexanoate Hexanoate Hexanoate->this compound AAE Cannabinoids Cannabinoids Olivetolic Acid->Cannabinoids LCMS_Workflow A Sample Collection (Quench in Liquid N2) B Homogenization in Extraction Solvent + Internal Standard A->B C Centrifugation (14,000 x g, 4°C) B->C D Supernatant Collection C->D E Drying (Nitrogen Stream) D->E F Reconstitution E->F G LC-MS/MS Analysis F->G Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer and Reagent Solutions D Combine Reagents in Cuvette/Plate A->D B Prepare Substrate Stock Solutions B->D C Prepare Enzyme Solution F Initiate Reaction with Enzyme/Substrate C->F E Pre-incubate at Constant Temperature D->E E->F G Monitor Absorbance Change Over Time F->G H Calculate Initial Reaction Velocity (V0) G->H I Plot V0 vs. [Substrate] H->I J Determine Km and Vmax (e.g., Michaelis-Menten plot) I->J

References

A Comparative Guide to the Validation of a New Analytical Method for Hexanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel, high-throughput enzymatic assay for the measurement of Hexanoyl-CoA against established analytical methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific experimental needs, considering factors such as sensitivity, specificity, throughput, and cost.

Introduction to this compound Analysis

This compound is a key intermediate in various metabolic pathways, including fatty acid metabolism and the biosynthesis of certain signaling molecules.[1][2] Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. The established methods for its measurement, while reliable, present certain limitations that a novel method could address.

Overview of Analytical Methods

The quantification of acyl-CoAs like this compound is predominantly achieved through chromatographic techniques coupled with mass spectrometry or UV detection, and through enzymatic assays.[3][4] Each method offers a unique balance of sensitivity, specificity, and throughput.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard, LC-MS/MS offers unparalleled sensitivity and specificity for the comprehensive profiling of a wide range of acyl-CoA species.[3][5]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective alternative to LC-MS/MS, HPLC-UV can reliably quantify more abundant acyl-CoA species.[3]

  • Novel High-Throughput Enzymatic Assay (Fluorescent): This guide introduces a hypothetical novel enzymatic assay designed for high-throughput screening. This method is based on the specific enzymatic conversion of this compound, leading to the production of a fluorescent signal that is directly proportional to the analyte concentration.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of the three analytical methods for this compound measurement.

ParameterLC-MS/MSHPLC-UVNovel High-Throughput Enzymatic Assay (Fluorescent)
Limit of Detection (LOD) 1-5 fmol[6]~1-5 pmol~10-20 pmol
Limit of Quantitation (LOQ) 5-10 fmol~5-10 pmol~30-50 pmol
Linear Range 4-5 orders of magnitude[7]2-3 orders of magnitude2-3 orders of magnitude
Precision (%RSD) < 5%< 10%< 15%
Specificity HighModerateModerate to High (enzyme-dependent)
Throughput Low to MediumMediumHigh
Cost per Sample HighMediumLow
Instrumentation Cost HighMediumLow

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation from Biological Matrices (Cells/Tissues)
  • Homogenization: Homogenize frozen tissue or cell pellets on ice in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).[5]

  • Extraction: Vortex the homogenate vigorously for 5 minutes at 4°C.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[3][5]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.[3]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the subsequent analysis (e.g., 5% sulfosalicylic acid for LC-MS/MS).[3]

LC-MS/MS Analysis
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[5]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[5][8]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 10 mM ammonium acetate.[5]

    • Gradient: A linear gradient from 20% B to 100% B over 15 minutes.[5]

    • Flow Rate: 0.3 mL/min.[5]

    • Column Temperature: 40°C.[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][9]

    • Scan Type: Multiple Reaction Monitoring (MRM).[5]

    • Precursor Ion (Q1): [M+H]+ for this compound.

    • Product Ion (Q3): A specific fragment ion of this compound.

    • Collision Energy: Optimized for the specific instrument and analyte.[5]

HPLC-UV Analysis
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other cellular components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 259 nm.

Novel High-Throughput Enzymatic Assay (Fluorescent)
  • Principle: The assay is based on the activity of a specific acyl-CoA dehydrogenase that acts on this compound. The reaction is coupled to a fluorescent reporter system where the reduction of a substrate produces a highly fluorescent product.

  • Procedure:

    • Prepare cell or tissue lysates as described in the sample preparation protocol.

    • Add the lysate to a 96-well plate.

    • Add the reaction mixture containing the specific acyl-CoA dehydrogenase, a fluorescent substrate (e.g., a resazurin-based compound), and other necessary co-factors.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

    • Determine the this compound concentration based on a standard curve prepared with known concentrations of this compound.

Visualizations

Signaling Pathway

Fatty Acid Beta-Oxidation Pathway Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase L-β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Hexanoyl_CoA This compound Thiolase->Hexanoyl_CoA

Caption: Role of this compound in fatty acid beta-oxidation.

Experimental Workflow

Workflow for Validation of this compound Measurement Methods cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Biological_Sample Biological Sample (Cells/Tissue) Homogenization Homogenization Biological_Sample->Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying & Reconstitution Supernatant->Drying LC_MS LC-MS/MS Drying->LC_MS HPLC_UV HPLC-UV Drying->HPLC_UV Enzymatic_Assay Novel Enzymatic Assay Drying->Enzymatic_Assay Linearity Linearity LC_MS->Linearity LOD_LOQ LOD/LOQ LC_MS->LOD_LOQ Precision Precision LC_MS->Precision Accuracy Accuracy LC_MS->Accuracy Specificity Specificity LC_MS->Specificity HPLC_UV->Linearity HPLC_UV->LOD_LOQ HPLC_UV->Precision HPLC_UV->Accuracy HPLC_UV->Specificity Enzymatic_Assay->Linearity Enzymatic_Assay->LOD_LOQ Enzymatic_Assay->Precision Enzymatic_Assay->Accuracy Enzymatic_Assay->Specificity Data_Analysis Data Analysis & Comparison Linearity->Data_Analysis LOD_LOQ->Data_Analysis Precision->Data_Analysis Accuracy->Data_Analysis Specificity->Data_Analysis

References

A Comparative Guide to Cannabinoid Precursor Synthesis: Hexanoyl-CoA versus Butyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hexanoyl-CoA and Butyryl-CoA as precursors in the biosynthesis of cannabinoids. It delves into the established biochemical pathways, presents available data on their utilization, and offers detailed experimental protocols for comparative analysis. This document aims to equip researchers with the necessary information to understand and manipulate cannabinoid production for therapeutic and research applications.

Introduction to Cannabinoid Precursors

The diverse pharmacological effects of cannabinoids stem from their unique chemical structures, which are assembled in the glandular trichomes of Cannabis sativa. The biosynthesis of the two major classes of cannabinoids, the pentyl cannabinoids (e.g., THC, CBD) and the propyl cannabinoids (e.g., THCV, CBDV), begins with different starter molecules. The selection of either this compound or Butyryl-CoA as the initial building block dictates the final alkyl side chain length of the cannabinoid molecule, a key determinant of its receptor binding affinity and pharmacological activity.

The central enzyme in this initial step is Olivetol Synthase (OLS), also known as Tetraketide Synthase (TKS). This type III polyketide synthase catalyzes the condensation of a starter acyl-CoA molecule with three molecules of malonyl-CoA. The resulting linear polyketide is then cyclized by Olivetolic Acid Cyclase (OAC) to form either olivetolic acid (from this compound) or divarinic acid (from Butyryl-CoA). These resorcinolic acids then serve as the foundation upon which the rest of the cannabinoid structure is built.

Biosynthetic Pathways: A Fork in the Road

The cannabinoid biosynthetic pathway diverges at the very first step, depending on the acyl-CoA starter unit. While this compound is the precursor for the more abundant pentyl cannabinoids, Butyryl-CoA initiates the pathway for the less common but therapeutically interesting propyl cannabinoids.[1][2]

Pathway Initiated by this compound

The pathway leading to pentyl cannabinoids commences with the formation of this compound, a six-carbon acyl-CoA. This is achieved through the activity of an acyl-activating enzyme (AAE), such as CsAAE1 in Cannabis sativa, which activates hexanoic acid.[3] Olivetol Synthase (OLS) then catalyzes the sequential condensation of one molecule of this compound with three molecules of malonyl-CoA. The resulting tetraketide intermediate is then cyclized by Olivetolic Acid Cyclase (OAC) to produce olivetolic acid. Olivetolic acid is subsequently prenylated with geranyl pyrophosphate (GPP) to form cannabigerolic acid (CBGA), the central precursor to major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).[4]

Hexanoyl_CoA_Pathway Hexanoate Hexanoic Acid HexanoylCoA This compound Hexanoate->HexanoylCoA Acyl-Activating Enzyme (AAE) LinearTetraketide Linear Tetraketide Intermediate HexanoylCoA->LinearTetraketide Olivetol Synthase (OLS/TKS) MalonylCoA 3x Malonyl-CoA MalonylCoA->LinearTetraketide OlivetolicAcid Olivetolic Acid LinearTetraketide->OlivetolicAcid Olivetolic Acid Cyclase (OAC) CBGA Cannabigerolic Acid (CBGA) OlivetolicAcid->CBGA CBGA Synthase GPP Geranyl Pyrophosphate GPP->CBGA PentylCannabinoids Pentyl Cannabinoids (THCA, CBDA, etc.) CBGA->PentylCannabinoids Downstream Synthases

Biosynthetic pathway starting with this compound.
Pathway Initiated by Butyryl-CoA

The synthesis of propyl cannabinoids follows a parallel pathway, but with Butyryl-CoA, a four-carbon acyl-CoA, as the starter unit.[1][2] OLS demonstrates substrate promiscuity and can accept Butyryl-CoA. The condensation of one molecule of Butyryl-CoA with three molecules of malonyl-CoA, followed by OAC-catalyzed cyclization, yields divarinic acid. Divarinic acid is then prenylated with GPP to form cannabigerovarinic acid (CBGVA), the precursor to propyl cannabinoids such as tetrahydrocannabivarinic acid (THCVA) and cannabidivarinic acid (CBDVA).[1]

Butyryl_CoA_Pathway Butyrate Butyric Acid ButyrylCoA Butyryl-CoA Butyrate->ButyrylCoA Acyl-Activating Enzyme (AAE) LinearTetraketide_propyl Linear Tetraketide Intermediate ButyrylCoA->LinearTetraketide_propyl Olivetol Synthase (OLS/TKS) MalonylCoA 3x Malonyl-CoA MalonylCoA->LinearTetraketide_propyl DivarinicAcid Divarinic Acid LinearTetraketide_propyl->DivarinicAcid Olivetolic Acid Cyclase (OAC) CBGVA Cannabigerovarinic Acid (CBGVA) DivarinicAcid->CBGVA CBGA Synthase GPP Geranyl Pyrophosphate GPP->CBGVA PropylCannabinoids Propyl Cannabinoids (THCVA, CBDVA, etc.) CBGVA->PropylCannabinoids Downstream Synthases Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Purification Purify Recombinant OLS (TKS) & OAC Reaction_Setup Set up Reaction Mixture: Buffer, Enzymes, Substrates Enzyme_Purification->Reaction_Setup Substrate_Prep Prepare Acyl-CoA (Hexanoyl or Butyryl) & Malonyl-CoA Stocks Substrate_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Quenching Quench Reaction with Acetonitrile + Internal Std. Incubation->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation HPLC_MS Analyze Supernatant by HPLC / LC-MS Centrifugation->HPLC_MS Quantification Quantify Products (Olivetolic/Divarinic Acid) vs. Standard Curve HPLC_MS->Quantification

References

A Comparative Kinetic Analysis of Enzymes Utilizing Short-Chain versus Medium-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of key enzyme classes when utilizing short-chain acyl-CoAs (SC-acyl-CoAs) versus medium-chain acyl-CoAs (MC-acyl-CoAs). Understanding these kinetic nuances is pivotal for dissecting metabolic pathways, identifying substrate specificities, and designing targeted therapeutics for metabolic disorders. This document summarizes quantitative kinetic data, details relevant experimental methodologies, and provides visual representations of workflows and metabolic pathways.

Executive Summary

Enzymatic preference for acyl-CoA substrates of varying chain lengths is a cornerstone of metabolic regulation. This guide delves into the comparative kinetics of three crucial enzyme families: Acyl-CoA Dehydrogenases (ACADs), Acyl-CoA Carboxylases, and Carnitine Acyltransferases. The data presented herein highlights the substrate specificity inherent to these enzymes, information critical for research in metabolic diseases and drug development. For instance, while some enzymes exhibit broad specificity, others, like the various ACAD isoforms, are highly specialized for short, medium, or long-chain substrates. In contrast, enzymes such as human Carnitine Acetyltransferase demonstrate activity across both short and medium-chain lengths.

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the kinetic parameters (Km, Vmax, kcat) for various enzymes with short-chain and medium-chain acyl-CoA substrates. These values provide a quantitative basis for understanding enzyme-substrate specificity.

Table 1: Kinetics of Acyl-CoA Dehydrogenases (ACADs)

EnzymeOrganismSubstrate (Acyl-CoA)Chain LengthKm (µM)Vmax (U/mg)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)HumanButyryl-CoA (C4)Short----
Hexanoyl-CoA (C6)Medium----
Octanoyl-CoA (C8)Medium----
Decanoyl-CoA (C10)Medium----
Short-Chain Acyl-CoA Dehydrogenase (SCAD)HumanButyryl-CoA (C4)Short----
This compound (C6)Medium----

Note: Direct comparative kinetic values for human MCAD and SCAD across a range of short- and medium-chain substrates are not extensively detailed in the readily available literature, representing a gap in our quantitative understanding. However, it is well-established that MCAD has maximal activity for C6 to C12 acyl-CoAs, while SCAD is specific for C4 to C6 acyl-CoAs.[1]

Table 2: Kinetics of Acyl-CoA Carboxylases

EnzymeOrganismSubstrate (Acyl-CoA)Chain LengthKm (mM)Vmax / kcatSpecificity Constant (Vmax/Km)
Acetyl-CoA/Propionyl-CoA CarboxylaseMetallosphaera sedulaAcetyl-CoA (C2)Short0.06[2]28 s⁻¹ (kcat)[2]4.7 x 10⁵ M⁻¹s⁻¹
Propionyl-CoA (C3)Short0.07[2]28 s⁻¹ (kcat)[2]4.0 x 10⁵ M⁻¹s⁻¹
Acyl-CoA Carboxylase (TfAcCCase)Thermobifida fusca YXAcetyl-CoA (C2)Short1.0 ± 0.21.9 ± 0.1 µmol/min/mg (Vmax)1.9
Propionyl-CoA (C3)Short0.23 ± 0.032.1 ± 0.1 µmol/min/mg (Vmax)9.1
Butyryl-CoA (C4)Short0.10 ± 0.011.0 ± 0.02 µmol/min/mg (Vmax)10.0

Note: The data for TfAcCCase is derived from a study characterizing its promiscuous activity.[3]

Table 3: Substrate Specificity of Human Carnitine Acetyltransferase (CrAT)

Substrate (Acyl-CoA)Chain LengthRelative Activity
Acetyl-CoA (C2)ShortActive[4]
Propionyl-CoA (C3)ShortActive[4]
Butyryl-CoA (C4)ShortActive[4]
This compound (C6)MediumActive[4]
Octanoyl-CoA (C8)MediumActive[4]
Decanoyl-CoA (C10)MediumActive[4]
Long-Chain Acyl-CoAsLongNo Activity[5]

Note: Human CrAT demonstrates broad specificity for short- and medium-chain acyl-CoAs.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of kinetic data. The following are protocols for key assays used in the characterization of these enzymes.

Acyl-CoA Dehydrogenase Activity Assay: ETF Fluorescence Reduction Method

This is considered the gold standard for measuring the activity of mitochondrial ACADs as it utilizes the natural electron acceptor, electron transfer flavoprotein (ETF).[6][7][8] The assay monitors the decrease in ETF's intrinsic fluorescence as it is reduced by the ACAD.

Materials:

  • Purified recombinant ACAD enzyme

  • Acyl-CoA substrate (e.g., Butyryl-CoA, Octanoyl-CoA)

  • Purified recombinant porcine ETF

  • Anaerobic cuvette or 96-well microplate (black with clear bottom)

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA

  • Glucose

  • Glucose oxidase

  • Catalase

  • Fluorometer

Procedure (Microplate Adaptation): [6][7]

  • Preparation of Reagents:

    • Prepare a stock solution of the acyl-CoA substrate in the assay buffer. Final concentrations will vary to determine Michaelis-Menten kinetics.

    • Determine the concentration of the purified ETF spectrophotometrically.

    • Prepare the assay buffer containing glucose.

  • Assay Setup:

    • To each well of a 96-well plate, add the assay buffer, glucose, glucose oxidase, and catalase to enzymatically remove oxygen.

    • Add a known concentration of ETF (typically 2-5 µM) and the ACAD enzyme (in the nanogram range).

    • Initiate the reaction by adding the acyl-CoA substrate.

  • Data Acquisition:

    • Monitor the decrease in ETF fluorescence over time at 32°C using an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[6]

    • The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.

  • Data Analysis:

    • Convert the rate of fluorescence change to the rate of substrate turnover.

    • To determine kinetic parameters (Km and Vmax), perform the assay at varying substrate concentrations and fit the initial rates to the Michaelis-Menten equation.

Acyl-CoA Carboxylase Activity Assay: Coupled-Enzyme Spectrophotometric Method

This assay measures the activity of acyl-CoA carboxylase by coupling the production of ADP to the oxidation of NADH.[9][10]

Materials:

  • Purified or partially purified Acyl-CoA Carboxylase

  • Acyl-CoA substrate (e.g., Acetyl-CoA, Propionyl-CoA)

  • ATP

  • MgCl₂

  • KHCO₃

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase (MK)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer: e.g., MOPS pH 7.8[9]

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a UV cuvette, prepare a reaction mixture containing the assay buffer, MgCl₂, ATP, KHCO₃, PEP, NADH, MK, PK, and LDH.

  • Background Measurement:

    • Add the enzyme extract to the reaction mixture.

    • Measure the absorbance at 365 nm over time to determine the background rate of NADH oxidation.[9]

  • Initiation of Reaction:

    • Start the reaction by adding the acyl-CoA substrate and mix quickly.

  • Kinetic Measurement:

    • Continuously monitor the decrease in absorbance at 365 nm.[9]

    • Calculate the initial reaction rate from the linear portion of the curve, subtracting the background rate.

  • Data Analysis:

    • Use the molar extinction coefficient of NADH to calculate the rate of reaction.

    • Determine Km and Vmax by measuring initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Carnitine Acyltransferase Activity Assay: DTNB-Based Spectrophotometric Method

This assay quantifies the activity of carnitine acyltransferases by measuring the free coenzyme A (CoA) produced, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a colored product.[11][12]

Materials:

  • Purified or partially purified Carnitine Acyltransferase

  • Acyl-CoA substrate (e.g., Acetyl-CoA, Octanoyl-CoA)

  • L-Carnitine

  • DTNB (Ellman's reagent)

  • Assay Buffer: e.g., Tris-HCl, pH 8.0

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the acyl-CoA substrate, L-carnitine, and DTNB in the assay buffer.

  • Reaction Setup:

    • In a cuvette, combine the assay buffer, DTNB, and L-carnitine.

    • Add the enzyme preparation and incubate briefly.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the TNB²⁻ anion.[13]

  • Data Analysis:

    • Calculate the initial reaction velocity using the molar extinction coefficient of TNB²⁻ (13,700 M⁻¹cm⁻¹).[13]

    • Determine the kinetic parameters by varying the concentration of one substrate while keeping the other saturated and fitting the data to the Michaelis-Menten equation.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

G cluster_prep Sample & Reagent Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Reaction Initiate Reaction (Varying Substrate Concentrations) Enzyme->Reaction Substrate Acyl-CoA Substrates (Short- & Medium-Chain) Substrate->Reaction Buffer Assay Buffer Buffer->Reaction Cofactors Cofactors/Coupling Enzymes (e.g., ETF, ATP, DTNB) Cofactors->Reaction Detection Monitor Reaction Progress (Spectrophotometry/Fluorometry) Reaction->Detection Rates Calculate Initial Rates (V₀) Detection->Rates Plot Plot V₀ vs. [Substrate] Rates->Plot MM Fit to Michaelis-Menten Equation Plot->MM Params Determine Km and Vmax MM->Params

Caption: General workflow for determining enzyme kinetic parameters.

G Fatty_Acid Fatty Acid ACSL Acyl-CoA Synthetase Fatty_Acid->ACSL ATP, CoA Acyl_CoA Acyl-CoA ACC Acyl-CoA Carboxylase Acyl_CoA->ACC ATP, HCO₃⁻ ACAD Acyl-CoA Dehydrogenase Acyl_CoA->ACAD FAD CPT Carnitine Acyltransferase Acyl_CoA->CPT Carnitine Malonyl_CoA Malonyl-CoA (or other carboxylated product) Enoyl_CoA trans-2-Enoyl-CoA Acyl_Carnitine Acyl-Carnitine Mitochondrion Mitochondrial Matrix Acyl_Carnitine->Mitochondrion ACSL->Acyl_CoA AMP, PPi ACC->Malonyl_CoA ADP, Pi ACAD->Enoyl_CoA FADH₂ CPT->Acyl_Carnitine CoA

Caption: Key enzymatic reactions involving acyl-CoA substrates.

References

Validating the Role of Hexanoyl-CoA in Medium-Chain Acyl-CoA Dehydrogenase Deficiency: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers used to validate the role of Hexanoyl-CoA in Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), a common inherited disorder of fatty acid metabolism. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the biochemical pathways and diagnostic workflows.

Introduction to this compound and MCADD

This compound is a medium-chain fatty acyl-CoA that serves as a crucial intermediate in mitochondrial fatty acid β-oxidation. In individuals with MCADD, the enzyme medium-chain acyl-CoA dehydrogenase, which is responsible for the dehydrogenation of medium-chain fatty acyl-CoAs, is deficient. This deficiency leads to a metabolic block, causing the accumulation of this compound and other medium-chain acyl-CoAs. While direct measurement of this compound in clinical practice is not routinely performed, its accumulation is evidenced by a characteristic pattern of downstream metabolites that serve as reliable diagnostic markers.

Performance Comparison of Key Diagnostic Biomarkers

The diagnosis of MCADD relies on the detection of elevated levels of specific metabolites that accumulate as a direct consequence of the enzymatic block. The primary biomarkers are found in the acylcarnitine profile from blood spots and organic acids in urine.

Acylcarnitine Profile Analysis

Analysis of the acylcarnitine profile, typically from a dried blood spot collected during newborn screening, is the cornerstone of MCADD diagnosis.[1] This method reveals a distinctive pattern of elevated medium-chain acylcarnitines.

Table 1: Quantitative Data for Acylcarnitine Profile in MCADD

BiomarkerSample TypeMCADD Patients' Range (µmol/L)Normal/Control Range (µmol/L)Diagnostic Cutoff (example, µmol/L)Sensitivity & Specificity
Hexanoylcarnitine (B1232462) (C6) Dried Blood Spot / Plasma0.53 - 1.28[2]≤0.44[2]> 0.5High
Octanoylcarnitine (C8) Dried Blood Spot / Plasma1.66 - 2.19[2]≤0.5[2]> 0.5Very High (Primary Marker)[3]
Decanoylcarnitine (C10) Dried Blood Spot / PlasmaElevated, but less prominent than C8≤0.51[2]VariableModerate
C8/C10 Ratio Dried Blood Spot / Plasma> 5[3]< 2> 2.5High
C8/C2 Ratio Dried Blood Spot / PlasmaElevatedVariable> 0.1High

Note: The provided ranges and cutoff values are examples and may vary between laboratories.

Urinary Organic Acid Analysis

Urinary organic acid analysis is another critical tool for diagnosing MCADD, often used as a confirmatory test. This analysis identifies the presence of specific acylglycines and dicarboxylic acids.

Table 2: Quantitative Data for Urinary Organic Acids in MCADD

BiomarkerSample TypeMCADD Patients' Range (mmol/mol creatinine)Normal/Control Range (mmol/mol creatinine)Diagnostic Significance
Hexanoylglycine Urine3.05 - 3.30[2]Not Detected[2]Highly Specific and Sensitive[1][4]
Suberylglycine Urine2.33 - 2.46[2]Not DetectedSpecific Marker
Suberic Acid Urine16.00[2]Not DetectedElevated
Sebacic Acid Urine5.36[2]Not DetectedElevated

Experimental Protocols

Acylcarnitine Profile Analysis from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the standard for newborn screening programs for MCADD.

Methodology:

  • Sample Preparation: A 3 mm punch from a dried blood spot on a Guthrie card is placed into a well of a 96-well microtiter plate.

  • Extraction: An extraction solution containing isotopically labeled internal standards (e.g., C8-d3-carnitine) in methanol (B129727) is added to each well. The plate is then agitated to extract the acylcarnitines.

  • Derivatization (Optional but common): The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and incubating. This step enhances their chromatographic and mass spectrometric properties.

  • Analysis by LC-MS/MS: The derivatized extract is injected into a liquid chromatography-tandem mass spectrometry system.

    • Chromatography: A C8 or C18 reversed-phase column is typically used to separate the different acylcarnitine species.

    • Mass Spectrometry: Electrospray ionization in the positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed to detect the specific precursor-to-product ion transitions for each acylcarnitine and its internal standard, ensuring high specificity and accurate quantification.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to confirm the diagnosis of MCADD by detecting specific acylglycines.

Methodology:

  • Sample Preparation: An aliquot of urine, normalized to creatinine (B1669602) concentration, is used. An internal standard (e.g., a non-physiological organic acid) is added.

  • Extraction: The urine sample is acidified, and the organic acids are extracted into an organic solvent such as ethyl acetate.

  • Derivatization: The extracted organic acids are chemically modified (e.g., by silylation) to make them volatile for GC analysis.

  • Analysis by GC-MS:

    • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the capillary column.

    • Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact), and the mass spectrometer separates and detects the resulting ions. The mass spectrum of each compound provides a unique fragmentation pattern, allowing for its identification and quantification.

Visualizing the Pathways and Workflows

To better understand the biochemical and diagnostic processes, the following diagrams are provided.

FattyAcids Medium-Chain Fatty Acids FattyAcylCoA Medium-Chain Acyl-CoA (e.g., this compound) FattyAcids->FattyAcylCoA MCAD Medium-Chain Acyl-CoA Dehydrogenase FattyAcylCoA->MCAD Substrate Accumulation Accumulation of Medium-Chain Acyl-CoAs FattyAcylCoA->Accumulation MetabolicBlock Metabolic Block in MCADD MCAD->MetabolicBlock BetaOxidation Further β-oxidation MCAD->BetaOxidation Product Acylcarnitines Elevated Acylcarnitines (C6, C8, C10) Accumulation->Acylcarnitines Carnitine Conjugation Acylglycines Elevated Acylglycines (Hexanoylglycine) Accumulation->Acylglycines Glycine Conjugation

Biochemical pathway in MCADD.

NewbornScreening Newborn Screening (Dried Blood Spot) AcylcarnitineAnalysis Acylcarnitine Profile (MS/MS) NewbornScreening->AcylcarnitineAnalysis PositiveScreen Positive Screen (Elevated C8, C6, C10) AcylcarnitineAnalysis->PositiveScreen ConfirmatoryTesting Confirmatory Testing PositiveScreen->ConfirmatoryTesting Yes Normal Normal PositiveScreen->Normal No UrineOrganicAcids Urine Organic Acid Analysis (GC-MS) ConfirmatoryTesting->UrineOrganicAcids GeneticTesting ACADM Gene Sequencing ConfirmatoryTesting->GeneticTesting Diagnosis MCADD Diagnosis & Management UrineOrganicAcids->Diagnosis GeneticTesting->Diagnosis

Diagnostic workflow for MCADD.

Conclusion

Validating the role of this compound in MCADD is primarily achieved through the robust and reliable measurement of its downstream metabolites, hexanoylcarnitine and hexanoylglycine. The acylcarnitine profile from dried blood spots is an effective tool for high-throughput newborn screening, enabling early diagnosis and intervention. Urinary organic acid analysis serves as an excellent confirmatory test, particularly for symptomatic individuals who may present with borderline acylcarnitine levels. A combined approach using both methodologies provides the most comprehensive and certain diagnosis of MCADD, underscoring the central, albeit indirectly measured, role of this compound accumulation in the pathophysiology of this disorder.

References

Comparison of different acyl-activating enzymes for Hexanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hexanoyl-CoA is a critical step in the biosynthesis of various natural products, including cannabinoids and polyketides, as well as in the metabolic engineering of microorganisms for the production of valuable chemicals.[1][2][3] The activation of hexanoic acid to its coenzyme A (CoA) thioester, this compound, is catalyzed by acyl-activating enzymes (AAEs), a broad class of enzymes that includes acyl-CoA synthetases (ACSs) and acyl-CoA ligases.[4][5] This guide provides an objective comparison of different acyl-activating enzymes with demonstrated activity towards hexanoic acid, supported by experimental data to aid researchers in selecting the optimal enzyme for their specific application.

Enzyme Overview and Mechanism

Acyl-CoA synthetases catalyze the activation of fatty acids in a two-step reaction. First, the carboxylate group of the fatty acid attacks the α-phosphate of ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi). In the second step, the thiol group of coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.[5][6] This mechanism is common to the superfamily of adenylate-forming enzymes.[4]

Below is a diagram illustrating the general reaction mechanism for acyl-CoA synthetases.

Acyl_CoA_Synthetase_Reaction cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Hexanoic_Acid Hexanoic Acid Acyl_Adenylate Hexanoyl-AMP Intermediate Hexanoic_Acid->Acyl_Adenylate Acyl-Activating Enzyme ATP ATP ATP->Acyl_Adenylate PPi PPi Acyl_Adenylate->PPi CoA Coenzyme A Hexanoyl_CoA This compound CoA->Hexanoyl_CoA Acyl-Activating Enzyme AMP AMP Hexanoyl_CoA->AMP Acyl_Adenylate_2->Hexanoyl_CoA

Caption: General two-step reaction mechanism of acyl-CoA synthetases.

Comparative Performance of Acyl-Activating Enzymes

Several acyl-activating enzymes from different sources have been characterized for their ability to synthesize this compound. Their performance can be evaluated based on their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat) or maximal velocity (Vmax). A lower Km value indicates a higher affinity for the substrate, while a higher kcat or Vmax value signifies a faster reaction rate. The catalytic efficiency of an enzyme is often represented by the kcat/Km ratio.

The following table summarizes the available quantitative data for various acyl-activating enzymes with activity towards hexanoic acid.

EnzymeSource OrganismSubstrateKm (µM)Vmax or kcatCatalytic Efficiency (kcat/Km)Reference
CsAAE1 Cannabis sativaHexanoate130 ± 2011.2 ± 0.4 pkat/µgNot specified--INVALID-LINK--
TmAAE15 Taxus x mediaHexanoic AcidNot specifiedHighly efficientNot specified[7]
LvaE Pseudomonas putidaHexanoic AcidNot specifiedEfficient conversionNot specified[8]
ACSL6 (isoform 2) HumanOleic Acid (C18:1)~10~15 nmol/mg/minNot applicable for Hexanoic Acid[9]
TfAcCCase Thermobifida fuscaButyryl-CoA (C4)130 ± 202.5 ± 0.1 µmol/min/mg0.019 µM-1min-1[10]

Note: Direct comparative kinetic data for all enzymes with hexanoic acid as the substrate is limited in the current literature. Some enzymes are listed due to their demonstrated high efficiency or their activity on similar medium-chain fatty acids, providing a basis for potential application in this compound synthesis. The data for ACSL6 and TfAcCCase are provided for context on medium-chain and short-chain acyl-CoA synthetase activity, respectively.

Experimental Protocols

The following section details a general methodology for expressing and assaying the activity of acyl-activating enzymes for this compound synthesis. This protocol is a synthesis of methods described in the cited literature.[2][7][10][11]

Heterologous Expression and Purification of Acyl-Activating Enzymes

A common method for producing recombinant enzymes for characterization is through heterologous expression in Escherichia coli.

Workflow Diagram:

Enzyme_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene_Synthesis Gene Synthesis/ Codon Optimization Vector_Ligation Ligation into Expression Vector (e.g., pET) Gene_Synthesis->Vector_Ligation Transformation Transformation into E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Culture_Growth Grow E. coli Culture (e.g., in LB medium) Transformation->Culture_Growth Induction Induce Protein Expression (e.g., with IPTG) Culture_Growth->Induction Harvesting Harvest Cells by Centrifugation Induction->Harvesting Cell_Lysis Cell Lysis (e.g., Sonication) Harvesting->Cell_Lysis Clarification Clarify Lysate by Centrifugation Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Affinity_Chromatography Purified_Enzyme Purified Enzyme Affinity_Chromatography->Purified_Enzyme

References

Isotopic Dilution Method for Absolute Quantification of Hexanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of short-chain acyl-coenzyme A (acyl-CoA) species such as Hexanoyl-CoA is crucial for understanding cellular metabolism and its dysregulation in various diseases. As a key intermediate in fatty acid metabolism, this compound levels can provide valuable insights for researchers in drug development and metabolic analysis. This guide provides an objective comparison of the isotopic dilution mass spectrometry (ID-MS) method for the absolute quantification of this compound against other common analytical techniques.

Comparison of Quantification Methods

The selection of an appropriate quantification method depends on the specific requirements of the study, including sensitivity, specificity, and throughput. While several methods are available, ID-MS is often considered the gold standard for its high accuracy and precision.

FeatureIsotopic Dilution Mass Spectrometry (ID-MS)High-Performance Liquid Chromatography (HPLC-UV)Enzymatic Assay
Principle A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-Hexanoyl-CoA) is added to the sample. The ratio of the analyte to the internal standard is measured by mass spectrometry, allowing for precise quantification that corrects for sample loss during preparation and analysis.Separation of this compound from other cellular components by HPLC followed by detection using a UV detector, typically at 260 nm, the absorbance maximum for the adenine (B156593) base of CoA.Utilizes a specific enzyme that catalyzes a reaction involving this compound. The change in a measurable parameter (e.g., absorbance or fluorescence of a product or cofactor like NADH) is proportional to the amount of this compound.
Specificity Very high; distinguishes between molecules with the same nominal mass but different isotopic composition.Moderate; co-eluting compounds with similar UV absorbance can interfere with quantification.High, assuming the enzyme is specific for this compound. Cross-reactivity with other acyl-CoAs can be a concern.
Sensitivity High; typically in the low picomole to femtomole range.Lower; generally in the nanomole range.Variable; depends on the specific enzyme and detection method, but often less sensitive than mass spectrometry.
Accuracy & Precision Excellent; the internal standard corrects for variations in sample extraction and instrument response.Good; but can be affected by matrix effects and extraction efficiency.Good; but can be influenced by enzyme inhibitors or activators in the sample matrix.
Throughput Moderate; sample preparation can be complex, but modern autosamplers allow for automated analysis.High; well-suited for analyzing a large number of samples.High; can be adapted for microplate formats for high-throughput screening.
Cost High; requires expensive mass spectrometry equipment and synthesis of isotopically labeled standards.Moderate; HPLC systems are more widely available and less expensive than mass spectrometers.Low to moderate; requires specific enzymes and a spectrophotometer or fluorometer.

Experimental Protocols

Isotopic Dilution Mass Spectrometry (ID-MS)
  • Sample Preparation: Homogenize tissue or cell samples in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of isotopically labeled this compound (e.g., [¹³C₆]-Hexanoyl-CoA) to the sample homogenate.

  • Extraction: Perform a solid-phase extraction (SPE) to isolate and concentrate the acyl-CoAs from the sample matrix.

  • LC-MS/MS Analysis: Separate the extracted acyl-CoAs using liquid chromatography and detect and quantify this compound and the internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the concentration of endogenous this compound based on the peak area ratio of the analyte to the internal standard and the known amount of the spiked internal standard.

HPLC-UV
  • Sample Preparation: Homogenize tissue or cell samples and perform a protein precipitation step.

  • Extraction: Use solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • HPLC Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18) and separate the components using a gradient elution.

  • UV Detection: Monitor the column effluent at 260 nm.

  • Quantification: Identify the this compound peak based on its retention time compared to a standard and quantify the amount based on the peak area relative to a calibration curve.

Enzymatic Assay
  • Sample Preparation: Prepare a clear cell or tissue lysate.

  • Reaction Mixture: Prepare a reaction buffer containing a specific dehydrogenase enzyme for which this compound is a substrate, and the necessary cofactors (e.g., NAD⁺).

  • Initiation and Measurement: Add the sample lysate to the reaction mixture and monitor the production of NADH by measuring the increase in absorbance at 340 nm over time.

  • Quantification: Calculate the concentration of this compound based on the rate of NADH production and a standard curve generated with known amounts of this compound.

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental process and the biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_id_ms Isotopic Dilution MS cluster_hplc_uv HPLC-UV cluster_enzymatic Enzymatic Assay Sample Biological Sample (Tissue/Cells) Homogenate Homogenate Sample->Homogenate Spiking Spike with ¹³C-Hexanoyl-CoA Homogenate->Spiking SPE2 Solid-Phase Extraction Homogenate->SPE2 Lysate Cell Lysate Homogenate->Lysate SPE1 Solid-Phase Extraction Spiking->SPE1 LCMS LC-MS/MS Analysis SPE1->LCMS Quant1 Quantification LCMS->Quant1 HPLC HPLC-UV Analysis SPE2->HPLC Quant2 Quantification HPLC->Quant2 Assay Enzymatic Reaction Lysate->Assay Quant3 Quantification Assay->Quant3

Caption: Comparative workflow for this compound quantification methods.

fatty_acid_beta_oxidation FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FattyAcid->AcylCoA Mitochondria Mitochondrial Matrix AcylCoA->Mitochondria BetaOxidation β-Oxidation Spiral Mitochondria->BetaOxidation HexanoylCoA This compound BetaOxidation->HexanoylCoA Intermediate AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA End Product HexanoylCoA->BetaOxidation Further Oxidation TCA TCA Cycle AcetylCoA->TCA

Caption: Role of this compound in fatty acid β-oxidation.

Comparative Transcriptomics of Hexanoyl-CoA Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulation of metabolic pathways is paramount. This guide provides a comparative analysis of transcriptomic data related to pathways involving Hexanoyl-CoA, a crucial intermediate in the biosynthesis of various bioactive compounds and a key player in fatty acid metabolism.

This compound serves as the precursor for the synthesis of cannabinoids in Cannabis sativa and is involved in fatty acid metabolism across a range of organisms.[1][2][3] Transcriptomic studies have shed light on the genetic regulation of its biosynthesis and downstream pathways, revealing tissue-specific expression patterns and differential regulation across various conditions. This guide synthesizes findings from multiple studies to offer a comparative perspective on the transcriptomics of this compound pathways.

I. Transcriptomic Regulation of this compound in Cannabinoid Biosynthesis

The formation of cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiolic acid (CBDA), initiates with the synthesis of this compound.[1][2][3] This process primarily occurs in the glandular trichomes of female Cannabis sativa flowers.[1][2][3]

A key enzyme in this pathway is an acyl-activating enzyme (AAE) that synthesizes this compound from hexanoate (B1226103). Transcriptomic analysis of isolated glandular trichomes from Cannabis sativa identified a specific AAE, designated CsAAE1, which exhibits high transcript abundance in these specialized tissues.[1][2][3] In vitro assays have confirmed that the recombinant CsAAE1 protein actively converts hexanoate and other short- to medium-chain fatty acids into their respective acyl-CoA thioesters.[1][2] The localization of CsAAE1 to the cytoplasm, due to the lack of a peroxisome targeting sequence, further supports its role in supplying the cannabinoid pathway with its precursor.[1][2]

Comparative transcriptomic analysis across different Cannabis cultivars has revealed a coordinated and significant up-regulation of the entire seven-step hexanoate pathway in trichomes.[4] This includes multi-loci regulation of key enzymes, indicating a robust genetic control over cannabinoid production.[4]

Quantitative Transcriptomic Data

The following table summarizes the log2 fold change (FC) values of gene expression for key enzymes in the hexanoate pathway, comparing trichome tissue to stem tissue in Cannabis sativa.[4] This highlights the profound up-regulation of this pathway in the specialized cannabinoid-producing tissues.

EnzymeAbbreviationNumber of LociLog2 Fold Change (Range)
Linoleate LipoxygenaseLOX52.5 to 7.6
Aldehyde DehydrogenaseALDH34.8 to 12
Acyl-Activating EnzymeAAE32.1 to 8.1
Olivetolic Acid CyclaseOAC29.1 to 9.2

II. This compound and Broader Fatty Acid Metabolism

Beyond its role in cannabinoid synthesis, this compound is an integral part of general fatty acid metabolism, which is fundamental to cellular function and is implicated in various physiological and pathological states.

Fatty Acid Metabolism in Cardiac Health and Disease

Single-cell RNA sequencing of fetal and failing hearts has revealed dynamic changes in the expression of genes related to fatty acid metabolism.[5] While there is a general downregulation of fatty acid oxidation-related genes during later stages of heart maturation, a compensatory increase in fatty acid metabolism is observed in individual cardiomyocytes during heart failure.[5] This highlights the intricate regulation of fatty acid pathways at the cellular level in response to developmental and pathological cues.

Fatty Acid Metabolism in Psoriasis

In the context of skin inflammation, transcriptomic analysis of psoriatic lesions has shown significant dysregulation of unsaturated fatty acid (UFA) metabolic pathways.[6] Gene set variation analysis (GSVA) identified eight significantly altered UFA pathways in psoriatic skin compared to healthy skin.[6] Single-cell RNA sequencing further pinpointed keratinocytes as the primary cell type contributing to the metabolism of α-linolenic acid, linoleic acid, and arachidonic acid.[6]

III. Experimental Protocols

The insights presented in this guide are based on robust experimental methodologies. Below are summaries of the key techniques employed in the cited transcriptomic studies.

Transcriptome Analysis of Cannabis sativa Trichomes
  • Tissue Collection : Glandular trichomes were isolated from the female flowers of Cannabis sativa.[1][2][3]

  • RNA Extraction and Sequencing : Total RNA was extracted from the isolated trichomes. An expressed sequence tag (EST) dataset was generated to analyze the transcriptome.[1][2]

  • Gene Identification and Analysis : The transcriptome data was mined to identify unigenes encoding putative acyl-activating enzymes (AAEs).[1][2] Transcript abundance was quantified to identify highly expressed candidates like CsAAE1.[1][2] For comparative analysis between cultivars, RNA sequencing (RNA-seq) was performed on trichomes and stem tissues to identify differentially expressed genes (DEGs).[4]

Single-Cell RNA Sequencing of Cardiac Tissue
  • Sample Preparation : Single-cell suspensions were obtained from fetal heart tissue at different gestational time points.[5]

  • Sequencing and Data Analysis : Single-cell RNA sequencing (scRNA-seq) was performed to capture the transcriptomes of individual cells.[5] The data was processed to analyze the expression patterns of genes related to fatty acid metabolism.[5] Gene sets for fatty acid metabolism pathways were created based on the KEGG database.[5]

Transcriptomic Analysis of Psoriatic Lesions
  • Sample Collection : RNA-seq data was obtained from psoriatic lesional skin and healthy control skin from the Gene Expression Omnibus (GEO) dataset GSE14905.[6]

  • Bioinformatic Analysis : Gene Set Variation Analysis (GSVA) was used to calculate pathway enrichment scores for key unsaturated fatty acid metabolism pathways.[6] Single-cell RNA sequencing data was analyzed to identify the cellular sources of dysregulated fatty acid metabolism.[6]

IV. Visualizing this compound Pathways

To better illustrate the biological context of this compound, the following diagrams, generated using Graphviz, depict the cannabinoid biosynthesis pathway and a generalized experimental workflow for comparative transcriptomics.

G Cannabinoid Biosynthesis Pathway FattyAcids Fatty Acids (e.g., Linoleic Acid) Hexanoate Hexanoate FattyAcids->Hexanoate LOX, HPL HexanoylCoA This compound Hexanoate->HexanoylCoA CsAAE1 OlivetolicAcid Olivetolic Acid HexanoylCoA->OlivetolicAcid Olivetol Synthase + 3x Malonyl-CoA MalonylCoA Malonyl-CoA CBGA Cannabigerolic Acid (CBGA) OlivetolicAcid->CBGA Geranylpyrophosphate- olivetolate geranyltransferase GeranylPP Geranyl Diphosphate THCA Tetrahydrocannabinolic Acid (THCA) CBGA->THCA THCA Synthase CBDA Cannabidiolic Acid (CBDA) CBGA->CBDA CBDA Synthase G Comparative Transcriptomics Workflow SampleA Sample Group A (e.g., Trichomes) RNA_Extraction RNA Extraction SampleA->RNA_Extraction SampleB Sample Group B (e.g., Stem Tissue) SampleB->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification) Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis Results Identification of Regulated Pathways Pathway_Analysis->Results

References

Unraveling the Products of Hexanoyl-CoA Dependent Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise outcomes of enzymatic reactions is paramount. This guide provides a detailed comparison of the products generated from hexanoyl-CoA by several key enzymes, supported by experimental data and detailed protocols.

This compound, a medium-chain fatty acyl-CoA, serves as a crucial substrate in a variety of metabolic pathways, leading to the formation of diverse bioactive molecules. This guide focuses on three primary enzymatic systems that utilize this compound: Ghrelin O-acyltransferase (GOAT) in hormone modification, the cannabinoid biosynthesis pathway, and the production of polyhydroxyalkanoates (PHAs).

Comparative Analysis of Enzymatic Products

The enzymatic conversion of this compound yields distinct products with significant biological roles. The efficiency and substrate preference of these enzymes are critical determinants of the final product profile.

Enzyme SystemEnzyme(s)SubstratesPrimary ProductKey Byproducts/Alternatives
Ghrelin Acylation Ghrelin O-acyltransferase (GOAT)This compound, Ghrelin peptideHexanoyl-ghrelinOctanoyl-ghrelin
Cannabinoid Biosynthesis Olivetol Synthase (OLS)/Tetraketide Synthase (TKS) & Olivetolic Acid Cyclase (OAC)This compound, 3x Malonyl-CoAOlivetolic AcidOlivetol, Pentyl Diacetic Lactone (PDAL)
Polyhydroxyalkanoate (PHA) Biosynthesis (R)-specific Enoyl-CoA Hydratase (PhaJ) & PHA Synthase (PhaC)2-Hexenoyl-CoA (from this compound metabolism)Poly(3-hydroxyhexanoate)Other (R)-3-hydroxyacyl-CoAs

Performance and Specificity of this compound Utilizing Enzymes

The kinetic parameters of these enzymes highlight their substrate preferences and catalytic efficiencies. Notably, while octanoyl-ghrelin is the predominant form in vivo, GOAT exhibits a strong preference for this compound as an acyl donor in vitro.[1][2][3] In the cannabinoid pathway, the acyl-activating enzyme CsAAE1 efficiently produces the this compound precursor.

EnzymeSubstrateKmVmaxkcatSource Organism
Ghrelin O-acyltransferase (GOAT) This compoundHigher preference over octanoyl-CoA--Human
Ghrelin O-acyltransferase (GOAT) Octanoyl-CoAApparent Km determined--Human
CsAAE1 (Acyl-activating enzyme) Hexanoate--2 sec⁻¹Cannabis sativa[4]
(R)-specific Enoyl-CoA Hydratase (PhaJAc) Crotonyl-CoA (C4)59 µM6.2 x 10³ U/mg-Aeromonas caviae[5]
(R)-specific Enoyl-CoA Hydratase (PhaJAc) 2-Hexenoyl-CoA (C6)39 µM1.8 x 10³ U/mg-Aeromonas caviae[5]
(R)-specific Enoyl-CoA Hydratase (PhaJAc) 2-Octenoyl-CoA (C8)29 µMLower than C4 and C6-Aeromonas caviae[5]

Signaling and Biosynthetic Pathways

The enzymatic reactions involving this compound are integral parts of complex biological pathways.

GOAT_Pathway Hexanoyl_CoA This compound GOAT Ghrelin O-acyltransferase (GOAT) Hexanoyl_CoA->GOAT Ghrelin Pro-ghrelin Ghrelin->GOAT Acyl_Ghrelin Hexanoyl-ghrelin (Active form) GOAT->Acyl_Ghrelin Acylation of Serine 3 GHSR1a GHSR-1a Receptor Acyl_Ghrelin->GHSR1a Binds to Signaling Downstream Signaling (e.g., appetite regulation) GHSR1a->Signaling

Ghrelin acylation pathway by GOAT.

Cannabinoid_Biosynthesis Hexanoate Hexanoate CsAAE1 CsAAE1 Hexanoate->CsAAE1 Hexanoyl_CoA This compound TKS_OAC Olivetol Synthase (TKS) & Olivetolic Acid Cyclase (OAC) Hexanoyl_CoA->TKS_OAC Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->TKS_OAC CsAAE1->Hexanoyl_CoA Olivetolic_Acid Olivetolic Acid TKS_OAC->Olivetolic_Acid CBGA Cannabigerolic Acid (CBGA) Olivetolic_Acid->CBGA + Geranyl pyrophosphate Cannabinoids THCA, CBDA, etc. CBGA->Cannabinoids

Cannabinoid biosynthesis pathway.

PHA_Biosynthesis Fatty_Acids Fatty Acids Beta_Oxidation β-oxidation Fatty_Acids->Beta_Oxidation Enoyl_CoA 2-Enoyl-CoAs (including 2-Hexenoyl-CoA) Beta_Oxidation->Enoyl_CoA PhaJ (R)-specific Enoyl-CoA Hydratase (PhaJ) Enoyl_CoA->PhaJ Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoAs (including (R)-3-hydroxythis compound) PhaJ->Hydroxyacyl_CoA PhaC PHA Synthase (PhaC) Hydroxyacyl_CoA->PhaC PHA Polyhydroxyalkanoates (PHAs) PhaC->PHA Ghrelin_Assay_Workflow Start Start: Reaction Mixture (GOAT, Ghrelin, this compound) Incubation Incubation (37°C) Start->Incubation Quench Quench Reaction Incubation->Quench Analysis Product Analysis Quench->Analysis ELISA ELISA for Acylated Ghrelin Analysis->ELISA LC_MS LC-MS/MS for Mass Confirmation Analysis->LC_MS End End: Quantified Hexanoyl-ghrelin ELISA->End LC_MS->End OA_Assay_Workflow Start Start: Reaction Mixture (TKS, OAC, this compound, Malonyl-CoA) Incubation Incubation (30°C, 12-16h) Start->Incubation Extraction Solvent Extraction (Ethyl Acetate) Incubation->Extraction Analysis Product Analysis Extraction->Analysis HPLC HPLC with UV Detection Analysis->HPLC LC_MS LC-MS/MS for Mass Confirmation Analysis->LC_MS End End: Identified Olivetolic Acid HPLC->End LC_MS->End Hydratase_Assay_Logic Substrate 2-Hexenoyl-CoA (absorbs at 263 nm) Enzyme PhaJ Substrate->Enzyme Product (R)-3-Hydroxythis compound (does not absorb at 263 nm) Enzyme->Product Hydration Measurement Measure Decrease in Absorbance at 263 nm Product->Measurement leads to Activity Calculate Enzyme Activity Measurement->Activity

References

A Comparative Study of Histone Acylation: Hexanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of histone acylation by Hexanoyl-CoA and other short-chain acyl-CoAs, including Acetyl-CoA, Propionyl-CoA, and Butyryl-CoA. We delve into the enzymatic and non-enzymatic mechanisms of histone acylation, the impact of these modifications on gene expression, and the experimental methodologies used to study them.

Introduction to Histone Acylation

Histone post-translational modifications (PTMs) are a cornerstone of epigenetic regulation, influencing chromatin structure and gene expression.[1][2] Among these, histone acylation, the addition of an acyl group to lysine (B10760008) residues on histone tails, has emerged as a critical regulatory mechanism.[3] This process neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone.[4] This leads to a more relaxed chromatin structure, known as euchromatin, which is generally associated with increased transcriptional activity.[4][5]

The addition of acyl groups is catalyzed by histone acetyltransferases (HATs), also known as lysine acetyltransferases (KATs), while the removal is mediated by histone deacetylases (HDACs) and Sirtuins.[6] The availability of various acyl-Coenzyme A (acyl-CoA) molecules, which serve as donors for the acyl groups, is intrinsically linked to the cell's metabolic state.[7][8][9] This connection provides a direct pathway for cellular metabolism to influence epigenetic regulation and gene expression.[7][8][9]

While histone acetylation is the most studied form of acylation, a growing body of research is exploring the roles of other short-chain acylations, such as propionylation, butyrylation, and the longer-chain hexanoylation. Understanding the similarities and differences between these modifications is crucial for a complete picture of epigenetic regulation.

Comparative Analysis of Histone Acylation by Different Acyl-CoAs

The specificity and efficiency of histone acylation are influenced by both the acyl-CoA donor and the specific KAT enzyme. While many KATs can utilize a range of short-chain acyl-CoAs, their catalytic efficiency often varies.

Enzymatic Histone Acylation

Histone acylation is primarily an enzymatic process driven by KATs. Major families of KATs include the GNAT family (e.g., GCN5/PCAF) and the MYST family, as well as the p300/CBP family.[10] These enzymes exhibit distinct substrate specificities for both the histone lysine residue and the acyl-CoA donor.

Kinetic studies have shown that the length of the acyl chain on the CoA molecule can significantly impact the rate of the enzymatic reaction. Generally, KATs like p300/CBP and GCN5 show a preference for shorter acyl-CoA molecules.[11] While specific kinetic data for this compound is limited in the literature, the established trend suggests that the catalytic efficiency (kcat/Km) of most KATs for this compound is likely lower than for Acetyl-CoA, Propionyl-CoA, or Butyryl-CoA. One study indicated that butyryl-CoA can act as a competitive inhibitor of Gcn5 activity, suggesting that longer acyl chains may bind to the active site but are less efficiently transferred.[12]

dot

cluster_AcylCoAs Acyl-CoA Donors cluster_Enzymes Enzymes cluster_Histones Histone Modification Cycle cluster_GeneExpression Impact on Gene Expression Acetyl-CoA Acetyl-CoA KATs KATs (p300/CBP, GCN5/PCAF) Acetyl-CoA->KATs Propionyl-CoA Propionyl-CoA Propionyl-CoA->KATs Butyryl-CoA Butyryl-CoA Butyryl-CoA->KATs This compound This compound This compound->KATs Histone Histone Lysine Residue KATs->Histone Acylation HDACs HDACs & Sirtuins HDACs->Histone Acylated_Histone Acylated Histone Histone->Acylated_Histone Gene_Repression Gene Repression Histone->Gene_Repression Acylated_Histone->HDACs Deacylation Gene_Activation Gene Activation Acylated_Histone->Gene_Activation

Caption: Enzymatic cycle of histone acylation and its impact on gene expression.

Non-Enzymatic Histone Acylation

Histones can also be acylated through a non-enzymatic chemical reaction, particularly at high concentrations of acyl-CoAs.[3][13] This process is generally less specific than enzymatic acylation.[13] Studies have shown that longer-chain and more reactive acyl-CoAs can non-enzymatically modify histones, with different site specificities compared to enzymatic modifications.[13]

Data Presentation: Comparative Overview of Histone Acylations
Acyl-CoAChain LengthRelative KAT Efficiency (General Trend)Known Writers (KATs)Known Erasers (HDACs/Sirtuins)Impact on Gene Expression
Acetyl-CoA C2Highp300/CBP, GCN5/PCAF, MOF, etc.[10]HDACs (Class I, II, IV), Sirtuins (SIRT1-7)[6]Generally activating[4][5]
Propionyl-CoA C3Moderatep300/CBP, GCN5[12]SIRT1, SIRT2, SIRT3, HDACs[11]Activating, can have distinct roles from acetylation
Butyryl-CoA C4Moderate to Lowp300/CBP, GCN5 (can be inhibitory)[12]SIRT1, SIRT2, SIRT3, HDACs[11]Activating, can have distinct roles from acetylation
This compound C6Low (Inferred)Likely p300/CBP, GCN5 (less efficient)Likely HDACs and SirtuinsLikely activating, but less studied

Note: The relative KAT efficiency for this compound is inferred from the general trend of decreasing efficiency with increasing acyl chain length. Direct comparative kinetic data is limited.

Signaling Pathways and Experimental Workflows

dot

cluster_Metabolism Cellular Metabolism cluster_AcylCoAs Acyl-CoA Pool cluster_Epigenetic_Regulation Epigenetic Regulation cluster_Gene_Expression Gene Expression Glucose Glucose Metabolic_Pathways Metabolic Pathways Glucose->Metabolic_Pathways Fatty_Acids Fatty Acids Fatty_Acids->Metabolic_Pathways Amino_Acids Amino Acids Amino_Acids->Metabolic_Pathways Acyl_CoAs Acetyl-CoA Propionyl-CoA Butyryl-CoA This compound Metabolic_Pathways->Acyl_CoAs Histone_Acylation Histone Acylation Acyl_CoAs->Histone_Acylation Chromatin_Remodeling Chromatin Remodeling Histone_Acylation->Chromatin_Remodeling Transcription Transcription Chromatin_Remodeling->Transcription

Caption: Link between cellular metabolism, histone acylation, and gene expression.

dot

cluster_workflow Experimental Workflow for Histone Acylation Analysis Start Cell/Tissue Sample Histone_Extraction Histone Extraction Start->Histone_Extraction ChIP Chromatin Immunoprecipitation (ChIP) Start->ChIP Western_Blot Western Blot Histone_Extraction->Western_Blot Mass_Spectrometry Mass Spectrometry Histone_Extraction->Mass_Spectrometry Data_Analysis Data Analysis Western_Blot->Data_Analysis Mass_Spectrometry->Data_Analysis ChIP_Seq ChIP-Seq ChIP->ChIP_Seq ChIP_Seq->Data_Analysis

Caption: Workflow for analyzing histone acylation.

Experimental Protocols

In Vitro Histone Acylation Assay

This protocol allows for the direct comparison of the ability of a specific KAT to utilize different acyl-CoA donors.

Materials:

  • Recombinant KAT enzyme (e.g., p300/CBP or GCN5)

  • Recombinant Histone H3 or H4 protein

  • Acyl-CoAs: Acetyl-CoA, Propionyl-CoA, Butyryl-CoA, this compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • [¹⁴C]-labeled Acetyl-CoA (for radioactive detection) or antibodies for specific acylations (for Western blot detection)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Scintillation counter (for radioactive detection)

Procedure:

  • Prepare reaction mixtures in separate tubes for each acyl-CoA to be tested. Each reaction should contain HAT assay buffer, a constant amount of KAT enzyme, and histone protein.

  • Add the respective acyl-CoA to each tube. For kinetic analysis, vary the concentration of the acyl-CoA.

  • If using radioactive detection, add a small amount of [¹⁴C]-labeled Acetyl-CoA to the Acetyl-CoA reaction as a tracer.

  • Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • For radioactive detection: Dry the gel and expose it to a phosphor screen. Quantify the incorporation of the [¹⁴C]-acetyl group using a phosphorimager.

  • For Western blot detection: Transfer the proteins to a PVDF membrane. Block the membrane and probe with antibodies specific for the different histone acylations. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry.

Quantitative Mass Spectrometry for Histone Acylation

This protocol enables the identification and relative quantification of different histone acylations from cell or tissue samples.[14]

Materials:

  • Cell or tissue samples

  • Histone extraction buffer (e.g., 0.25 N HCl)

  • Trichloroacetic acid (TCA)

  • Acetone

  • Propionic anhydride (B1165640)

  • Ammonium bicarbonate

  • Trypsin

  • C18 desalting columns

  • LC-MS/MS system

Procedure:

  • Isolate nuclei from cell or tissue samples.

  • Extract histones using an acid extraction method.

  • Precipitate the histones with TCA and wash with acetone.

  • Resuspend the histone pellet and derivatize the unmodified and monomethylated lysine residues with propionic anhydride to protect them from tryptic digestion.

  • Digest the derivatized histones with trypsin overnight.

  • Perform a second propionylation step to derivatize the newly formed N-termini of the peptides. For relative quantification between samples, this step can be performed with isotopic labeling (e.g., d0- vs. d5-propionic anhydride).[14]

  • Desalt the resulting peptides using C18 columns.

  • Analyze the peptides by LC-MS/MS.

  • Analyze the mass spectrometry data to identify and quantify peptides with different acylations. The relative abundance of a specific acylation can be determined by comparing the peak areas of the acylated peptide to the unmodified or other modified forms of the same peptide.[14]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to map the genome-wide distribution of a specific histone acylation.[13][15]

Materials:

  • Cell or tissue samples

  • Formaldehyde for cross-linking

  • Lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody specific to the histone acylation of interest (e.g., anti-H3K9hex)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing library preparation kit

  • Next-generation sequencer

Procedure:

  • Cross-link proteins to DNA in living cells using formaldehyde.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.

  • Incubate the sheared chromatin with an antibody specific to the histone acylation of interest.

  • Capture the antibody-histone-DNA complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated chromatin from the beads.

  • Reverse the cross-links and digest proteins with Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Prepare a DNA library for next-generation sequencing.

  • Sequence the DNA library.

  • Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the specific histone acylation.

Conclusion

The study of histone acylation is a rapidly evolving field. While acetylation remains the most characterized mark, understanding the roles of other acylations, including propionylation, butyrylation, and hexanoylation, is crucial for a comprehensive understanding of epigenetic regulation. The interplay between cellular metabolism and the availability of different acyl-CoAs highlights a direct link between the cell's metabolic state and its transcriptional program.

This guide provides a framework for comparing histone acylation by this compound and other acyl-CoAs. While direct quantitative comparisons involving this compound are still emerging in the literature, the provided protocols and comparative data offer a solid foundation for researchers in this exciting area. Further investigation into the specific functions of longer-chain acylations like hexanoylation will undoubtedly reveal new layers of complexity in epigenetic control and may open new avenues for therapeutic intervention in diseases with metabolic and epigenetic dysregulation.

References

Safety Operating Guide

Navigating the Safe Disposal of Hexanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any procedure, it is crucial to handle Hexanoyl-CoA with standard laboratory precautions. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All handling should be performed in a well-ventilated area. In case of exposure, follow these first-aid measures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Take off all contaminated clothing immediately and rinse the skin with water/shower.

  • Eye Contact: Rinse out with plenty of water and remove contact lenses if present and easy to do.

  • Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

For storage, this compound should be kept at -20°C for long-term stability, which can be maintained for at least four years at this temperature.[4]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound, which are important considerations for its safe handling and disposal.

PropertyValue
Molecular Formula C₂₇H₄₆N₇O₁₇P₃S
Molecular Weight 865.7 g/mol
Physical Description Solid[1]
Solubility Partially soluble in ethanol. Soluble in PBS (pH 7.2) at 10 mg/ml.[4]
Synonyms Caproyl-CoA, C6:0 CoA, Hexanoyl coenzyme A[1][4]
Storage Temperature -20°C[4]
Stability ≥ 4 years at -20°C[4]

Disposal Protocol: A Step-by-Step Guide

In the absence of a specific manufacturer's SDS for this compound, the following procedural steps, adapted from general guidelines for biochemical waste, should be followed.[3] The central principle is to manage the waste through proper segregation and to consult with your institution's Environmental Health & Safety (EHS) department for final disposal.

Experimental Protocol: Waste Disposal of this compound

  • Initial Risk Assessment:

    • Review all available data on the chemical and physical properties of this compound.

    • Given the lack of specific toxicity information, adopt a precautionary stance and handle the compound as potentially hazardous.[3]

    • Consider the quantity of waste generated; small research quantities may have different management routes than bulk quantities.[3]

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including PPE (gloves, lab coats), weighing papers, and pipette tips, should be placed in a designated and clearly labeled hazardous waste container. Unused or expired pure this compound should remain in its original, sealed container for disposal.[3]

    • Liquid Waste: Solutions containing this compound should be segregated based on the solvent used. Do not mix incompatible waste streams (e.g., halogenated and non-halogenated solvents). Aqueous solutions should be collected in a separate, labeled hazardous waste container.[3]

    • Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[3]

  • Containerization and Labeling:

    • Use appropriate, chemically compatible containers for all waste streams. Ensure containers are in good condition and can be securely sealed.

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". Include any solvent components as well.

  • Contact Environmental Health & Safety (EHS):

    • Adhere strictly to your institution's guidelines for hazardous waste disposal.

    • Contact your EHS department for guidance on the final disposal procedure and to schedule a waste pickup.

    • The typical final disposal method for this type of organic chemical waste is high-temperature incineration.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical decision points and the importance of institutional EHS consultation.

Hexanoyl_CoA_Disposal_Workflow start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available from the manufacturer? start->sds_check follow_sds Follow disposal instructions in Section 13 of the SDS. sds_check->follow_sds Yes precaution Assume a Precautionary Stance: Treat as potentially hazardous. sds_check->precaution No end End: Compliant Disposal follow_sds->end waste_stream Identify the waste stream: Solid, Liquid, or Sharps? precaution->waste_stream solid Solid Waste: Contaminated PPE, etc. waste_stream->solid Solid liquid Liquid Waste: Segregate by solvent. waste_stream->liquid Liquid sharps Sharps Waste: Contaminated needles, etc. waste_stream->sharps Sharps containerize Segregate and containerize in compatible, labeled containers. solid->containerize liquid->containerize sharps->containerize ehs Contact Environmental Health & Safety (EHS) for guidance and pickup. containerize->ehs ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hexanoyl-CoA is a medium-chain fatty acyl-CoA, typically supplied as a solid sodium salt.[1][2] While not classified as a hazardous substance based on available information, it is prudent to handle all laboratory chemicals with a high degree of caution to minimize exposure and ensure a safe working environment.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Eye & Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMinimum requirement to protect against dust particles or accidental splashes.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard minimum requirement for handling non-hazardous chemicals in solid form.[3][5] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from potential contamination.[3][5]
Respiratory Protection Not generally requiredAs a solid with low volatility, respiratory protection is typically not necessary. However, if there is a potential for generating dust (e.g., during weighing of fine powders), work should be conducted in a chemical fume hood or a ventilated enclosure to prevent inhalation.[3]

Operational Plan: Step-by-Step Handling Procedures

Following a structured operational plan is critical for the safe handling of this compound.

1. Preparation:

  • Hazard Assessment: Before beginning work, review this safety guide and conduct a risk assessment for the specific procedures being undertaken.

  • Work Area Setup: Ensure the work area, such as a laboratory bench or a chemical fume hood, is clean and uncluttered.[6]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.[7]

  • Gather Materials: Assemble all necessary equipment, including the this compound container, appropriate solvents (e.g., ethanol (B145695), PBS), glassware, and waste containers.[1]

2. Handling and Use:

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Dispensing:

    • Handle the solid in a well-ventilated area to minimize inhalation of any fine powder.[3]

    • Use a spatula or other appropriate tool to carefully transfer the solid for weighing. Avoid creating dust.[3]

    • Close the primary container immediately after use to prevent contamination.[3]

  • Dissolving:

    • Add the desired solvent to the weighed this compound. According to supplier information, it is partially soluble in ethanol and soluble in PBS (pH 7.2) at 10 mg/ml.[1]

    • Mix gently to dissolve.

3. Post-Handling:

  • Decontamination: Clean the work area and any non-disposable equipment thoroughly after use.[7]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).[7]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7][8]

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.

  • Waste Segregation: Keep waste containing this compound and its residues separate from other waste streams.[7]

  • Waste Collection: Collect all contaminated solid waste (e.g., used gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed waste container.[6][7]

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled container for liquid chemical waste. Do not pour down the drain unless permitted by your institution's EHS guidelines.[6]

  • Institutional Guidelines: All chemical waste must be disposed of in accordance with local and institutional regulations. Contact your EHS department for specific procedures.[9]

Experimental Protocol: Preparation of a this compound Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in Phosphate-Buffered Saline (PBS).

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • In a designated weighing area, and wearing appropriate PPE, weigh out the desired amount of this compound solid into a pre-labeled microcentrifuge tube.

  • Using a calibrated pipette, add the calculated volume of PBS (pH 7.2) to the tube to achieve a final concentration of 10 mg/mL.

  • Close the tube securely.

  • Vortex the tube gently until the solid is completely dissolved.

  • The solution is now ready for use in experiments. For storage, refer to the manufacturer's recommendations, which typically advise long-term storage at -20°C or below.[1]

Workflow for Handling this compound

G prep 1. Preparation assess Hazard Assessment prep->assess setup Work Area Setup assess->setup ppe_on Don PPE setup->ppe_on handling 2. Handling ppe_on->handling weigh Weigh Solid handling->weigh dissolve Dissolve in Solvent weigh->dissolve waste Collect & Segregate Waste weigh->waste use Use in Experiment dissolve->use dissolve->waste post 3. Post-Handling use->post use->waste decon Decontaminate Area & Equipment post->decon ppe_off Remove PPE decon->ppe_off decon->waste wash Wash Hands ppe_off->wash disposal 4. Disposal waste->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanoyl-CoA
Reactant of Route 2
Reactant of Route 2
Hexanoyl-CoA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.